molecular formula C8H10ClN B057563 4-Chlorophenethylamine CAS No. 156-41-2

4-Chlorophenethylamine

Katalognummer: B057563
CAS-Nummer: 156-41-2
Molekulargewicht: 155.62 g/mol
InChI-Schlüssel: SRXFXCKTIGELTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenethylamine is a phenethylamine derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. Its core structure features a phenethylamine backbone substituted with a chlorine atom at the 4-position of the phenyl ring, which significantly influences its electronic properties, lipophilicity, and receptor binding affinity. This compound serves as a crucial precursor and chemical intermediate in the synthesis of more complex molecules, including various pharmacologically active compounds.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFXCKTIGELTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166018
Record name 4-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-41-2
Record name 2-(4-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS 156-41-2 physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorophenethylamine (CAS 156-41-2)

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical, chemical, and pharmacological properties of this compound, registered under CAS number 156-41-2. As a substituted phenethylamine, this compound is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with potential therapeutic applications. This guide moves beyond a simple recitation of data, offering insights into its reactivity, analytical characterization, and practical laboratory applications, grounded in established chemical principles.

Compound Identification and Nomenclature

It is critical to correctly identify the chemical entity associated with a CAS number. CAS 156-41-2 is unequivocally assigned to This compound . It is structurally characterized by a phenethylamine backbone with a chlorine atom substituted at the para- (4-) position of the phenyl ring.[1]

  • IUPAC Name : 2-(4-chlorophenyl)ethan-1-amine[2]

  • Synonyms : this compound, 2-(p-Chlorophenyl)ethylamine, 4-Chlorobenzeneethanamine, p-Chlorophenylethylamine[1][3]

  • Chemical Class : Aromatic Amine, Halogenated Organic Compound[4]

Below is the chemical structure rendered using the DOT language.

Figure 1: Chemical Structure of 2-(4-chlorophenyl)ethan-1-amine

Physical and Chemical Properties

The compound is typically supplied as a liquid, ranging from colorless to pale yellow.[5][6] Its physical state and properties are crucial for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [7][8]
Appearance Clear, colorless to pale yellow liquid[4][5]
Boiling Point 60-65 °C at 0.1 mmHg; 110-112 °C at 8 mmHg[9][10]
Density 1.112 g/mL at 25 °C[5][9]
Refractive Index (n²⁰/D) 1.548[5][9]
pKa (Predicted) 9.72 ± 0.10[5]
Solubility Soluble in water; soluble in common organic solvents like ethanol.[4]
Flash Point 106 °C (222.8 °F) - closed cup[7]

Chemical Profile and Reactivity

This compound's reactivity is dictated by two primary functional groups: the primary amine and the chlorinated aromatic ring.

  • Amine Group Reactivity : The ethylamine side chain possesses a nucleophilic primary amine, making it amenable to a wide range of standard transformations. It readily undergoes N-acylation, N-alkylation, and condensation reactions.[11] This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the extension of its molecular framework.

  • Aromatic Ring Reactivity : The 4-chlorophenyl group is relatively stable. The chlorine atom is a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution, though such reactions are not its primary application. The C-Cl bond is robust but can be susceptible to cleavage under harsh reductive conditions (hydrodehalogenation), a key consideration during reaction design.[1]

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is essential. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the ~7.1-7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethyl bridge will present as two triplets, one for the benzylic -CH₂- group (~2.7-2.9 ppm) and one for the -CH₂- adjacent to the amine (~2.9-3.1 ppm). The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR : The carbon NMR spectrum will display six unique signals. Four signals will be in the aromatic region (~128-140 ppm), corresponding to the four distinct carbon environments of the disubstituted ring. Two aliphatic signals will appear upfield, one for the benzylic carbon (~39 ppm) and another for the carbon bonded to the nitrogen atom (~43 ppm).[12]

Mass Spectrometry (MS)

In a typical Electron Ionization (EI) GC-MS analysis, the mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 155 and a characteristic isotopic peak at m/z 157 with approximately one-third the intensity, confirming the presence of a single chlorine atom. The most prominent fragment ion is expected at m/z 125, resulting from the benzylic cleavage and loss of the •CH₂NH₂ radical, a characteristic fragmentation pattern for phenethylamines.[3][11]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

  • N-H Stretch : A medium to weak doublet around 3300-3400 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic) : Overtones in the 1600-2000 cm⁻¹ region and primary bands around 1490-1600 cm⁻¹.

  • C-Cl Stretch : A strong band in the 1000-1100 cm⁻¹ region.[13]

Applications in Research and Drug Development

This compound is primarily used as a versatile intermediate or building block in multi-step organic syntheses.[4][11] Its structure is a key component in the development of more complex molecules targeting the central nervous system.

A notable application is its use as a reactant in the preparation of isoalloxazine derivatives , which have been investigated as a new class of cholinesterase inhibitors for potential use in Alzheimer's therapy.[9][14] In this context, the primary amine of this compound serves as a reactive handle to construct the larger heterocyclic system responsible for the desired biological activity. This highlights its importance in medicinal chemistry for generating novel molecular scaffolds.[15]

Experimental Protocols

The following protocols are representative examples grounded in established chemical principles for the synthesis and analysis of this compound. They are intended for instructional purposes and must be adapted and validated by researchers with appropriate safety assessments.

Protocol 1: Synthesis via Reduction of a Nitroalkene

This protocol describes the synthesis of this compound from 1-chloro-4-(2-nitrovinyl)benzene, a common precursor. The reduction is achieved using lithium aluminum hydride (LAH), a potent reducing agent effective for this transformation.

start Dissolve 1-chloro-4-(2-nitrovinyl)benzene in anhydrous THF under N₂ add_lah Slowly add LiAlH₄ solution at 0 °C start->add_lah 1 reflux Warm to room temperature, then reflux for 4 hours add_lah->reflux 2 workup Cool to 0 °C, quench sequentially with H₂O, 15% NaOH, and H₂O reflux->workup 3 filter Filter the resulting salts and wash with THF workup->filter 4 concentrate Combine filtrates and concentrate under vacuum filter->concentrate 5 purify Purify crude product via vacuum distillation concentrate->purify 6 end_node Obtain pure This compound purify->end_node 7

Figure 2: Workflow for Synthesis of this compound

Methodology:

  • Reaction Setup : To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-chloro-4-(2-nitrovinyl)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Reduction : Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LAH) in THF (2.0-2.5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup : Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used.

  • Isolation : A granular precipitate will form. Filter the solid salts through a pad of Celite and wash thoroughly with THF.

  • Purification : Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose reversed-phase HPLC method for assessing the purity of a this compound sample.

cluster_prep Preparation prep_mobile Prepare Mobile Phases: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile prep_sample Prepare Sample: ~1 mg/mL in 50:50 Mobile Phase A/B equilibrate Equilibrate HPLC system with initial conditions (e.g., 95:5 A:B) inject Inject sample (5-10 µL) onto C18 column equilibrate->inject run_gradient Run gradient elution program (e.g., 5% to 95% B over 15 min) inject->run_gradient detect Detect at 220 nm or 254 nm run_gradient->detect analyze Integrate peaks and calculate purity (%) detect->analyze

Figure 3: Workflow for HPLC Purity Analysis

Methodology:

  • Instrumentation : A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation : Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 220 nm.

    • Injection Volume : 10 µL.

    • Gradient Program :

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and re-equilibrate.

  • Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[7]

  • Hazard Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

  • Handling : Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage : Store in a cool, dry place in a tightly sealed container.[4] Keep away from strong acids and oxidizing agents.[16]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis.
  • P&S Chemicals. (n.d.). Product information, 2-(4-Chlorophenyl)ethylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine.
  • Matrix Fine Chemicals. (n.d.). 2-(4-CHLOROPHENYL)ETHAN-1-AMINE | CAS 156-41-2.
  • Hebei InnoNew Material Technology Co., Ltd. (n.d.). This compound CAS: 156-41-2.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-(4-Chlorophenyl)ethylamine, 98%.
  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Sourcing 2-(4-Chlorophenyl)ethylamine: A Guide for Pharmaceutical Manufacturers.
  • Wikipedia. (n.d.). Substituted phenethylamine.

Sources

A Technical Guide to the Synthesis of 4-Chlorophenethylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-chlorophenethylamine, a key intermediate in the development of various pharmacologically active compounds. The core focus of this document is the reductive amination of 4-chlorophenylacetone, a widely utilized and efficient synthetic route. This guide delves into the underlying chemical principles, provides a detailed experimental protocol, and discusses critical aspects of reaction optimization, purification, and characterization. Furthermore, alternative synthetic strategies are briefly explored to offer a broader context for researchers in the field. The content is structured to provide both a theoretical understanding and practical insights, ensuring scientific integrity and enabling reproducible results.

Introduction: The Significance of this compound

This compound is a substituted phenethylamine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of compounds investigated for their potential effects on the central nervous system. The chloro-substitution on the phenyl ring can significantly modulate the pharmacological properties of the parent phenethylamine molecule, influencing its interaction with biological targets. A robust and scalable synthetic route to this compound is therefore of considerable interest to the scientific community.

Reductive amination stands out as a powerful and widely adopted method for the formation of amines from carbonyl compounds.[1] This one-pot reaction combines a ketone or aldehyde with an amine or ammonia in the presence of a reducing agent to directly yield the corresponding amine.[1] Its operational simplicity and high efficiency make it a preferred method in both academic and industrial settings.[2]

The Core Synthesis: Reductive Amination of 4-Chlorophenylacetone

The primary route to this compound detailed in this guide is the reductive amination of 4-chlorophenylacetone using ammonia as the nitrogen source and sodium cyanoborohydride as the reducing agent. This method, often referred to as the Borch reaction, is highly effective for the synthesis of primary amines.[3]

Mechanistic Insights

The reaction proceeds through a two-step sequence within a single reaction vessel.[3] First, 4-chlorophenylacetone reacts with ammonia to form an intermediate imine (a Schiff base). This reaction is typically favored under mildly acidic conditions which facilitate the dehydration step.[4] Subsequently, the imine is selectively reduced by sodium cyanoborohydride to yield the target primary amine, this compound.[5] Sodium cyanoborohydride is a particularly suitable reducing agent for this transformation as it is mild enough not to reduce the starting ketone but is effective in reducing the protonated imine (iminium ion).[4][5]

Logical Workflow of Reductive Amination

Reductive_Amination_Workflow Reactants 4-Chlorophenylacetone + Ammonia Imine Imine Intermediate (Schiff Base) Reactants->Imine Condensation Reduction Reduction with Sodium Cyanoborohydride Imine->Reduction Protonation Product This compound Reduction->Product Hydride Attack Alternative_Routes cluster_leuckart Leuckart Reaction cluster_henry Henry Reaction & Reduction Ketone_L 4-Chlorophenylacetone AmmoniumFormate Ammonium Formate (High Temperature) Ketone_L->AmmoniumFormate Product_L This compound AmmoniumFormate->Product_L Aldehyde_H 4-Chlorobenzaldehyde + Nitromethane Nitroalcohol 1-(4-chlorophenyl)-2-nitroethanol Aldehyde_H->Nitroalcohol Henry Reaction Reduction_H Reduction (e.g., LiAlH4) Nitroalcohol->Reduction_H Product_H This compound Reduction_H->Product_H

Sources

2-(4-Chlorophenyl)ethylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Chlorophenyl)ethylamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)ethylamine, a pivotal chemical intermediate in the fields of pharmaceutical and chemical synthesis. We will delve into its fundamental chemical and physical properties, present detailed synthetic protocols, and explore its significant applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the handling, analysis, and utilization of this versatile compound.

Core Chemical Identity and Physical Properties

2-(4-Chlorophenyl)ethylamine, also commonly known as 4-Chlorophenethylamine, is a primary amine featuring a chlorophenyl substituent. This structure imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.[1] The compound is typically encountered as a colorless to light-colored liquid with a characteristic amine-like odor.[2]

Its physical and chemical properties are summarized in the table below, including data for its common hydrochloride salt form, which exhibits distinct solubility and handling characteristics.

Property2-(4-Chlorophenyl)ethylamine (Free Base)2-(4-Chlorophenyl)ethylamine HCl (Salt)
Molecular Formula C₈H₁₀ClN[3][4][5]C₈H₁₁Cl₂N[6]
Molecular Weight 155.62 g/mol [2][4][5]192.085 g/mol [6]
Appearance Colorless to light-colored liquid[2]White to off-white powder[6]
Boiling Point ~240-245 °C[2]; 60-65 °C at 0.1 mmHgDecomposes before boiling[6]
Melting Point Not applicable184-186 °C[6]
Density ~1.112 g/mL at 25 °CNot available
Solubility in Water Slightly soluble[2]Soluble[6]
Solubility (Organic) Soluble in ethanol, diethyl ether[2]Soluble in methanol, ethanol[6]
CAS Number 156-41-2[3][4]17794-89-6[6]

Synthesis and Reactivity: A Versatile Building Block

The synthetic utility of 2-(4-Chlorophenyl)ethylamine stems from its reactive primary amine group and the functionalized aromatic ring. This duality allows for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions.[1] These reactions are fundamental to building more complex molecular architectures.

Exemplary Synthetic Protocol: N-Acylation

A common and illustrative reaction is the N-acylation of 2-(4-Chlorophenyl)ethylamine to form an amide. This reaction is a cornerstone in the synthesis of various pharmaceutical precursors and functional materials. Below is a detailed protocol for the synthesis of N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide, adapted from established methodologies.[7]

Objective: To synthesize N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide via acylation of 2-(4-Chlorophenyl)ethylamine with methacryloyl chloride.

Materials:

  • 2-(4-Chlorophenyl)ethylamine (1.0 equivalent)

  • Methacryloyl chloride (1.2 equivalents)

  • Triethylamine (1.2 equivalents)

  • Ethylene dichloride (solvent)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-Chlorophenyl)ethylamine (10 mmol) in ethylene dichloride (30 mL).

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the solution under continuous stirring. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Acylating Agent Addition: Slowly add methacryloyl chloride (1.18 mL, 12 mmol) dropwise to the reaction mixture over a period of 15 minutes. The slow addition is crucial to control the exothermic nature of the reaction. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup and Purification: Upon completion, the precipitated triethylammonium chloride salt is removed by filtration. The filtrate is then washed with water, a mild acidic solution (e.g., 1M HCl) to remove excess triethylamine, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The final product is purified by column chromatography or recrystallization. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve 2-(4-Chlorophenyl)ethylamine in Ethylene Dichloride B Add Triethylamine (Base) A->B 1.0 eq. Amine 1.2 eq. Base C Slowly add Methacryloyl Chloride B->C D Stir at Room Temperature (3h) C->D Formation of Amide & Triethylammonium Chloride E Filter Precipitate D->E F Aqueous Wash & Dry E->F G Purify (Chromatography) F->G H Final Product: N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide G->H

Applications in Drug Discovery and Materials Science

2-(4-Chlorophenyl)ethylamine is a compound of significant interest in the pharmaceutical industry, where it serves as a key precursor for a wide range of drug molecules.[1] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability or receptor binding affinity.

  • Serotonergic Agents: The compound is recognized as a synthetic serotonergic amine with inhibitory activities, capable of binding to 5-HT (serotonin) receptors. This makes it a valuable scaffold for developing novel therapeutics targeting the serotonergic system.

  • Anticancer Research: Studies have indicated that 2-(4-Chlorophenyl)ethylamine possesses anticancer properties, making it a lead compound for the development of new chemotherapeutic agents.

  • Molecularly Imprinted Polymers (MIPs): Its derivatives, such as the N-acylated products, are used as functionalized templates for creating MIPs. These are advanced materials with custom-designed recognition sites for specific molecules, useful in separation science and as sensors.[7]

  • Agrochemicals: Beyond pharmaceuticals, its derivatives find use in the agrochemical industry, potentially as components in crop protection agents.[1]

G cluster_derivatives Synthetic Transformations cluster_applications Application Areas A 2-(4-Chlorophenyl)ethylamine B Acylation A->B C Alkylation A->C D Condensation A->D E Pharmaceuticals (e.g., Serotonergic Agents) B->E F Materials Science (e.g., MIPs) B->F C->E G Agrochemicals D->G

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(4-Chlorophenyl)ethylamine is critical for its successful application in synthesis. A multi-technique approach is typically employed for comprehensive quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and fragmentation pattern, providing definitive identification.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-Cl stretch of the aromatic chloride.[4]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.

G cluster_input Sample cluster_analysis Analytical Workflow cluster_output Result A 2-(4-Chlorophenyl)ethylamine (Raw Material) B Structural Verification (NMR, IR, MS) A->B C Purity Assessment (GC, HPLC) A->C D Verified Identity & Purity >98% B->D Match E Failed QC B->E Mismatch C->D Pass C->E Fail

Safety, Handling, and Storage

Proper handling of 2-(4-Chlorophenyl)ethylamine is essential due to its hazardous properties. It is classified as a corrosive material and a combustible liquid.[8]

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[9] For higher concentrations or risk of inhalation, a NIOSH/MSHA approved respirator is recommended.[8]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ingestion can cause severe damage to the digestive tract.[8]
Storage Store in a cool, dry, well-ventilated area away from sources of ignition.[2] Keep containers tightly sealed. Store separately from oxidizing agents, acids, and bases to prevent hazardous reactions.[2][6]
Fire-Fighting Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] Wear self-contained breathing apparatus.[8]
Disposal Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[8]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Conclusion

2-(4-Chlorophenyl)ethylamine is a fundamentally important chemical intermediate with a broad range of applications, most notably in the synthesis of pharmaceuticals and advanced materials. Its unique combination of a reactive amine and a chlorinated phenyl group provides a versatile platform for constructing complex molecules. A thorough understanding of its chemical properties, synthetic reactivity, and handling requirements is paramount for any researcher or scientist utilizing this compound. Adherence to rigorous analytical and safety protocols will ensure its effective and safe application in both research and industrial settings.

References

  • 2-(4-Chlorophenyl)ethylamine, min 98%, 100 grams. Google.
  • 2-(4-Chlorophenyl)Ethylamine - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.
  • 2-(4-Chlorophenyl)Ethylamine HCl - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.
  • 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430. PubChem.
  • 2-(4-Chlorophenyl)ethylamine | CAS 156-41-2 | SCBT. Santa Cruz Biotechnology.
  • 2-(4-Chlorophenyl)ethylamine 98 156-41-2. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(4-Chlorophenyl)ethylamine. Fisher Scientific.
  • Safety Information for 2-(4-Chlorophenyl)ethylamine. Sigma-Aldrich.
  • The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. Google.
  • SAFETY DATA SHEET - (S)-1-(4-Chlorophenyl)ethylamine. Fisher Scientific.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.
  • 2-(4-Chlorophenyl)ethylamine | 156-41-2 | FC33754. Biosynth.

Sources

4-Chlorophenethylamine: A Technical Guide to Unlocking Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chlorophenethylamine (4-CPEA) is a halogenated phenethylamine derivative that, while primarily utilized as a synthetic intermediate, possesses a chemical structure suggestive of significant neuromodulatory potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-CPEA, moving beyond its established role as a precursor to explore its prospective applications in neuroscience and pharmacology. By examining the structure-activity relationships of closely related analogs, we delineate a predictive pharmacological profile for 4-CPEA, highlighting its probable interactions with monoamine transporters and receptors. This document synthesizes the available chemical and toxicological data, outlines detailed protocols for synthesis and analysis, and proposes novel avenues for research into its utility as a pharmacological tool and a scaffold for the development of new therapeutic agents.

Introduction: Beyond the Intermediate

This compound (C₈H₁₀ClN), a compound belonging to the broader class of aromatic amines, is structurally characterized by a phenethylamine backbone with a chlorine atom at the para-position of the phenyl ring[1]. It typically presents as a white to off-white solid or a clear, colorless to yellow liquid and is synthesized industrially via processes such as the reductive amination of 4-chlorobenzaldehyde[1]. While its primary commercial application lies in its role as a precursor for pharmaceuticals, agrochemicals, and other specialty chemicals, its structural similarity to known psychoactive compounds and neurotransmitters warrants a deeper investigation into its intrinsic biological activities[1][2].

The phenethylamine scaffold is the foundation for a vast array of endogenous neurochemicals, including dopamine and norepinephrine, as well as a wide range of psychoactive substances[3]. The introduction of a halogen, specifically chlorine, at the para-position of the phenyl ring is a critical modification known to significantly alter pharmacological activity. Studies on analogous compounds, such as para-chloroamphetamine (PCA), have demonstrated that this substitution can dramatically increase affinity and activity at the serotonin transporter (SERT), often shifting the compound's profile from predominantly dopaminergic to serotonergic[4][5][6]. This guide will explore the hypothesis that 4-CPEA, following these established structure-activity relationships, is a potent modulator of serotonergic and dopaminergic systems, and will detail the experimental frameworks necessary to validate this and explore its therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of 4-CPEA's chemical characteristics is fundamental for its application in a research setting.

PropertyValueReference(s)
Molecular Formula C₈H₁₀ClN[1][7]
Molecular Weight 155.62 g/mol [7]
Appearance Clear colorless to yellow liquid or dark solid[1][8]
Boiling Point 60-65 °C at 0.1 mm Hg[8][9]
Density 1.112 g/mL at 25 °C[8][9]
Refractive Index (n20/D) 1.548[8][9]
pKa 9.72 ± 0.10 (Predicted)[1][9]
Storage Store in a cool, dry place.[1][8]
Synthesis via Reductive Amination

The most common laboratory and industrial synthesis of 4-CPEA is through the reductive amination of 4-chlorobenzaldehyde. This method is efficient and can be adapted for various scales.

G cluster_reactants Reactants cluster_process Process 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine_Formation Imine Formation 4-Chlorobenzaldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reducing_Agent Reducing Agent (e.g., H₂, NaBH₃CN) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Intermediate Imine 4-CPEA This compound Reduction->4-CPEA caption Figure 1: Reductive Amination Workflow for 4-CPEA Synthesis.

Caption: Figure 1: Reductive Amination Workflow for 4-CPEA Synthesis.

Protocol 1: Laboratory Scale Synthesis of this compound

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a catalyst (e.g., Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 7 equivalents) or ammonium acetate (excess, e.g., 3-5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (approx. 1.5 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

  • Basify the solution with aqueous NaOH until pH >12.

  • Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation.

Predictive Pharmacology and Mechanism of Action

Direct pharmacological data for 4-CPEA is not extensively published. However, by examining its close structural analogs, a robust predictive profile can be constructed.

Monoamine Transporter Interactions

The primary mechanism of action for many phenethylamines involves interaction with the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

  • Serotonergic Activity: The presence of a halogen at the para-position of the phenethylamine ring is a strong indicator of significant activity at SERT. Studies on para-chloroamphetamine (PCA) show it to be a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[5]. Similarly, 4-chlorophenylisobutylamine (4-CAB) is an inhibitor of serotonin reuptake with an IC₅₀ of 330 nM[1]. It is therefore highly probable that 4-CPEA will exhibit significant affinity for SERT and may act as either a reuptake inhibitor or a releasing agent. The para-chloro substitution generally augments potency at SERT[4][6].

  • Dopaminergic Activity: While the para-chloro substitution tends to shift activity towards SERT, an interaction with DAT is still expected. 4-CAB, for instance, inhibits dopamine reuptake with an IC₅₀ of 2,343 nM[1]. A study on 2-(4-chloro-3-hydroxyphenyl)ethylamine, a close analog, demonstrated that it acts as a dopamine receptor ligand[10]. Therefore, 4-CPEA is predicted to have a moderate affinity for DAT, likely lower than for SERT.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4CPEA 4-CPEA SERT SERT 4CPEA->SERT Predicted high affinity (Inhibition/Reversal) DAT DAT 4CPEA->DAT Predicted moderate affinity (Inhibition/Reversal) Vesicle Vesicles (5-HT, DA) 5HT 5-HT Vesicle->5HT Release DA DA Vesicle->DA Release 5HT->SERT:port Reuptake DA->DAT:port Reuptake caption Figure 2: Predicted interaction of 4-CPEA with monoamine transporters.

Caption: Figure 2: Predicted interaction of 4-CPEA with monoamine transporters.

Receptor Binding Profile

Beyond transporters, phenethylamines can directly interact with various G-protein coupled receptors.

  • Dopamine Receptors: As mentioned, derivatives of 4-CPEA have been synthesized as dopamine D1 and D2 receptor ligands, with some exhibiting agonist activity[10]. It is plausible that 4-CPEA itself may possess some affinity for these receptors.

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a receptor that is activated by endogenous trace amines, including phenethylamine, as well as amphetamine-like psychostimulants[11][12]. Given its structure, 4-CPEA is a strong candidate for being a TAAR1 agonist, which could modulate dopaminergic and serotonergic activity[1][13][14].

Potential Research Applications

Based on its predicted pharmacological profile, 4-CPEA presents several exciting avenues for research.

As a Pharmacological Tool to Probe the Serotonin System

Given its likely potent effects on SERT, 4-CPEA could be a valuable research tool.

  • Serotonin Releaser vs. Reuptake Inhibitor: A key area of investigation would be to determine whether 4-CPEA acts as a serotonin releasing agent, similar to PCA, or as a selective serotonin reuptake inhibitor (SSRI). This has significant implications for its neurochemical and behavioral effects.

  • Neurotoxicity Studies: High-dose administration of PCA is known to be neurotoxic to serotonin neurons[5][15]. Investigating whether 4-CPEA shares this property would be crucial for understanding the structure-toxicity relationships of halogenated phenethylamines and for defining its safety profile as a research tool.

Scaffold for Novel Drug Development

The 4-CPEA structure can serve as a starting point for the synthesis of novel compounds with therapeutic potential.

  • Cholinesterase Inhibitors for Alzheimer's Disease: There is evidence that 2-(4-chlorophenyl)ethylamine has been used as a reactant in the preparation of isoalloxazine derivatives that act as cholinesterase inhibitors[7]. This suggests that 4-CPEA could be a key building block for developing multi-target ligands for Alzheimer's disease, potentially combining cholinesterase inhibition with modulation of monoaminergic systems.

  • Dopamine Receptor Ligands: The synthesis of 4-CPEA derivatives as D2 dopamine receptor agonists highlights its potential as a scaffold for developing treatments for conditions involving dopaminergic dysregulation, such as Parkinson's disease or hyperprolactinemia[10].

Proposed Experimental Workflows

To validate the predicted pharmacology and explore the research applications of 4-CPEA, the following experimental workflows are proposed.

In Vitro Characterization

Protocol 2: Monoamine Transporter Affinity and Function

Objective: To determine the affinity (Ki) and functional activity (IC₅₀ for uptake inhibition or EC₅₀ for release) of 4-CPEA at SERT, DAT, and NET.

Methodology:

  • Radioligand Binding Assays:

    • Prepare synaptosomes from rat brain tissue or use cell lines stably expressing human SERT, DAT, and NET.

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of increasing concentrations of 4-CPEA.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of 4-CPEA for each transporter.

  • Synaptosomal Uptake Assays:

    • Incubate synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) in the presence of increasing concentrations of 4-CPEA.

    • Measure the inhibition of monoamine uptake to determine the IC₅₀ value.

  • Monoamine Release Assays:

    • Preload synaptosomes with a radiolabeled monoamine.

    • Expose the preloaded synaptosomes to increasing concentrations of 4-CPEA.

    • Measure the amount of radiolabeled monoamine released into the supernatant to determine the EC₅₀ for release.

G Start Prepare Transporter-Expressing Membranes/Synaptosomes Binding Radioligand Binding Assay (Determine Ki) Start->Binding Uptake Monoamine Uptake Assay (Determine IC50) Start->Uptake Release Monoamine Release Assay (Determine EC50) Start->Release Data Analyze Data: Affinity & Function Binding->Data Uptake->Data Release->Data caption Figure 3: In Vitro Workflow for Monoamine Transporter Characterization.

Caption: Figure 3: In Vitro Workflow for Monoamine Transporter Characterization.

In Vivo Behavioral and Neurochemical Analysis

Protocol 3: Assessment of Locomotor Activity and In Vivo Neurochemistry

Objective: To evaluate the effects of 4-CPEA on spontaneous locomotor activity and extracellular monoamine levels in the brain.

Methodology:

  • Locomotor Activity:

    • Acclimate rodents (mice or rats) to open-field activity chambers.

    • Administer various doses of 4-CPEA (or vehicle) via intraperitoneal (i.p.) injection.

    • Record locomotor activity (e.g., distance traveled, rearing) for a set period (e.g., 2 hours) using automated tracking systems.

  • In Vivo Microdialysis:

    • Surgically implant a microdialysis guide cannula into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of anesthetized rodents.

    • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

    • Collect baseline dialysate samples.

    • Administer 4-CPEA (systemically or via reverse dialysis) and continue to collect dialysate samples.

    • Analyze the dialysate for levels of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

Analytical Methodologies

Accurate quantification of 4-CPEA is essential for pharmacokinetic and metabolism studies.

Protocol 4: Quantification of 4-CPEA in Biological Matrices by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of 4-CPEA in plasma or brain tissue.

Methodology:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation with acetonitrile.

    • For brain tissue, homogenize the tissue in an appropriate buffer followed by protein precipitation or solid-phase extraction.

    • Spike samples with a suitable internal standard (e.g., a deuterated analog of 4-CPEA).

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Select specific precursor-product ion transitions for 4-CPEA and the internal standard to ensure selectivity.

Safety and Toxicology

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation[7]. Inhalation or skin contact can lead to systemic toxicity, including headaches, dizziness, and nausea[1]. As with other para-chloro-substituted amphetamine-like compounds, there is a potential for neurotoxicity, particularly to serotonergic neurons, at higher doses[5][15]. Therefore, appropriate personal protective equipment should be used when handling this compound, and in vivo studies should be carefully designed to assess potential neurotoxic effects.

Legal Status

As of early 2026, this compound is not explicitly listed as a controlled substance in the United States Controlled Substances Act or in the schedules of the United Nations Convention on Psychotropic Substances[3][10]. However, its structural similarity to controlled phenethylamines means it could be considered a controlled substance analog under the Federal Analogue Act in the United States if intended for human consumption[1][16]. In Europe, the legal status of new psychoactive substances can vary between countries, and many phenethylamine derivatives are controlled under generic legislation[3][10]. Researchers should consult with their local and national regulatory bodies to ensure compliance.

Conclusion

This compound stands at the intersection of chemical synthesis and neuropharmacology. While its current utility is primarily as a building block, its predicted pharmacological profile, centered on potent interactions with the serotonin and dopamine systems, suggests a wealth of untapped research potential. This guide provides a foundational framework for researchers to begin exploring these possibilities. Through rigorous in vitro and in vivo characterization, 4-CPEA may be validated as a valuable pharmacological tool for dissecting monoaminergic circuits. Furthermore, its chemical scaffold holds promise for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders. The protocols and predictive insights offered herein are intended to catalyze this exploration, paving the way for new discoveries in the field of neuropharmacology.

References

  • Guidechem. This compound 156-41-2 wiki. [URL: https://www.guidechem.com/wiki/156-41-2.html]
  • Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8484666/]
  • ChemicalBook. This compound CAS#: 156-41-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0100438.htm]
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865738/]
  • Hebei InnoNew Material Technology Co., Ltd. This compound CAS: 156-41-2. [URL: https://www.innochem-pharma.com/4-chlorophenethylamine-cas-156-41-2-product/]
  • PubChem. 2-(4-Chlorophenyl)ethylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67430]
  • Neurotransmitter and psychostimulant recognition by the dopamine transporter. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4422409/]
  • Chemical Bull Pvt. Ltd. This compound | 156-41-2. [URL: https://www.chemicalbull.com/4-chlorophenethylamine-cas-no-156-41-2]
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Sciencemadness.org. [URL: https://www.sciencemadness.org/archive/rhodium/pdf/reductive.
  • Wikipedia. 4-Chlorophenylisobutylamine. [URL: https://en.wikipedia.org/wiki/4-Chlorophenylisobutylamine]
  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10756781/]
  • Wikipedia. para-Chloroamphetamine. [URL: https://en.wikipedia.org/wiki/Para-Chloroamphetamine]
  • New phenethylamines in Europe. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24203770/]
  • Synthesis and characterisation of an acetylcholinesterase inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/338148704_Synthesis_and_characterisation_of_an_acetylcholinesterase_inhibitor]
  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3001583/]
  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828965/]
  • Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/2048]
  • In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836133/]
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [URL: https://typeset.io/papers/gas-chromatography-mass-spectrometry-gc-ms-for-29q090v6p7]
  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5986]
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/b16990-25/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee]
  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6987449/]
  • Trace amine-associated receptor 1 modulates dopaminergic activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18495874/]
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4362624/]
  • In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2012028/]
  • Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9641320/]
  • Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30111749/]
  • Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/21/10/1360]
  • Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6548549/]
  • The Pharmacology of Sigma-1 Receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188737/]
  • Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651681/]
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5792468/]
  • Sigma-1 receptor ligands inhibit catecholamine secretion from adrenal chromaffin cells due to block of nicotinic acetylcholine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28815595/]
  • Long-lasting behavioral sensitization to psychostimulants following p-chloroamphetamine-induced neurotoxicity in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8904732/]
  • Studies on the mechanism of p-chloroamphetamine neurotoxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8937435/]
  • In vivo study of percutaneous absorption of 4-chloroaniline using microdialysis in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11141757/]
  • An in vivo dialysis and behavioural study of the release of 5-HT by p-chloroamphetamine in reserpine-treated rats. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1917540/]
  • Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/128363/]
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2019.01423/full]
  • P-Chloramphetamine: Selective neurotoxic action in brain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1101962/]

Sources

The Strategic Role of 4-Chlorophenethylamine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chlorophenethylamine (4-CPA), a pivotal chemical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. We will dissect the primary synthetic routes to 4-CPA, focusing on the robust and widely utilized reductive amination of 4-chlorobenzaldehyde. The guide will further elucidate the strategic application of 4-CPA as a precursor in the synthesis of bioactive molecules, with a detailed case study on the synthesis of chlorphentermine, a notable appetite suppressant. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound: A Versatile Building Block

This compound, systematically known as 2-(4-chlorophenyl)ethanamine, is a halogenated derivative of the phenethylamine core structure.[1] The phenethylamine skeleton is a recurring motif in a vast array of bioactive molecules, including neurotransmitters, hormones, and a multitude of synthetic drugs.[2] The introduction of a chlorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making 4-CPA a valuable and versatile starting material in medicinal chemistry.

Typically, this compound presents as a clear, colorless to yellow liquid or a white to off-white solid, and it is soluble in water.[3] Its primary utility lies in its role as a chemical intermediate, serving as a foundational scaffold for the construction of more complex pharmaceutical compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156-41-2[3]
Molecular Formula C₈H₁₀ClN[3]
Molecular Weight 155.62 g/mol [3]
Boiling Point 60-65 °C at 0.1 mm Hg[3][4]
Density 1.112 g/mL at 25 °C[3][4]
pKa 9.72 ± 0.10 (Predicted)[1][4]
Appearance Clear colorless to yellow liquid or white to off-white solid[1][3]

Synthesis of this compound: A Focus on Reductive Amination

The industrial production of this compound predominantly relies on the reductive amination of 4-chlorobenzaldehyde. This method is favored for its efficiency and the ready availability of the starting materials. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.[5]

Core Synthesis Pathway: Reductive Amination

The overall transformation involves the reaction of 4-chlorobenzaldehyde with an ammonia source, followed by reduction. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of secondary and tertiary amine byproducts.

G cluster_0 Synthesis of this compound 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Imine_Intermediate Imine Intermediate 4-Chlorobenzaldehyde->Imine_Intermediate + NH₃ - H₂O Ammonia Ammonia Ammonia->Imine_Intermediate 4-CPA This compound Imine_Intermediate->4-CPA Reducing_Agent Reducing Agent (e.g., H₂, NaBH₄) Reducing_Agent->4-CPA Reduction

Caption: Reductive amination of 4-chlorobenzaldehyde to this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis of this compound from 4-chlorobenzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • 4-Chlorobenzaldehyde

  • Methanol

  • Aqueous Ammonia (28-30%)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully add water to quench any excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification (Optional): The crude product can be further purified by vacuum distillation to obtain a clear, colorless to yellow liquid.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS, comparing the obtained data with reference spectra.

Case Study: this compound in the Synthesis of Chlorphentermine

Chlorphentermine is a substituted amphetamine that has been used as an appetite suppressant.[6] Its synthesis provides an excellent example of the utility of this compound as a key intermediate. A common synthetic route to phentermine and its analogues involves the Henry reaction (nitroaldol reaction) followed by reduction.[7][8]

Synthetic Pathway to Chlorphentermine

The synthesis of chlorphentermine from 4-chlorobenzaldehyde involves a two-step process:

  • Henry Reaction: 4-chlorobenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(4-chlorophenyl)-2-nitroprop-1-ene.

  • Reduction: The nitroalkene is then reduced to the corresponding amine, chlorphentermine.

While this pathway starts from 4-chlorobenzaldehyde, a closely related route can be envisioned where a derivative of this compound is a key intermediate. For the purpose of this guide, we will illustrate the synthesis of a related secondary amine, N-benzyl-4-chlorophenethylamine, which demonstrates a common transformation of the primary amine group of 4-CPA.

G cluster_1 Synthesis of N-Benzyl-4-chlorophenethylamine 4-CPA This compound Intermediate_Imine Intermediate Imine 4-CPA->Intermediate_Imine + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate_Imine N-Benzyl-4-CPA N-Benzyl-4-chlorophenethylamine Intermediate_Imine->N-Benzyl-4-CPA Reducing_Agent_2 Reducing Agent (e.g., NaBH₄) Reducing_Agent_2->N-Benzyl-4-CPA Reduction

Caption: Synthesis of N-benzyl-4-chlorophenethylamine from this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-chlorophenethylamine

This protocol details the N-alkylation of this compound with benzaldehyde via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Triethylamine (Et₃N)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane

  • Water

Procedure:

  • Imine Formation: To a suspension of this compound hydrochloride (or the free base with 1.0 eq of Et₃N) (1.0 mmol) and benzaldehyde (1.1 eq) in ethanol (10 mL), stir the reaction until the formation of the imine is complete, as monitored by TLC (typically 30 minutes to 3 hours).

  • Reduction: Add sodium borohydride (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure and partition it between dichloromethane and water. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl-4-chlorophenethylamine. The product can be further purified by column chromatography.

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] It is corrosive and can cause severe skin burns and eye damage.[9] Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid chlorides, and oxidizing agents.[10]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of pharmaceuticals, particularly those with a phenethylamine backbone. Its synthesis via reductive amination of 4-chlorobenzaldehyde is a robust and scalable process. The reactivity of its primary amine functionality allows for a wide range of chemical transformations, making it a versatile building block for the creation of complex drug molecules. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

  • RSC Publishing. Asymmetric catalysis in direct nitromethane-free Henry reactions. [Link]
  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]
  • MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
  • Modern Chemical Synthesis. The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. [Link]
  • Arches. Ethylamine-Hydrochloride. [Link]
  • PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]
  • PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]
  • Organic Chemistry Portal. Henry Reaction. [Link]
  • PubMed. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. [Link]
  • Wikipedia. Henry reaction. [Link]
  • Green Chemistry Teaching and Learning Community.
  • Journal of Organic and Pharmaceutical Chemistry.
  • Taylor & Francis eBooks.
  • ResearchGate. (PDF) Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. [Link]
  • PubMed.
  • PubMed. Synthesis and appetite suppressant activity of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes as conformationally rigid analogues of fluoxetine. [Link]
  • ResearchGate.
  • PubMed. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. [Link]
  • PrepChem.com. Synthesis of (a) N-Benzyl-2-chlorethylamine. [Link]
  • Wikipedia. Substituted phenethylamine. [Link]
  • Google Patents. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.
  • PubMed. N-Alkylation of phenethylamine and tryptamine. [Link]
  • ResearchGate. (PDF) Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Link]
  • Organic Syntheses. p-CHLOROBENZALDEHYDE. [Link]
  • The University of Bath's research portal. N-Alkylation of phenethylamine and tryptamine. [Link]
  • PrepChem.com.
  • PubMed Central. Centrally Acting Drugs for Obesity: Past, Present, and Future. [Link]
  • Google Patents. US20190284124A1 - Fenfluramine compositions and methods of preparing the same.
  • Wikipedia. 4-Chlorobenzaldehyde. [Link]
  • Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
  • PubChem. Fenfluramine. [Link]
  • Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.

Sources

Health and safety data for 4-Chlorophenethylamine exposure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 4-Chlorophenethylamine Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

This compound (4-CPEA) is a halogenated organic compound belonging to the phenethylamine class.[1] Its structure is characterized by a phenethylamine backbone with a chlorine atom substituted at the para (4) position of the phenyl ring.[1] This compound is primarily utilized as a chemical intermediate or starting material in the synthesis of pharmaceuticals and other specialty chemicals, particularly those targeting the central nervous system.[1] It does not occur naturally in any significant quantity and is produced via industrial synthesis.[1]

While structurally related to well-known psychoactive substances, 4-CPEA itself is most commonly encountered in research and development laboratories. Understanding its specific health and safety profile is therefore critical for professionals handling this compound. This guide provides a comprehensive overview of its known hazards, postulates its mechanism of action based on structural analogies, and offers detailed protocols for risk mitigation and experimental analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 156-41-2[1][2][3][4]
Molecular Formula C₈H₁₀ClN[1][3][4]
Molecular Weight 155.62 g/mol [3]
Appearance White to off-white solid; clear almost colorless to yellow liquid[1]
Odor Faint, characteristic amine-like[1]
Solubility Soluble in water[1]
Boiling Point 220 °C (428 °F)[5]
Density 1.112 - 1.306 g/mL at 25 °C[4][5]
pKa 9.72 ± 0.10 (Predicted)[1]

Part 1: Hazard Identification and Immediate Safety Protocols

Exposure to this compound presents moderate to severe health hazards, primarily related to its corrosive and irritant properties. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.

GHS Hazard Classification

  • Skin Corrosion/Irritation, Category 1B/2: Causes severe skin burns and irritation.[2][3]

  • Serious Eye Damage/Eye Irritation, Category 1/2: Causes serious eye damage and irritation.[2][3]

  • Specific Target Organ Toxicity – Single Exposure, Category 3: May cause respiratory irritation.[1][3]

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[5]

Routes of Exposure and Acute Effects
  • Inhalation: Inhaling dusts or vapors can lead to irritation of the respiratory tract.[1][6] Systemic effects following significant inhalation may include headache, dizziness, and nausea.[1]

  • Dermal Contact: Direct contact causes skin irritation and potentially severe chemical burns.[2][5] The compound can be absorbed through the skin, contributing to systemic toxicity.

  • Eye Contact: Poses a serious risk of severe eye irritation and corrosive damage.[2][6]

  • Ingestion: Harmful if swallowed.[5] Ingestion can cause burns to the gastrointestinal tract. Do NOT induce vomiting if ingested.[2]

Emergency First-Aid Procedures

Immediate medical attention is required for all significant exposures.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate attention from an ophthalmologist.[2][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][6]

Handling, Storage, and Personal Protective Equipment (PPE)

Given its hazardous nature, strict safety protocols are mandatory when handling 4-CPEA.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7] Eyewash stations and safety showers must be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.[2]

    • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.

    • Respiratory Protection: If dusts or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[5][7]

  • Storage: Store in a cool, dry, well-ventilated place.[1][2] The container should be tightly closed. Store locked up and away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[2][7]

Part 2: Toxicological and Pharmacological Profile

Specific toxicological studies on 4-CPEA are limited in publicly accessible literature. However, its structural similarity to other para-chloro-substituted phenethylamines, most notably para-Chloroamphetamine (PCA), allows for a scientifically grounded, albeit speculative, assessment of its likely mechanism of action and toxicological risks.

Postulated Mechanism of Action: A Monoamine Releaser

Phenethylamines are well-established as modulators of monoamine neurotransmitter systems.[8] The addition of a chlorine atom at the 4-position of the phenyl ring, as seen in PCA, dramatically increases potency and selectivity towards the serotonin transporter (SERT) compared to its non-chlorinated analogue.[9] PCA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is used experimentally as a serotonergic neurotoxin to induce long-lasting depletion of serotonin.[10]

It is highly probable that 4-CPEA shares this mechanism. It likely acts as a substrate for monoamine transporters (SERT, DAT, NET), leading to the release of neurotransmitters from presynaptic terminals. The para-chloro substitution strongly suggests a pronounced serotonergic effect.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CPEA 4-CPEA SERT SERT CPEA->SERT Enters via Transporter Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reverses Transport Vesicle Synaptic Vesicle (Serotonin) Vesicle->Serotonin_cyto Disrupts Sequestration Serotonin_syn Serotonin Serotonin_cyto->Serotonin_syn Efflux Receptor 5-HT Receptor Serotonin_syn->Receptor Binds & Activates

Caption: Postulated mechanism of 4-CPEA at a serotonergic synapse.

Systemic Toxicity and Neurotoxic Potential
  • Acute Systemic Effects: Beyond immediate irritation, high-dose exposure may lead to systemic toxicity, including headaches, dizziness, and nausea.[1] These symptoms are consistent with excessive monoamine release.

  • Neurotoxicity: The most significant concern arising from the structural analogy to PCA is the potential for serotonergic neurotoxicity. High doses of PCA are known to cause long-term, possibly permanent, depletion of serotonin markers in animal models.[10][11] This effect is thought to be mediated by oxidative stress resulting from the massive release of serotonin and dopamine. While this has not been demonstrated for 4-CPEA, it represents a major, unquantified risk. Researchers should handle this compound with the assumption that it may be neurotoxic.

  • Carcinogenicity and Chronic Effects: There is limited data on the long-term effects of 4-CPEA exposure. It is not currently classified as a carcinogen by major regulatory agencies like IARC or the EPA.[1]

Part 3: Occupational Health and Exposure Monitoring

No official occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have been established for this compound. In the absence of such guidelines, a conservative approach based on qualitative risk assessment and robust control strategies is essential.

Risk Assessment in a Laboratory Setting

The primary risks involve accidental inhalation of powders or aerosols and dermal contact with the solid or solutions. The potential for severe corrosive injury and unknown long-term neurotoxicity necessitates stringent controls.

Table 2: Risk Mitigation Strategies

HazardRoute of ExposurePrimary Control (Elimination/Substitution/Engineering)Secondary Control (Administrative/PPE)
Corrosive/Irritant Dermal, EyeHandle all solids and solutions within a certified chemical fume hood.Develop and follow strict Standard Operating Procedures (SOPs). Wear gloves, lab coat, and chemical goggles.
Respiratory Irritant InhalationUse a fume hood. When weighing powder, use a ventilated balance enclosure.Minimize aerosol generation. Use appropriate respiratory protection if engineering controls are insufficient.
Systemic Toxicity Dermal, InhalationUtilize engineering controls to minimize all potential exposure.Implement rigorous housekeeping and decontamination procedures. Mandatory training on substance hazards.
Potential Neurotoxicity Dermal, InhalationAssume neurotoxic potential and apply the highest level of containment feasible.Strict adherence to PPE protocols. Consider periodic health surveillance for personnel with regular exposure.
Analytical Methods for Exposure Monitoring

Detecting and quantifying 4-CPEA in environmental or biological samples is crucial for assessing contamination and exposure. The methods of choice are highly sensitive chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for identifying phenethylamines. Derivatization may be required to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for quantifying trace amounts in complex biological matrices like blood, urine, or plasma.[12]

Part 4: Key Experimental Protocols

The following protocols are provided as templates for researchers. They should be adapted and validated for specific laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a method to assess the potential toxicity of 4-CPEA on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

G start Start step1 1. Cell Culture Seed SH-SY5Y cells in a 96-well plate. Incubate 24h. start->step1 step2 2. Compound Treatment Prepare serial dilutions of 4-CPEA. Treat cells and incubate 24-48h. step1->step2 step3 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4h to allow formazan crystal formation. step2->step3 step4 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. step3->step4 step5 5. Absorbance Reading Read absorbance at 570 nm using a plate reader. step4->step5 step6 6. Data Analysis Calculate cell viability (%) vs. control. Determine IC50 value. step5->step6 end_node End step6->end_node

Caption: Workflow for assessing 4-CPEA cytotoxicity using an MTT assay.

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 4-CPEA in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment: Remove the old medium from the cells and replace it with a medium containing the various concentrations of 4-CPEA. Include untreated cells as a negative control and a solvent-only control. Incubate for 24 or 48 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Quantification in Plasma by LC-MS/MS

This protocol describes a general workflow for extracting and quantifying 4-CPEA from a plasma sample, which is essential for toxicokinetic studies or exposure assessment.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of 4-CPEA).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Extraction and Concentration:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column. Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for 4-CPEA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a calibration curve using standards of known concentrations prepared in a blank matrix.

    • Quantify the amount of 4-CPEA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a hazardous chemical that requires stringent safety protocols in any research or development setting. Its primary risks include severe irritation and corrosive damage to the skin, eyes, and respiratory system. While specific toxicological data is scarce, its close structural relationship to para-Chloroamphetamine strongly suggests a potent effect on the serotonin system and a significant, unconfirmed risk of neurotoxicity. Professionals handling this compound must operate with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment at all times. The analytical and in vitro protocols provided here offer a framework for responsible investigation and risk management.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided here.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-Chlorophenethylamine (4-CPEA), a key intermediate in the synthesis of various pharmaceuticals and research chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with actionable experimental protocols.

Introduction

This compound, with the chemical formula C₈H₁₀ClN, is a primary amine derivative of phenethylamine.[1][3] It typically presents as a clear, colorless to yellow liquid or a white to off-white solid, and it is recognized for its role as a versatile building block in organic synthesis.[1][4][5] A thorough understanding of its solubility and stability is paramount for its effective use in laboratory and industrial settings, ensuring reproducibility in synthetic processes and the integrity of the compound upon storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's characteristics.

PropertyValueSource
Molecular FormulaC₈H₁₀ClN[3]
Molecular Weight155.62 g/mol [3]
AppearanceClear colorless to yellow liquid / White to off-white solid[1][4]
Boiling Point60-65 °C at 0.1 mmHg[2][5]
Density1.112 g/mL at 25 °C[2][4][5]
pKa9.72 ± 0.10 (Predicted)[1]
LogP2.05[4]

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. While qualitative statements suggest this compound is soluble in water and organic solvents, precise quantitative data is often required for development purposes.[1]

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at ambient temperature (25 °C).

SolventSolubility (mg/mL) at 25 °C
Water15.2
Ethanol> 200
Methanol> 200
Dimethyl Sulfoxide (DMSO)> 200
Acetonitrile158.5
Dichloromethane> 200
Toluene55.3
Hexane< 1.0

Note: The data presented in this table is a representative example based on typical solubility characteristics of similar compounds and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound.

Objective: To quantify the solubility of 4-CPEA in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, dichloromethane, toluene, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-CPEA to a series of vials, each containing a known volume of a single solvent.

    • Ensure a solid excess of the compound remains undissolved.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Analysis:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

    • Quantify the concentration of 4-CPEA in the diluted samples using a validated stability-indicating HPLC method (as described in Part 2).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of 4-CPEA in that solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 4-CPEA to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle and filter supernatant C->D E Dilute sample D->E F Quantify via HPLC E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for the shake-flask solubility determination method.

Part 2: Stability Profile of this compound

Understanding the chemical stability of 4-CPEA is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing. These studies provide valuable insights into the degradation pathways and help in the development of stability-indicating analytical methods.

Summary of Forced Degradation Results:

The following table summarizes the hypothetical results of forced degradation studies on this compound.

Stress ConditionReagent/ConditionObservation% DegradationMajor Degradation Products
Acid Hydrolysis1M HCl, 60°C, 24hNo significant degradation< 2%-
Base Hydrolysis1M NaOH, 60°C, 24hSlight degradation~5%4-Chlorophenylacetic acid
Oxidation6% H₂O₂, RT, 24hSignificant degradation~15%4-Chlorophenylacetaldehyde, 4-Chlorobenzoic acid
Thermal80°C, 72hMinor degradation~3%-
PhotolyticICH Q1B, 1.2 million lux hours, 200 W h/m²Moderate degradation~10%Dimerization and oxidation products

Note: This data is illustrative and intended to represent plausible outcomes of forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound and general chemical principles, several degradation pathways can be postulated.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde (4-chlorophenylacetaldehyde) and further oxidation to a carboxylic acid (4-chlorobenzoic acid).

  • Hydrolysis of the C-Cl bond: While generally stable, under harsh conditions, the chloro-aromatic bond could undergo hydrolysis to form 4-hydroxyphenethylamine, though this is less likely under the tested conditions.

  • Photodegradation: Exposure to light can induce the formation of radical species, leading to dimerization or further oxidation.

G Potential Degradation Pathways of 4-CPEA A This compound B 4-Chlorophenylacetaldehyde A->B Oxidation (H₂O₂) D Dimerization/Oxidation Products A->D Photolysis (UV/Vis) C 4-Chlorobenzoic Acid B->C Further Oxidation

Sources

The Definitive Spectroscopic Guide to 4-Chlorophenethylamine: A Comprehensive Technical Resource

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectral characterization of 4-Chlorophenethylamine (4-CPEA), a substituted phenethylamine derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. As a crucial analogue in structure-activity relationship (SAR) studies, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of data, offering expert insights into the rationale behind analytical choices and the interpretation of spectral features, ensuring a robust and validated understanding of this compound.

Introduction to this compound and the Imperative of Spectral Analysis

This compound (IUPAC name: 2-(4-chlorophenyl)ethan-1-amine) is a primary amine belonging to the phenethylamine class, characterized by a chlorine atom substituted at the para-position of the phenyl ring.[1][2] This substitution significantly influences its electronic properties and metabolic fate compared to its parent compound, phenethylamine. Accurate and comprehensive spectral characterization is the cornerstone of its scientific investigation, providing irrefutable evidence of its chemical identity and purity. This guide delves into the core spectroscopic techniques essential for this characterization: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Caption: Molecular Structure of this compound.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₀ClN, the nominal molecular weight is 155.62 g/mol .[1]

Table 1: Key Mass Spectrometric Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₀ClN[1]
Molecular Weight155.62 g/mol [1]
Monoisotopic Mass155.0502 Da[1]
Major Fragments (m/z)139, 125, 103, 91, 77[3][4]
Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (EI) is predictable and informative. The primary cleavage event is the benzylic cleavage, which is the scission of the Cα-Cβ bond, leading to the formation of a stable tropylium-like ion. The presence of the chlorine atom influences the isotopic pattern of chlorine-containing fragments.

fragmentation_pathway M [C8H10ClN]+• m/z = 155/157 F1 [C7H7Cl]+• m/z = 126/128 M->F1 - CH2NH2 F4 [CH2NH2]+ m/z = 30 M->F4 Benzylic Cleavage F2 [C7H6Cl]+ m/z = 125/127 F1->F2 - H• F3 [C6H5]+ m/z = 77 F2->F3 - C2H2 analytical_workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Quantitative & Confirmatory GCMS GC-MS Analysis (Molecular Weight & Fragmentation) NMR_H ¹H NMR (Proton Environment) GCMS->NMR_H FTIR FTIR Analysis (Functional Groups) FTIR->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C UVVIS UV-Vis Spectroscopy (Purity & Quantification) NMR_C->UVVIS Final Final Structure Confirmation & Purity Assessment UVVIS->Final

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chlorophenethylamine (C₈H₁₀ClN) is a halogenated derivative of phenethylamine, a class of compounds with significant roles in medicinal chemistry and neuroscience.[1] As with any synthetic compound intended for research or pharmaceutical development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms.[2]

This guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. Moving beyond a simple recitation of spectral data, this document provides a deep dive into the causal relationships between the molecular structure and the resulting NMR signals. We will explore the influence of the aromatic chlorine substituent and the ethylamine side chain on chemical shifts and coupling patterns, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Core Principles of NMR Spectroscopy: A Primer

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. The application of radiofrequency pulses can excite these nuclei, causing them to "flip" to a higher energy state. The frequency required for this transition and the process of returning to the lower energy state (relaxation) provide a wealth of structural information.

Key parameters in NMR analysis include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups increase shielding, shifting the signal to a lower ppm value (upfield).[3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.

  • Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring non-equivalent nuclei. This phenomenon, known as spin-spin coupling, provides information about the connectivity of atoms.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is independent of the external magnetic field strength and provides information about the number and geometry of bonds separating the coupled nuclei.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[2] A properly prepared sample ensures a homogeneous solution, free from paramagnetic impurities or particulate matter that can degrade spectral resolution.[2][5]

Step-by-Step Sample Preparation
  • Compound Weighing: Accurately weigh the required amount of this compound.

    • For ¹H NMR: 1-5 mg is typically sufficient.[2]

    • For ¹³C NMR: A higher concentration of 5-30 mg is recommended due to the lower natural abundance (~1.1%) and sensitivity of the ¹³C nucleus.[2][6]

  • Solvent Selection: Choose an appropriate deuterated solvent. The solvent should completely dissolve the sample, be chemically inert, and have residual solvent signals that do not overlap with analyte signals.[7]

    • Recommended Solvents: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds. Chemical shifts are solvent-dependent, so consistency with literature reports is key for comparison.[7]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[2][8] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample spans the active region of the NMR coil.[2][7]

  • Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or Kimwipe to prevent line broadening and shimming difficulties.[5][8]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes, as imperfections can interfere with the spinning and magnetic field homogeneity.[5]

  • Capping and Labeling: Cap the NMR tube and label it clearly near the top with a permanent marker.[7][8]

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample (1-5 mg for ¹H, 5-30 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter Solution (If particulates are present) dissolve->filter transfer 4. Transfer to High-Quality NMR Tube filter->transfer cap 5. Cap & Label Tube transfer->cap acquire Acquire NMR Spectrum cap->acquire

Caption: Workflow for NMR Sample Preparation.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The signals can be divided into three distinct regions: the aromatic protons, the aliphatic ethyl chain protons, and the amine protons.

mol H2_6 H-2, H-6 H3_5 H-3, H-5 H_alpha α-CH₂ H_beta β-CH₂ H_amine NH₂

Caption: Structure of this compound with Proton Designations.

Summary of ¹H NMR Data
Proton AssignmentChemical Shift (δ) ppm (CDCl₃)MultiplicityIntegrationCoupling Constant (J) Hz
Aromatic (H-2, H-6)~7.25Doublet (d)2H~8.5
Aromatic (H-3, H-5)~7.15Doublet (d)2H~8.5
β-CH₂~2.95Triplet (t)2H~7.0
α-CH₂~2.75Triplet (t)2H~7.0
Amine (NH₂)~1.5 (variable)Broad Singlet (br s)2HN/A

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument.[9]

Detailed Interpretation
  • Aromatic Protons (δ ~7.1-7.3 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.

    • H-3 and H-5 (ortho to Cl): These protons are expected to appear as a doublet around 7.25 ppm. The electron-withdrawing inductive effect of chlorine deshields these protons.

    • H-2 and H-6 (meta to Cl): These protons appear as a doublet around 7.15 ppm. They are less affected by the chlorine's inductive effect compared to the ortho protons. The two doublets show coupling to each other with a typical ortho coupling constant (³JHH) of ~8.5 Hz.

  • Aliphatic Protons (δ ~2.7-3.0 ppm): The ethylamine side chain produces two signals, each integrating to two protons.

    • β-CH₂ (δ ~2.95 ppm): These protons are adjacent to the amino group. The electron-withdrawing nitrogen atom deshields these protons, causing them to appear further downfield. The signal is split into a triplet by the neighboring α-CH₂ protons.

    • α-CH₂ (δ ~2.75 ppm): These benzylic protons are adjacent to the aromatic ring. They are split into a triplet by the β-CH₂ protons. The coupling constant for both triplets (³JHH) is approximately 7.0 Hz.

  • Amine Protons (δ ~1.5 ppm): The two protons of the primary amine group typically appear as a broad singlet.[10] Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena. This signal will disappear upon shaking the sample with a few drops of deuterium oxide (D₂O), a useful test to confirm the presence of exchangeable protons like those in -NH₂ or -OH groups.[10]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six chemically non-equivalent carbon environments in the molecule.

mol C1 C-1 C4 C-4 C2_6 C-2, C-6 C3_5 C-3, C-5 C_alpha α-C C_beta β-C

Caption: Structure of this compound with Carbon Designations.

Summary of ¹³C NMR Data
Carbon AssignmentChemical Shift (δ) ppm (CDCl₃)
C-1 (ipso to -CH₂CH₂NH₂)~138.0
C-4 (ipso to -Cl)~131.5
C-2, C-6~130.0
C-3, C-5~128.5
β-C~43.0
α-C~38.5

Note: Data is compiled from publicly available spectral databases.[11] Exact values may vary.

Detailed Interpretation
  • Aromatic Carbons (δ ~128-138 ppm): Four signals are observed in the aromatic region.

    • C-1 and C-4 (Quaternary Carbons): These are the two carbons directly attached to substituents (ipso-carbons). C-4, bonded to the electronegative chlorine, is shifted downfield to ~131.5 ppm. C-1, attached to the ethylamine group, appears around 138.0 ppm. Quaternary carbons often show weaker signals due to the lack of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[12]

    • C-2/C-6 and C-3/C-5: The two pairs of equivalent CH carbons in the ring are observed at ~130.0 ppm and ~128.5 ppm. The specific assignment can be confirmed with advanced 2D NMR techniques like HSQC/HMBC, but generally, the carbons ortho to the chlorine (C-3/C-5) are slightly more shielded than those meta to it (C-2/C-6).

  • Aliphatic Carbons (δ ~38-43 ppm):

    • β-C (δ ~43.0 ppm): This carbon is directly attached to the electron-withdrawing nitrogen atom, causing it to be the most downfield of the aliphatic signals.

    • α-C (δ ~38.5 ppm): The benzylic carbon is less deshielded than the β-carbon and appears further upfield.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its molecular structure. The ¹H spectrum clearly delineates the aromatic AA'BB' system and the two coupled triplets of the ethylamine side chain. The ¹³C spectrum complements this by identifying all six unique carbon environments. By understanding the fundamental principles of chemical shift, coupling, and the electronic effects of substituents, researchers can confidently interpret these spectra for structural verification and purity assessment, critical steps in the fields of chemical synthesis and drug discovery.

References

  • Makriyannis, A., & Knittel, J. J. (1981). Studies on Phenethylamine Hallucinogens. 2. Conformations of Arylmethoxyl Groups Using 13C NMR. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Unknown Author. (n.d.). NMR Sample Prepara-on. Source Document.
  • Reddit User Discussion. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Reddit.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944).
  • Reddit User Discussion. (n.d.). What is the effect of a chlorine group on aromatic protons? Reddit.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University College London. (n.d.). Chemical shifts. UCL Chemistry Department.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

Sources

GC-MS analysis of 4-Chlorophenethylamine purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 4-Chlorophenethylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This technical guide provides a comprehensive framework for the determination of this compound (4-CPEA) purity using Gas Chromatography-Mass Spectrometry (GC-MS). Authored for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices. We detail a robust, self-validating workflow, beginning with the rationale for chemical derivatization to overcome the inherent analytical challenges of primary amines. The guide presents a complete, step-by-step protocol, from sample preparation and derivatization to instrument parameterization. Core sections are dedicated to the interpretation of chromatographic and mass spectral data, including an analysis of the characteristic fragmentation pathways of derivatized 4-CPEA. Finally, we establish the principles of method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure the trustworthiness, accuracy, and reliability of the results.

Introduction

The Significance of this compound (4-CPEA)

This compound (IUPAC Name: 2-(4-chlorophenyl)ethanamine) is a substituted phenethylamine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and as a valuable tool in neuroscience research.[1] Its structure lends itself to further modification, making it a key building block in the development of novel therapeutics.

The Imperative of Purity Profiling

In any scientific application, but especially in drug development, the purity of a chemical entity is paramount. The presence of impurities, even at trace levels, can have profound effects on the safety, efficacy, and toxicological profile of a final drug product.[2] Impurities can arise from unreacted starting materials, byproducts of side reactions during synthesis, or degradation products.[3][4] Therefore, a robust analytical method to accurately identify and quantify 4-CPEA and its potential impurities is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

GC-MS as the Analytical Cornerstone

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds like 4-CPEA.[5][6] The power of this hyphenated technique lies in its dual-stage approach:

  • Gas Chromatography (GC): Provides high-resolution physical separation of the components within a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Mass Spectrometry (MS): Serves as a highly specific detector, bombarding the eluted components with electrons to generate charged fragments. The resulting mass spectrum is a unique molecular fingerprint that allows for unambiguous identification.[7][8]

The Rationale for Derivatization

The direct analysis of primary amines like 4-CPEA by GC can be challenging. The amine functional group is highly polar and contains an active hydrogen, leading to several analytical issues:

  • Poor Peak Shape: The active amine group can interact strongly with silanol groups on the GC column and liner, causing peak tailing and reducing resolution.[9][10]

  • Column Adsorption: Irreversible adsorption can lead to poor recovery and inaccurate quantification.[11]

  • Limited Mass Spectral Information: While fragmentation occurs, the information can sometimes be less clear or reproducible without derivatization.[10]

To overcome these challenges, chemical derivatization is employed.[12] This process involves reacting the analyte with a derivatizing agent to replace the active hydrogen with a more stable functional group. For phenethylamines, acylation with an agent such as Trifluoroacetic Anhydride (TFAA) is a common and highly effective strategy.[13]

The Mechanism of Improvement:

  • Reduced Polarity: TFAA reacts with the primary amine of 4-CPEA to form a stable, less polar N-trifluoroacetyl amide.

  • Increased Volatility: The resulting derivative is more volatile and thermally stable, making it more amenable to GC analysis.

  • Improved Chromatography: The reduction in polarity minimizes undesirable interactions with the GC column, resulting in sharp, symmetrical chromatographic peaks.[11]

  • Characteristic Mass Spectrum: The derivative often produces a clear molecular ion and a predictable, highly characteristic fragmentation pattern, enhancing the confidence of identification.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a complete method for the derivatization and subsequent GC-MS analysis of 4-CPEA.

Materials and Reagents
  • This compound (4-CPEA) reference standard

  • Ethyl Acetate (Anhydrous, GC grade)

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas, ultra-high purity

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • GC vials with inserts

  • Heating block or water bath

Step-by-Step Sample Preparation and Derivatization
  • Standard Preparation: Accurately weigh approximately 10 mg of 4-CPEA reference standard and dissolve in ethyl acetate in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Prepare a working solution of approximately 100 µg/mL by diluting the stock solution with ethyl acetate.

  • Sample Preparation: Prepare the test sample of 4-CPEA to a nominal concentration of 100 µg/mL in ethyl acetate.

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a GC vial.

    • Causality: The use of a small, precise volume ensures the reaction is controlled and reproducible.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Causality: Using an excess of the derivatizing agent drives the reaction to completion, ensuring all 4-CPEA is converted to its TFA derivative.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 20 minutes.

    • Causality: Gentle heating increases the reaction kinetics without degrading the analyte or derivative.

    • Cool the vial to room temperature. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.

Table 1: Gas Chromatography (GC) Parameters

Parameter Recommended Setting Rationale
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) This mid-polarity stationary phase provides excellent separation for a wide range of derivatized compounds.[14][15]
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness Standard dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium (99.999% purity) Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode) Ensures reproducible retention times and optimal column performance.
Injector Temp. 250°C Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Vol. 1 µL Standard volume for capillary GC.

| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | The initial hold ensures sharp peak focus. The temperature ramp allows for the separation of potential volatile impurities from the main analyte peak, and the final hold ensures all components elute. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy 70 eV The industry standard energy that creates extensive, reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[15][16]
Mass Scan Range 40 - 450 m/z A range that covers the expected fragments of the derivative and potential low-mass impurities without being slowed by scanning for unnecessarily low or high masses.
Source Temp. 230°C An optimal temperature to maintain ionization efficiency and prevent contamination.

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 4-CPEA Solution (100 µg/mL in Ethyl Acetate) prep2 Aliquot 100 µL into GC Vial prep1->prep2 prep3 Add 100 µL TFAA prep2->prep3 prep4 Vortex & Heat (60°C, 20 min) prep3->prep4 prep5 Cool to Room Temperature prep4->prep5 inj Inject 1 µL into GC-MS prep5->inj gc GC Separation (DB-5ms Column) inj->gc ms MS Detection (EI, 70 eV) gc->ms proc Acquire Total Ion Chromatogram (TIC) ms->proc ident Identify Peaks via Mass Spectrum & Retention Time proc->ident quant Calculate Purity (Area % Method) ident->quant

Caption: Experimental workflow for 4-CPEA purity analysis.

Data Interpretation and Purity Assessment

Analyzing the Chromatogram

The primary output from the GC is the Total Ion Chromatogram (TIC), which plots signal intensity against retention time. The derivatized 4-CPEA will appear as a major, sharp, symmetrical peak. Any other peaks represent either impurities from the sample or artifacts from the solvent or derivatizing agent. The purity of the 4-CPEA is initially assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Deconvoluting the Mass Spectrum

By selecting the primary peak in the TIC, the corresponding mass spectrum can be viewed. For the trifluoroacetyl derivative of 4-CPEA (4-CPEA-TFA), the molecular weight is 251.65 g/mol .

  • Molecular Ion ([M]+•): A peak at m/z 251 is expected, corresponding to the intact ionized molecule. Its presence confirms the molecular weight of the derivative.

  • Characteristic Fragmentation: Electron ionization at 70 eV imparts significant energy, causing the molecular ion to fragment in a predictable manner. The most significant fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain).[8][17]

For 4-CPEA-TFA, this benzylic cleavage results in two primary fragments:

  • The Chlorobenzyl Cation (m/z 125): The cleavage results in the formation of a stable, resonance-stabilized chlorotropylium-like ion. Due to the stability of this fragment, it is often the base peak (the most intense peak) in the spectrum. The presence of chlorine is confirmed by an isotopic peak at m/z 127, with an intensity approximately one-third of the m/z 125 peak, corresponding to the natural abundance of the 37Cl isotope.

  • The Amide Fragment (m/z 126): The remaining part of the molecule forms a fragment with a mass-to-charge ratio of 126.

Caption: Primary fragmentation of the 4-CPEA-TFA derivative.

Purity Calculation

The purity is calculated using the area percent method, which assumes that all compounds in the sample have a similar response factor in the detector.

Purity (%) = (Area of 4-CPEA Peak / Total Area of All Peaks) x 100

This calculation provides a reliable estimate of purity, especially for identifying impurities at levels of 0.1% and above. For regulatory filings, a more rigorous quantitative analysis using a certified reference standard and a calibration curve would be required.

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that the procedure is suitable for its intended purpose.[5] According to ICH guidelines, key validation parameters must be assessed.[18][19]

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criterion (Typical) Purpose
Specificity Analyte peak is well-resolved from impurity and blank peaks (Resolution > 2). Confirms the method can accurately measure the analyte without interference.[18]
Linearity Correlation coefficient (R²) ≥ 0.999 over a defined concentration range. Demonstrates a proportional relationship between analyte concentration and instrument response.[20]
Accuracy Recovery of 98.0% - 102.0% for spiked samples. Shows how close the measured value is to the true value.[18]
Precision Repeatability & Intermediate Precision RSD ≤ 2.0%. Measures the degree of scatter between a series of measurements, indicating reproducibility.[20]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[19]

| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., ±2°C oven temp, ±0.1 mL/min flow rate). | Demonstrates the method's reliability during normal use and transfer between labs.[18] |

Conclusion

The GC-MS method detailed in this guide, centered on TFAA derivatization, provides a highly reliable, specific, and robust system for the purity assessment of this compound. By understanding the chemical principles behind derivatization and the predictable nature of mass spectral fragmentation, analysts can confidently identify the target compound and its potential impurities. Implementing a thorough method validation strategy, as outlined by ICH guidelines, transforms this powerful analytical technique into a trustworthy, self-validating system essential for the rigorous demands of research and pharmaceutical development.

References

  • Analysis of Phenethylamines Using On-Column TFA Derivatization.
  • Automatic Derivatization System for Phenethylamine Drugs.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]
  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
  • A Review on GC-MS and Method Development and Valid
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
  • 2-(4-Chlorophenyl)ethylamine.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Gas Chromatography Mass Spectrometry (GC-MS)
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
  • Chemical structures of the five substituted phenethylamine derivatives.
  • Phenethylamine, 4-chloro-alpha,alpha-dimethyl-, hydrochloride. NIST WebBook. [Link]
  • Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis. [Link]
  • Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively.
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
  • Chlorphenamine. NIST WebBook. [Link]
  • NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. NIST. [Link]
  • Mass Spectrometry - Fragmentation P
  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Michigan State University Digital Repository. [Link]
  • Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). PubMed. [Link]
  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. PubMed. [Link]
  • A review of the newly identified impurity profiles in methamphetamine seizures.

Sources

Introduction: The Vibrational Signature of a Key Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Chlorophenethylamine

This compound (C₈H₁₀ClN) is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. As with any synthesized compound, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and the overall molecular architecture. This guide provides a detailed examination of the IR spectrum of this compound, grounded in first principles of molecular vibrations and supported by established spectroscopic data. We will dissect the spectrum region by region, explaining the causality behind the characteristic absorption bands and providing a robust, field-proven protocol for acquiring high-quality data.

Part 1: Theoretical Analysis of the this compound Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the primary amine, the ethyl bridge, and the para-substituted chlorobenzene ring. Understanding the expected absorptions for each of these components allows for a confident interpretation of the experimental spectrum.

The N-H Vibrations of the Primary Amine Group

The terminal amino group (-NH₂) is a primary amine and presents several distinct, characteristic absorption bands.

  • N-H Stretching: Primary amines exhibit two distinct stretching vibrations due to symmetric and asymmetric modes.[1] The asymmetric stretch, occurring at a higher frequency, involves the two N-H bonds stretching out of phase, while the symmetric stretch involves in-phase motion.[1][2] These bands are typically found in the 3500-3300 cm⁻¹ region and are characteristically sharper and less intense than the broad O-H bands of alcohols.[2]

  • N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ range.[3] This peak can sometimes be mistaken for a carbonyl group by novices, but its position and association with the N-H stretching bands aid in its correct assignment.

  • N-H Wagging: A broad, strong absorption resulting from the out-of-plane "wagging" of the N-H bonds is typically observed in the 910-665 cm⁻¹ region.[3]

The C-H Vibrations: Aromatic vs. Aliphatic

The molecule contains both sp²-hybridized carbons in the benzene ring and sp³-hybridized carbons in the ethyl chain, leading to distinct C-H stretching frequencies.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring occurs at slightly higher frequencies than their aliphatic counterparts due to the stiffer sp² C-H bond. These are typically weak to medium intensity bands found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[4][5]

  • Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the ethyl bridge appear as strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region.[4]

The Aromatic Ring and its Substitution Pattern

The chlorobenzene ring provides a rich set of absorptions in the fingerprint region.

  • C=C Ring Stretching: The conjugated π-system of the benzene ring gives rise to a series of characteristic skeletal vibrations. Two of the most prominent bands occur in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][6] Weak overtone and combination bands can also appear between 2000-1665 cm⁻¹, which can be indicative of the ring's substitution pattern.[6]

  • C-H Out-of-Plane (OOP) Bending: The position of the strong C-H OOP bending vibrations is highly diagnostic of the substitution pattern on the benzene ring.[5] For a para- (1,4-) disubstituted ring, as in this compound, a strong, characteristic band is expected in the 860-790 cm⁻¹ range.[7] The presence of this band is a key piece of evidence for the correct isomer.

The Halogen Signature: The C-Cl Stretch

The carbon-chlorine bond provides a crucial, low-frequency absorption. The C-Cl stretching vibration for an aryl chloride is typically found in the 850-550 cm⁻¹ range.[6][8] Its exact position can be influenced by the overall molecular structure, but its presence in this region confirms the chloro-substitution.

Summary of Key Vibrational Modes

The expected absorption bands for this compound are summarized below for quick reference.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary AmineMedium, Sharp (Two bands)
3100 - 3000C-H Aromatic StretchBenzene RingMedium to Weak
2960 - 2850C-H Aliphatic StretchEthyl Chain (-CH₂-)Strong
1650 - 1580N-H Bending (Scissoring)Primary AmineMedium to Strong
1600 - 1585C=C Aromatic Ring StretchBenzene RingMedium
1500 - 1400C=C Aromatic Ring StretchBenzene RingMedium to Strong
1250 - 1020C-N StretchAliphatic AmineMedium to Weak
910 - 665N-H WaggingPrimary AmineStrong, Broad
860 - 790C-H Out-of-Plane Bend (para-substitution)Benzene RingStrong
850 - 550C-Cl StretchAryl HalideMedium to Strong

Part 2: Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for liquid or solid samples as it requires minimal to no sample preparation, ensuring high reproducibility.[9] The following protocol outlines a self-validating system for obtaining a clean, artifact-free spectrum of this compound.

Methodology: ATR-FTIR Analysis
  • Instrument Preparation & Crystal Cleaning:

    • Rationale: The ATR crystal surface (typically diamond or zinc selenide) must be impeccably clean. Any residue from previous samples will appear in the current spectrum.

    • Procedure:

      • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

      • Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently but thoroughly wipe the surface of the ATR crystal.

      • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (A Self-Validating Step):

    • Rationale: This is the most critical step for data integrity. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. By ratioing the sample scan against this background, these environmental and instrumental signals are removed, isolating the sample's true spectrum.

    • Procedure:

      • With the clean, empty ATR crystal in place, initiate a "Background Scan" using the instrument's software.

      • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

      • Verification: After the scan, the resulting spectrum should be a flat line at or near 100% transmittance, with potential peaks for atmospheric CO₂ (~2350 cm⁻¹) and water vapor.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam only penetrates a few microns into the sample.

    • Procedure:

      • Place a small amount of this compound (a single drop if liquid, a few milligrams of powder if solid) directly onto the center of the ATR crystal.

      • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid/liquid sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Rationale: This step measures the absorption of infrared radiation by the sample.

    • Procedure:

      • Initiate a "Sample Scan" using the same scan parameters (e.g., number of scans, resolution) as the background scan.

      • The software will automatically ratio this scan against the stored background, generating the final absorbance or transmittance spectrum.

  • Data Analysis & Clean-Up:

    • Rationale: Proper clean-up prevents cross-contamination and maintains the integrity of the ATR accessory for future use.

    • Procedure:

      • Retract the press arm and remove the bulk of the sample with a clean spatula or wipe.

      • Thoroughly clean the ATR crystal surface with a solvent-dampened wipe as described in Step 1.

      • Analyze the resulting spectrum, labeling major peaks and comparing them against the expected values in the table above.

Part 3: Visualization of Key Vibrational Modes

To conceptually link the spectral data to the molecular structure, the following diagram illustrates the key functional groups and bonds within this compound that give rise to its characteristic infrared absorptions.

G cluster_ring Para-Substituted Ring cluster_chain Ethylamine Chain C1 C C2 C C1->C2 C6 C C1->C6 C=C Stretch 1600-1400 cm⁻¹ Cl Cl C1->Cl C-Cl Stretch 850-550 cm⁻¹ C3 C C2->C3 H_aro1 H C2->H_aro1 C-H Stretch >3000 cm⁻¹ C4 C C3->C4 H_aro2 H C3->H_aro2 OOP C3->OOP Para C-H OOP Bend 860-790 cm⁻¹ C5 C C4->C5 CH2_1 CH₂ C4->CH2_1 C5->C6 H_aro3 H C5->H_aro3 C6->C1 H_aro4 H C6->H_aro4 CH2_2 CH₂ CH2_1->CH2_2 Aliph_H CH2_1->Aliph_H C-H Stretch <3000 cm⁻¹ NH2 NH₂ CH2_2->NH2 NH_stretch NH2->NH_stretch N-H Stretch 3500-3300 cm⁻¹

Caption: Molecular structure of this compound with key IR vibrational modes highlighted.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. By systematically analyzing the spectrum, one can confirm the presence of the primary amine, the aliphatic ethyl linker, the para-substituted aromatic ring, and the chlorine substituent. The combination of N-H stretching bands near 3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and the highly diagnostic C-H out-of-plane bending and C-Cl stretching bands in the fingerprint region provides a unique vibrational signature. The ATR-FTIR protocol described herein offers a reliable and efficient method for generating high-quality, trustworthy data for researchers and scientists in the field of drug development and chemical synthesis.

References

  • Di Lonardo, G., et al. (2025). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online.
  • Sodanapalli, R., et al. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching.
  • Nauta, K., & Miller, R. E. (n.d.). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Sparks, R. (2025). C-Cl stretching: Significance and symbolism.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • JoVE. (2024).
  • Organic Chemistry Lab. (n.d.).
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)ethylamine. PubChem.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • Scribd. (n.d.).
  • Baker, M. J., et al. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • UCLA Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

Sources

A Technical Guide to the CNS Profile of 4-Chlorophenethylamine: A Putative TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenethylamines represent a vast chemical class of psychoactive compounds with diverse pharmacological profiles, ranging from stimulants to hallucinogens and antidepressants.[1][2] Their mechanisms often involve complex interactions with monoamine neurotransmitter systems.[1] A key emerging target for many of these molecules is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic systems.[3][4][5] This guide outlines a comprehensive, field-proven framework for the preclinical characterization of a novel substituted phenethylamine, using 4-Chlorophenethylamine (4-CPEA) as a case study. While specific research on 4-CPEA is limited, its structure strongly suggests it acts as a TAAR1 agonist.[6] This document provides a logical, step-by-step workflow from initial in vitro receptor characterization to subsequent in vivo behavioral validation, equipping researchers with the necessary protocols and rationale to investigate similar compounds.

Part 1: Foundational In Vitro Characterization at TAAR1

The primary hypothesis for a novel phenethylamine derivative is engagement with TAAR1. The initial step is to quantify the compound's binding affinity and functional potency at this receptor. TAAR1 is a Gs-coupled GPCR; its activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[7][8]

Determining Binding Affinity via Radioligand Competition Assay

Causality: Before assessing function, it is critical to confirm that the test compound physically interacts with the receptor. A radioligand competition binding assay is the gold standard for determining a compound's binding affinity (Ki) for a GPCR.[9][10] The experiment measures the ability of the unlabeled test compound (4-CPEA) to displace a known radioactive ligand from the receptor. This provides a quantitative measure of affinity, which is essential for understanding structure-activity relationships.[9]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human TAAR1 (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an assay binding buffer.[11]

  • Assay Setup: In a 96-well plate, combine the TAAR1-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-EPPTB, a known TAAR1 antagonist), and serial dilutions of the unlabeled test compound (4-CPEA).[11]

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[10][11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through. Wash the filters multiple times with ice-cold wash buffer.[11]

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (4-CPEA) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 4-CPEA that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Assessing Functional Potency via cAMP Accumulation Assay

Causality: Binding does not equal activation. A compound can be an agonist (activator), antagonist (blocker), or have no functional effect. Since TAAR1 is Gs-coupled, agonist binding will increase intracellular cAMP levels.[8][12] A functional assay is therefore required to determine the compound's efficacy (Emax) and potency (EC50). This step confirms the compound's mechanism of action and classifies it as a full or partial agonist.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line stably expressing human TAAR1 (e.g., CHO-K1).[13] Seed the cells into a 384-well plate and allow them to adhere overnight.[13]

  • Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compound (4-CPEA) or a reference agonist (e.g., β-phenylethylamine).[14]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for receptor activation and cAMP production.[15]

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[14][16] In this format, endogenous cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a measurable change in the FRET signal.[16]

  • Data Analysis: Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve.[16] Plot the cAMP concentration against the logarithm of the agonist (4-CPEA) concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[16]

Data Interpretation and Pathway Visualization

The combined results from these in vitro assays provide a foundational pharmacological profile for the test compound.

Table 1: Hypothetical In Vitro Pharmacological Profile of 4-CPEA

Parameter Description Hypothetical Value Implication
Ki (nM) Binding Affinity 85 nM Indicates strong, specific binding to the TAAR1 receptor.
EC50 (nM) Functional Potency 150 nM Shows the concentration required for half-maximal functional response.

| Emax (%) | Maximal Efficacy | 95% (vs. β-PEA) | Classifies 4-CPEA as a full agonist, comparable to the endogenous ligand. |

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist 4-CPEA (Agonist) Agonist->TAAR1 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Downstream Modulation of Neurotransmitter Release CREB->Downstream Leads to

Caption: TAAR1 Gs-coupled signaling cascade initiated by agonist binding.

Part 2: Preclinical In Vivo Assessment

Following robust in vitro characterization, the next phase is to determine if the compound engages the central nervous system and produces behavioral effects consistent with TAAR1 activation. TAAR1 agonists are known to modulate dopamine systems and have shown antipsychotic-like potential in preclinical models.[3][4][17]

Neurochemical Target Engagement: In Vivo Microdialysis

Causality: To confirm that a systemically administered compound reaches its CNS target and elicits a neurochemical response, in vivo microdialysis is employed.[18] This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[18][19] Since TAAR1 activation modulates dopamine release, measuring dopamine levels in a key reward-related area like the Nucleus Accumbens (NAc) is a direct readout of target engagement.[3][20]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Preparation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the NAc. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[21]

  • Basal Sample Collection: After a stabilization period, collect several baseline dialysate samples to establish basal dopamine levels.[22]

  • Compound Administration: Administer 4-CPEA (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate fractions at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.[22]

  • Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-EC), which offers the necessary sensitivity for these low concentrations.[22]

  • Data Analysis: Express the post-dose dopamine levels as a percentage of the pre-dose baseline average. Compare the effects of 4-CPEA to the vehicle control group.

Behavioral Phenotyping: Models of Psychosis and Locomotion

Causality: Changes in neurochemistry should translate to observable behavioral outcomes. TAAR1 agonists robustly attenuate hyperactivity induced by dopamine-releasing agents (like amphetamine) and NMDA receptor antagonists (like PCP or ketamine), which are common preclinical models of psychosis.[3] Furthermore, TAAR1 activation can modulate baseline locomotor activity.[23] A key translational model is Prepulse Inhibition (PPI) of the acoustic startle response, a measure of sensorimotor gating that is deficient in schizophrenic patients and is restored by antipsychotic drugs.[4]

Experimental Protocol: Prepulse Inhibition (PPI) Assay

  • Apparatus: Use a startle response system consisting of a small animal enclosure on a piezoelectric platform within a sound-attenuated chamber.[24]

  • Acclimation: Place the animal in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[24]

  • Pre-treatment: Administer 4-CPEA or vehicle control and allow for an appropriate pre-treatment time based on its pharmacokinetic profile.

  • Test Session: The session consists of multiple trial types presented in a random order:

    • Pulse-Alone Trials: A loud startling stimulus (e.g., 120 dB) is presented alone.

    • Prepulse-Pulse Trials: The startling pulse is preceded by a weak, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB).[25]

    • No-Stimulus Trials: Only background noise is present to measure baseline movement.[24]

  • Measurement: The platform records the whole-body startle response (amplitude of movement) for each trial.

  • Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: PPI (%) = 100 * [(Pulse-Alone Response - Prepulse-Pulse Response) / Pulse-Alone Response].[24] An effective compound will increase the %PPI, indicating improved sensorimotor gating.

Table 2: Summary of Expected In Vivo Outcomes for a TAAR1 Agonist

Assay Expected Outcome with 4-CPEA Rationale
Microdialysis (NAc) Attenuation of amphetamine-induced dopamine release TAAR1 activation acts as a "brake" on hyperdopaminergic states.[3][26]
Locomotor Activity Reduction of amphetamine-induced hyperlocomotion Consistent with antipsychotic-like activity and dopamine modulation.[3][20]

| Prepulse Inhibition (PPI) | Reversal of NMDA antagonist-induced PPI deficit | Demonstrates restoration of sensorimotor gating, a key antipsychotic benchmark.[4] |

In_Vivo_Workflow cluster_neurochem Neurochemical Target Engagement cluster_behavior Behavioral Phenotyping Start Test Compound (4-CPEA) Microdialysis In Vivo Microdialysis in Nucleus Accumbens Start->Microdialysis PPI Prepulse Inhibition (PPI) Assay Start->PPI Locomotion Hyperlocomotion Model Start->Locomotion HPLC HPLC-EC Analysis of Dopamine Microdialysis->HPLC Neurochem_Result Result: Modulation of Dopamine Release HPLC->Neurochem_Result Conclusion Comprehensive CNS Profile Neurochem_Result->Conclusion Behavior_Result Result: Antipsychotic-like Behavioral Profile PPI->Behavior_Result Locomotion->Behavior_Result Behavior_Result->Conclusion

Caption: Logical workflow for the in vivo characterization of 4-CPEA.

Conclusion and Future Directions

This technical guide provides a validated, systematic framework for characterizing the CNS role of a novel substituted phenethylamine like 4-CPEA, with a focus on its putative activity at TAAR1. Successful execution of these in vitro and in vivo protocols would establish a comprehensive profile of the compound, confirming its binding and functional activity at TAAR1, its ability to engage CNS targets, and its potential therapeutic-like behavioral effects.

Positive findings would strongly support further investigation, including full pharmacokinetic/pharmacodynamic (PK/PD) modeling, off-target liability screening, and evaluation in more complex models of neuropsychiatric disorders such as schizophrenia or substance use disorder.[17][26] This rigorous, hypothesis-driven approach is essential for advancing novel chemical entities from initial discovery to potential clinical candidates.

References

  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Dedic, N., Jones, P. G., & Hopkins, S. C. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI.
  • Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PMC - NIH.
  • Grandy, D. K. (2009). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. PMC.
  • Espinoza, S., et al. (n.d.). Impact of TAAR1 agonists on aggression and self-grooming behavior. Consensus.
  • Wikipedia. (n.d.). TAAR1.
  • Li, J. X. (2024). TAAR1 AGONISTS AS POTENTIAL ANTI-ADDICTION CANDIDATES: PRECLINICAL EVIDENCE. International Journal of Neuropsychopharmacology | Oxford Academic.
  • Dedic, N., Jones, P. G., & Hopkins, S. C. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed Central.
  • Ladds, G., & Sexton, P. M. (n.d.). GPCR-radioligand binding assays. PubMed.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Dedic, N., Jones, P. G., & Hopkins, S. C. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed.
  • Reed, E. R., et al. (2023). Robust aversive effects of trace amine-associated receptor 1 activation in mice. PMC.
  • Coccini, T., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.
  • Patsnap Synapse. (2024). What are TAAR1 agonists and how do they work?.
  • Li, J. X., & Zhang, Y. (2018). Trace amine-associated receptor 1 and drug abuse. PMC - PubMed Central.
  • Cutler, A. J. (2022). TAAR1 Agonism – A Novel Approach To Treating Schizophrenia. Psychiatric Times.
  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central.
  • Wikipedia. (n.d.). Phenethylamine.
  • Grokipedia. (n.d.). Substituted phenethylamine.
  • Che-A-Gla, N., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science.
  • Wang, T., et al. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • ACS Medicinal Chemistry Letters. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders.
  • Li, J. X., & Zhang, Y. (2018). TAAR1 and Psychostimulant Addiction. PMC - PubMed Central - NIH.
  • Guidechem. (n.d.). This compound 156-41-2 wiki.
  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • University of Virginia School of Medicine. (2024). Phenethylamines.
  • Sigma-Aldrich. (n.d.). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Chiellini, G., et al. (n.d.). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI.
  • Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. PubMed.
  • ResearchGate. (n.d.). Further Insights Into the Pharmacology of the Human Trace Amine-Associated Receptors: Discovery of Novel Ligands for TAAR1 by a Virtual Screening Approach.
  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine.
  • RSC Publishing. (n.d.). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution.
  • ResearchGate. (n.d.). Measurements of (A) cAMP accumulation as a result of G s activation and....
  • ResearchGate. (n.d.). Influence of o-PIT on prepulse inhibition in TAAR1-KO and WT mice. (A)....
  • Dwoskin, L. P. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • Frontiers. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment.
  • JCGGDB. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response.
  • PubMed. (n.d.). Testing Prepulse Inhibition of Acoustic Startle in Rodents.
  • ResearchGate. (n.d.). The Discovery of Novel TAAR1 Ligands through the use of a Homology Model and in silico Screening.
  • ResearchGate. (n.d.). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach.
  • Sallaberry, C. A., et al. (2018). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central.
  • Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol.

Sources

Methodological & Application

A Note on the Synthesis of Isoalloxazine Derivatives: Correcting the Approach

Author: BenchChem Technical Support Team. Date: January 2026

Initial Assessment of the Proposed Synthesis Using 4-Chlorophenethylamine:

A thorough review of established chemical literature and synthetic methodologies reveals that This compound is not a recognized precursor for the direct synthesis of the isoalloxazine ring system. The foundational chemistry for constructing the tricyclic isoalloxazine core, which is the central scaffold of flavins, relies on a well-understood condensation reaction. This reaction invariably involves two key types of reactants:

  • An ortho-phenylenediamine derivative (a benzene ring with two amino groups on adjacent carbon atoms).

  • A pyrimidine-2,4,5,6-tetrone derivative, most commonly alloxan or a related compound.

This compound, with its structure consisting of a 4-chlorophenyl group attached to an ethylamine side chain, does not possess the required ortho-diamine functionality necessary to participate in this ring-forming condensation. Attempting to use it directly would not lead to the desired isoalloxazine product.

Therefore, this guide has been restructured to provide a scientifically sound, field-proven protocol for the synthesis of isoalloxazine derivatives based on established, authoritative methods. We will proceed by detailing the synthesis of a representative isoalloxazine derivative, 10-methylisoalloxazine, to illustrate the correct and validated chemical pathway. This approach ensures scientific integrity and provides a reliable, reproducible protocol for researchers.

Application Note & Protocol: Synthesis of 10-Methylisoalloxazine via Condensation of N-Methyl-1,2-phenylenediamine and Alloxan

Introduction:

Isoalloxazine and its derivatives are a critical class of heterocyclic compounds, most famously forming the core of the flavin coenzymes (e.g., FAD and FMN) essential for a vast array of redox reactions in biological systems. Their unique photochemical and electrochemical properties have led to extensive research into their application in areas such as photocatalysis, sensing, and the development of novel therapeutic agents.

This application note provides a detailed protocol for the synthesis of 10-methylisoalloxazine, a fundamental derivative, through the acid-catalyzed condensation of N-methyl-1,2-phenylenediamine with alloxan. This method is a classic and reliable route to the isoalloxazine core.

Reaction Principle:

The synthesis proceeds via a condensation reaction in an acidic medium, typically using boric acid and acetic acid. The ortho-diamine (N-methyl-1,2-phenylenediamine) reacts with the highly electrophilic carbonyl groups of alloxan. The reaction forms an intermediate which, upon cyclization and subsequent dehydration, yields the final tricyclic isoalloxazine product. The boric acid is believed to act as a catalyst and a dehydrating agent, facilitating the final ring closure.

Experimental Protocol

Materials and Reagents:
Reagent/MaterialGradeSupplier (Example)Notes
N-Methyl-1,2-phenylenediamineReagent Grade, ≥98%Sigma-AldrichCan be a skin/eye irritant.
Alloxan monohydrateReagent Grade, ≥98%Acros OrganicsHandle with care.
Boric Acid (H₃BO₃)ACS Reagent, ≥99.5%Fisher Scientific
Glacial Acetic Acid (CH₃COOH)ACS Reagent, ≥99.7%VWR ChemicalsCorrosive. Use in a fume hood.
Methanol (CH₃OH)ACS Reagent, ≥99.8%J.T.BakerFlammable.
Diethyl Ether ((C₂H₅)₂O)ACS Reagent, ≥99.0%EMD MilliporeExtremely flammable.
Deionized Water (H₂O)Type II or betterLaboratory Supply

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps involving glacial acetic acid and volatile solvents must be performed in a certified chemical fume hood.

  • Handling Reagents: Avoid inhalation of dust from solid reagents. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each before use.

Step-by-Step Synthesis Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add boric acid (1.2 g, 19.4 mmol).

    • Add glacial acetic acid (20 mL) to the flask and stir to dissolve the boric acid. Gentle warming may be required.

  • Addition of Reactants:

    • Once the boric acid is dissolved, add N-methyl-1,2-phenylenediamine (1.0 g, 8.19 mmol) to the solution.

    • Stir the mixture for 5 minutes until the diamine has fully dissolved.

    • In a separate beaker, dissolve alloxan monohydrate (1.31 g, 8.19 mmol) in deionized water (5 mL).

    • Add the alloxan solution dropwise to the stirred reaction mixture in the round-bottom flask over a period of 10-15 minutes. An immediate color change to a deep red or orange is typically observed.

  • Reaction and Reflux:

    • Heat the reaction mixture to reflux (approximately 118-120 °C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 2 hours. The color of the solution will darken, and a precipitate may begin to form.

  • Isolation and Purification of the Product:

    • After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the yellow-orange solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with cold methanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual acetic acid and other impurities.

    • Dry the product under vacuum to yield crude 10-methylisoalloxazine.

  • Characterization (Example Data):

    • Appearance: Yellow to orange crystalline powder.

    • Yield: Typically 70-80%.

    • Melting Point: >300 °C (decomposes).

    • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~ 11.4 (s, 1H, N-H), 8.2-7.8 (m, 3H, Ar-H), 4.2 (s, 3H, N-CH₃).

    • UV-Vis (in Ethanol): λ_max ~ 335 nm, 440 nm.

Workflow and Pathway Visualization

Synthesis Workflow Diagram

The overall experimental process can be visualized as a linear sequence of steps, from preparation to final characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dissolve Boric Acid in Glacial Acetic Acid prep2 Add N-Methyl-1,2-phenylenediamine prep1->prep2 react1 Dropwise Addition of Alloxan Solution prep2->react1 prep3 Prepare Alloxan Solution prep3->react1 react2 Reflux for 2 Hours (approx. 120°C) react1->react2 workup1 Cool to Room Temp & then in Ice Bath react2->workup1 workup2 Vacuum Filtration workup1->workup2 workup3 Wash with Cold Methanol and Diethyl Ether workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 analysis1 Characterize Product (NMR, UV-Vis, MP) workup4->analysis1

Caption: Experimental workflow for the synthesis of 10-methylisoalloxazine.

Simplified Reaction Mechanism

The diagram below illustrates the key chemical transformations in the formation of the isoalloxazine ring.

reaction_mechanism reactant1 N-Methyl-1,2-phenylenediamine intermediate Schiff Base Intermediate (Unstable) reactant1->intermediate Condensation reactant2 Alloxan reactant2->intermediate plus + product 10-Methylisoalloxazine intermediate->product Cyclization & Dehydration conditions H₃BO₃, CH₃COOH Reflux, -H₂O

Caption: Simplified reaction pathway for isoalloxazine synthesis.

Trustworthiness & Self-Validation

To ensure the successful synthesis and validate the identity of the final product, the following checks should be integrated into the workflow:

  • Colorimetric Confirmation: The formation of a brightly colored (yellow/orange) precipitate is a strong qualitative indicator of isoalloxazine formation. The absence of this color suggests the reaction has failed.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The disappearance of the starting material spot (N-methyl-1,2-phenylenediamine) and the appearance of a new, highly fluorescent spot (under UV light) corresponding to the product confirms the conversion.

  • Spectroscopic Verification: The final product's identity must be unequivocally confirmed by spectroscopic methods. ¹H NMR spectroscopy should clearly show the aromatic protons and the characteristic N-methyl singlet. UV-Visible spectroscopy provides a distinct spectral signature with absorption maxima characteristic of the isoalloxazine chromophore.

  • Melting Point Analysis: Isoalloxazine derivatives typically have very high melting points and often decompose rather than melt cleanly. This property can be used as a preliminary check of purity.

By following these validation steps, a researcher can be confident in the outcome of the synthesis and the identity of the resulting compound. This multi-faceted approach to verification is a hallmark of robust chemical synthesis protocols.

Topic: 4-Chlorophenethylamine as a Precursor for Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers on the utilization of 4-chlorophenethylamine as a foundational scaffold for the synthesis of novel cholinesterase inhibitors. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains a cornerstone therapeutic strategy for managing the symptomatic progression of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1][2][3] The phenethylamine motif is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as this compound, offer a versatile and reactive starting point for creating diverse chemical libraries.[4][5] This guide details a representative synthetic protocol, methods for structural characterization and purity assessment, a validated protocol for evaluating biological activity using the Ellman's assay, and insights into the structure-activity relationships that govern the efficacy of these compounds.

Part 1: Rationale and Synthetic Strategy

The core principle behind using this compound is its utility as a building block. The primary amine group serves as a reactive handle for introducing various substituents through N-alkylation or N-acylation. These modifications are crucial for targeting the active sites of cholinesterase enzymes. Many potent cholinesterase inhibitors feature an N-benzylpiperidine or similar N-arylalkyl moiety, which can establish critical interactions within the enzyme's catalytic and peripheral anionic sites.[6]

The 4-chloro substituent on the phenyl ring is not merely a synthetic placeholder; it actively contributes to the molecule's pharmacological profile. Halogen atoms can participate in specific interactions, such as halogen bonding, within the enzyme's active site gorge, potentially enhancing binding affinity and selectivity.[3][7]

This guide will focus on a common and reliable synthetic route: reductive amination . This two-step, one-pot reaction involves the initial formation of a Schiff base between this compound and an aromatic aldehyde, followed by in-situ reduction to yield the desired N-substituted secondary amine. This method is widely favored for its efficiency and high yields.

Experimental Workflow: Synthesis

cluster_synthesis Synthetic Workflow A Reactants (this compound + Substituted Benzaldehyde) B Solvent Addition (e.g., Methanol) A->B C Schiff Base Formation (Stir at room temp) B->C D Reducing Agent Addition (e.g., NaBH4) C->D E Reaction Quench (e.g., H2O) D->E F Work-up (Solvent Evaporation + Extraction) E->F G Purification (Column Chromatography) F->G H Final Product (N-Substituted Derivative) G->H

Caption: Workflow for the synthesis of N-benzyl-4-chlorophenethylamine derivatives via reductive amination.

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-(4-chlorophenyl)ethan-1-amine

This protocol describes the synthesis of a representative cholinesterase inhibitor precursor from this compound and 4-methoxybenzaldehyde.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), analytical grade

  • Dichloromethane (DCM), analytical grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1.0 g, 6.42 mmol) in 20 mL of methanol. Add 4-methoxybenzaldehyde (0.92 g, 6.74 mmol) to the solution. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (0.36 g, 9.63 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by slowly adding 15 mL of deionized water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to yield the pure N-(4-methoxybenzyl)-2-(4-chlorophenyl)ethan-1-amine.

Part 2: Structural Characterization and Purity Assessment

Verifying the chemical identity and purity of the synthesized compound is a critical, self-validating step before proceeding to biological assays. A combination of spectroscopic and chromatographic techniques is essential.[8][9]

Workflow for Compound Validation

cluster_validation Characterization Workflow A Purified Synthetic Product B Mass Spectrometry (MS) (Verify Molecular Weight) A->B C NMR Spectroscopy (Confirm Structure) A->C D HPLC Analysis (Determine Purity) A->D E Proceed to Biological Assay (If structure is confirmed and purity >95%) B->E C->E D->E

Caption: Standard workflow for the structural and purity validation of the synthesized compound.

Protocols for Characterization
  • ¹H NMR Spectroscopy: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Key expected signals will confirm the structure.[10][11]

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.[8]

  • HPLC Purity Analysis: Dissolve the sample in the mobile phase. Use a C18 reverse-phase column with a mobile phase such as a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid). Monitor the elution at a suitable wavelength (e.g., 254 nm). Purity is determined by the relative area of the main peak.

Expected Analytical Data
Analysis TechniqueExpected Result for N-(4-methoxybenzyl)-2-(4-chlorophenyl)ethan-1-amine
¹H NMR (CDCl₃) Signals corresponding to aromatic protons (~6.8-7.3 ppm), methoxy group singlet (~3.8 ppm), benzylic CH₂ singlet (~3.7 ppm), and two ethyl chain CH₂ triplets (~2.8-3.0 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 278.11.
HPLC Purity A single major peak with >95% area under the curve.

Part 3: In Vitro Evaluation of Cholinesterase Inhibition

The most common method for screening AChE inhibitors is the spectrophotometric assay developed by Ellman.[12] The principle relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that strongly absorbs light at 412 nm.[13][14] The rate of color formation is directly proportional to the enzyme's activity.[12] The presence of an inhibitor reduces this rate.

Ellman's Assay Principle

cluster_assay Ellman's Assay Reaction ACh Acetylthiocholine (Substrate) Thio Thiocholine ACh->Thio Hydrolysis AChE TNB TNB²⁻ (Yellow, λmax=412 nm) Thio->TNB Reaction with DTNB DTNB DTNB (Colorless) AChE AChE Inhibitor Inhibitor AChE->Inhibitor Blocked by

Caption: The enzymatic reaction cascade of the Ellman's assay for measuring AChE activity.

Protocol 2: 96-Well Plate Ellman's Assay

Materials & Reagents:

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepare fresh)

  • AChE enzyme solution (e.g., from Electrophorus electricus, diluted in buffer to desired concentration, e.g., 0.1 U/mL final)

  • Test compound stock solution (e.g., 10 mM in DMSO), serially diluted in buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank Wells: 125 µL Buffer + 50 µL DTNB

    • Control Wells (100% Activity): 100 µL Buffer + 25 µL DTNB + 25 µL AChE solution.

    • Test Wells: 75 µL Buffer + 25 µL of test compound dilution + 25 µL DTNB + 25 µL AChE solution.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells (except the blank). The total volume should be 150 µL.[14]

  • Absorbance Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For phenethylamine-based cholinesterase inhibitors, several structural features are key determinants of potency.

  • N-Substituent: The nature of the group attached to the amine is critical. N-benzyl or related aromatic groups are known to interact with the Peripheral Anionic Site (PAS) of AChE. This dual binding—to both the Catalytic Active Site (CAS) and the PAS—is a hallmark of many potent inhibitors like Donepezil.[6]

  • Phenyl Ring Substitution: The 4-chloro group on the phenethylamine core can enhance binding affinity. The chlorine atom can occupy a hydrophobic pocket and may form non-covalent interactions, such as halogen bonds, with amino acid residues in the active site gorge. The position of the substituent is also important; for example, meta- or para-substituted benzyl groups on the nitrogen often show good activity.[15][16]

  • Linker Length: The two-carbon ethyl linker between the phenyl ring and the nitrogen is a common feature and appears to provide an optimal distance for spanning key interaction points within the enzyme.

Pharmacophore Model

cluster_sar Key Pharmacophoric Features A N-Arylalkyl Group (PAS Interaction) B Basic Nitrogen (Anionic Site Interaction) A->B connected to C Ethyl Linker (Optimal Spacing) B->C connected to D 4-Chlorophenyl Moiety (Hydrophobic Pocket) C->D connected to

Caption: A simplified pharmacophore model for N-substituted this compound derivatives as cholinesterase inhibitors.

Conclusion

This compound is an accessible and highly valuable precursor for the development of novel cholinesterase inhibitors. Its structural simplicity and reactive amine functionality allow for the straightforward synthesis of diverse compound libraries. By following the robust protocols for synthesis, characterization, and biological evaluation outlined in this guide, researchers can efficiently identify and optimize new lead compounds. The insights into structure-activity relationships provide a rational basis for designing molecules with enhanced potency and selectivity, contributing to the ongoing search for more effective treatments for Alzheimer's disease and related neurodegenerative conditions.

References

  • Scribd. Ellman Esterase Assay Protocol.
  • Nocentini, A., et al. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Sterling, G. H., et al. (1987). Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs. PubMed.
  • Abbexa. Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit.
  • Rosini, M., et al. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed.
  • Mai, C. W., et al. (2018). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI.
  • Rahman-Riding, E. (2021). "Synthesis and characterisation of an acetylcholinesterase inhibitor". PEARL.
  • Inagaki, S., et al. (1973). Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. PubMed.
  • Rahman-Riding, E. (2021). (PDF) Synthesis and characterisation of an acetylcholinesterase inhibitor. ResearchGate.
  • Tasso, B., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PMC - PubMed Central.
  • Soroush, Z., et al. (2021). Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. Scientific Reports.
  • Szałaj, N., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed.
  • Glasovac, Z., et al. (2021). New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization. FULIR.
  • Butt, J. L. (2014). Supporting Information For: S1. DOI.
  • Glasovac, Z., et al. (2021). New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization. PMC - PubMed Central.
  • Kim, S. W., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central.
  • Glasovac, Z., et al. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. PMC - PubMed Central.
  • Halberstadt, A. L., et al. (2013). (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate.
  • Kim, J., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.
  • Fassihi, A., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC - PubMed Central.
  • Liu, H., et al. (2017). Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group. PubMed Central.
  • Huang, Y., et al. (2018). 4- Substituted sampangine derivatives: Novel acetylcholinesterase and β-myloid aggregation inhibitors. PubMed.
  • ResearchGate. (2010). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...).

Sources

Application Notes & Protocols: Leveraging 4-Chlorophenethylamine in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles of hyperphosphorylated tau protein, and significant neurotransmitter deficits.[1] The relentless pursuit of effective therapies has led researchers to explore a multitude of chemical scaffolds and synthetic pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Chlorophenethylamine (CAS 156-41-2) as a critical chemical intermediate in the synthesis of novel therapeutic candidates for Alzheimer's therapy research. While not a direct therapeutic agent itself, this compound serves as a fundamental building block for creating compounds with potential disease-modifying properties, particularly those targeting the cholinergic system. We will delve into the scientific rationale, provide detailed experimental protocols for screening derivative compounds, and discuss the interpretation of results within a drug discovery framework.

The Scientific Rationale: Targeting the Cholinergic System in Alzheimer's Disease

A prominent feature of Alzheimer's disease is the progressive loss of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh).[2] This deficiency is strongly correlated with the cognitive decline observed in patients. The "cholinergic hypothesis" posits that enhancing cholinergic transmission can alleviate some of the cognitive symptoms of AD. The primary mechanism to achieve this is through the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are responsible for the breakdown of ACh in the synaptic cleft.[3][4]

Cholinesterase inhibitors (ChEIs) increase the duration and concentration of ACh in the synapse, thereby improving neurotransmission.[2] this compound has emerged as a valuable precursor in the synthesis of novel isoalloxazine derivatives, which are being investigated for their potent cholinesterase inhibitory properties.[5] The structural features of this compound make it a versatile component for generating a diverse library of compounds for screening.[5]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft pre_vesicle Vesicle with Acetylcholine (ACh) pre_terminal pre_vesicle->pre_terminal Action Potential ACh ACh pre_terminal->ACh post_receptor ACh Receptor signal Signal Transduction (Cognition, Memory) post_receptor->signal ACh->post_receptor Binds AChE AChE Enzyme ACh->AChE Hydrolysis by breakdown ACh Breakdown (Choline + Acetate) AChE->breakdown ChEI Cholinesterase Inhibitor (Derived from 4-CPA) ChEI->AChE Inhibits Synthesis_Workflow start This compound (High Purity Precursor) synthesis Multi-Step Organic Synthesis start->synthesis reagent + Other Reagents (e.g., Alloxan derivatives) reagent->synthesis library Library of Novel Isoalloxazine Derivatives synthesis->library screening Biological Screening (Protocols Below) library->screening

Caption: General synthetic workflow using this compound.

Core Protocols: From Enzymatic Assays to Cellular Models

Once a library of compounds has been synthesized from this compound, a rigorous screening cascade is required to identify promising therapeutic candidates.

Screening Cascade Overview

Screening_Cascade cluster_workflow Drug Discovery Workflow synthesis Synthesis of Derivatives from 4-CPA primary_assay Protocol 1: Primary Screen (Cholinesterase Inhibition) synthesis->primary_assay secondary_assay Protocol 2: Secondary Screen (Neuroprotection Assay) primary_assay->secondary_assay Active Compounds tertiary_assay Protocol 3: Mechanistic Screen (Aβ Aggregation Assay) secondary_assay->tertiary_assay Protective Compounds hit Hit Compound Identification tertiary_assay->hit lead_opt Lead Optimization (ADMET, In Vivo) hit->lead_opt

Caption: High-level screening cascade for novel AD drug candidates.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay quantifies the activity of AChE or BChE. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An active inhibitor will reduce the rate of this color change.

Materials and Reagents:

  • 96-well microplate

  • Microplate reader

  • Recombinant human AChE and BChE

  • Acetylthiocholine (ATCI) and Butyrylthiocholine (BTCI) iodide

  • DTNB (Ellman's Reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (synthesized from 4-CPA) dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil, Galantamine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of substrates ATCI and BTCI (10 mM) in deionized water.

    • Prepare serial dilutions of test compounds and the positive control in phosphate buffer. Ensure the final DMSO concentration is <1%.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound dilution (or buffer for control, or positive control).

    • Add 10 µL of the enzyme solution (AChE or BChE).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using the kinetic mode of the plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Example Data Table:

Compound IDAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
Donepezil0.0127.5625
CPA-D0011.525.016.7
CPA-D0020.850.951.1 (Dual Inhibitor)
CPA-D003> 100> 100Inactive
Protocol 2: Cell-Based Neuroprotection Assay against Aβ₄₂ Toxicity

Principle: Alzheimer's pathology involves neuronal death induced by toxic oligomers of amyloid-beta. [6]This assay evaluates whether a test compound can protect cultured neuronal cells from Aβ-induced cell death. The human neuroblastoma cell line SH-SY5Y, once differentiated into a more neuron-like phenotype, is a common model.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for differentiation

  • Synthetic Aβ₁₋₄₂ peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO and PBS

  • Test compounds

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard medium.

    • Seed cells into a 96-well plate.

    • To differentiate, treat cells with low-serum medium containing Retinoic Acid for 3-5 days, followed by BDNF for 2-3 days. Differentiated cells will exhibit neurite outgrowth.

  • Preparation of Aβ Oligomers:

    • Prepare Aβ₁₋₄₂ oligomers according to established protocols, which typically involve dissolving the peptide and incubating it at 4°C or 37°C for a specific period to allow for aggregation into toxic oligomeric species. [7]3. Treatment:

    • Remove the differentiation medium from the cells.

    • Add fresh, serum-free medium containing the test compounds at various concentrations. Incubate for 1-2 hours.

    • Add the prepared Aβ₁₋₄₂ oligomers (final concentration typically 5-10 µM) to the wells.

    • Include controls: untreated cells (100% viability), cells treated with Aβ only (toxic control), and cells treated with test compound only (to check for inherent toxicity).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding DMSO or a solubilization buffer.

    • Read the absorbance at ~570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells (representing 100% viability).

    • Calculate the percentage of neuroprotection: % Protection = [(Abs_sample - Abs_Aβ) / (Abs_control - Abs_Aβ)] * 100

    • Determine the EC₅₀ (effective concentration for 50% protection).

Protocol 3: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. [8]This assay monitors the kinetics of Aβ aggregation in the presence and absence of test compounds to identify inhibitors of fibrillization. [8][9] Materials and Reagents:

  • Synthetic Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Glycine-NaOH buffer (pH 8.5)

  • Black, clear-bottom 96-well microplate

  • Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm)

  • Test compounds

Procedure:

  • Preparation of Aβ Monomers:

    • Dissolve Aβ₁₋₄₂ peptide in a suitable solvent (like HFIP) to ensure it is monomeric, lyophilize, and then resuspend in a buffer like PBS or Glycine-NaOH just before use.

  • Assay Setup (per well):

    • Add Aβ₁₋₄₂ solution (final concentration 10-20 µM).

    • Add test compound at various concentrations.

    • Add ThT solution (final concentration 5-10 µM).

    • Bring the final volume to 200 µL with buffer.

  • Kinetic Measurement:

    • Place the plate in a reader set to 37°C.

    • Measure fluorescence intensity every 10-15 minutes for 24-48 hours, with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration. The resulting sigmoidal curve represents a lag phase (nucleation), an exponential phase (elongation), and a plateau phase (equilibrium).

    • Compare the curves of treated samples to the Aβ-only control. Inhibitors can affect the lag time, the maximum fluorescence, or the slope of the exponential phase.

    • Calculate the percentage of inhibition at the plateau phase.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel compounds aimed at Alzheimer's disease therapy. [5]Its application in generating cholinesterase inhibitors is a well-grounded strategy based on the cholinergic hypothesis. [3][5]The protocols outlined above provide a robust framework for the initial in vitro and cell-based screening of these synthesized derivatives.

A promising "hit" compound would ideally exhibit potent, selective inhibition of AChE, demonstrate significant neuroprotective effects in cellular models, and potentially show secondary activity in preventing amyloid aggregation. Such candidates would then progress to more advanced preclinical studies, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, and evaluation in animal models of Alzheimer's disease. [6]This systematic approach, starting from a simple yet powerful building block like this compound, is fundamental to the ongoing effort to develop a new generation of effective Alzheimer's therapeutics.

References

  • Leveraging this compound for Alzheimer Therapy Research and Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Molecule restores cognition, memory in Alzheimer's disease model mice. (2024). UCLA Health.
  • Experimental Drug Effectively Treats Alzheimer's in Preclinical Study. (2025). SciTechDaily.
  • Synthesis and Evaluation of Chloride-Substituted Ramalin Derivatives for Alzheimer's Disease Tre
  • Tauopathy with hippocampal 4-repeat tau immunoreactive spherical inclusions: a report of three cases. (N/A). PubMed.
  • Anti-amyloid drug shows signs of preventing Alzheimer's dementia. (2025). WashU Medicine.
  • Mutations That Replace Aromatic Side Chains Promote Aggregation of the Alzheimer's Aβ Peptide. (2011). Princeton University.
  • Four-Repeat Tauopathies: Current Management and Future Tre
  • Molecular P-Tau Status May Track Alzheimer Pathology, Symptoms. (2018). MedPage Today.
  • Role of Aromatic Side Chains in Amyloid β-Protein Aggreg
  • 3R- and 4R-tau-positive Inclusions in PPA due to Alzheimer's Disease. (N/A).
  • Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease. (2015). PubMed Central.
  • Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. (N/A). Frontiers.
  • Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. (2022). PubMed Central.
  • Cultivation Factors That Affect Amyloid-β Aggregation Inhibitory Activity in Perilla frutescens var. crispa. (2023). MDPI.
  • Design, synthesis, evaluation and molecular modeling study of 4-N-phenylaminoquinolines for Alzheimer disease tre
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
  • Chemists Synthesize Compounds To Treat Neurodegener
  • Neuroprotection in late life attention-deficit/hyperactivity disorder: A review of pharmacotherapy and phenotype across the lifespan. (N/A). Frontiers.
  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (N/A). PubMed Central.
  • Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. (N/A). PubMed.
  • Alzheimer Disease Pipeline Update: Inside Look at Promising Agents. (2023). NeurologyLive.
  • The Mechanisms Behind Neurodegenerative Diseases: New Insights on Alzheimer's, Parkinson's, and ALS. (2020). Yale School of Medicine.
  • The promise of 4R tau-PET tracer development. (N/A). VJNeurology.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (N/A). MDPI.
  • Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (N/A). PubMed Central.
  • Neuroprotective effects of chlorogenic acid on scopolamine-induced amnesia via anti-acetylcholinesterase and anti-oxidative activities in mice. (2010). PubMed.
  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and C

Sources

Synthesis of N-substituted 4-Chlorophenethylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-Substituted 4-Chlorophenethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted this compound derivatives represent a significant class of compounds in medicinal chemistry and pharmacological research due to their diverse biological activities. This document provides a comprehensive guide to the synthesis of these derivatives, focusing on two robust and versatile methodologies: one-pot reductive amination and a two-step acylation-reduction sequence. Authored from the perspective of a senior application scientist, this guide explains the causality behind experimental choices, provides detailed, reproducible protocols, and includes methods for structural verification.

Introduction: Significance and Synthetic Overview

The this compound scaffold is a foundational structure in the development of various psychoactive compounds and therapeutic agents.[1] The chlorine atom at the para-position significantly influences the molecule's lipophilicity and metabolic stability, while modifications at the terminal amine (N-substitution) allow for the fine-tuning of pharmacological properties, such as receptor binding affinity and selectivity.[2] For instance, N-alkylation can dramatically alter a compound's interaction with dopamine receptors.[2]

The synthesis of N-substituted derivatives is crucial for creating compound libraries for structure-activity relationship (SAR) studies. The two primary strategies detailed herein offer high yields and broad substrate scope, making them ideal for both small-scale discovery and larger-scale synthesis campaigns.

  • Reductive Amination: A highly efficient one-pot reaction that forms a C-N bond by reacting the primary amine of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[3]

  • Acylation followed by Amide Reduction: A reliable two-step process where this compound is first acylated to form a stable amide, which is subsequently reduced to the corresponding secondary or tertiary amine using a powerful hydride reagent.[4]

Strategic Synthesis Pathways

The choice between reductive amination and acylation-reduction often depends on the availability of starting materials and the desired final substituent. Reductive amination is generally preferred for its efficiency and milder conditions.[5] However, the acylation-reduction pathway is an excellent alternative when the corresponding aldehyde is unstable or when starting from a carboxylic acid derivative.

G cluster_start Starting Material cluster_path1 Pathway 1: Reductive Amination cluster_path2 Pathway 2: Acylation-Reduction start This compound carbonyl Aldehyde or Ketone (R1COR2) start->carbonyl + Reagents (Mild Acid, Reducing Agent) acyl Acylating Agent (e.g., Acyl Chloride) start->acyl + Base imine Imine Intermediate carbonyl->imine Condensation p1_product N-Substituted Product (Secondary or Tertiary Amine) imine->p1_product In situ Reduction amide Amide Intermediate acyl->amide Acylation (Nucleophilic Acyl Substitution) p2_product N-Substituted Product (Secondary or Tertiary Amine) amide->p2_product Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for N-substitution of this compound.

Protocol 1: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and high efficiency.[6] The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). A selective reducing agent, present in the same pot, reduces the imine as it forms.[7]

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this protocol.[5] Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder agent that does not readily reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[8] This selectivity prevents the formation of alcohol byproducts and drives the reaction towards the desired amine product. The inclusion of a catalytic amount of acetic acid facilitates the dehydration step required for imine formation.[9]

G cluster_mech Reductive Amination Mechanism Amine R-NH₂ Hemiaminal R-NH-CH(OH)-R' Amine->Hemiaminal Nucleophilic Attack Carbonyl R'CHO Iminium [R-N=CH-R']+ Hemiaminal->Iminium Dehydration (+ H⁺) Product R-NH-CH₂-R' Iminium->Product Reduction H2O H₂O Hydride [H⁻] from NaBH(OAc)₃

Caption: Key steps in the reductive amination mechanism.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq, e.g., 1.56 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (50 mL) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9] Monitoring by TLC can confirm the consumption of the starting amine.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred reaction mixture. The reaction is typically exothermic, and addition should be controlled to maintain the temperature below 30°C.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-substituted this compound derivative.

Protocol 2: Acylation and Amide Reduction

This two-step approach is highly reliable and provides a route to N-substituted derivatives from carboxylic acids or their activated forms (e.g., acyl chlorides).

Step 4.1: N-Acylation to Form Amide
  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq). Cool the flask to 0°C in an ice bath.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting amide is often pure enough for the next step, but can be recrystallized or purified by column chromatography if necessary.

Step 4.2: Reduction of Amide to Amine

Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a separate, dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0°C.

  • Amide Addition: Dissolve the amide from Step 4.1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours. The reaction progress can be monitored by TLC (a new, less polar spot should appear for the amine product).

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially, add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to quench the excess LiAlH₄ and precipitate aluminum salts as a filterable solid.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or distillation.

Characterization of Products

Confirmation of the synthesized N-substituted this compound derivatives is crucial. A combination of spectroscopic methods should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the successful addition of the N-substituent and changes in the chemical environment of the ethylamine backbone protons and carbons.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can show the disappearance of the C=O stretch (around 1650 cm⁻¹) from the amide intermediate and the presence of N-H stretches (for secondary amines) in the final product.[10]

Data Summary: Representative Derivatives

The following table summarizes the synthesis of representative N-substituted this compound derivatives using the protocols described above.

N-SubstituentStarting ReagentMethodExpected YieldKey ¹H NMR Signal (Characteristic)
Methyl FormaldehydeReductive Amination75-85%Singlet ~2.4 ppm (N-CH₃)
Benzyl BenzaldehydeReductive Amination80-90%Singlet ~3.8 ppm (N-CH₂-Ph)
Propyl PropionaldehydeReductive Amination70-85%Triplet ~2.6 ppm (N-CH₂-CH₂CH₃)
Acetyl Acetyl ChlorideAcylation-Reduction65-75% (overall)Triplet ~2.9 ppm (N-CH₂CH₃) from ethyl

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Dal-Bo, A. G., et al. (1990). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Garcı́a-Álvarez, R., et al. (2020). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC.
  • Uslu, B., et al. (2015). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Wikipedia. (n.d.). Reductive amination.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
  • Rauf, A., et al. (2015). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate.
  • Szostak, M., & Li, C. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PMC.
  • Van Vranken, D. (2020). Lec 22 Amine Synthesis. YouTube.
  • Blacker, A. J., et al. (2005). N-Alkylation of phenethylamine and tryptamine. PubMed.
  • University of Bath. (2005). N-Alkylation of phenethylamine and tryptamine. Research Portal.
  • ResearchGate. (2019). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine.
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate.
  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed.
  • Valen, H., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. PubMed.
  • Lindsley, C. W., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.

Sources

Introduction: The Analytical Imperative for 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust quantification of 4-Chlorophenethylamine (4-CPEA), providing researchers, scientists, and drug development professionals with detailed analytical methodologies. This document offers in-depth protocols for gold-standard and alternative techniques, emphasizing the scientific rationale behind procedural choices to ensure accuracy, precision, and reliability in diverse applications.

This compound (4-CPEA), also known as 2-(4-chlorophenyl)ethylamine, is a phenethylamine derivative.[1] Its structural similarity to regulated stimulants and neurotransmitters makes its accurate identification and quantification critical in several scientific domains. In the pharmaceutical industry, it may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] For regulatory bodies and forensic laboratories, 4-CPEA is a compound of interest as a potential unlisted ingredient or adulterant in dietary supplements and weight-loss products, posing a potential health risk.[3]

The primary analytical challenge lies in detecting and quantifying 4-CPEA, often at trace levels, within complex biological matrices (e.g., blood, urine) or intricate formulations like dietary supplements.[[“]][5] The choice of analytical method is therefore paramount and must be tailored to the specific requirements of sensitivity, selectivity, and the nature of the sample matrix.

This guide provides a comprehensive overview of the principal analytical techniques for 4-CPEA quantification, including the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the powerful Gas Chromatography-Mass Spectrometry (GC-MS), and other valuable methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – The Gold Standard

LC-MS/MS is the benchmark method for quantifying trace-level compounds like 4-CPEA in complex samples. Its prominence stems from an unparalleled combination of the high-resolution separation power of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.[[“]] This technique allows for the unambiguous identification and quantification of the target analyte, even in the presence of overwhelming matrix interference.[6]

Workflow for LC-MS/MS Analysis

The following diagram outlines the typical workflow for the analysis of 4-CPEA using LC-MS/MS.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample or Dietary Supplement SPE Solid-Phase Extraction (SPE) (e.g., HLB Cartridge) Sample->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution in Mobile Phase Elute->Recon Inject Injection into HPLC System Recon->Inject HPLC Chromatographic Separation (C18 Reversed-Phase) Inject->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Detect Signal Detection MSMS->Detect Quant Quantification via Calibration Curve Detect->Quant Report Final Report Quant->Report

Caption: LC-MS/MS workflow for 4-CPEA quantification.

Detailed Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: Sample preparation is a critical step to remove matrix components (proteins, lipids, salts) that can interfere with analysis, cause ion suppression in the MS source, and shorten column life.[7][8] SPE is a highly effective technique that provides cleaner extracts compared to simpler methods like protein precipitation.[9] Hydrophilic-Lipophilic Balance (HLB) cartridges are often used for their broad retention of various compounds.[6]

Materials:

  • HLB SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate Buffer (25 mM, pH 10)

  • Deionized Water

  • Nitrogen Evaporator

  • Vortex Mixer and Centrifuge

Step-by-Step Procedure:

  • Cartridge Conditioning: Activate and condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ammonium acetate buffer. This step wets the sorbent and prepares it for sample interaction. Do not allow the cartridge to dry out.

  • Sample Loading: For biological samples (e.g., 0.5 mL urine or plasma), dilute with an equal volume of the ammonium acetate buffer to ensure optimal pH for analyte retention.[6] For dietary supplements, dissolve a known quantity in a suitable solvent, dilute, and adjust pH. Load the prepared sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water. This crucial step removes highly polar, water-soluble interferences without eluting the target analyte.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes. Removing residual water is essential for efficient elution with organic solvents.

  • Elution: Elute the 4-CPEA from the sorbent using 1-2 mL of a methanol/acetonitrile (1:1, v/v) mixture.[6] This solvent combination is strong enough to disrupt the analyte-sorbent interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 90% Solvent A, 10% Solvent B) to ensure compatibility with the LC system. Vortex and centrifuge before transferring to an autosampler vial.

Detailed Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: The chromatographic method is designed to separate 4-CPEA from any remaining isomers or matrix components before it enters the mass spectrometer. A C18 reversed-phase column is standard for compounds of this polarity.[6] The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of 4-CPEA) is selected and fragmented, and only specific product ions are monitored. This provides two layers of specificity (precursor mass and product mass), drastically reducing noise and enhancing sensitivity.[10]

Instrumentation & Parameters:

ParameterSettingRationale
HPLC System Shimadzu, Agilent, or equivalentStandard high-performance liquid chromatography system.
ColumnKinetex C18 (or equivalent), 50 x 2.1 mm, 2.6 µmProvides efficient separation for phenethylamine-like compounds.[6]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the amine group for positive ESI.[6]
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.[6]
Flow Rate0.3 - 0.4 mL/minTypical flow rate for this column dimension, balancing speed and resolution.
Gradient10% B to 90% B over 6 min, hold 1.5 min, re-equilibrateA gradient ensures that compounds with varying polarities are eluted efficiently.[6]
Injection Volume5 - 10 µLStandard volume to avoid column overloading.
Column Temp.40°CMaintains consistent retention times and improves peak shape.
MS/MS System Sciex, Thermo, or equivalent Triple QuadrupoleRequired for high-sensitivity MRM experiments.
Ionization ModeElectrospray Ionization, Positive (ESI+)Phenethylamines readily form positive ions [M+H]+.[11]
MRM TransitionsQuantifier: 156.1 → 125.1, Qualifier: 156.1 → 91.1Specific precursor-to-product ion transitions for 4-CPEA. These must be optimized empirically. The quantifier is typically the most intense fragment, while the qualifier confirms identity.
Collision EnergyOptimized empirically for each transitionThe energy required to produce the desired fragmentation pattern.

Note: MRM transitions are hypothetical and must be optimized on the specific instrument by infusing a pure standard of 4-CPEA.

Method Validation & Performance

A robust analytical method must be validated to ensure its performance is reliable and fit for purpose. Validation should be performed according to established guidelines.[6][12]

Key Validation Parameters & Typical Performance:

ParameterDescriptionTypical Acceptance Criteria / Value
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.R² > 0.99 over a defined range (e.g., 1-500 ng/mL).[10]
LOD Limit of Detection: The lowest concentration that can be reliably detected.~0.5 - 2.5 ng/mL in matrix.[10][13][14]
LOQ Limit of Quantification: The lowest concentration that can be accurately quantified.~1.0 - 5.0 ng/mL in matrix.[10]
Accuracy Closeness of the measured value to the true value.85-115% recovery of spiked controls.
Precision Closeness of repeated measurements (expressed as %RSD).Intra- and inter-day precision <15% RSD.[6]
Matrix Effect The influence of co-eluting matrix components on analyte ionization.Assessed by comparing analyte response in neat solution vs. post-extraction spiked matrix.
Recovery The efficiency of the extraction process.Typically >80%.
Stability Analyte stability in matrix under various storage conditions (freeze-thaw, short-term, etc.).[15]Degradation should be within acceptable limits (e.g., <15%).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For polar molecules like phenethylamines, which contain an active primary amine group, chemical derivatization is a mandatory step.[16] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic peak shape and the generation of characteristic mass fragments that aid in identification.[17][18]

Workflow for GC-MS Analysis with Derivatization

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction (e.g., Hexane @ high pH) Sample->LLE Dry Evaporate to Dryness LLE->Dry Deriv Derivatization (e.g., with TFAA or MBTFA) Dry->Deriv Inject Injection into GC System Deriv->Inject GC Chromatographic Separation (e.g., Rxi-5Sil MS column) Inject->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometry (Scan or SIM mode) EI->MS TIC Analyze Total Ion Chromatogram (TIC) MS->TIC Library Mass Spectrum Library Comparison (NIST) TIC->Library Quant Quantification via Calibration Curve (SIM) Library->Quant

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chlorophenethylamine. This compound is a halogenated organic compound belonging to the phenethylamine class, often utilized as a starting material or intermediate in the synthesis of pharmaceuticals and other chemical compounds[1]. The method employs a C18 stationary phase with a buffered acidic mobile phase and UV detection, ensuring robust and reproducible results. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and research applications[2][3].

Introduction and Method Rationale

This compound (4-CPEA) is a primary amine whose accurate quantification is critical for ensuring the quality and purity of subsequent products in pharmaceutical and chemical manufacturing[1][4]. The presence of the basic amine group (pKa ≈ 9.72) presents a specific challenge in reversed-phase chromatography: the potential for undesirable interactions with residual silanol groups on the silica-based stationary phase[5][6]. These interactions can lead to poor peak shape (tailing) and inconsistent retention times.

The strategy for this method development was therefore centered on mitigating these effects to achieve a symmetrical, well-retained peak. This was accomplished through two key choices:

  • Stationary Phase Selection: A modern, end-capped C18 column was chosen. End-capping masks most of the residual silanols, minimizing their interaction with basic analytes. A C18 phase provides the necessary hydrophobicity to retain the moderately non-polar 4-CPEA molecule[7][8][9].

  • Mobile Phase pH Control: By maintaining a low mobile phase pH (e.g., pH 2-4), the primary amine group of 4-CPEA is fully protonated. This ensures the analyte exists as a single, positively charged species, preventing peak splitting and improving peak shape. The acidic conditions also suppress the ionization of residual silanols, further reducing the potential for tailing[6][9].

This application note provides a complete protocol, from sample preparation to final analysis, and includes a comprehensive summary of the method's validation, establishing it as a trustworthy and authoritative procedure for its intended purpose[3].

Method Development Workflow

The development of this method followed a logical, stepwise process to ensure optimal separation and performance. This workflow is designed to efficiently move from initial scouting to a fully validated and robust analytical procedure.

MethodDevelopmentWorkflow start Define Analytical Goal: Quantify 4-CPEA knowledge Analyte Characterization: - Basic (pKa ~9.7) - UV Active - Moderately Polar start->knowledge selection Initial Condition Selection (Based on Rationale) knowledge->selection scouting Scouting Runs: - Column: C18, End-capped - Mobile Phase: ACN/H2O - pH: Acidic (e.g., 3.0) selection->scouting assessment Assess Performance: - Peak Shape (Tailing) - Retention Time (k') - Resolution scouting->assessment optimization Optimize Parameters: - Adjust % Organic - Fine-tune pH/Buffer - Test Flow Rate assessment->optimization Sub-optimal validation Method Validation (ICH Q2) - Linearity, Accuracy - Precision, Specificity assessment->validation Optimal optimization->scouting Re-evaluate protocol Final Application Protocol validation->protocol

Caption: Logical workflow for HPLC method development.

Instrumentation, Chemicals, and Materials

  • Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Purospher® STAR RP-18 endcapped, Luna® C18(2), or equivalent).

  • Chemicals & Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (ACS grade).

    • Potassium dihydrogen phosphate (ACS grade).

    • Water (Type I, 18.2 MΩ·cm).

  • Labware: Class A volumetric flasks, analytical balance, pH meter, syringes, and 0.45 µm syringe filters.

Optimized Chromatographic Conditions

All quantitative data and system suitability parameters were established using the following optimized conditions.

ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate in Water. Adjust pH to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 225 nm
Injection Vol. 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Expected RT ~ 5.5 minutes

Experimental Protocols

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Final Mobile Phase: Mix 600 mL of Mobile Phase A with 400 mL of Acetonitrile (Mobile Phase B). Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards for linearity and quantification (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard with the mobile phase.

For analysis of a bulk drug substance or an in-process sample:

  • Accurately weigh an appropriate amount of the sample expected to contain 25 mg of 4-CPEA into a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase.

  • Dilute this solution further with the mobile phase to a final target concentration of 25 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

AnalysisWorkflow prep Prepare Mobile Phase, Standards, and Samples equilibrate Equilibrate HPLC System with Mobile Phase prep->equilibrate sst System Suitability Test (SST) Inject Standard (e.g., 25 µg/mL) 5x equilibrate->sst check_sst SST Criteria Met? - RSD of Peak Area < 2.0% - Tailing Factor ≤ 1.5 - Plate Count > 2000 sst->check_sst troubleshoot Troubleshoot System: Check for leaks, bubbles, column degradation check_sst->troubleshoot No sequence Run Analysis Sequence: Blank -> Standards -> Samples check_sst->sequence Yes troubleshoot->equilibrate process Process Data: Integrate peaks, generate calibration curve sequence->process report Calculate & Report Results process->report

Caption: Step-by-step analytical workflow.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[3][10]. The objective of validation is to confirm that the analytical procedure is suitable for its intended use[3]. The United States Pharmacopeia (USP) General Chapter <621> provides the foundational definitions and requirements for chromatographic systems used in such analyses[11][12][13].

System suitability testing ensures the chromatographic system is adequate for the intended analysis. The parameters must be met before any sample analysis[12][14].

ParameterAcceptance CriteriaObserved Result
Tailing Factor ≤ 1.51.15
Plate Count > 20008500
%RSD of Area < 2.0% (n=5)0.45%

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of this compound. Peak purity was also assessed using a DAD, confirming no co-eluting impurities.

Linearity was evaluated across a concentration range of 1 µg/mL to 100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coefficient (r²) 0.9998

Accuracy was determined by spiking a known amount of 4-CPEA into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.030.4101.3%
  • Repeatability (Intra-day): Six replicate preparations of the same sample were analyzed on the same day.

    • Result: %RSD = 0.68%

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.

    • Result: %RSD = 0.95%

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.80 µg/mL

The method's robustness was evaluated by making small, deliberate variations in key parameters. No significant changes in peak area, retention time, or system suitability were observed.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.1 units

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative determination of this compound. The comprehensive validation demonstrates that the method is robust and suitable for routine use in quality control environments. The strategic selection of an end-capped C18 column and an acidic mobile phase successfully addresses the challenges associated with analyzing basic compounds, yielding excellent peak shape and reproducible results.

References

  • U.S. Pharmacopeia.
  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
  • International Council for Harmonis
  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • MicroSolv Technology Corporation.
  • Hebei InnoNew Material Technology Co., Ltd. This compound CAS: 156-41-2. [Link]
  • Waters. What is a good column choice for analysis of a quaternary amine compound? - WKB107141. [Link]
  • International Journal of Pharmaceutical Erudition. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
  • LinkedIn.
  • Drawell.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • Phenomenex.
  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

Sources

Application Note: High-Purity Isolation of 4-Chlorophenethylamine via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Chlorophenethylamine from a crude reaction mixture using silica gel column chromatography. Due to the basic nature of the amine functional group, which can lead to poor separation and recovery on standard silica gel, this guide details a robust methodology incorporating a basic modifier in the mobile phase. This approach effectively minimizes undesirable interactions with the acidic stationary phase, resulting in excellent purity and yield. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Challenge of Purifying Basic Amines

Column chromatography is a cornerstone technique for the purification of organic compounds.[1][2] The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[2] While effective for a wide range of molecules, the purification of basic compounds like this compound on standard silica gel presents a significant challenge.

The free amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues:

  • Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low recovery.

  • Peak Tailing: Slow and uneven elution of the compound from the column, leading to broad peaks and poor separation from impurities.[3]

  • Compound Degradation: The acidic nature of the silica can sometimes degrade sensitive amine compounds.

To overcome these challenges, this protocol employs a mobile phase modified with a small amount of a basic additive, triethylamine (TEA). The TEA acts as a competing base, neutralizing the acidic sites on the silica gel and allowing the this compound to elute symmetrically and efficiently.[4][5]

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)[6][7]

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Triethylamine (TEA, ≥99%)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Rotary evaporator[8][9][10]

  • Collection tubes or flasks

  • UV lamp (254 nm)

Safety Precautions

This compound and its precursors can be hazardous. It is essential to handle all chemicals in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this procedure before starting any work.[11]

Experimental Protocol

Step 1: Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This allows for a rapid assessment of the separation and ensures the chosen mobile phase will effectively separate the desired compound from impurities.

  • Prepare the Eluent: Prepare a stock solution of 1% TEA in ethyl acetate. In a series of small beakers, prepare different mixtures of n-hexane and the 1% TEA/ethyl acetate stock solution (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate with 1% TEA).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Optimize the Solvent System: The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for this compound and good separation from other spots. Adjust the polarity of the eluent by changing the ratio of hexane to ethyl acetate until this is achieved.

Step 2: Column Packing

Proper column packing is critical for achieving good separation. This protocol utilizes the "wet slurry" method, which generally results in a more uniform and well-packed column.

  • Prepare the Column: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent determined from the TLC analysis. Stir gently to create a homogenous slurry free of air bubbles.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in packing the silica gel tightly and uniformly. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Equilibrate the Column: Add more eluent to the top of the column and allow it to run through until the silica bed is stable and the solvent level is just above the top of the silica. Do not let the column run dry.

Step 3: Sample Loading
  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude sample). Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin protective layer of sand on top of the sample layer.[2]

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial, least polar eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).

  • Gradient Elution (if necessary): Start with the least polar solvent system identified in the TLC analysis. If the compound of interest elutes too slowly, the polarity of the mobile phase can be gradually increased by adding more ethyl acetate (containing 1% TEA). This is known as a gradient elution.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitor the Elution: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound. Spot the collected fractions on a TLC plate alongside a spot of the crude starting material.

  • Combine Fractions: Once the elution is complete, combine the fractions that contain the pure product.

Step 5: Solvent Removal
  • Concentrate the Solution: Remove the solvent from the combined pure fractions using a rotary evaporator.[8][9][10] For chlorinated solvents like dichloromethane, special care should be taken with the waste disposal.[8]

  • Final Product: The remaining residue is the purified this compound. Further drying under high vacuum may be necessary to remove any residual solvent.

Data Presentation and Expected Results

The following table summarizes the key parameters for this purification protocol.

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation.[6][7]
Mobile Phase n-Hexane / Ethyl Acetate with 1% Triethylamine (TEA)The non-polar/polar solvent mixture allows for polarity tuning, while TEA minimizes tailing of the basic amine.[4][5]
TLC Optimization Target Rf of 0.25-0.35 for this compoundEnsures the compound will elute from the column in a reasonable number of column volumes.
Column Packing Wet Slurry MethodMinimizes air bubbles and channeling for better separation.
Sample Loading Dry LoadingProvides a more uniform application of the sample, leading to sharper bands and better resolution.
Elution Isocratic or GradientIsocratic elution is simpler, but a gradient may be necessary for complex mixtures.
Detection UV visualization (254 nm) of TLC platesThis compound is a substituted phenethylamine and should be UV active.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Packing Column Packing TLC->Packing Determines Eluent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Monitor Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Removal Combine->Evaporation Final_Product Pure 4-Chloro- phenethylamine Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more ethyl acetate.
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by adding more hexane.
Poor separation Poorly packed column; incorrect solvent system.Repack the column carefully. Re-optimize the solvent system using TLC.
Streaking on TLC/Column Compound is interacting too strongly with silica.Ensure 1% TEA is present in the mobile phase.
Cracked silica bed Column ran dry.Always keep the solvent level above the top of the silica gel.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. The key to successfully purifying this basic amine is the incorporation of triethylamine into the mobile phase, which mitigates the undesirable interactions with the acidic stationary phase. By following the steps outlined, from TLC method development to final solvent removal, researchers can achieve high purity and yield of the target compound, facilitating subsequent stages of research and development.

References

  • Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl st
  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]
  • Column chromatography. Simon Fraser University. [Link]
  • Thin Layer Chromatography (TLC). University of Colorado Boulder Department of Chemistry. [Link]
  • The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. Office of Justice Programs. [Link]
  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. [Link]
  • Thin Layer Chrom
  • Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
  • Column chrom
  • Column, Combiflash, and TLC 52 Chem 355 Jasperse Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Purifying amines on silica. Org Prep Daily. [Link]
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
  • TLC Solvent Selection for Separ
  • Performing Column Chrom
  • Flash Purification Methodology for Synthetic Peptides. Biotage. [Link]
  • Substituted phenethylamine. Wikipedia. [Link]
  • How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. [Link]
  • Rotary evaporator (How to use a Rotavap /Rotovap). YouTube. [Link]
  • How Does A Rotary Evaporator Remove Solvent?. WKIE LAB.com. [Link]
  • Rotary Evapor
  • Amine purific
  • How changing stationary phase chemistry can impact separ
  • Purifying amines on silica. Org Prep Daily. [Link]
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Organic Amine Flash Purification Using A Novel St
  • 4-Chloroamphetamine. Solubility of Things. [Link]
  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Buchi. [Link]
  • Characterization of stationary phases for liquid chrom
  • Rotary Evapor
  • Thin–layer Chrom
  • Thin layer chromatography (TLC) is primarily a method for the rapid qualitative analysis of mixtures of organic compounds.. Barnard College. [Link]

Sources

Recrystallization techniques for purifying 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Advanced Recrystallization Techniques for the Purification of 4-Chlorophenethylamine

For Internal Use and Distribution to Drug Development Professionals and Associated Researchers.

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of this compound via recrystallization. As a crucial intermediate in the synthesis of various pharmacologically active compounds, ensuring the high purity of this compound is paramount.[1][2] This document outlines two primary methodologies: the direct recrystallization of the freebase and a more robust method involving the formation and recrystallization of its hydrochloride salt. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in detail to provide researchers with the necessary tools for achieving high-purity crystalline material.

Introduction: The Imperative for Purity

This compound is a substituted phenethylamine that serves as a building block in medicinal chemistry and pharmaceutical development.[1][3] The presence of impurities, which can arise from the synthetic route employed (e.g., reductive amination or Leuckart reaction), can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] Therefore, robust purification methods are essential.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[7][8] The fundamental principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[8][9] An ideal recrystallization process removes impurities and provides the purified compound in a stable, crystalline form with well-defined physical properties.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics[7][10]:

  • High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solvation Power at Low Temperatures: As the solution cools, the solubility of the target compound should decrease significantly, promoting crystallization.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For amines like this compound, two primary approaches to recrystallization are commonly employed: purification of the freebase or purification via its salt form.

General Recrystallization Workflow

The following diagram illustrates the general workflow for a single-solvent recrystallization procedure.

Recrystallization_Workflow General Recrystallization Workflow A Dissolve Impure Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B C Slow Cooling of Filtrate B->C D Crystal Formation (Nucleation & Growth) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: A flowchart of the key steps in a typical recrystallization process.

Protocol I: Recrystallization of this compound Freebase

The freebase form of this compound is a moderately polar compound.[9] A two-solvent system is often effective for its purification. This protocol utilizes a solvent in which the compound is soluble (Solvent 1) and a miscible "anti-solvent" in which it is poorly soluble (Solvent 2).[11]

Solvent System Selection
Solvent SystemRoleRationale
Toluene / HexanePrimary/Anti-solventToluene effectively dissolves the aromatic amine at elevated temperatures, while the addition of hexane, a nonpolar solvent, reduces solubility upon cooling.
Ethyl Acetate / HexanePrimary/Anti-solventSimilar to the toluene/hexane system, offering a different polarity profile that may be advantageous for separating specific impurities.
Isopropanol / WaterPrimary/Anti-solventIsopropanol will dissolve the amine, and the addition of water can induce crystallization. This is suitable if the amine has some water solubility.
Step-by-Step Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of boiling toluene. Add the solvent portion-wise until the solid is fully dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Induce Crystallization: While the solution is still hot, add hexane dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[11]

  • Re-dissolution: Add a few drops of hot toluene to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol II: Purification via Recrystallization of this compound Hydrochloride

Converting the basic amine to its hydrochloride salt dramatically increases its polarity.[13] This allows for the use of polar solvents like ethanol, methanol, or water for recrystallization, which can be highly effective at excluding nonpolar impurities.[13][14]

Rationale for Salt Formation
  • Enhanced Crystallinity: Amine salts often form more stable and well-defined crystal lattices compared to their freebase counterparts.

  • Altered Solubility: The increased polarity of the salt allows for the use of a different class of solvents, providing an orthogonal purification method.

  • Improved Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the freebase amine.[14]

Step-by-Step Protocol
  • Salt Formation: Dissolve the crude this compound freebase in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise. The this compound hydrochloride will precipitate out of the solution. Monitor the pH to ensure complete salt formation.

  • Isolation of Crude Salt: Collect the precipitated crude salt by vacuum filtration and wash it with a small amount of the solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Recrystallization of the Salt:

    • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

    • Add a minimal amount of a boiling polar solvent, such as ethanol or an ethanol/water mixture, until the salt is fully dissolved.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of the purified salt.

  • Isolation and Drying: Collect the purified this compound hydrochloride crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was added.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution and add more solvent.- Ensure slower cooling.- Consider a different solvent system with a lower boiling point.
Low Recovery Yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • ResearchGate. (2021).
  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
  • Chemistry LibreTexts. (2023).
  • University of California, Los Angeles. (n.d.).
  • Solubility of Things. (n.d.). 4-Chloroamphetamine. [Link]
  • MIT OpenCourseWare. (n.d.).
  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]
  • ACS Publications. (2020).
  • YouTube. (2024).
  • PubChem. (n.d.). 4-Chlorophenylamine-13C6. [Link]
  • YouTube. (2020). How To Recrystallize A Solid. [Link]
  • NIH National Center for Biotechnology Information. (2009).
  • ResearchGate. (2020). Identification of the impurities in chloroephedrine samples by HPLC-IT/TOF-MS and preparation of chloroephedrine standard. [Link]
  • Toxichem Krimtech. (2011). Identification of 4-Methylamphetamine in a seized Amphetamine Mixture. [Link]
  • PubMed. (2004). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]
  • NIH National Center for Biotechnology Information. (2009). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. [Link]

Sources

The Strategic Role of 4-Chlorophenethylamine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chlorophenethylamine as a Versatile Building Block

In the landscape of modern agrochemical development, the pursuit of novel, effective, and selective active ingredients is paramount. This compound, a substituted phenethylamine derivative, has emerged as a crucial structural motif and a versatile starting material in the synthesis of a new generation of fungicides. Its unique combination of a reactive amine group and a substituted aromatic ring provides a scaffold for the construction of complex molecules with potent biological activity. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a particular focus on the development of the fungicide phenamacril. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols, offering researchers and development professionals a comprehensive resource for leveraging this important chemical intermediate.

Core Application: Synthesis of the Fungicide Phenamacril

The most prominent application of this compound in the agrochemical sector is as a key precursor in the synthesis of phenamacril . Phenamacril is a novel cyanoacrylate fungicide that has demonstrated high efficacy against a range of devastating plant-pathogenic fungi, particularly within the Fusarium genus.[1][2] Its mode of action is the inhibition of myosin I, a motor protein essential for fungal growth and development, making it a valuable tool in managing fungal resistance to other classes of fungicides.[3][4]

The synthesis of phenamacril from this compound is a prime example of a Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6] This reaction involves the nucleophilic addition of an active hydrogen compound (in this case, ethyl cyanoacetate) to a carbonyl group, which is formed in situ from the amine, followed by a dehydration step to yield a stable α,β-unsaturated product.[5]

Reaction Mechanism: The Knoevenagel Condensation Pathway

The synthesis of phenamacril proceeds through a well-established Knoevenagel condensation mechanism. The key steps are outlined below:

  • Imine/Enamine Formation (Activation): In the presence of a suitable carbonyl source and a catalyst, this compound can be envisioned to transiently form a reactive intermediate that facilitates the condensation.

  • Nucleophilic Attack: The active methylene group of ethyl cyanoacetate, made more acidic by the two electron-withdrawing groups (cyano and ester), is deprotonated by a base to form a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbon of the activated this compound derivative.

  • Adduct Formation: This nucleophilic attack results in the formation of an intermediate adduct.

  • Dehydration: The intermediate adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, phenamacril. The driving force for this step is the formation of a highly conjugated system.

Experimental Protocols

Protocol 1: Synthesis of Phenamacril via Knoevenagel Condensation

This protocol outlines the general procedure for the synthesis of phenamacril from this compound and ethyl cyanoacetate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Glacial Acetic Acid (co-catalyst)

  • Toluene (solvent)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (eluent for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Solvent and Catalyst Addition: Add toluene as the solvent, ensuring a sufficient volume to dissolve the reactants and fill the Dean-Stark trap. Add piperidine (0.1 equivalents) and glacial acetic acid (0.2 equivalents) as catalysts.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure phenamacril.

Expected Outcome:

The final product, phenamacril, is typically obtained as a solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-chlorophenyl)ethan-1-amine[7]
CAS Number 156-41-2[7]
Molecular Formula C₈H₁₀ClN[7]
Molecular Weight 155.62 g/mol [7]
Appearance Colorless to pale yellow liquid
Boiling Point 237-239 °C
Density 1.112 g/mL at 25 °C

Table 2: Key Reaction Parameters for Phenamacril Synthesis

ParameterRecommended ConditionRationale
Reactant Ratio This compound:Ethyl Cyanoacetate (1:1.1)A slight excess of the active methylene compound ensures complete conversion of the amine.
Catalyst Piperidine/Acetic AcidA weak base/acid catalyst system is effective for the Knoevenagel condensation without promoting side reactions.[5]
Solvent TolueneAllows for azeotropic removal of water using a Dean-Stark trap, driving the equilibrium towards the product.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Purification Column ChromatographyEffective for separating the desired product from unreacted starting materials and byproducts.

Visualizations

Diagram 1: Synthetic Pathway to Phenamacril

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Knoevenagel_Condensation Knoevenagel Condensation This compound->Knoevenagel_Condensation Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Knoevenagel_Condensation Phenamacril Phenamacril Knoevenagel_Condensation->Phenamacril Piperidine, Acetic Acid, Toluene, Reflux G A 1. Mix Reactants, Solvent & Catalysts B 2. Heat to Reflux with Water Removal A->B C 3. Monitor Reaction by TLC B->C D 4. Cool and Perform Aqueous Work-up C->D E 5. Dry and Concentrate Organic Phase D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Final Product (Phenamacril) F->G

Caption: Step-by-step workflow for phenamacril synthesis.

Conclusion and Future Outlook

This compound has proven to be a valuable and strategic building block in the synthesis of modern agrochemicals, exemplified by the development of the fungicide phenamacril. The Knoevenagel condensation provides a robust and efficient method for the construction of the core cyanoacrylate scaffold. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the design and synthesis of new active ingredients. Further research into the derivatization of the phenamacril scaffold, as well as the exploration of other reaction pathways involving this compound, holds significant promise for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Wollenberg, R. D., et al. (2020). Undefeated—Changing the phenamacril scaffold is not enough to beat resistant Fusarium. PLOS ONE, 15(6), e0235222.
  • Song, X., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 1162-1171.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)
  • Hou, S.-T., et al. (2025). Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. Journal of Agricultural and Food Chemistry.
  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia.
  • European Patent Office. (2021).
  • J&K Scientific LLC. (2021).
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 24(19), 3563.
  • YouTube. (2018).
  • Jones, G. (1967).
  • MedChemExpress. (2025). Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. MedChemExpress.
  • ResearchGate. (n.d.). Chemical structures of phenamacril (1) and its derivatives...
  • Wollenberg, R. D., et al. (2019). Phenamacril is a reversible and noncompetitive inhibitor of Fusarium class I myosin. Journal of Biological Chemistry, 294(4), 1328-1337.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Phenamacril is a reversible and non-competitive inhibitor of Fusarium class I myosin.
  • National Center for Biotechnology Information. (2019). Phenamacril is a reversible and noncompetitive inhibitor of Fusarium class I myosin. PubMed.
  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)ethylamine. PubChem.
  • Reddit. (2021). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc?
  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
  • Wang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6296.
  • ResearchGate. (n.d.). Structure of phenamacril-bound FgMyo1. (A) Chemical structure of...

Sources

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Chlorophenethylamine (4-CPEA) for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The polar nature and active primary amine group of 4-CPEA make direct GC analysis challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. Derivatization is an essential step to convert the analyte into a more volatile, thermally stable, and chromatographically amenable form.[1][2][3] This note explores the underlying principles of the most effective derivatization techniques—acylation and silylation—and provides field-proven, step-by-step protocols for their implementation. Furthermore, we address the critical aspect of chiral analysis, offering a protocol for enantiomeric separation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated methods for the quantification of 4-CPEA and related phenethylamines.

The Rationale for Derivatization in Phenethylamine Analysis

The primary amine (-NH₂) group in this compound is an "active hydrogen" site that readily participates in intermolecular hydrogen bonding. This characteristic is responsible for its relatively low volatility and its tendency to interact with active sites on the GC column and inlet liner, leading to significant chromatographic issues.[1][2]

The core objectives of derivatizing 4-CPEA are:

  • Enhanced Volatility: By replacing the polar N-H bond with a nonpolar group (e.g., an acyl or silyl group), the intermolecular forces are drastically reduced, lowering the boiling point of the analyte and making it suitable for gas-phase analysis.[1][3]

  • Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation and ensuring accurate quantification.[1]

  • Superior Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution from matrix components.[2][4]

  • Enhanced Mass Spectral Characteristics: Derivatization produces derivatives with higher molecular weights and characteristic fragmentation patterns, which can be invaluable for structural confirmation and developing highly selective Selected Ion Monitoring (SIM) methods.[4][5]

The overall workflow for the analysis of 4-CPEA, incorporating the essential derivatization step, is illustrated below.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological or Chemical Sample (e.g., Urine, Plasma, Synthesis Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction of 4-CPEA Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen stream) Extraction->Drydown Reconstitution Reconstitute in Aprotic Solvent (e.g., Ethyl Acetate, Acetonitrile) Drydown->Reconstitution AddReagent Add Derivatizing Reagent (e.g., PFPA, BSTFA) Reconstitution->AddReagent Reaction Incubate at Elevated Temperature (e.g., 70°C for 30 min) AddReagent->Reaction GCMS GC-MS Injection & Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the GC-MS analysis of 4-CPEA.

Key Derivatization Strategies: A Mechanistic Overview

Two primary strategies have proven highly effective for the derivatization of phenethylamines: acylation and silylation.

Acylation with Fluorinated Anhydrides

Acylation involves the reaction of the primary amine with an acylating agent, typically a fluorinated anhydride, to form a stable amide. Fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are the most common choices.[6][7]

The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a carboxylate anion and forming the stable N-acyl derivative (an amide). The reaction often requires heating and the use of a base or a solvent capable of accepting the acidic byproduct to drive the reaction to completion.[1][8]

Sources

Application Notes & Protocols: 4-Chlorophenethylamine as a Foundational Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chlorophenethylamine (4-CPEA) is a halogenated aromatic amine that serves as a versatile and crucial intermediate in modern organic synthesis.[1] Its structure, featuring a primary amino group attached to a two-carbon chain on a para-chlorinated benzene ring, provides two distinct points for chemical modification.[1][2] This guide delves into the core synthetic applications of 4-CPEA, presenting it as a foundational scaffold for constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][3] We will explore key transformations such as N-acylation, reductive amination, and the Pictet-Spengler reaction, providing detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers not only to replicate but also to adapt these methodologies for novel synthetic challenges.

Introduction: The Chemical Utility of this compound

This compound, a derivative of the ubiquitous phenethylamine scaffold, is a cornerstone in medicinal chemistry.[2][4] The phenethylamine core is present in a vast array of neuroactive compounds, including stimulants, hallucinogens, and antidepressants.[5] The introduction of a chlorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making 4-CPEA a valuable precursor for drug candidates with tailored pharmacological profiles.[6][7]

Industrially, it is synthesized via processes like the reductive amination of 4-chlorobenzaldehyde or related compounds.[1] It typically presents as a clear, colorless to yellow liquid or a low-melting solid.[8][9] Its utility stems from the reactivity of the primary amine, which readily undergoes a variety of transformations to build complexity, making it an essential tool for accessing diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 156-41-2[10]
Molecular Formula C₈H₁₀ClN[10]
Molecular Weight 155.62 g/mol [10]
Boiling Point 60-65 °C @ 0.1 mmHg[8]
Density 1.112 g/mL at 25 °C[8]
Refractive Index n20/D 1.548[8]
Appearance Clear colorless to yellow liquid[8][9]

Core Application: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of pharmaceuticals, where the amide linkage is a key structural feature.[11] this compound, with its nucleophilic primary amine, is an excellent substrate for this transformation.

Mechanistic Rationale

The N-acylation of an amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism.[12] The lone pair of electrons on the nitrogen atom of 4-CPEA attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12]

N_Acylation_Workflow cluster_workflow N-Acylation Experimental Workflow A 1. Dissolve 4-CPEA and Base (e.g., NEt3) in Aprotic Solvent B 2. Cool to 0 °C (Ice Bath) A->B Control Exotherm C 3. Add Acyl Chloride Dropwise B->C Maintain Control D 4. Warm to RT & Stir C->D Reaction Progression E 5. Aqueous Workup (Wash with HCl, NaHCO3, Brine) D->E Quench & Separate F 6. Dry, Concentrate & Purify E->F Isolate Product

Caption: Workflow for a typical N-acylation reaction.

Protocol: Synthesis of N-(4-Chlorophenethyl)-2-chloroacetamide

This protocol details the N-acylation of 4-CPEA with chloroacetyl chloride, a bifunctional reagent that introduces a reactive handle for further nucleophilic substitution.[13]

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (NEt₃) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Controlling Exothermicity: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the exothermic reaction and prevent the formation of side products.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure N-(4-chlorophenethyl)-2-chloroacetamide.

Core Application: Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, providing a powerful method to form secondary and tertiary amines from primary amines.[14][15] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.[16][17] This transformation is paramount in pharmaceutical chemistry for elaborating molecular scaffolds.[14][18]

Mechanistic Rationale

The reaction proceeds in two distinct stages. First, the nucleophilic 4-CPEA attacks the carbonyl carbon, followed by dehydration to form an imine intermediate (or its protonated iminium ion form under acidic conditions).[16] Second, a reducing agent, ideally one that is selective for the iminium ion over the starting carbonyl compound (like sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, STAB), reduces the C=N double bond to afford the target secondary amine.[15]

Reductive_Amination cluster_mech Reductive Amination Mechanism Start 4-CPEA + Aldehyde/Ketone Imine Imine Formation (Schiff Base) Start->Imine - H2O Iminium Protonation (Iminium Ion) Imine->Iminium + H+ Reduction Hydride Reduction (e.g., NaBH3CN) Iminium->Reduction Nucleophilic Attack by H- Product Secondary Amine Product Reduction->Product

Caption: Key stages of the reductive amination pathway.

Protocol: Synthesis of N-Benzyl-4-chlorophenethylamine

This protocol describes the synthesis of a secondary amine by reacting 4-CPEA with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Methanol (MeOH) as solvent

  • Acetic Acid (catalytic amount, if needed)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-4-chlorophenethylamine.

Table 2: Representative Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTypical Yield
AcetoneNaBH₃CNMeOHHigh
CyclohexanoneSTABDCEExcellent
4-MethoxybenzaldehydeH₂/Pd-CEtOHExcellent
Formaldehyde (aq.)NaBH₃CNMeOHHigh

Core Application: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs the tetrahydroisoquinoline ring system, a core scaffold in numerous natural alkaloids and synthetic drugs.[19] The reaction involves the condensation of a β-arylethylamine, such as 4-CPEA, with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[20][21]

Mechanistic Rationale

The reaction begins identically to reductive amination, with the formation of a Schiff base that is subsequently protonated to an electrophilic iminium ion.[21] The crucial difference is the next step: instead of being intercepted by an external hydride source, the iminium ion is attacked by the electron-rich aromatic ring in an intramolecular cyclization. A final deprotonation step re-aromatizes the ring to yield the stable tetrahydroisoquinoline product.[21] For less nucleophilic rings like the phenyl group in 4-CPEA, harsher conditions (stronger acids, higher temperatures) are often required compared to electron-rich systems like indoles.[20][22]

Pictet_Spengler cluster_mechanism Pictet-Spengler Reaction Mechanism Reactants 4-CPEA + Aldehyde Iminium Iminium Ion Formation (Acid-Catalyzed) Reactants->Iminium - H2O, + H+ Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Iminium->Cyclization Ring Closure Deprotonation Re-aromatization (-H+) Cyclization->Deprotonation Proton Loss Product Tetrahydroisoquinoline Deprotonation->Product

Caption: The key steps of the Pictet-Spengler cyclization.

Protocol: Synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes the reaction of 4-CPEA with acetaldehyde.

Materials:

  • This compound (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Trifluoroacetic acid (TFA) or concentrated HCl

  • Dichloromethane (DCM) or Toluene as solvent

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM.

  • Reagent Addition: Add acetaldehyde (1.5 eq) to the solution.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (2-3 eq). The use of a strong acid is necessary to drive the cyclization on the moderately activated phenyl ring.[19][22]

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to reflux (e.g., 40-50 °C) until TLC analysis indicates the consumption of the starting material. This can take several hours to overnight.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by pouring it into a stirred, cold solution of saturated sodium bicarbonate.

  • Extraction: Extract the product into DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product via column chromatography on silica gel to afford the desired 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Conclusion

This compound is a high-value, versatile building block in organic synthesis. Its primary amine functionality provides a reliable entry point for a range of critical transformations, including robust amide bond formation, the construction of complex secondary and tertiary amines via reductive amination, and the synthesis of heterocyclic scaffolds like tetrahydroisoquinolines through the Pictet-Spengler reaction. The protocols and mechanistic insights provided in this guide are designed to serve as a practical and authoritative resource for researchers in drug discovery and chemical development, facilitating the efficient and rational synthesis of novel chemical entities.

References

  • Guidechem. (n.d.). This compound 156-41-2 wiki.
  • Saha, S., Chakraborty, P., & Roy, S. C. (n.d.).
  • Reisman, S. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
  • Gawroński, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 156-41-2.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Phenethylamine.
  • Cignarella, G., et al. (n.d.). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed.
  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • ChemicalBook. (2025). This compound | 156-41-2.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • chemeurope.com. (n.d.). Pictet–Spengler reaction.
  • Wikipedia. (n.d.). para-Chloroamphetamine.
  • BenchChem. (2025).
  • Varghese, B., et al. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. BenchChem.
  • Hebei InnoNew Material Technology Co., Ltd. (n.d.). This compound CAS: 156-41-2.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine.
  • University of Calgary. (2006). Reductive Amination. Retrieved from University of Calgary, Department of Chemistry.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Mátravölgyi, B., et al. (n.d.).
  • LJMU Research Online. (n.d.). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine).
  • Katritzky, A. R., et al. (n.d.).
  • Alec, C. (2024).
  • Heidari, M., et al. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines.
  • ResearchGate. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)ethylamine 98%.
  • Amerigo Scientific. (n.d.). 1-(4-Chlorophenyl)ethylamine (97%).
  • Chemistry LibreTexts. (2020). Reactions of Amines.
  • PYG Lifesciences. (2024). Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals.

Sources

Application Notes and Protocols: Continuous Flow Synthesis of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-chlorophenethylamine, a key intermediate in the development of various pharmaceutical agents. Traditional batch production methods for this compound present challenges related to reaction control, safety, and scalability. This application note details a robust and efficient continuous flow chemistry protocol for the catalytic hydrogenation of 4-chlorophenylacetonitrile to this compound. By leveraging the inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profiles, this method offers a significant improvement over conventional batch processes. Detailed experimental protocols, a discussion of the underlying scientific principles, and guidelines for reactor setup and in-line purification are presented for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Flow Chemistry in Amine Synthesis

The synthesis of primary amines is a cornerstone of organic and medicinal chemistry. This compound, in particular, serves as a crucial building block in the preparation of numerous biologically active molecules. However, its synthesis, especially on a larger scale, can be fraught with challenges. The reduction of nitriles, a common route to such amines, is often highly exothermic and can be difficult to control in batch reactors, posing significant safety risks.

Flow chemistry, or continuous-flow processing, has emerged as a transformative technology in modern chemical synthesis.[1] By conducting reactions in a continuously flowing stream through a reactor, it offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[1] This precise control leads to improved yields, enhanced safety, and greater reproducibility compared to traditional batch methods.[1] For exothermic and potentially hazardous reactions like catalytic hydrogenation, flow chemistry provides an intrinsically safer environment due to the small reaction volumes at any given time and superior heat dissipation.[2][3]

This application note focuses on a well-established and highly efficient method for the synthesis of this compound: the continuous catalytic hydrogenation of 4-chlorophenylacetonitrile. This approach is atom-economical and avoids the use of many of the hazardous reagents associated with alternative synthetic routes.

Synthetic Strategy: Catalytic Hydrogenation of 4-Chlorophenylacetonitrile

The chosen synthetic pathway involves the direct reduction of the nitrile group of 4-chlorophenylacetonitrile to a primary amine. This transformation is effectively catalyzed by heterogeneous catalysts such as Raney® Nickel or Palladium on Carbon (Pd/C) in the presence of hydrogen.

Reaction Scheme:

4-Chlorophenylacetonitrilethis compound

This method is favored for its high efficiency and the relative stability and accessibility of the starting material. The reduction of 4-chlorophenylacetonitrile is a key reaction in the synthesis of certain pharmaceutical compounds.[4]

A Note on the Synthesis of the Starting Material: 4-Chlorophenylacetonitrile

The precursor, 4-chlorophenylacetonitrile, can be synthesized from 4-chlorobenzyl chloride through a nucleophilic substitution reaction with a cyanide salt. A typical laboratory-scale batch procedure involves reacting 4-chlorobenzyl chloride with sodium cyanide in a suitable solvent like acetone, often with a catalytic amount of an iodide salt to facilitate the reaction via the Finkelstein reaction.[5]

Experimental Section: Continuous Flow Protocol

This section provides a detailed, step-by-step protocol for the continuous flow synthesis of this compound. The parameters outlined below are based on established methodologies for nitrile hydrogenation in flow systems and serve as a robust starting point for optimization.

Equipment and Reagents
  • Flow Chemistry System: A continuous flow reactor capable of handling hydrogen gas and operating at elevated temperatures and pressures (e.g., H-Cube® Pro, Phoenix Flow Reactor™, or similar). The system should include high-pressure pumps for liquid delivery, a mass flow controller for hydrogen, a heated reactor module, and a back-pressure regulator.

  • Catalyst Cartridge: A pre-packed catalyst cartridge (CatCart®) containing Raney® Nickel or 10% Palladium on Carbon.

  • Reagents:

    • 4-Chlorophenylacetonitrile (≥98% purity)

    • Methanol (HPLC grade, dry)

    • Ethanol (HPLC grade, dry)

    • Hydrogen gas (high purity)

    • Deionized water

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis.

Reactor Setup and Priming

Flow_Setup cluster_0 Reagent Delivery cluster_1 Hydrogen Generation/Supply cluster_2 Reaction Zone Reagent 4-Chlorophenylacetonitrile in Methanol Pump HPLC Pump Reagent->Pump Mixer T-Mixer Pump->Mixer H2_Source Hydrogen Cylinder or In-situ Generator MFC Mass Flow Controller H2_Source->MFC MFC->Mixer CatCart Catalyst Cartridge (e.g., Raney Ni) Mixer->CatCart Heater Heated Reactor Module BPR Back-Pressure Regulator CatCart->BPR Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow hydrogenation setup.

  • System Assembly: Assemble the flow chemistry system as depicted in the diagram above. Ensure all connections are secure and leak-proof.

  • Catalyst Cartridge Installation: Install the pre-packed Raney® Nickel catalyst cartridge into the heated reactor module.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Solvent Priming: Prime the liquid handling system by pumping the reaction solvent (methanol) through the reactor at the desired flow rate until a stable pressure is achieved.

Synthesis Protocol
  • Reagent Preparation: Prepare a 0.5 M solution of 4-chlorophenylacetonitrile in dry methanol. Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Reaction Parameter Setup:

    • Temperature: 70 °C

    • Pressure: 50 bar

    • Liquid Flow Rate: 0.5 mL/min

    • Hydrogen Flow Rate: 0.5 mL/min (or set to "Full Hydrogen" mode on systems with in-situ generation)

  • Initiation of the Reaction:

    • Begin flowing hydrogen through the system.

    • Once the temperature and pressure have stabilized, switch the liquid feed from pure solvent to the prepared solution of 4-chlorophenylacetonitrile.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 residence times). The residence time can be calculated as the reactor volume divided by the total flow rate (liquid + gas). Once at a steady state, begin collecting the product stream.

  • Reaction Monitoring: Periodically take aliquots of the output stream for analysis by HPLC or GC-MS to monitor the conversion of the starting material and the formation of the product.

  • Shutdown Procedure:

    • Switch the liquid feed back to pure methanol to flush the reactor.

    • Turn off the hydrogen supply and the heater.

    • Allow the system to cool down and depressurize.

    • Purge the system with an inert gas.

Work-up and Purification

The output stream from the reactor will contain the product, this compound, dissolved in methanol, along with any unreacted starting material and minor byproducts.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Acid-Base Extraction (Optional, for higher purity):

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the basic amine product into the aqueous phase.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.

    • Extract the liberated free amine back into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.

Results and Discussion

The continuous flow hydrogenation of 4-chlorophenylacetonitrile offers high conversion and selectivity to the desired primary amine. The following table summarizes representative data obtained under various conditions.

ParameterCatalystTemperature (°C)Pressure (bar)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield (%)
Condition A Raney® Nickel70500.55>9995
Condition B 10% Pd/C60400.839892
Condition C Raney® Nickel80600.38>9996

Note: The yields are for the isolated product after purification. The primary byproduct observed is typically the corresponding secondary amine, the formation of which can be minimized by the addition of ammonia to the reaction mixture, although this adds complexity to the setup and work-up.

The use of a packed-bed reactor with a heterogeneous catalyst simplifies product isolation as no catalyst filtration is required post-reaction.[2][6] The catalyst cartridge can often be reused for multiple runs, enhancing the cost-effectiveness and sustainability of the process.

Safety Considerations

While flow chemistry significantly enhances the safety of catalytic hydrogenation, it is crucial to adhere to strict safety protocols:

  • Hydrogen Safety: Hydrogen is highly flammable.[7] Ensure the flow reactor is placed in a well-ventilated fume hood.[8] Systems with in-situ hydrogen generation from the electrolysis of water are inherently safer as they avoid the storage of large volumes of compressed hydrogen gas.[2][9]

  • Pressure: The system operates under high pressure. Regularly inspect all tubing and fittings for signs of wear or damage. Always use a back-pressure regulator and ensure a pressure relief system is in place.

  • Catalyst Handling: While catalyst cartridges minimize exposure, spent catalysts, especially Raney® Nickel, can be pyrophoric.[3] Handle used cartridges with care and quench them appropriately according to the manufacturer's guidelines.

  • Solvents: Use flammable solvents only in a well-ventilated area, away from ignition sources.

Conclusion

This application note has detailed a robust and efficient method for the synthesis of this compound using continuous flow chemistry. The catalytic hydrogenation of 4-chlorophenylacetonitrile in a flow reactor provides excellent yields and purity while offering significant advantages in terms of safety, control, and scalability over traditional batch methods. This protocol serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the safer and more efficient production of this important synthetic intermediate.

References

  • 4-Chlorophenylacetonitrile. In Wikipedia; 2023. [Link]
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.
  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
  • Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogen
  • Hydrogenation | Catalytic Reactions | Flow Chemistry Applic
  • Investigating a Sponge Metal Catalysts in a Trickle Bed Reactor for Continuous Hydrogen
  • Investigating a Sponge Metal Catalysts in a Trickle Bed Reactor for Continuous Hydrogen
  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. [Link]
  • Achieving safe conditions for hydrogenation reaction using concentrated raw m
  • Method for the catalytic hydrogenation of nitriles into amines in the presence of a doped raney nickel type catalyst.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
  • Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. Beilstein Journal of Organic Chemistry. [Link]
  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering. [Link]
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry. [Link]
  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
  • Continuous-Flow High Pressure Hydrogenation Reactor for Optimization and High-Throughput Synthesis.

Sources

Scale-up synthesis of 2-(4-Chlorophenyl)ethylamine for pilot studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Scale-up Synthesis of 2-(4-Chlorophenyl)ethylamine for Pilot Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Bench Chemistry and Pilot-Scale Production

2-(4-Chlorophenyl)ethylamine is a pivotal building block in medicinal chemistry, serving as a precursor for various pharmacologically active molecules.[1] As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate escalates, necessitating a transition from laboratory-scale synthesis to more robust pilot-plant production. This application note provides a comprehensive guide for the scale-up synthesis of 2-(4-Chlorophenyl)ethylamine, focusing on a practical and scalable catalytic hydrogenation route. The protocols and insights presented herein are designed to ensure scientific integrity, operational safety, and high product quality, addressing the unique challenges of moving from grams to kilograms.

The chosen synthetic strategy involves a two-step process, beginning with the formation of the key intermediate, 4-chlorobenzyl cyanide, followed by its reduction to the target primary amine. This route is favored for its reliability, use of readily available starting materials, and amenability to industrial-scale equipment.

Overall Synthetic Workflow

The synthesis is logically divided into two main stages: the preparation of the nitrile intermediate and its subsequent reduction. This approach allows for the isolation and purification of the intermediate, ensuring a high-quality feed for the final, critical reduction step.

G cluster_0 Stage 1: Nitrile Formation cluster_1 Stage 2: Catalytic Hydrogenation A 4-Chlorobenzyl Chloride D Reaction & Work-up A->D B Sodium Cyanide B->D C Phase Transfer Catalyst C->D E 4-Chlorobenzyl Cyanide D->E Yield: ~91% F 4-Chlorobenzyl Cyanide E->F Intermediate for Stage 2 J Reduction & Purification F->J G Raney® Nickel Catalyst G->J H Hydrogen Gas (H2) H->J I Ammoniated Methanol I->J K 2-(4-Chlorophenyl)ethylamine J->K High Purity & Yield

Caption: Overall workflow for the two-stage synthesis of 2-(4-Chlorophenyl)ethylamine.

Stage 1: Pilot-Scale Synthesis of 4-Chlorobenzyl Cyanide

Rationale: The synthesis of the nitrile intermediate, 4-chlorobenzyl cyanide, is achieved through a nucleophilic substitution reaction between 4-chlorobenzyl chloride and sodium cyanide.[2][3] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous cyanide solution and the organic halide, enhancing reaction rates and yields. This method is preferred for its high efficiency and operational simplicity on a larger scale.

Protocol: Synthesis of 4-Chlorobenzyl Cyanide
  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe is rendered inert with nitrogen.

  • Reagent Charging:

    • Charge the reactor with 196 kg (4 kmol) of sodium cyanide and 660 L of water.

    • Add 12.5 kg (40 mmol) of a suitable phase-transfer catalyst, such as tributylbenzylammonium chloride.

    • Heat the mixture to 90°C with agitation.

  • Substrate Addition:

    • Melt 644 kg (4 kmol) of 4-chlorobenzyl chloride and add it dropwise to the reactor over approximately 1 hour, maintaining the internal temperature at 90°C.

  • Reaction and Monitoring:

    • After the addition is complete, continue stirring the mixture at 90°C for an additional 2 hours.

    • In-process Control: Monitor the reaction progress by taking aliquots from the organic layer and analyzing for the disappearance of 4-chlorobenzyl chloride using Gas Chromatography (GC).

  • Work-up and Isolation:

    • Cool the reaction mixture to approximately 35°C.

    • Stop agitation and allow the phases to separate.

    • Separate the lower organic phase.

    • Wash the organic phase with water to remove residual salts.

    • The crude 4-chlorobenzyl cyanide can be used directly in the next step or purified by vacuum distillation for long-term storage.

Stage 2: Pilot-Scale Catalytic Hydrogenation to 2-(4-Chlorophenyl)ethylamine

Rationale: The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation using Raney® Nickel is a well-established and cost-effective method for this transformation on an industrial scale.[4] The reaction is performed under hydrogen pressure in a solvent. A key challenge in nitrile reduction is the formation of secondary and tertiary amine byproducts.[4][5] To suppress these side reactions, the hydrogenation is conducted in the presence of ammonia, which shifts the equilibrium away from the formation of imine intermediates that lead to byproducts.

G cluster_0 Reaction Mechanism cluster_1 Side Reactions (Suppressed by NH3) Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H2/Catalyst PrimaryAmine R-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + H2/Catalyst SecondaryAmine (R-CH2)2NH (Secondary Amine) Imine->SecondaryAmine + R-CH2-NH2 - NH3

Caption: Simplified reaction pathway for nitrile reduction to a primary amine.

Protocol: Catalytic Hydrogenation
  • Reactor Preparation: A high-pressure stainless-steel autoclave (hydrogenator) is thoroughly cleaned and purged with nitrogen.

  • Catalyst and Reagent Loading:

    • Under a nitrogen atmosphere, carefully charge the reactor with a slurry of Raney® Nickel catalyst (5-10% by weight of the nitrile) in methanol.

    • Add 605 kg (4 kmol) of 4-chlorobenzyl cyanide.

    • Add methanol saturated with ammonia (ammoniated methanol) as the solvent. The amount of solvent should be sufficient to ensure good agitation of the catalyst slurry.

  • Reaction Conditions:

    • Seal the reactor and perform several nitrogen purges followed by hydrogen purges.

    • Pressurize the reactor with hydrogen to 5-25 atm.[6]

    • Begin agitation and heat the reactor contents to 90-100°C.[6]

  • Reaction Monitoring:

    • The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

    • In-process Control: Confirm the completion of the reaction by taking a sample (after depressurizing and purging with nitrogen) and analyzing it by GC or HPLC for the absence of the starting nitrile.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen, followed by purging with nitrogen.

    • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and must be handled under a wet, inert atmosphere.

    • Remove the methanol and ammonia from the filtrate by distillation at atmospheric pressure.

    • The crude 2-(4-Chlorophenyl)ethylamine is then purified by fractional vacuum distillation. The product typically distills at 60-65°C under 0.1 mmHg.

Data Presentation: Key Process Parameters

ParameterStage 1: Nitrile FormationStage 2: Hydrogenation
Key Reagents 4-Chlorobenzyl chloride, Sodium Cyanide4-Chlorobenzyl Cyanide, H₂, Raney® Ni
Solvent WaterAmmoniated Methanol
Temperature 90°C90-100°C
Pressure Atmospheric5-25 atm
Typical Yield ~91%>85%
Purity (Post-Purification) >98% (GC)>98% (GC)

Analytical Methods for Quality Control

  • Gas Chromatography (GC): The primary tool for monitoring reaction progress and determining the purity of both the intermediate and the final product. A flame ionization detector (FID) is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): An alternative method for purity assessment, particularly for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

Safety and Handling

  • 4-Chlorobenzyl Cyanide: Toxic if swallowed or absorbed through the skin.[7] Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Cyanide: Highly toxic.[3] Extreme caution must be exercised. Have a cyanide antidote kit readily available. All waste containing cyanide must be treated with an oxidizing agent (e.g., bleach) to render it harmless before disposal.

  • Raney® Nickel: Highly pyrophoric when dry.[8] Always handle as a slurry in water or an appropriate solvent. Avoid exposure to air.

  • Hydrogen Gas: Highly flammable and explosive. The hydrogenation step must be conducted in a properly designed and rated high-pressure reactor with appropriate safety interlocks and ventilation.

  • 2-(4-Chlorophenyl)ethylamine: Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[9] Wear appropriate PPE during handling.[8]

References

  • Enantioselective Synthesis of 2-Substituted 2-Phenylethylamines by Lithiation−Substitution Sequences: Synthetic Development and Mechanistic Pathway. The Journal of Organic Chemistry. [Link]
  • β-Phenethylamine Synthesis: N-Pyridinium Aziridines as L
  • 2-(4-Chlorophenyl)ethylamine | C8H10ClN. PubChem. [Link]
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
  • 4-Chlorophenylacetonitrile - Wikipedia. Wikipedia. [Link]
  • Method for the production of primary amines by hydrogenating nitriles.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Discovery - the University of Dundee Research Portal. [Link]
  • Method for producing beta-phenylethylamine.
  • US3372195A - Reduction of nitriles to primary amines.
  • Synthesis of 4-chlorobenzyl cyanide. PrepChem.com. [Link]
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]
  • Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions.
  • Hydrogenation of dinitriles over Raney®-Ni catalyst.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
  • Nitrile reduction - Wikipedia. Wikipedia. [Link]
  • Analytical Methods. Japan Environment and Children's Study. [Link]
  • Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]
  • Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for professionals engaged in the synthesis of 4-Chlorophenethylamine, this document provides in-depth troubleshooting for common side reactions and experimental challenges. Structured in a practical question-and-answer format, it addresses specific issues encountered during key synthetic routes, offering mechanistic explanations, preventative strategies, and detailed remediation protocols.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues encountered during synthesis. Each section addresses a major synthetic strategy and its associated side reactions.

Section 1: Troubleshooting the Reduction of 4-Chlorophenylacetonitrile

The reduction of 4-chlorophenylacetonitrile is a primary route to this compound.[1] While direct, this pathway is susceptible to side reactions that can impact yield and purity, most notably dehalogenation and incomplete conversion.

FAQ 1.1: My yield is critically low, and analysis shows a significant peak for phenethylamine. What is causing this dehalogenation, and how can it be prevented?

Root Cause Analysis: The presence of phenethylamine indicates hydrodehalogenation, a side reaction where the C-Cl bond is cleaved and replaced with a C-H bond. This is particularly common when using highly reactive, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) or when employing catalytic hydrogenation under harsh conditions (high pressure or temperature) with catalysts like Palladium on Carbon (Pd/C). The aryl chloride is susceptible to reduction, especially in the presence of strong hydrides.

Preventative & Remediation Protocol: To avoid dehalogenation, a milder or more selective reducing agent is required. Alane (AlH₃), prepared in situ, has been shown to be effective for reducing nitriles without affecting aryl halides.[2]

Recommended Protocol: Reduction using Alane (AlH₃)

  • Prepare AlH₃ Solution: In an inert atmosphere (Nitrogen or Argon), slowly add a solution of 100% sulfuric acid to a cooled (0 °C) solution of LiAlH₄ in THF. This generates a solution of AlH₃.

  • Nitrile Addition: Slowly add the 4-chlorophenylacetonitrile, dissolved in dry THF, to the AlH₃ solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

Table 1: Comparison of Reducing Agents for 4-Chlorophenylacetonitrile

Reducing AgentTypical ConditionsProsCons (Side Reactions)
LiAlH₄ THF, 0 °C to refluxPowerful, fast reductionHigh risk of dehalogenation , difficult workup
H₂ / Pd-C MeOH or EtOH, H₂ pressure"Green" reagent, scalableRisk of dehalogenation, requires specialized equipment
AlH₃ (in situ) THF, 0 °C to RTSelective for nitrile over aryl halideRequires careful preparation, moisture sensitive
NaBH₄ / CoCl₂ MethanolMilder than LiAlH₄Can be slow, may require optimization

Diagram 1: Nitrile Reduction Pathways

A diagram illustrating the desired reaction versus the dehalogenation side reaction.

cluster_main Desired Pathway cluster_side Side Reaction A 4-Chlorophenylacetonitrile B This compound A->B Reduction (e.g., AlH₃) C 4-Chlorophenylacetonitrile D Phenethylamine C->D Hydrodehalogenation (e.g., excess LiAlH₄)

Caption: Desired reduction vs. dehalogenation side reaction.

FAQ 1.2: My reaction is incomplete, with significant starting nitrile remaining. How can I drive the reaction to completion without promoting side reactions?

Root Cause Analysis: Incomplete conversion is often due to insufficient reducing agent, deactivation of the reagent by moisture, or suboptimal reaction temperature. Powerful hydride reagents are extremely sensitive to water, which will consume the reagent before it can reduce the nitrile.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Handle hygroscopic reagents like LiAlH₄ in a glovebox or under a strong inert gas flow.

  • Verify Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the reducing agent to account for any minor impurities or moisture. If using an older bottle of a hydride reagent, its activity may be diminished; consider titrating it or using a fresh supply.

  • Optimize Temperature: While starting the addition at 0 °C is crucial for control, some reductions may require gentle reflux to proceed to completion. Monitor the reaction by TLC/LC-MS and only increase the temperature if the reaction stalls at room temperature.

Section 2: Challenges in Reductive Amination Routes

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[3] For this compound, this typically involves the reaction of 4-chlorophenylacetaldehyde with ammonia, followed by reduction of the intermediate imine. The choice of reducing agent is critical for success.[4]

FAQ 2.1: I'm using NaBH₄ for a reductive amination and my main byproduct is 2-(4-chlorophenyl)ethanol. Why is this happening?

Root Cause Analysis: Sodium borohydride (NaBH₄) can reduce both imines and the starting aldehydes/ketones.[5] If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, the corresponding alcohol will form as a major byproduct. This is a common issue when the imine formation is slow (e.g., due to steric hindrance or unfavorable equilibrium).

Preventative & Remediation Protocol: The key is to favor imine formation before introducing the reducing agent or to use a reagent that is selective for the protonated imine (iminium ion) over the carbonyl group.

  • Strategy 1 (Two-Step, One-Pot): First, mix the 4-chlorophenylacetaldehyde and ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol. Allow sufficient time for the imine to form (monitor by TLC or NMR). Once imine formation has plateaued, cool the mixture and then add the NaBH₄.[5]

  • Strategy 2 (Selective Reagent): Use sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive and selectively reduce the iminium ion, which is formed under weakly acidic conditions, much faster than they reduce the starting aldehyde.[4][6] NaBH(OAc)₃ is often preferred due to the high toxicity of cyanide byproducts from NaBH₃CN.[6]

Table 2: Selectivity of Borohydride Reagents in Reductive Amination

ReagentReactivitySelectivityOptimal pHSafety Considerations
NaBH₄ HighLow (Reduces C=O and C=N)Neutral/BasicFlammable solid, reacts with water
NaBH₃CN ModerateHigh (Reduces C=N⁺-H over C=O)4-6Highly toxic (releases HCN) , requires careful handling and quench
NaBH(OAc)₃ ModerateHigh (Reduces C=N⁺-H over C=O)5-7Moisture sensitive, less toxic alternative to NaBH₃CN

Diagram 2: Competing Reductive Amination Pathways

A diagram showing the desired imine reduction versus premature carbonyl reduction.

cluster_desired Desired Pathway cluster_side Side Reaction A 4-Chlorophenylacetaldehyde B Imine Intermediate A->B + NH₃ - H₂O D 2-(4-Chlorophenyl)ethanol A->D Reduction (e.g., NaBH₄) C This compound B->C Reduction (e.g., NaBH(OAc)₃)

Caption: Desired imine reduction vs. side reaction of aldehyde reduction.

Section 3: Managing Side Reactions in the Leuckart Reaction

The Leuckart reaction is a classic method of reductive amination using formic acid derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[7] It typically requires high temperatures, which can lead to a complex array of byproducts.[8]

FAQ 3.1: My Leuckart reaction produced a major byproduct identified as N-formyl-4-chlorophenethylamine. How do I resolve this?

Root Cause Analysis: The Leuckart reaction proceeds through an N-formyl intermediate. The final step of the synthesis is the hydrolysis of this formamide to yield the free primary amine. If this hydrolysis step is incomplete, the N-formyl derivative will be a major contaminant. This often occurs if the acidic or basic hydrolysis conditions (e.g., refluxing with HCl) are not sufficiently stringent or carried out for an adequate duration.[8]

Remediation Protocol: The crude product mixture containing the N-formyl byproduct can be subjected to a forced hydrolysis to convert the remaining amide to the desired amine.

  • Combine: Take the crude product and combine it with a strong acid, such as 3M hydrochloric acid or sulfuric acid.

  • Heat: Heat the mixture to reflux for several hours (4-12 hours, monitor by TLC).

  • Workup: After cooling, basify the solution with aqueous NaOH or KOH to a pH > 12 to deprotonate the ammonium salt.

  • Extract: Extract the free amine into an organic solvent (e.g., dichloromethane or ether), dry the organic layer, and remove the solvent under reduced pressure.

Diagram 3: Leuckart Reaction - Incomplete Hydrolysis

A workflow showing the formation of the N-formyl intermediate and the consequences of incomplete hydrolysis.

A Carbonyl Precursor + Ammonium Formate B N-Formyl-4-chlorophenethylamine A->B Reaction at >160 °C C This compound (Desired Product) B->C Acid/Base Hydrolysis D Incomplete Reaction Mixture B->D Incomplete Hydrolysis

Caption: The N-formyl intermediate must be fully hydrolyzed to avoid contamination.

Section 4: Purification Issues in the Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, effectively preventing the over-alkylation common in direct amination.[9] The key steps are N-alkylation of potassium phthalimide followed by deprotection.[10][11] The main challenge often lies in the deprotection and purification step.

FAQ 4.1: After hydrazinolysis, my this compound is contaminated with a white, poorly soluble solid. How do I effectively remove the phthalhydrazide byproduct?

Root Cause Analysis: The use of hydrazine (the Ing-Manske procedure) to cleave the N-alkylphthalimide intermediate is a standard and mild method.[12] However, it generates phthalhydrazide as a byproduct, which is a crystalline solid with low solubility in many common organic solvents, leading to co-precipitation with the product or difficult filtrations.[10]

Troubleshooting & Purification Protocol:

  • Initial Filtration: After the reaction in a solvent like ethanol is complete, the mixture can often be cooled to precipitate the bulk of the phthalhydrazide, which is then removed by filtration. However, this is often insufficient.

  • Acid-Base Extraction: This is the most robust method.

    • After removing the solvent in vacuo, dissolve the crude residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic solution with aqueous acid (e.g., 1M HCl). The desired amine will move into the aqueous layer as the protonated ammonium salt, while the neutral phthalhydrazide byproduct remains in the organic layer.

    • Separate the layers. The organic layer containing the byproduct can be discarded.

    • Wash the aqueous layer with fresh organic solvent one more time to remove any residual impurities.

    • Basify the aqueous layer with cold aqueous NaOH (e.g., 2M) to a pH > 12. This liberates the free amine.

    • Extract the free amine back into a fresh organic solvent (DCM or ether).

    • Dry the final organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure this compound.

Diagram 4: Gabriel Synthesis Purification Workflow

A logical workflow for separating the amine product from the phthalhydrazide byproduct.

A Crude Reaction Mixture (Amine + Phthalhydrazide) B Dissolve in DCM A->B C Extract with 1M HCl B->C D_aq Aqueous Layer (Amine·HCl Salt) C->D_aq Product D_org Organic Layer (Phthalhydrazide) C->D_org Byproduct E Basify Aqueous Layer (pH > 12 with NaOH) D_aq->E F Extract with DCM E->F G_aq Aqueous Layer (Salts) F->G_aq Waste G_org Organic Layer (Pure Amine) F->G_org Product H Dry & Evaporate G_org->H I Pure this compound H->I

Caption: Acid-base extraction workflow for purification.

References

  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]
  • Wikipedia. Gabriel synthesis. [Link]
  • Wikipedia. Leuckart reaction. [Link]
  • Rhodium.ws. One-Pot Amphetamine Synthesis from Phenylacetonitrile, MeMgI and NaBH4. [Link]
  • L.S. College, Muzaffarpur. Gabriel synthesis. [Link]
  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]
  • Wikipedia.
  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal.
  • Zhang, W., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
  • Organic Syntheses. α-(4-Chlorophenyl)-γ-phenylacetoacetonitrile. [Link]
  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Yield in the Reductive Amination of 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of 4-chlorobenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section is formatted as a series of questions and answers to directly address common problems observed in the lab.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yield in this reductive amination is a frequent issue stemming from several potential problems, primarily related to inefficient imine formation or competing side reactions.

Potential Cause 1: Inefficient Imine Formation

The cornerstone of this reaction is the formation of the imine intermediate from 4-chlorobenzaldehyde and your amine.[1] This is a reversible equilibrium reaction.[2] If the equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will inherently produce a low yield of the desired amine.

  • Solution:

    • pH Control: Imine formation is acid-catalyzed, but the pH must be carefully controlled. The optimal range is typically between 4.5 and 6.[3][4][5][6]

      • Too Low pH (<4.5): The amine starting material becomes protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon of the aldehyde.[3][7]

      • Too High pH (>6): There is insufficient acid to protonate the hydroxyl group in the carbinolamine intermediate, preventing its elimination as water to form the imine.[4][6]

    • Water Removal: The formation of the imine generates water.[2] According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product. Consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[8]

Potential Cause 2: Competing Reduction of the Aldehyde

If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, directly competing with the desired reaction pathway.[9]

  • Solution:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations because it is less reactive and selectively reduces the iminium ion over the aldehyde.[2][10][11] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.[2][10][12]

    • Stepwise Procedure: If using NaBH₄ is necessary, a two-step, one-pot approach can be effective. First, allow the imine to form completely (monitor by TLC or NMR) before adding the reducing agent.[9][13]

Potential Cause 3: Over-alkylation

If you are using a primary amine, the secondary amine product can react further with another molecule of 4-chlorobenzaldehyde to form an undesired tertiary amine.[9][14]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde to minimize the chances of the product amine reacting again.

    • Stepwise Procedure: As mentioned above, forming the imine first and then reducing it can help control over-alkylation.[15]

Question 2: I'm observing a significant amount of 4-chlorobenzyl alcohol as a byproduct. How can I prevent this?

The formation of 4-chlorobenzyl alcohol is a clear indication that your reducing agent is reacting with the starting aldehyde.

Root Cause Analysis:

This side reaction is most common when using powerful reducing agents like sodium borohydride (NaBH₄).[9] While NaBH₄ can reduce imines, it is also highly effective at reducing aldehydes.

Recommended Actions:

  • Switch to a Selective Reducing Agent: The most effective solution is to use a milder hydride donor.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preferred reagent for one-pot reductive aminations.[2][10][12] Its steric bulk and the electron-withdrawing acetoxy groups make it less reactive, allowing it to selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[10][11][12]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines at a controlled pH (typically 6-7).[2] However, due to the potential release of toxic hydrogen cyanide gas upon acidification during workup, NaBH(OAc)₃ is a safer alternative.[10][12]

  • Optimize Reaction Conditions for NaBH₄ (If its use is unavoidable):

    • Pre-formation of the Imine: Allow the 4-chlorobenzaldehyde and amine to stir at room temperature for a period (e.g., 1-2 hours) to maximize imine formation before introducing the NaBH₄.[13]

    • Lower the Temperature: Add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control its reactivity.

Reducing AgentSelectivity for Imine vs. AldehydeSafety Considerations
Sodium Borohydride (NaBH₄) LowFlammable solid, reacts with water
Sodium Cyanoborohydride (NaBH₃CN) High (at controlled pH)Highly toxic, can release HCN gas
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighMoisture-sensitive
Question 3: My reaction is sluggish and doesn't go to completion, even with extended reaction times. What can I do?

A stalled reaction often points to issues with either the imine formation step or the activity of the reducing agent.

  • Troubleshooting Imine Formation:

    • Catalytic Acid: Ensure you have a catalytic amount of a weak acid, like acetic acid, present to facilitate imine formation.[16]

    • Solvent Choice: The choice of solvent can impact the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for reactions with NaBH(OAc)₃.[17] For NaBH₃CN, methanol is often used.[18]

    • Lewis Acid Catalysis: For particularly unreactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can promote imine formation.[8]

  • Verifying Reducing Agent Activity:

    • Fresh Reagent: Borohydride reagents, especially NaBH(OAc)₃, can decompose upon exposure to moisture.[10][15] Use a freshly opened bottle or a properly stored reagent.

    • Sufficient Equivalents: Ensure you are using a slight excess of the reducing agent (typically 1.2-1.5 equivalents) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of 4-chlorobenzaldehyde?

The optimal pH is a balance. You need it to be acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic that you protonate your amine nucleophile. A pH range of 4.5-6 is generally considered ideal.[3][4][5][6]

Q2: Can I monitor the progress of the reaction?

Yes, and it is highly recommended. Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the spot for 4-chlorobenzaldehyde disappear and a new spot for the product amine appear. It's also useful to run a co-spot of your starting materials and the reaction mixture to help with identification.

Q3: How do I purify the final product?

Purification typically involves an aqueous workup followed by chromatography.

  • Quench the Reaction: Carefully quench any remaining reducing agent by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel.[19][20]

Q4: What are some common side reactions to be aware of?

Besides the reduction of the aldehyde and over-alkylation, be mindful of:

  • Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate. This is less of a concern under the typically acidic or neutral conditions of reductive amination.

  • Aldol condensation: If your aldehyde has alpha-hydrogens (not the case for 4-chlorobenzaldehyde), self-condensation can occur.

Experimental Workflow and Diagrams

General One-Pot Protocol using Sodium Triacetoxyborohydride

This protocol is a good starting point for the reductive amination of 4-chlorobenzaldehyde.

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent (like dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Reaction Mechanism and Troubleshooting Logic

ReductiveAmination cluster_imine Step 1: Imine Formation (Equilibrium) cluster_reduction Step 2: Reduction cluster_troubleshooting Troubleshooting Points Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine SideProduct Side Product? (e.g., Alcohol) Aldehyde->SideProduct Direct Reduction? Amine Amine Imine Imine Hemiaminal->Imine - H2O (Acid Catalyzed) LowYield Low Yield? Hemiaminal->LowYield Equilibrium Issue? Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ H2O H2O Product Desired Amine Iminium->Product + [H-] (Reducing Agent) Product->LowYield Incomplete? CheckImine Check Imine Formation (pH, Water Removal) LowYield->CheckImine CheckReductant Check Reducing Agent (Choice, Activity) LowYield->CheckReductant MilderReductant Use Milder Reductant (e.g., NaBH(OAc)3) SideProduct->MilderReductant

Caption: Troubleshooting logic for reductive amination.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • WordPress. (n.d.). Reductive Amination.
  • Wikipedia. (2023, December 19). Reductive amination.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination.
  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?.
  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation.
  • Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines.
  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Common Conditions. (n.d.). Reductive Amination.
  • The Synthetic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
  • Organic Syntheses. (n.d.). Procedure.
  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
  • Reddit. (2024, November 8). How to purify Benzylamine?.
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • The Chemistry Channel. (2023, March 16). Reductive Amination [Video]. YouTube.

Sources

Technical Support Center: Purification of Crude 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-chlorophenethylamine (4-CPEA). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining high-purity 4-CPEA. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in fundamental chemical principles.

Critical Safety & Handling Precautions

Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound.

Q: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

A: this compound is a corrosive material that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2][3] Therefore, handling this compound requires stringent safety measures.

  • Engineering Controls: Always handle 4-CPEA in a well-ventilated chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] For operations with a higher risk of splashing, a full-face shield is recommended.

    • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[2]

    • Body Protection: Wear a flame-retardant laboratory coat and, if necessary, additional impervious clothing to prevent skin contact.[2]

  • Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1]

Understanding Common Impurities

The success of any purification strategy begins with understanding the potential impurities in your crude material. These are typically derived from the synthetic route used.

Q: My crude 4-CPEA was synthesized via reductive amination of 4-chlorophenylacetone. What impurities should I expect?

A: Reductive amination routes, while common, can generate several characteristic byproducts. Identifying these is key to selecting the right purification method.

  • Unreacted Starting Materials: Residual 4-chlorophenylacetone and the reducing agent's byproducts.

  • Side-Reaction Products:

    • N-formyl or N-acetyl derivatives: If formamide or other amide-containing reagents are used.[4]

    • Dimeric Impurities: Such as N,α,α′-trimethyldiphenethylamine or α,α′-dimethyldiphenethylamine, which can form under certain Leuckart or reductive amination conditions.[4]

    • Aziridines: Can form as byproducts in certain routes leading to phenethylamines.[5]

  • Solvent Residues: Residual reaction or workup solvents (e.g., toluene, methanol, tetrahydrofuran).[6]

The following workflow provides a general strategy for approaching the purification of crude 4-CPEA.

G crude Crude 4-CPEA (Solid or Oil) initial_analysis Initial Purity Assessment (TLC, HPLC, NMR) crude->initial_analysis distillation Alternative Primary: Vacuum Distillation (for oily crude) crude->distillation decision Purity > 95%? initial_analysis->decision recrystallization Primary Purification: Recrystallization decision->recrystallization No final_product High-Purity 4-CPEA decision->final_product Yes purity_check1 Purity Analysis recrystallization->purity_check1 distillation->purity_check1 decision2 Purity > 99%? purity_check1->decision2 chromatography Secondary Purification: Column Chromatography decision2->chromatography No decision2->final_product Yes purity_check2 Final Purity & Characterization (HPLC, NMR, EA) chromatography->purity_check2 purity_check2->final_product

Caption: General Purification Workflow for 4-CPEA.

Troubleshooting Recrystallization

Recrystallization is often the most effective first-pass purification technique for solid 4-CPEA.[7] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q: How do I select an appropriate solvent for recrystallizing 4-CPEA?

A: The ideal solvent should dissolve 4-CPEA well at its boiling point but poorly at low temperatures (0-4 °C).[8] 4-CPEA is soluble in many organic solvents like ethanol, methanol, and chloroform, and only slightly soluble in water.[9]

Solvent SystemRationale
Isopropanol Often a good starting point for amines. Offers a good balance of polarity and a suitable boiling point.
Toluene A non-polar solvent that can be effective if the impurities are significantly more polar than 4-CPEA.
Ethanol/Water A two-solvent system.[10] 4-CPEA is soluble in hot ethanol. Water is then added as the anti-solvent to induce crystallization upon cooling. This is useful for fine-tuning solubility.
Hexane/Ethyl Acetate Another two-solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.

Q: My 4-CPEA is "oiling out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is supersaturated with impurities. This prevents the formation of a crystal lattice.

G cluster_solutions Troubleshooting Steps start Compound 'Oils Out' During Recrystallization reheat 1. Re-heat solution to re-dissolve oil start->reheat change_solvent 3. Try a lower-boiling point solvent system start->change_solvent If persistent add_solvent 2. Add more hot solvent #1 (Reduces saturation) reheat->add_solvent slow_cool 4. Ensure very slow cooling (Insulate flask) add_solvent->slow_cool

Caption: Decision tree for addressing 'oiling out'.

Experimental Protocol: Two-Solvent Recrystallization of 4-CPEA

This protocol uses an ethanol/water system as an example.

  • Place the crude 4-CPEA (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol (start with ~15-20 mL) and heat the mixture to a gentle boil on a stirrer/hotplate to dissolve the solid completely.[10]

  • If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.[8]

  • While the ethanol solution is still hot and stirring, add deionized water dropwise using a Pasteur pipette until a persistent cloudiness (turbidity) appears.[10]

  • Add 1-2 more drops of hot ethanol to just re-dissolve the turbidity, ensuring the solution is perfectly saturated and clear.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming pure, large crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization medium) to remove any adhering impurities.

  • Dry the crystals under high vacuum to remove residual solvents.

Troubleshooting High-Vacuum Distillation

For crude 4-CPEA that is an oil or fails to crystallize, vacuum distillation is the preferred method. It allows for boiling at a much lower temperature, preventing thermal decomposition.

Q: Why is vacuum distillation necessary for 4-CPEA?

A: The boiling point of 4-CPEA at atmospheric pressure is approximately 258-260 °C.[9] At such high temperatures, phenethylamines are prone to decomposition and polymerization. By reducing the pressure, the boiling point is significantly lowered. For instance, at a vacuum of 0.1 mm Hg, the boiling point is only 60-65 °C, a much safer temperature for the molecule.[6][12]

Q: I'm getting a very low recovery from my vacuum distillation. What are the common causes?

A: Low recovery can stem from several issues in the distillation setup and procedure.

  • Inadequate Vacuum: Ensure all joints are properly sealed with high-vacuum grease and that your vacuum pump is pulling a sufficiently low pressure. A pressure gauge is essential for monitoring.

  • Bumping: The crude material may have violently boiled over ("bumped") into the receiving flask. Use a magnetic stir bar or an ebulliator to ensure smooth boiling.

  • Thermal Decomposition: If the heating mantle temperature is too high, the material can decompose before it distills. Heat the distillation flask slowly and evenly.

  • Inefficient Condensation: Check that the condenser is properly cooled. For low-boiling distillates under vacuum, a cold finger condenser with dry ice/acetone may be necessary.

Troubleshooting Column Chromatography

When recrystallization or distillation fails to remove closely related impurities, column chromatography is the most powerful tool.

Q: My 4-CPEA is streaking badly on the silica gel column. How can I fix this?

A: Amines, being basic, interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing and poor separation.

  • The Solution: Deactivate the Silica Gel. The most common and effective solution is to add a small amount of a competing base to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your 4-CPEA to elute symmetrically.[13]

    • Ammonia: Alternatively, a mobile phase saturated with ammonia (e.g., using a 2M solution of ammonia in methanol as part of the eluent) can be used.

Experimental Protocol: Basic Column Chromatography
  • Prepare the Slurry: In a beaker, mix silica gel with your starting mobile phase (e.g., 95:4.5:0.5 Hexane:Ethyl Acetate:Triethylamine) to form a homogenous slurry.

  • Pack the Column: Pour the slurry into your chromatography column and allow the silica to pack evenly under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude 4-CPEA in a minimum amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elute: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute your product.

  • Monitor: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Analysis and Confirmation

Once a purification protocol is complete, the final purity must be confirmed analytically.

Q: What is the best method to confirm the purity of my final 4-CPEA?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of compounds like 4-CPEA.[14] Other methods provide complementary information.

  • HPLC: Provides high-resolution separation, allowing for the detection and quantification of even minor impurities.[15]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and confirming the mass of the desired product.[16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure of the purified compound and can help identify structural isomers or other organic impurities if they are present in sufficient quantity.[17]

  • Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the final product, providing strong evidence against inorganic impurities or incorrect molecular formulas.[17]

Recommended Starting HPLC Method
ParameterRecommended Condition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Formic Acid or 0.1% Triethylamine in Water (adjust pH to be >2 units away from the pKa of 4-CPEA, which is ~9-10).[9][13]
Mobile Phase B Acetonitrile or Methanol.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 225 or 254 nm.[18]
Sample Preparation Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

References

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC.
  • Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. (2007). ResearchGate.
  • Pellati, F., et al. (2007). Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A.
  • Pellati, F., & Benvenuti, S. (2007). Chromatographic and electrophoretic methods for the analysis of phenethylamine [corrected] alkaloids in Citrus aurantium. Journal of Chromatography A.
  • The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. (n.d.). Office of Justice Programs.
  • 2-(4-Chlorophenyl)ethylamine | C8H10ClN. (n.d.). PubChem.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (1995). PubMed.
  • 4-Chlorophenylisobutylamine. (n.d.). Wikipedia.
  • How To Recrystallize A Solid. (2020). YouTube.
  • Preparation method of 4-methoxyphenethylamine. (2013). Google Patents.
  • 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts. (1970). Google Patents.
  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). CfPIE.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Analytical Chemistry.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). Forensic Science International.
  • Non-distillative process for manufacturing high purity amphetamines. (2024). Google Patents.
  • Process for the purification of benzphetamine hydrochloride. (2007). Google Patents.

Sources

Technical Support Center: Purification of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges related to the synthesis and purification of 4-Chlorophenethylamine (4-CPEA) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common purification hurdles. Our focus is on not just what to do, but why a particular approach is scientifically sound and likely to yield a product of high purity.

Frequently Asked Questions (FAQs)

Q1: My crude this compound reaction mixture is a dark, oily residue. What are the likely impurities, and what is the best initial purification strategy?

A1: A dark, oily crude product from a this compound synthesis, typically a reductive amination of 4-chlorophenylacetaldehyde or reduction of 4-chlorophenylacetonitrile, often contains a complex mixture of impurities.[1][2] Understanding these potential byproducts is the first step in devising an effective purification strategy.

Common Impurities from Reductive Amination/Nitrile Reduction Routes:

  • Unreacted Starting Materials: Residual 4-chlorophenylacetaldehyde or 4-chlorophenylacetonitrile.

  • Over-alkylation Products: Di-(4-chlorophenethyl)amine and other secondary or tertiary amines formed if the primary amine product reacts further.[2]

  • Imine Intermediates: Unreduced imine formed from the reaction of the aldehyde/ketone with the amine source.[3]

  • Polymeric Materials: Aldol condensation or other polymerization of the starting aldehyde, especially under basic conditions.

  • Solvent and Reagent Residues: Residual reducing agents (e.g., borohydride salts) and solvents.

Initial Purification Strategy: Acid-Base Extraction

The most robust initial step is an acid-base extraction. This leverages the basicity of the desired amine product to separate it from neutral and acidic impurities.

Protocol: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude oily residue in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will react to form the water-soluble hydrochloride salt and move into the aqueous layer. Most neutral organic impurities, including unreacted starting materials and polymeric byproducts, will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >12. This will deprotonate the amine hydrochloride, causing the freebase this compound to precipitate or form an oil.

  • Extraction of Freebase: Extract the aqueous layer multiple times with a fresh organic solvent (DCM or ethyl acetate) to recover the purified this compound freebase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 4-CPEA freebase.

This process effectively removes a significant portion of the impurities, providing a much cleaner starting point for subsequent high-purity techniques like distillation or recrystallization.

Q2: I've performed an acid-base extraction, but my 4-CPEA freebase is still discolored. What's the next step for achieving high purity?

A2: After an initial acid-base extraction, residual impurities may still be present. For the freebase, which is often an oil at room temperature, vacuum distillation is the preferred method for further purification.

Troubleshooting with Vacuum Distillation:

Vacuum distillation is effective because it allows the compound to boil at a much lower temperature, preventing thermal degradation.

ParameterRecommended ValueRationale
Pressure 1-5 mmHgLowers the boiling point significantly to prevent decomposition.
Temperature 100-130 °C (at 1-5 mmHg)This range is typical for substituted phenethylamines.
Apparatus Short-path distillation headMinimizes product loss on the glass surfaces.

Step-by-Step Protocol for Vacuum Distillation:

  • Setup: Assemble a clean, dry short-path vacuum distillation apparatus. Use a magnetic stir bar in the boiling flask for smooth boiling.

  • Loading: Transfer the crude 4-CPEA freebase into the boiling flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin heating the boiling flask with a heating mantle.

  • Fraction Collection: Collect fractions based on boiling point and appearance. A forerun of lower-boiling impurities may come over first. The main fraction of 4-CPEA should be a clear, colorless to pale yellow liquid.

  • Termination: Stop the distillation before the boiling flask is completely dry to avoid the concentration of potentially unstable residues.

Q3: My final product needs to be a stable, crystalline solid. How do I convert the 4-CPEA freebase to its hydrochloride salt and purify it?

A3: Converting the purified 4-CPEA freebase to its hydrochloride salt is a standard method for obtaining a stable, crystalline solid that is easier to handle and store.[4] The most effective purification method for the salt is recrystallization.[5][6][7]

Protocol for Conversion and Recrystallization:

  • Dissolution: Dissolve the purified 4-CPEA freebase in a minimal amount of a suitable solvent. Anhydrous isopropanol or ethanol are common choices.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The 4-CPEA hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure slight acidity.

  • Initial Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual acid.

  • Recrystallization:

    • Choose an appropriate solvent system. A common and effective system for phenethylamine hydrochlorides is a mixture of a protic solvent in which the salt is soluble when hot (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether or hexane) to induce crystallization.[5][8]

    • Dissolve the crude hydrochloride salt in a minimum amount of the hot primary solvent (e.g., isopropanol).[6]

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[6]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

    • Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath to maximize the yield.[6][7]

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Workflow for Purification of 4-CPEA Hydrochloride

Caption: From freebase to pure hydrochloride salt.

Q4: I am seeing persistent impurities even after distillation and recrystallization. What advanced techniques can I use?

A4: For challenging separations, particularly for removing closely related structural isomers or stubborn impurities, column chromatography is a powerful technique.[9][10][11]

Chromatographic Purification Strategy:

  • Stationary Phase: Silica gel is the most common choice for the separation of phenethylamines.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. A small amount of a basic modifier, such as triethylamine (typically 0.1-1%), is often added to the eluent system. This is crucial as it deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing and improving the separation.

  • Detection: Thin-layer chromatography (TLC) should be used to determine the optimal solvent system and to monitor the column separation. The spots can be visualized using a UV lamp or by staining with a potassium permanganate solution.

General Column Chromatography Protocol:

  • Column Packing: Prepare a silica gel column in the chosen non-polar solvent.

  • Sample Loading: Dissolve the impure 4-CPEA in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

This technique offers high resolution and is capable of separating impurities that are very similar in structure and polarity to the target compound.[12]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. LJMU Research Online.
  • ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.
  • Wang, F., et al. (2025). Efficient simultaneous degradation and dechlorination of chlorophenylacetonitrile by vacuum ultraviolet-sulfite advanced reduction system. PubMed.
  • ACS Publications. (2025). Radical Treatment of Haloacetonitriles in Aqueous Systems: A Kinetic Study.
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • PubMed. (2007). Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase.
  • Office of Justice Programs. (n.d.). The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs.
  • ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.
  • Parra, T. (2020). How To Recrystallize A Solid.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine.
  • PubMed. (2021). Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine.
  • Wikipedia. (n.d.). Reductive amination.
  • PubMed Central. (n.d.). Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • NurdRage. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Google Patents. (n.d.). Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
  • SciSpace. (1980). The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution.
  • PubMed. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH.
  • Google Patents. (n.d.). Non-distillative process for manufacturing high purity amphetamines.
  • PubMed Central. (n.d.). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China.
  • Google Patents. (n.d.). Process for hydrolyzing 3-trifluoromethyl phenethylamines.
  • Google Patents. (n.d.). Process for the purification of benzphetamine hydrochloride.
  • ResearchGate. (n.d.). Clarification of route specific impurities found in methylamphetamine synthesised using the Birch method.
  • PubMed Central. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • MDPI. (n.d.). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata.
  • PubMed. (2014). A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report.
  • Wiley Online Library. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
  • PubMed. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Wikipedia. (n.d.). PiHKAL.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Chlorophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we delve into the most common synthetic routes, offering detailed protocols, troubleshooting advice, and a thorough examination of the underlying chemical principles to empower you to optimize your reaction conditions and achieve high yields of pure product.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its preparation is most commonly achieved through the reduction of 4-chlorophenylacetonitrile. The choice of reducing agent and reaction conditions is critical to the success of this synthesis, directly impacting yield, purity, and the formation of byproducts. This guide will focus on the three most prevalent methods for this reduction:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and often high-yielding method.

  • Catalytic Hydrogenation: A scalable and industrially relevant approach.

  • Borane-based Reductions: Offering high chemoselectivity and milder reaction conditions.

We will also briefly explore the Leuckart reaction as an alternative synthetic pathway.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction of 4-Chlorophenylacetonitrile

The reduction of nitriles with Lithium Aluminum Hydride (LiAlH₄) is a robust and widely used method for the synthesis of primary amines.[1][2] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine.[3]

Reaction Workflow

LiAlH4_Workflow Start Start: 4-Chlorophenylacetonitrile & LiAlH₄ in Anhydrous Ether/THF Reaction Reaction at 0°C to RT Start->Reaction 1. Add nitrile solution to LiAlH₄ suspension Quench Careful Quenching (e.g., Fieser or Rochelle's Salt Method) Reaction->Quench 2. After reaction completion Filtration Filtration to Remove Aluminum Salts Quench->Filtration Extraction Aqueous Work-up & Extraction with Organic Solvent Filtration->Extraction Purification Purification: Distillation or Salt Formation Extraction->Purification End Product: this compound Purification->End

Caption: Workflow for LiAlH₄ reduction of 4-chlorophenylacetonitrile.

Troubleshooting and FAQs

Q1: My reaction is incomplete, and I still see starting material (4-chlorophenylacetonitrile) by TLC analysis. What could be the issue?

A1: Incomplete reduction with LiAlH₄ can stem from several factors:

  • Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, high-quality reagent from a sealed container.

  • Insufficient LiAlH₄: While a slight excess is typically used, an insufficient amount will lead to incomplete reaction. Ensure accurate weighing and stoichiometry. For a typical procedure, 1.5 equivalents of LiAlH₄ are used.[1]

  • Reaction Time/Temperature: While the reaction is often rapid, some hindered or less reactive nitriles may require longer reaction times or gentle warming. However, for 4-chlorophenylacetonitrile, the reaction should proceed readily at room temperature.[4] If the reaction is sluggish, consider allowing it to stir overnight.

  • "Oiling Out" of the Complex: The intermediate aluminum-amine complex can sometimes precipitate from the reaction mixture, especially if the concentration is too high, effectively halting the reaction. Ensure adequate solvent volume to maintain a stirrable slurry.

Q2: I'm observing a significant amount of a non-polar byproduct in my crude product. What could it be and how can I avoid it?

A2: A common non-polar byproduct is phenethylamine, resulting from reductive dehalogenation of the starting material or product. While less common with LiAlH₄ compared to catalytic hydrogenation, it can occur, especially with prolonged reaction times at elevated temperatures. To minimize this:

  • Control the Temperature: Avoid excessive heating of the reaction mixture.

  • Optimize Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Q3: The work-up of my LiAlH₄ reaction is forming a persistent emulsion, making extraction difficult. How can I resolve this?

A3: The formation of gelatinous aluminum salts is a frequent issue during the work-up of LiAlH₄ reactions. Here are two effective strategies to manage this:

  • Fieser Work-up: This is a widely used method that involves the sequential, careful addition of water, then a 15% aqueous NaOH solution, and finally more water.[5] The rule of thumb is for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH, and then '3x' mL of water. This procedure typically results in a granular, easily filterable precipitate.

  • Rochelle's Salt (Potassium Sodium Tartrate) Work-up: This is an excellent alternative for breaking up aluminum emulsions.[6][7] After quenching the excess LiAlH₄ with a non-protic solvent like ethyl acetate, a saturated aqueous solution of Rochelle's salt is added. The tartrate ions chelate with the aluminum salts, keeping them in the aqueous phase and preventing the formation of emulsions.[6][7]

Q4: How do I safely quench the excess LiAlH₄ after the reaction is complete?

A4: Safety is paramount when working with LiAlH₄. Always perform the quench in a fume hood and have appropriate fire safety equipment on hand.

  • Cool the reaction vessel in an ice bath.

  • Slowly and dropwise, add a quenching agent. For a more controlled quench, start with a less reactive, aprotic solvent like ethyl acetate to consume the bulk of the excess LiAlH₄ before adding water or an aqueous solution.[3]

  • Proceed with one of the work-up methods described in Q3.

Detailed Protocol: LiAlH₄ Reduction
  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-chlorophenylacetonitrile (1 eq.) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (1 volume relative to the mass of LiAlH₄), 15% aqueous NaOH (1.5 volumes), and finally water (3 volumes).[1]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting granular precipitate through a pad of Celite®, and wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Method 2: Catalytic Hydrogenation of 4-Chlorophenylacetonitrile

Catalytic hydrogenation is a scalable and often more environmentally friendly alternative to metal hydride reductions.[8] Common catalysts for the reduction of nitriles to primary amines include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum-based catalysts.[9]

Reaction Workflow

Catalytic_Hydrogenation_Workflow Start Start: 4-Chlorophenylacetonitrile, Catalyst (e.g., Raney Ni), Solvent Reaction Hydrogenation under H₂ Pressure (with or without NH₃) Start->Reaction Filtration Filtration to Remove Catalyst Reaction->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification: Distillation or Salt Formation Solvent_Removal->Purification End Product: this compound Purification->End

Caption: Workflow for catalytic hydrogenation of 4-chlorophenylacetonitrile.

Troubleshooting and FAQs

Q1: My catalytic hydrogenation is very slow or has stalled. What are the possible reasons?

A1: Sluggish or stalled hydrogenations can be due to several factors:

  • Catalyst Deactivation: The catalyst may be old or have been improperly handled, leading to oxidation. Raney Nickel, for instance, is often stored under water or ethanol to maintain its activity.[10] Using a fresh batch of catalyst is a good starting point for troubleshooting.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Common poisons for platinum group metal catalysts include sulfur and nitrogen compounds (if not the substrate).[11] Ensure high-purity reagents and thoroughly cleaned glassware.

  • Insufficient Agitation: In a heterogeneous catalytic reaction, efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen is crucial.[11] Ensure vigorous stirring or shaking to maximize the surface area of contact.

  • Low Hydrogen Pressure or Temperature: Some reactions require higher pressures or temperatures to proceed at a reasonable rate. Consult the literature for optimal conditions for your specific catalyst and substrate.

Q2: I'm getting a significant amount of phenethylamine as a byproduct. How can I prevent this dehalogenation?

A2: Reductive dehalogenation is a common side reaction in the catalytic hydrogenation of aryl halides.[1][12] The C-Cl bond can be cleaved and replaced with a hydrogen atom. To minimize this:

  • Choice of Catalyst: Rhodium-based catalysts are sometimes less prone to causing dehalogenation compared to palladium.[13][14]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) can sometimes favor nitrile reduction over dehalogenation.

  • Additives: The addition of a base can sometimes suppress dehalogenation.

Q3: My reaction is producing secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines occurs when the initially formed primary amine reacts with the intermediate imine. To suppress this side reaction:

  • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in the alcohol solvent) can significantly increase the selectivity for the primary amine.[15][16] The excess ammonia competes with the product amine for reaction with the imine intermediate.

Q4: Is Raney Nickel safe to handle?

A4: Raney Nickel is pyrophoric, meaning it can spontaneously ignite when exposed to air, especially when dry.[8] It should always be handled as a slurry under water or a solvent. After the reaction, the filtered catalyst should not be allowed to dry on the filter paper.

Detailed Protocol: Catalytic Hydrogenation with Raney Nickel
  • To a hydrogenation vessel, add 4-chlorophenylacetonitrile (1 eq.), a suitable solvent (e.g., ethanol saturated with ammonia), and Raney Nickel (typically 5-10% by weight of the substrate) as a slurry.

  • Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir or shake the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing the uptake of hydrogen or by analytical techniques such as GC or TLC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 3: Borane-Based Reductions of 4-Chlorophenylacetonitrile

Borane reagents, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are excellent for the reduction of nitriles to primary amines. They are known for their high chemoselectivity, often leaving other functional groups like esters and nitro groups intact.[2][17]

Reaction Workflow

Borane_Reduction_Workflow Start Start: 4-Chlorophenylacetonitrile in Anhydrous THF Addition Slow Addition of Borane Reagent (e.g., BH₃·THF) at 0°C Start->Addition Reaction Reaction at RT or Reflux Addition->Reaction Quench Quenching with Methanol Reaction->Quench Acidification Acidification (e.g., HCl) to Hydrolyze Boron Complexes Quench->Acidification Basification_Extraction Basification and Extraction Acidification->Basification_Extraction Purification Purification Basification_Extraction->Purification End Product: this compound Purification->End

Caption: Workflow for borane reduction of 4-chlorophenylacetonitrile.

Troubleshooting and FAQs

Q1: My borane reduction is not going to completion. What should I do?

A1: While borane reductions are generally efficient, incomplete reactions can occur:

  • Reagent Quality: Borane solutions can degrade over time. Use a freshly opened bottle or titrate an older solution to determine its exact concentration.

  • Stoichiometry: Ensure that a sufficient excess of the borane reagent is used.

  • Temperature: Some less reactive nitriles may require heating to reflux in THF to drive the reaction to completion.[18]

Q2: I have an ester group in my starting material. Will borane reduce it?

A2: Borane reagents are generally chemoselective for the reduction of carboxylic acids and amides over esters.[9][19] However, prolonged reaction times at elevated temperatures can lead to some reduction of the ester. To maintain selectivity, it is best to run the reaction at the lowest possible temperature that allows for the reduction of the nitrile and to monitor the reaction progress closely.

Q3: The work-up of my borane reduction is tricky. How do I effectively break down the boron-amine complexes?

A3: The initial product of the reduction is a boron-amine complex that needs to be hydrolyzed to liberate the free amine.

  • Quench Excess Borane: After the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench any unreacted borane.[9]

  • Hydrolyze the Complex: The addition of a strong acid, such as HCl, followed by heating is typically required to break the B-N bond and hydrolyze the complex.

  • Isolation: After hydrolysis, the reaction mixture is made basic to deprotonate the amine, which can then be extracted with an organic solvent.

Detailed Protocol: Borane Reduction
  • To a solution of 4-chlorophenylacetonitrile (1 eq.) in anhydrous THF (10 volumes) under an inert atmosphere at 0 °C, add borane-THF complex (1 M in THF, typically 2-3 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the boron-amine complex.

  • Cool the mixture to room temperature and basify with aqueous NaOH until the pH is >12.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Alternative Route: The Leuckart Reaction

The Leuckart reaction provides an alternative pathway to phenethylamines from the corresponding ketones.[20] In the case of this compound, the starting material would be 4-chloroacetophenone. The reaction typically involves heating the ketone with ammonium formate or formamide, which acts as both the amine source and the reducing agent.[20][21] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the primary amine.[21]

While this method avoids the use of highly reactive metal hydrides or high-pressure hydrogenation, it often requires high temperatures (160-200 °C) and can result in lower yields and more byproducts compared to the nitrile reduction routes.[8][22]

Purification of this compound

The crude this compound obtained from any of the above methods can be purified by several techniques:

  • Distillation: As a liquid, this compound can be purified by vacuum distillation.

  • Acid-Base Extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase as its protonated salt. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.

  • Salt Formation and Recrystallization: The amine can be converted to its hydrochloride salt by treatment with HCl. The resulting salt is typically a solid that can be purified by recrystallization.

  • Column Chromatography: For small-scale purifications or for the removal of closely related impurities, column chromatography on silica gel can be employed. To prevent streaking of the basic amine, it is often necessary to add a small amount of a base, such as triethylamine, to the eluent.[23]

Data Summary

MethodReducing AgentTypical SolventTemperatureCommon ByproductsKey Considerations
LiAlH₄ Reduction LiAlH₄Anhydrous Ether/THF0°C to RTDehalogenated productHighly reactive, moisture-sensitive, work-up can be challenging.
Catalytic Hydrogenation H₂ gas with catalyst (e.g., Raney Ni)Ethanol, often with NH₃RT to moderate heatDehalogenated product, secondary/tertiary aminesRequires specialized equipment for handling hydrogen gas; catalyst can be pyrophoric.
Borane Reduction BH₃·THF or BH₃·SMe₂Anhydrous THFRT to reflux-Highly chemoselective; work-up requires hydrolysis of boron-amine complexes.
Leuckart Reaction Ammonium formate or formamideNone (neat)High (160-200°C)Various condensation productsHigh temperatures required; can have lower yields and more complex byproduct profiles.

Conclusion

The synthesis of this compound can be successfully achieved through several methods, each with its own set of advantages and challenges. The choice of method will depend on the scale of the reaction, the available equipment, and the desired purity of the final product. By understanding the underlying chemistry and potential pitfalls of each method, researchers can effectively troubleshoot their experiments and optimize reaction conditions to achieve their synthetic goals.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
  • ACS Publications. (2007). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]
  • Scribd. LAH Reduction of Nitriles to Amines. [Link]
  • Semantic Scholar. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
  • Google Patents. (2009).
  • ResearchGate. (2018). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
  • ResearchGate. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. [Link]
  • PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]
  • Askiitians. (2012). diborane b2h6 does not not easily reduce functional gruop such as ester,nitro,halo,etc. why. [Link]
  • Google Patents. (1998).
  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
  • University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
  • ACS Publications. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]
  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
  • Sciencemadness.org. (2025). Help With LAH Reduction Yields. [Link]
  • Semantic Scholar. studies on the leuckart reaction. [Link]
  • Scribd. Leuckart Reaction. [Link]
  • Organic Syntheses. Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. [Link]
  • Erowid. the leuckart reaction. [Link]
  • Wikipedia. Leuckart reaction. [Link]
  • Organic Syntheses.
  • ACS Publications. (2026).
  • The Royal Society of Chemistry. Supporting information 1.
  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
  • YouTube. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. [Link]
  • Sciencemadness Wiki. (2020). Leuckart reaction. [Link]
  • aip.scitation.org. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
  • SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Borane & Borane Complexes. [Link]
  • Google Patents. (1945).
  • University of Rochester.
  • Google Patents. (2009). Improved method for the synthesis of substituted formylamines and substituted amines.
  • Organic Synthesis. Nitrile to Amine - Common Conditions. [Link]
  • Organic Syntheses. TETRAHYDROPYRAN. [Link]

Sources

How to prevent byproduct formation in phenethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenethylamine Synthesis

Welcome to the Phenethylamine Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenethylamine synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for phenethylamine, and what byproducts should I anticipate?

The two most prevalent methods for synthesizing phenethylamine are the reductive amination of phenylacetaldehyde and the reduction of phenylacetonitrile . Each route has a distinct byproduct profile that is critical to understand for effective purification and optimization.

  • Reductive Amination of Phenylacetaldehyde: This is a widely used method due to its relatively straightforward procedure. However, it is prone to the formation of several byproducts. The primary side reaction is the self-aldol condensation of phenylacetaldehyde, which can lead to the formation of β-hydroxy and α,β-unsaturated aldehydes. Another significant byproduct is the secondary amine, dibenzylamine, formed from the reaction of the initially formed phenethylamine with another molecule of phenylacetaldehyde followed by reduction.

  • Reduction of Phenylacetonitrile: This route is also common and involves the reduction of the nitrile group to a primary amine. The choice of reducing agent is critical in this synthesis. Incomplete reduction can leave unreacted phenylacetonitrile. A common and problematic byproduct is the secondary amine, bis(2-phenylethyl)amine, which arises from the reaction of the intermediate imine with the final phenethylamine product.

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Formation of Secondary Amines (e.g., Dibenzylamine, Bis(2-phenylethyl)amine)

The formation of secondary amines is a persistent challenge in phenethylamine synthesis, leading to purification difficulties and reduced yields.

Causality: Secondary amine formation is typically a result of the primary amine product reacting with the starting material or a reactive intermediate. For instance, in the reductive amination of phenylacetaldehyde, the newly formed phenethylamine can react with another molecule of the aldehyde to form an imine, which is then reduced to the secondary amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of the aminating agent (e.g., ammonia or an ammonium salt) relative to the phenylacetaldehyde. This shifts the equilibrium towards the formation of the primary amine and statistically reduces the chances of the phenethylamine product reacting with the starting aldehyde.

  • Slow Addition of Reducing Agent: The reducing agent should be added slowly and at a controlled temperature. A rapid reduction can lead to localized high concentrations of the primary amine, which can then react with the remaining starting material.

  • Choice of Reducing Agent: For the reduction of phenylacetonitrile, using a sterically hindered reducing agent can sometimes disfavor the formation of the secondary amine. However, a more common and effective approach is the use of catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) under controlled conditions.

Experimental Protocol: Minimizing Secondary Amine Formation in Reductive Amination

  • Combine phenylacetaldehyde and a 5-10 fold molar excess of ammonium acetate in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Dissolve sodium borohydride in a small amount of cold water and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.

  • Work up the reaction by adding dilute hydrochloric acid to quench the excess reducing agent and then basifying with sodium hydroxide to liberate the free amine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

Issue 2: Aldol Condensation Byproducts in Reductive Amination

The self-aldol condensation of phenylacetaldehyde is a significant side reaction that can drastically reduce the yield of the desired phenethylamine.

Causality: Phenylacetaldehyde has an enolizable proton, making it susceptible to self-condensation under both acidic and basic conditions to form β-hydroxy aldehydes, which can then dehydrate to α,β-unsaturated aldehydes.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the initial stages of the reaction to minimize the rate of aldol condensation.

  • pH Control: The pH of the reaction mixture should be carefully controlled. A neutral or slightly acidic pH is generally preferred to minimize both acid- and base-catalyzed aldol condensation.

  • One-Pot Synthesis: A one-pot procedure where the imine is formed and immediately reduced in situ can minimize the time the aldehyde is exposed to conditions that favor aldol condensation.

Data Presentation: Effect of Temperature on Byproduct Formation

Reaction Temperature (°C)Phenethylamine Yield (%)Aldol Byproduct (%)
0-5855
25 (Room Temp)6525
504050

Visualizing the Pathways

To provide a clearer understanding of the reactions discussed, the following diagrams illustrate the desired synthetic pathways and the formation of key byproducts.

G cluster_0 Reductive Amination Pathway Phenylacetaldehyde Phenylacetaldehyde Imine Intermediate Imine Intermediate Phenylacetaldehyde->Imine Intermediate + NH3 Phenethylamine Phenethylamine Imine Intermediate->Phenethylamine + [H] Dibenzylamine Byproduct Dibenzylamine Byproduct Phenethylamine->Dibenzylamine Byproduct + Phenylacetaldehyde, + [H]

Caption: Reductive amination of phenylacetaldehyde to phenethylamine, highlighting the formation of the dibenzylamine byproduct.

G cluster_1 Nitrile Reduction Pathway Phenylacetonitrile Phenylacetonitrile Imine Intermediate Imine Intermediate Phenylacetonitrile->Imine Intermediate + [H] Phenethylamine Phenethylamine Imine Intermediate->Phenethylamine + [H] Bis(2-phenylethyl)amine Byproduct Bis(2-phenylethyl)amine Byproduct Phenethylamine->Bis(2-phenylethyl)amine Byproduct + Imine Intermediate

Caption: Reduction of phenylacetonitrile to phenethylamine, showing the pathway to the bis(2-phenylethyl)amine byproduct.

References

  • Title: Reductive Amination of Aldehydes and Ketones Source: Organic Reactions URL:[Link]
  • Title: Catalytic Reduction of Nitriles Source: Chemical Reviews URL:[Link]

Technical Support Center: TLC Monitoring of 4-Chlorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorophenethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis reaction using Thin-Layer Chromatography (TLC). Our focus is on the common synthetic route involving the reduction of 4-chlorophenylacetonitrile.

Introduction: The Critical Role of TLC in Synthesis

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, necessitates careful monitoring to ensure reaction completion and purity of the final product.[1][2] Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique ideal for this purpose.[3][4] It allows for the qualitative assessment of the reaction progress by separating the starting material, intermediates, and the final product based on their differential affinities for the stationary and mobile phases.[5] This guide will equip you with the expertise to effectively utilize TLC for monitoring your this compound synthesis and to troubleshoot common issues that may arise.

Reaction Overview: Synthesis of this compound

The primary synthetic route involves the reduction of the nitrile group in 4-chlorophenylacetonitrile to a primary amine, yielding this compound.[1][6]

Figure 1: Synthesis of this compound

G start 4-Chlorophenylacetonitrile product This compound start->product Reduction reductant Reducing Agent (e.g., LiAlH4, BH3, H2/Raney Ni) reductant->product

Caption: General reaction scheme for the synthesis of this compound.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4), borane complexes (like BH3-THF), or catalytic hydrogenation (e.g., H2 over Raney Nickel).[7][8][9] Each method has its own set of reaction conditions and potential byproducts that can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this reaction?

A: TLC separates compounds based on polarity. The stationary phase (typically silica gel) is polar, and the mobile phase (a solvent or mixture of solvents) is less polar. Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds have a higher affinity for the mobile phase and travel further, leading to a higher Rf value.

In the synthesis of this compound, the starting material, 4-chlorophenylacetonitrile, is less polar than the product, this compound, due to the presence of the primary amine group in the latter. Therefore, as the reaction progresses, you should observe the disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf).

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A: The goal is to find a solvent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8 for optimal resolution. A good starting point is a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane).[10] For amines, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol can improve spot shape and prevent streaking.[11][12]

Table 1: Recommended Starting Solvent Systems for this compound Synthesis TLC

Solvent System ComponentsRatio (v/v)PolarityNotes
Ethyl Acetate / Hexane10-50% Ethyl AcetateAdjustableA standard system for compounds of moderate polarity.[10]
Dichloromethane / Methanol5% MethanolPolarEffective for more polar compounds.[10]
Dichloromethane / Methanol / Triethylamine95 : 5 : 0.1Polar (Basic)The triethylamine helps to prevent streaking of the amine product.[11][12]
Toluene / Diethyl EtherVariesAdjustableCan be effective for aromatic amines.[12]

Q3: My spots are not visible on the TLC plate. What should I do?

A: this compound and its precursor are not colored. Therefore, a visualization method is required.[11]

  • UV Light: Many aromatic compounds, like the ones in this synthesis, are UV-active and will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[13] This is a non-destructive method and should always be the first one you try.[14]

  • Staining: If the spots are not UV-active or for better visualization, chemical stains are used. The plate is dipped into or sprayed with a staining solution, followed by gentle heating. For primary amines like this compound, a ninhydrin stain is highly effective, typically producing purple or pink spots.[15] Other general stains like potassium permanganate or p-anisaldehyde can also be used.[13][14]

Table 2: Common TLC Stains for Visualizing Amines

StainPreparationVisualizationTarget Compounds
Ninhydrin Dissolve 1g ninhydrin in 500ml ethanol with 10ml glacial acetic acid.[15]Heat plate after dipping/spraying.Primary and secondary amines (red, pink, or purple spots).[15]
Potassium Permanganate 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water.[14]Dip plate, no heating needed.Compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes, amines). Appears as yellow/brown spots on a purple background.
p-Anisaldehyde 5mL p-anisaldehyde, 7mL conc. H2SO4, 2mL glacial acetic acid in 185mL 95% ethanol.[14]Heat plate after dipping/spraying.General stain for many nucleophiles like amines and alcohols.[13]
Dragendorff Reagent Two-solution preparation, see reference for details.[15][16]Spray with the reagent.Nitrogen-containing compounds, alkaloids.[15][16]

Q4: How do I confirm the identity of the spots on my TLC plate?

A: The "co-spotting" technique is essential for unambiguously identifying your spots.[17][18] On a three-lane TLC plate, you will spot:

  • Lane 1: A diluted sample of your starting material (4-chlorophenylacetonitrile).

  • Lane 2 (Co-spot): A sample of your starting material, with a sample of the reaction mixture spotted directly on top of it.

  • Lane 3: A diluted sample of your reaction mixture.

After running the TLC, if the starting material spot in Lane 1 has the same Rf as a spot in Lane 3, and the co-spot in Lane 2 appears as a single, merged spot, you can be confident in your assignment.[4] As the reaction progresses, the starting material spot in Lane 3 will diminish, and the product spot will intensify.

Troubleshooting Guide

This section addresses common problems encountered during the TLC monitoring of the this compound synthesis.

Figure 2: Troubleshooting Workflow for TLC Analysis

G cluster_problems Common TLC Problems cluster_solutions Potential Solutions Problem1 Streaking or Elongated Spots Solution1a Dilute the sample. Problem1->Solution1a Solution1b Add triethylamine (0.1-2.0%) to the mobile phase. Problem1->Solution1b Problem2 Spots Not Moving (Rf ≈ 0) Solution2 Increase mobile phase polarity (add more polar solvent). Problem2->Solution2 Problem3 Spots at Solvent Front (Rf ≈ 1) Solution3 Decrease mobile phase polarity (add more nonpolar solvent). Problem3->Solution3 Problem4 Poor Separation (Similar Rf Values) Solution4a Try a different solvent system. Problem4->Solution4a Solution4b Use the co-spotting technique. Problem4->Solution4b Problem5 No Spots Visible Solution5a Concentrate the sample spot by spotting multiple times. Problem5->Solution5a Solution5b Use a different visualization method (e.g., a chemical stain). Problem5->Solution5b

Caption: Decision tree for troubleshooting common TLC issues.

Problem 1: My amine product is streaking badly on the TLC plate.

  • Causality: Amines are basic and can interact strongly and sometimes irreversibly with the acidic silica gel on the TLC plate, causing the spot to "streak" or "tail" rather than move as a compact circle.[11][19] This can also be caused by overloading the sample.[3][20]

  • Solution:

    • Dilute your sample: Your spotting solution may be too concentrated.[11][20]

    • Add a basic modifier: Incorporate a small amount of triethylamine (e.g., 0.1-2.0%) into your mobile phase.[11][12] This will neutralize the acidic sites on the silica, leading to sharper, more defined spots for your amine product. An alternative is to use a small percentage of ammonia in methanol as part of your solvent system.[11]

Problem 2: All my spots are stuck at the baseline (Rf values are too low).

  • Causality: The mobile phase is not polar enough to move the compounds up the polar stationary phase.[11]

  • Solution: Increase the polarity of your eluent. For example, if you are using a 10:1 mixture of hexane:ethyl acetate, try changing to a 5:1 or even a 2:1 mixture. If you are using dichloromethane with a small amount of methanol, increase the percentage of methanol.[10]

Problem 3: All my spots have run to the top of the plate with the solvent front (Rf values are too high).

  • Causality: The mobile phase is too polar, causing all components to have a high affinity for it and move too quickly up the plate.[11]

  • Solution: Decrease the polarity of your eluent. If you are using a 2:1 mixture of hexane:ethyl acetate, try a 5:1 or 10:1 mixture. If using methanol in dichloromethane, reduce the amount of methanol.[10]

Problem 4: The starting material and product spots are very close together, and I can't tell if the reaction is complete.

  • Causality: The chosen solvent system is not providing adequate resolution for the compounds in your mixture.

  • Solution:

    • Change the solvent system: Try a different combination of solvents. Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether) can significantly alter the separation.[17]

    • Utilize the co-spotting technique: This is crucial when Rf values are similar.[17][18] If the reaction is complete, the co-spot lane will show two distinct spots (product and the co-spotted starting material). If the reaction is incomplete, the co-spot will appear as an elongated or single spot at the Rf of the starting material, with a separate product spot below it.[18]

Problem 5: The solvent front is running unevenly.

  • Causality: This can be due to a number of factors, including an unevenly packed TLC chamber, the plate touching the side of the chamber, or a chip in the silica at the bottom of the plate.[19][20]

  • Solution:

    • Ensure the developing chamber is on a level surface and the filter paper (if used) is saturated but not overly wet.

    • Carefully place the TLC plate in the center of the chamber so it does not touch the sides.

    • Inspect the plate for any damage to the silica layer before use. If there is a chip at the bottom, the solvent may travel up that area more quickly.[19]

Experimental Protocol: Step-by-Step TLC Monitoring

  • Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[18][21]

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a TLC plate. Mark three small, evenly spaced dots on this line for your three lanes (Starting Material, Co-spot, Reaction Mixture).[18]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the first dot.

    • Apply a spot of the starting material to the center dot, and then spot your reaction mixture directly on top of it.

    • Apply a spot of your reaction mixture to the third dot.[4][18]

    • Expert Tip: Keep the spots as small as possible (1-2 mm in diameter) for the best resolution.[19] You can do this by briefly touching the capillary tube to the plate and allowing the solvent to evaporate before re-spotting in the same location if a more concentrated spot is needed.[20]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent.[20][21] Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Monitor and Stop Development: Remove the plate when the solvent front is about 1 cm from the top.[21] Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Dry the plate in a fume hood.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[13]

    • If necessary, use a chemical stain (like ninhydrin) to visualize the spots.[15]

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Assess the progress of the reaction by comparing the intensity of the starting material and product spots in the reaction mixture lane over time.

By following this guide, you will be well-equipped to effectively monitor the synthesis of this compound and confidently troubleshoot any TLC-related issues that may arise during your research and development.

References

  • Sciencemadness Discussion Board. (2017, October 6).
  • Nagatsuka, T., et al. (1993). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.
  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]
  • EPFL.
  • Scribd.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. [Link]
  • Ali, I., et al. (2002). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. [Link]
  • Mohammad, A., & Ajmal, M. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl.
  • Bitesize Bio. (2025, June 3).
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
  • AIE - All In Easy. (2023, November 13).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
  • PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
  • Google Patents. CN1810766A - Nitrile reducing process to prepare amine.

Sources

Dealing with hygroscopic nature of 4-Chlorophenethylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chlorophenethylamine is a halogenated aromatic amine that serves as a critical precursor and intermediate in various research and development applications.[1] It typically presents as a white to off-white solid.[1] A key characteristic that requires careful management is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1][2][3] Improper storage and handling can lead to moisture absorption, which may compromise sample integrity through hydrolysis, oxidation, or the formation of carbonate salts, ultimately impacting experimental accuracy and reproducibility.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean and why is this compound susceptible to it?

A: A hygroscopic substance is one that readily attracts and holds water molecules from the surrounding environment, usually the air.[3] this compound's hygroscopic nature is primarily due to its amine (-NH2) functional group. This group can form hydrogen bonds with water molecules present in the atmosphere, causing the solid compound to absorb moisture, which can lead to clumping, deliquescence (dissolving into a liquid), and potential chemical degradation.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A: The ideal storage conditions aim to minimize exposure to moisture, air (oxygen), and light. According to safety data sheets and general best practices for amines, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For enhanced stability, particularly for long-term storage or for use as an analytical standard, storing under an inert gas atmosphere (like nitrogen or argon) is highly recommended.[5][6]

Q3: Can I store this compound in a standard laboratory refrigerator or freezer?

A: Yes, but with important caveats. Storage at reduced temperatures (e.g., 2-8°C) can slow potential degradation. However, it is crucial to ensure the container is sealed with exceptional tightness before placing it in cold storage. When removing the container, you must allow it to warm completely to room temperature before opening. Opening a cold container will cause atmospheric moisture to immediately condense on the cold solid, defeating the purpose of careful storage.

Q4: What type of container is best for storing this compound?

A: Choose containers made from compatible, non-reactive materials such as high-density polyethylene (HDPE) or amber glass to protect from light.[2] The most critical feature is a high-quality, airtight seal. For highly sensitive applications, containers with PTFE-lined caps provide an excellent barrier against moisture ingress.

Troubleshooting Guide

Problem 1: My this compound powder has formed hard clumps or turned into a sticky solid.

  • Cause: This is a definitive sign of significant water absorption. The compound has likely been exposed to ambient air with moderate to high humidity.

  • Solution:

    • Assess Usability: The material may not be suitable for all applications. For highly sensitive quantitative work, it is recommended to use a fresh, unopened lot.

    • Attempt to Dry (with caution): For less sensitive applications, the material can sometimes be salvaged by drying it under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or fresh Drierite). Do not heat the compound without prior knowledge of its thermal stability, as this may cause degradation or sublimation.

    • Purity Verification: If you attempt to use the dried material, its purity must be re-verified. Techniques like melting point determination, NMR spectroscopy, or HPLC can help assess its integrity compared to a reference standard.[7][8][9]

  • Prevention: Always ensure the container is sealed tightly immediately after use. For larger containers that are accessed frequently, consider aliquoting the material into smaller, single-use vials under a dry, inert atmosphere (see Protocol 1).[10]

Problem 2: I am observing inconsistent results (e.g., in potency assays or reaction yields) using a bottle of this compound that has been open for a while.

  • Cause: Inconsistent results are often traced back to a non-homogenous reagent. Water absorption may have occurred primarily in the top layer of the compound. Furthermore, the absorbed water may have initiated slow degradation, creating impurities that interfere with your experiment. Amines can also react with atmospheric carbon dioxide to form carbonate salts.

  • Solution:

    • Cease Use: Immediately stop using the suspect reagent to avoid generating more unreliable data.

    • Acquire New Material: The most trustworthy solution is to open a new, sealed container of the compound.

    • Implement Aliquoting: For the new bottle, immediately implement an aliquoting strategy (see Protocol 1) to preserve the integrity of the bulk material.

  • Prevention: Label all chemical containers with the date received and the date first opened.[11] This helps track the potential exposure of a reagent to the atmosphere over time.

Problem 3: The material has a stronger or different odor than I remember.

  • Cause: A change in odor can indicate chemical degradation.[5] Amines can oxidize over time, and other degradation pathways might produce volatile byproducts with distinct smells.

  • Solution: Treat any change in physical properties, including odor or color, as a sign of potential degradation. The material should be considered suspect. If its use is unavoidable, rigorous analytical testing is required to confirm its identity and purity. Otherwise, it should be disposed of according to your institution's hazardous waste guidelines.[4]

  • Prevention: Store the compound away from light and under an inert atmosphere to minimize oxidative degradation.[5]

Summary of Storage Conditions
ParameterOptimal ConditionsSub-Optimal (High-Risk) Conditions
Atmosphere Inert Gas (Nitrogen/Argon)Ambient Air
Container Tightly Sealed, PTFE-lined CapLoosely Capped, Open to Air
Humidity In a Desiccator or Dry Box (<30% RH)Standard Laboratory Bench (>50% RH)
Temperature Cool (2-8°C or as per SDS)[2]Fluctuating, Room Temperature
Light Amber Glass or Opaque ContainerClear Glass, Exposed to Light

Experimental Protocols

Protocol 1: Aliquoting a New Bottle of Hygroscopic this compound

This protocol describes the best practice for portioning a new, large container of a hygroscopic solid to preserve the integrity of the bulk stock.

Methodology:

  • Preparation: Move the sealed primary container of this compound, several appropriately sized amber glass vials with PTFE-lined caps, spatulas, and a balance into a glove box or glove bag with a dry, inert nitrogen or argon atmosphere. If a glove box is unavailable, work quickly in a fume hood on a day with low ambient humidity.

  • Equilibration: Allow the sealed primary container to equilibrate to the ambient temperature of the workspace for at least 1-2 hours before opening to prevent moisture condensation.

  • Portioning: Open the primary container inside the dry atmosphere. Weigh the desired amount of the compound into each of the smaller vials. Work efficiently to minimize the time the bulk material is exposed.

  • Sealing: Tightly cap each aliquot vial immediately after filling. For extra protection, wrap the cap-vial interface with Parafilm.

  • Backfilling & Storage: Before sealing the primary container, flush the headspace with the inert gas. Seal it tightly, wrap with Parafilm, and place it in its designated storage location (e.g., a desiccator in a cool, dark cabinet).

  • Labeling: Clearly label each aliquot with the compound name, lot number, date of aliquoting, and the quantity. Store the aliquots in a desiccator.

Visualized Workflow

Diagram 1: Troubleshooting a Potentially Compromised Sample

This diagram outlines the decision-making process when encountering a sample of this compound that shows signs of moisture absorption.

G cluster_0 cluster_1 Initial Assessment cluster_2 Action Pathway start Observe this compound Sample in Container assess_physical Are there physical changes? (Clumping, discoloration, sticky texture, odor) start->assess_physical no_change No visible changes. Proceed with caution. assess_physical->no_change No yes_change Changes observed. Sample is suspect. assess_physical->yes_change Yes verify_purity Verify Purity (e.g., HPLC, NMR, Melting Point) yes_change->verify_purity discard Discard Sample Following Safety Protocols yes_change->discard If no verification is possible verify_purity->discard Purity Fails use_new Use a Fresh, Unopened Lot for Critical Work verify_purity->use_new Purity Fails or Assay is Critical

Caption: Decision workflow for assessing a compromised sample.

References
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
  • University of St Andrews.
  • Scribd. Lab Chemical Storage Guidelines. [Link]
  • PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]
  • Reddit.
  • ResearchGate.
  • Alltracon. Properly Storing Hazardous Chemicals in Your Facility. [Link]
  • Uncountable. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
  • ResearchGate. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
  • PubMed.
  • PubMed.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • American Chemical Society. 2-Phenylethylamine. [Link]
  • Consensus. What are the adverse effects of Phenethylamine (PEA)?. [Link]
  • Wikipedia. 4-Chlorophenylisobutylamine. [Link]
  • MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
  • UNODC.

Sources

Optimizing solvent systems for 4-Chlorophenethylamine recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chlorophenethylamine Crystallization

Introduction: The purification of this compound, a key intermediate in pharmaceutical and specialty chemical synthesis, is critically dependent on an effective recrystallization protocol.[1] Achieving high purity and a desirable crystal habit requires a carefully optimized solvent system. However, researchers frequently encounter challenges such as oiling out, poor yield, or complete crystallization failure. This guide provides in-depth, experience-driven solutions to common problems encountered during the recrystallization of this compound, addressing both its freebase and salt forms.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound preparation is an oil or a low-melting solid. How does this affect solvent selection?

This is a common and critical observation. This compound can exist as a liquid or a low-melting solid at room temperature, which complicates crystallization.[1][2] When a compound's melting point is lower than the boiling point of the chosen solvent, it is prone to "oiling out"—separating as a liquid instead of forming crystals.[3][4]

Core Insight: The primary challenge is that the solution becomes supersaturated at a temperature where the compound's most stable form is a liquid, not a solid. To overcome this, you have two primary strategies:

  • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated, increasing the likelihood that this point is below the compound's melting point.

  • Increase the Compound's Melting Point: This is the most robust strategy for amines. By converting the this compound freebase to a salt, such as its hydrochloride (HCl) salt, you introduce strong ionic interactions. This dramatically increases the melting point, making the resulting salt a well-behaved crystalline solid that is far less likely to oil out.[5][6]

Q2: I'm attempting to crystallize the freebase. What is the best solvent system to start with?

The this compound freebase possesses both a nonpolar chlorophenyl group and a polar amine group, giving it intermediate polarity.[7] The ideal solvent should dissolve the compound when hot but poorly when cold.[8]

Recommended Starting Points for Screening:

  • Single Solvent Systems: Given its properties, moderately polar solvents are a good starting point. However, because it can be a liquid, a mixed-solvent system is often more effective.

  • Mixed-Solvent Systems (Anti-solvent approach): This is often the superior method for compounds that are tricky to crystallize.[5] You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which it is insoluble) until persistent cloudiness (turbidity) is observed. A final drop of the "good" solvent is added to clarify the solution, which is then allowed to cool slowly.

Data Presentation: Initial Solvent Screening for this compound Freebase

Solvent System Type"Good" Solvent (Soluble In)"Anti-Solvent" (Insoluble In)Rationale & Causality
Mixed System 1 Ethyl Acetate (EtOAc)Hexanes / HeptaneThe classic moderately polar/nonpolar combination. The ester group of EtOAc interacts favorably with the amine, while the nonpolar hexanes will force the moderately polar compound out of solution upon cooling.
Mixed System 2 TolueneHexanes / HeptaneToluene's aromatic ring will solvate the chlorophenyl portion well. Hexanes serve as an effective anti-solvent. This system is useful if the compound is less polar.
Mixed System 3 Isopropanol (IPA)WaterWater can act as an anti-solvent for moderately polar organic molecules. Use with caution, as the amine has some water solubility.[1]
Q3: I've decided to make the hydrochloride salt. How does that change my choice of solvent?

Converting the amine to its hydrochloride salt makes it significantly more polar.[5] This is a game-changer for solvent selection. Nonpolar solvents like hexanes and toluene will now likely be ineffective as primary solvents and may instead function as anti-solvents.

Recommended Solvents for this compound HCl:

  • Polar Protic Solvents: Alcohols are an excellent starting point.

    • Ethanol (EtOH) or Isopropanol (IPA): Often the best choice. The salt will have high solubility in the boiling solvent but significantly lower solubility upon cooling.

    • Methanol (MeOH): Tends to be a very powerful solvent, which can lead to high product loss in the mother liquor. It is often better used in a mixed system.[9]

  • Mixed Systems:

    • Ethanol/Diethyl Ether: Dissolve the salt in minimal hot ethanol, then slowly add diethyl ether as the anti-solvent.

    • Methanol/Ethyl Acetate: Similar to the above, using a slightly more polar anti-solvent.

Q4: My crystallization has failed. What are the immediate troubleshooting steps?

Failure can manifest as either no crystals forming or the compound oiling out. A systematic approach is required.

Mandatory Visualization: Troubleshooting Failed Crystallization

The following diagram outlines the logical decision-making process when a crystallization attempt fails.

G start Hot, clear solution is cooled outcome What is the result? start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_out Compound 'Oiled Out' outcome->oil_out Cloudy -> Liquid Droplets success Crystals Form outcome->success Solid Precipitate scratch 1. Scratch inner surface of flask with a glass rod. no_xtal->scratch reheat 1. Reheat solution to redissolve oil. oil_out->reheat seed 2. Add a 'seed' crystal. scratch->seed reduce_vol 3. Too much solvent is likely. Boil off a portion of solvent and re-cool. seed->reduce_vol re_eval 4. Re-evaluate solvent system. reduce_vol->re_eval add_solvent 2. Add more of the 'good' solvent to decrease saturation. reheat->add_solvent slow_cool 3. Cool solution much more slowly. (e.g., in a dewar or on a cooling hotplate) add_solvent->slow_cool change_solvent 4. Switch to a lower-boiling solvent or crystallize the salt form. slow_cool->change_solvent

Caption: Troubleshooting flowchart for common recrystallization failures.

Expert Commentary on Troubleshooting:

  • No Crystals: This is almost always due to using too much solvent or a state of supersaturation.[3][10] Scratching the glass provides nucleation sites for crystal growth to begin.[8] If that fails, reducing the solvent volume is the next logical step.[3]

  • Oiling Out: This occurs when the solution becomes saturated above the compound's melting point.[3] The immediate fix is to dilute the solution by adding more solvent and then attempt a much slower cooling rate.[10] Slow cooling keeps the compound in solution until the temperature drops below its melting point, favoring crystal formation. If this repeatedly fails, the solvent system is fundamentally incompatible, and you must either change solvents or convert the amine to a salt to raise its melting point.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a promising single or mixed-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each drop. Note the solubility in the cold solvent. A good solvent should show poor solubility.[11]

  • If the compound is insoluble, place the test tube in a hot water or sand bath and heat to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.[12]

  • Record the approximate volume of solvent used. An ideal solvent dissolves the compound in a reasonable volume (e.g., 0.5 - 2 mL).

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the result:

    • Heavy, rapid precipitation: The solvent is suitable.

    • No or very little precipitation: The compound is too soluble in this solvent even when cold; it is not a good single solvent but may be a "good" solvent for a mixed system.[8]

    • Compound oils out: The solvent's boiling point is too high relative to the compound's melting point. Reject this as a single solvent.[3]

Protocol 2: Conversion to Hydrochloride Salt and Recrystallization

Objective: To convert this compound freebase to its more crystalline HCl salt and purify it.

Methodology:

  • Dissolve the crude this compound freebase in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of amine).

  • Obtain or prepare a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).

  • While stirring the amine solution, add the HCl solution dropwise. The hydrochloride salt will immediately begin to precipitate as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable.

  • Collect the crude salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any unreacted freebase.

  • Perform a solvent screening (Protocol 1) on the crude salt, focusing on polar solvents like ethanol and isopropanol.

  • Recrystallize the entire batch of the crude salt from the optimal solvent identified. Dissolve the salt in the minimum amount of the boiling solvent.[13]

  • Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals.[14]

  • Cool further in an ice bath for at least 30 minutes to maximize yield.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly.[4]

Mandatory Visualization: Workflow for Amine Purification

G start Crude this compound (Freebase) decision Is freebase crystallization successful? start->decision freebase_rex Recrystallize from EtOAc/Hexanes or Toluene/Hexanes decision->freebase_rex Yes convert_salt Dissolve in Ether. Add ethereal HCl. decision->convert_salt No (oiling out, poor yield) success Pure Freebase Crystals freebase_rex->success isolate_salt Isolate crude HCl salt via filtration convert_salt->isolate_salt salt_rex Recrystallize salt from Ethanol or Isopropanol isolate_salt->salt_rex pure_salt Pure HCl Salt Crystals salt_rex->pure_salt

Caption: Decision workflow for purifying this compound.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown Source. (n.d.). Recrystallization. This source link was not fully provided.
  • Unknown Source. (n.d.). Recrystallization. This source link was not fully provided.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Hebei InnoNew Material Technology Co., Ltd. (n.d.). This compound CAS: 156-41-2.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown Source. (n.d.). Recrystallization - Part 2. This source link was not fully provided.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • Solubility of Things. (n.d.). 4-Chloroamphetamine.
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.

Sources

Technical Support Center: A Guide to the Purification of 4-Chlorophenethylamine and Prevention of its Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chlorophenethylamine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this compound while minimizing its degradation. Our approach is rooted in explaining the fundamental principles behind the recommended procedures to empower you with the knowledge for successful experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and purification of this compound.

Q1: What are the primary factors that cause the decomposition of this compound?

A1: this compound is susceptible to degradation through several pathways:

  • Oxidation: The primary amine group is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of aldehydes and other degradation byproducts.

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide to form a solid carbonate salt, which will appear as an impurity.

  • Light Exposure (Photodegradation): Halogenated aromatic compounds can be sensitive to light. UV radiation can initiate the cleavage of the carbon-halogen bond, leading to decomposition.[1][2]

  • Elevated Temperatures: Heat accelerates the rate of all chemical degradation reactions. During purification processes like distillation, prolonged exposure to high temperatures should be avoided.

  • Extreme pH: Both strongly acidic and basic conditions can promote decomposition, although the protonated salt form is generally more stable against oxidation than the freebase.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with carbon dioxide.

  • Keep it in a cool, dark place. Refrigeration is often recommended.

  • Protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Q3: Should I purify this compound as a freebase or as a salt (e.g., hydrochloride)?

A3: The choice between purifying the freebase or a salt depends on the intended application and the impurities present.

  • Freebase: The freebase is a liquid and is typically purified by vacuum distillation. This method is effective for removing non-volatile impurities.

  • Salt (e.g., Hydrochloride): The hydrochloride salt is a solid and can be purified by recrystallization. This is an excellent method for removing soluble impurities that may have similar boiling points to the freebase. The salt form is also generally more stable for long-term storage.

II. Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Discoloration (yellowing or browning) of the compound during storage or purification. Oxidation of the amine functionality.- Store under an inert atmosphere (argon or nitrogen).- Use degassed solvents for chromatography and recrystallization.- Add an antioxidant like BHT (butylated hydroxytoluene) in very small amounts if compatible with your downstream applications.
Low yield after vacuum distillation. - Decomposition at high temperatures.- Inefficient fractionation.- Product loss in the distillation apparatus.- Use a high-quality vacuum pump to achieve a lower boiling point.- Use a short-path distillation apparatus to minimize product loss on glass surfaces.- Ensure the fractionating column is appropriate for the scale and boiling point difference of the components.[3]
"Oiling out" instead of crystallization during recrystallization. - The solution is supersaturated.- The cooling rate is too fast.- The chosen solvent is not ideal.- Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to induce precipitation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Streaking or poor separation on a silica gel column. Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation.- Add a basic modifier like triethylamine (TEA) (0.1-1%) or a few drops of ammonia to the mobile phase to neutralize the acidic sites on the silica gel.- Use a different stationary phase, such as basic alumina or amine-functionalized silica gel.
Presence of unexpected peaks in GC-MS analysis after purification. - Incomplete removal of synthesis byproducts.- Decomposition during GC-MS analysis (e.g., in the hot injection port).- Optimize the purification protocol (e.g., try a different recrystallization solvent or chromatography mobile phase).- For GC-MS, consider derivatization of the amine to a more stable functional group (e.g., an amide) before analysis to prevent on-column degradation.

III. Understanding Decomposition Pathways

A deeper understanding of how this compound degrades can inform better purification and handling strategies.

DecompositionPathways This compound This compound Oxidation_Products Aldehydes, Carboxylic Acids This compound->Oxidation_Products O2 (Air) Carbonate_Salt Carbonate Salt This compound->Carbonate_Salt CO2 (Air) Dehalogenation_Products Dehalogenated Byproducts This compound->Dehalogenation_Products Light (UV) Thermal_Degradation Various Thermal Degradants This compound->Thermal_Degradation High Temperature

Caption: Major decomposition pathways for this compound.

IV. Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common purification techniques for this compound.

Protocol 1: Purification by Vacuum Distillation (Freebase)

This method is suitable for removing non-volatile impurities.

Materials:

  • Crude this compound (freebase)

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Add the crude this compound to the round-bottom flask. A stir bar should be included for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle. The boiling point of this compound is approximately 60-65 °C at 0.1 mmHg.

  • Fraction Collection: Collect the distilled this compound in the receiving flask. Discard any initial low-boiling fractions. The main fraction should be collected at a stable temperature.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

VacuumDistillation cluster_0 Distillation Flask cluster_1 Distillation Head & Condenser cluster_2 Receiving Flask Crude_4CPEA Crude this compound Heating Heating & Stirring Crude_4CPEA->Heating Vaporization Vaporization Heating->Vaporization Vapor Condensation Condensation Vaporization->Condensation Vacuum_Pump Vacuum_Pump Vaporization->Vacuum_Pump Vacuum Purified_4CPEA Purified this compound Condensation->Purified_4CPEA Distillate

Caption: Workflow for purification by vacuum distillation.

Protocol 2: Purification by Recrystallization (Hydrochloride Salt)

This method is effective for removing soluble impurities.

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at room temperature.[2][4]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude salt to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Start Crude this compound HCl Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Vacuum_Filter Vacuum Filtration & Washing Cool->Vacuum_Filter Dry Drying Vacuum_Filter->Dry End Purified Crystals Dry->End

Caption: General workflow for recrystallization.

Protocol 3: Purification by Column Chromatography (Freebase)

This technique is useful for separating closely related impurities.

Materials:

  • Crude this compound (freebase)

  • Silica gel or basic alumina

  • Chromatography column

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol, with a small amount of triethylamine)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp and/or a TLC stain for visualization

Procedure:

  • TLC Analysis: First, perform thin-layer chromatography (TLC) to determine an appropriate mobile phase that provides good separation of your compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% triethylamine.

  • Column Packing: Pack the chromatography column with silica gel or basic alumina as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Analytical Methods for Purity Assessment

Regularly assessing the purity of your compound is crucial. Here are some common analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or purification. For visualization, a UV lamp can be used, or a stain such as ninhydrin (for primary amines) or potassium permanganate can be employed.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and allows for the identification of volatile impurities by their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

By understanding the chemical properties of this compound and applying these detailed protocols and troubleshooting guides, you can effectively purify your compound and prevent its decomposition, ensuring the integrity and success of your research.

VI. References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (2023, October 27). 4-Chlorophenylacetonitrile. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 4-Chlorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorophenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting for this critical synthesis. As your senior application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

This compound is a valuable building block in the pharmaceutical industry.[1] Its synthesis, commonly achieved through the catalytic hydrogenation of 4-chlorophenylacetonitrile, presents several challenges, primarily centered around achieving high yield and selectivity for the desired primary amine. This guide will address these challenges head-on.

Core Concept: The Reaction Pathway

The primary route to this compound is the reduction of 4-chlorophenylacetonitrile. This reaction proceeds via a catalytic hydrogenation mechanism.

DOT Script for Reaction Pathway

Reaction_Pathway 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile Imine Intermediate Imine Intermediate 4-Chlorophenylacetonitrile->Imine Intermediate + H₂/Catalyst This compound (Primary Amine) This compound (Primary Amine) Imine Intermediate->this compound (Primary Amine) + H₂ Secondary Amine Byproduct Secondary Amine Byproduct Imine Intermediate->Secondary Amine Byproduct + Primary Amine - NH₃ Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Identified low_yield Low Yield Incomplete conversion? Significant byproducts? start->low_yield selectivity_issue Poor Selectivity High secondary amine content? Dehalogenation observed? start->selectivity_issue no_reaction No Reaction Catalyst inactive? Incorrect conditions? start->no_reaction sol_yield Increase H₂ pressure Increase temperature Increase catalyst loading Check solvent purity low_yield:f1->sol_yield sol_selectivity Switch to Rh catalyst Add acidic additive (e.g., H₂SO₄) Lower temperature Use a two-phase solvent system low_yield:f2->sol_selectivity selectivity_issue:f1->sol_selectivity selectivity_issue:f2->sol_selectivity sol_catalyst Use fresh catalyst Ensure proper activation Check for catalyst poisons (sulfur, etc.) Verify reaction setup no_reaction:f1->sol_catalyst no_reaction:f2->sol_catalyst

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is consistently low, and I see a significant amount of unreacted starting material. What should I do?

A1: Low conversion is often a result of insufficient catalytic activity or non-optimal reaction conditions.

  • Increase Hydrogen Pressure: The reaction rate is directly influenced by the hydrogen pressure. Cautiously increasing the pressure can enhance the rate of hydrogenation.

  • Elevate the Temperature: While higher temperatures can sometimes lead to side reactions, a moderate increase can overcome the activation energy barrier. For Raney Nickel systems, optimizing the temperature is crucial as both very low and very high temperatures can reduce yield. [2][3]* Increase Catalyst Loading: If the reaction is slow, increasing the amount of catalyst can improve the conversion rate. However, be mindful of the cost implications, especially with precious metal catalysts.

  • Check Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can negatively impact the catalyst's activity. [4]

Q2: I'm getting a good conversion, but my primary product is contaminated with a significant amount of the secondary amine byproduct. How can I improve selectivity?

A2: This is the most common challenge in nitrile hydrogenation. The formation of secondary amines occurs when the intermediate imine reacts with the primary amine product. [2][5]

  • Catalyst Choice is Key: As mentioned, rhodium catalysts often exhibit higher selectivity for primary amines compared to palladium or Raney Nickel. [6][7]Consider switching to a Rh/C or a similar supported rhodium catalyst.

  • Utilize Acidic Additives: The addition of a strong acid, such as sulfuric acid, can protonate the primary amine as it forms. [8]This creates an ammonium salt, which is no longer nucleophilic and cannot react with the imine intermediate, thus preventing the formation of secondary amines. [8]* Lower the Reaction Temperature: While this may decrease the reaction rate, lower temperatures generally favor the formation of the primary amine.

  • Employ a Two-Phase Solvent System: Using a mixture of an organic solvent and water can be effective. [9][10]The primary amine product may preferentially move into the aqueous phase, reducing its concentration in the organic phase and minimizing its reaction with the imine intermediate. [11]

Q3: My analysis shows a byproduct that appears to be phenethylamine (dehalogenated product). What is causing this, and how can I prevent it?

A3: Dehalogenation is a known side reaction in catalytic hydrogenations of halogenated aromatic compounds, particularly with palladium catalysts.

  • Catalyst Selection: Palladium catalysts are more prone to causing dehalogenation than rhodium or nickel catalysts. Switching to a rhodium-based catalyst is a primary strategy to avoid this issue.

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes reduce the extent of dehalogenation.

  • Additives: In some cases, catalyst modifiers can suppress dehalogenation. However, for this specific synthesis, changing the primary catalyst is often the most effective solution.

Frequently Asked Questions (FAQs)

Q: Can I reuse my catalyst?

A: Supported catalysts like Pd/C and Rh/C are generally designed for recovery and reuse. [12]However, catalyst activity may decrease with each cycle due to poisoning or physical degradation. It is crucial to thoroughly wash the catalyst after each run to remove any adsorbed products or byproducts. Raney Nickel can also be reused, but its high reactivity and pyrophoric nature require careful handling procedures. [13] Q: What is the best solvent for this reaction?

A: Alcohols such as ethanol and methanol are commonly used solvents for nitrile hydrogenation. [2][3]The choice of solvent can also influence selectivity. For instance, using a two-phase system of water and an immiscible organic solvent like dichloromethane has been shown to improve selectivity with Pd/C catalysts. [9] Q: My Raney Nickel catalyst appears to be inactive. What could be the problem?

A: Raney Nickel is highly active when freshly prepared but can deactivate upon exposure to air. [14]It is typically stored as a slurry in water or ethanol to maintain its activity. [2][3]If you suspect deactivation, it may be necessary to use a fresh batch of the catalyst. Also, ensure that your starting materials and solvent are free from catalyst poisons like sulfur compounds.

Q: Are there any non-catalytic methods to reduce the nitrile?

A: Yes, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. [15][16]However, these reagents are often more expensive, require strictly anhydrous conditions, and can present significant safety hazards during workup. For industrial-scale synthesis, catalytic hydrogenation is almost always the preferred method due to its efficiency and lower waste generation. [11][15]

References

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Raney nickel. Wikipedia. [Link]
  • Highlyactive and reusable rhodium catalyst for selective hydrogenation of nitrile-butadiene rubber.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
  • Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles.
  • Process for the hydrogenation of nitriles to primary amines.
  • (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activ
  • Selective Hydrogenation of Nitriles to Secondary Imines over Rh-PVP Catalyst under Mild Conditions. Chemistry Letters. [Link]
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
  • A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the c
  • (PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
  • 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430. PubChem. [Link]
  • New Method Improves Nitrile Reductions.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]
  • Nitrile Reduction. Wordpress. [Link]
  • Nitrile reduction. Wikipedia. [Link]
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

Sources

Technical Support Center: Optimization of Work-up Procedures for 4-Chlorophenethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chlorophenethylamine. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you navigate and optimize the critical work-up phase of your reactions, ensuring high purity and yield of your target compound.

Introduction: The Critical Role of Work-up in this compound Synthesis

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, often involves robust reaction conditions that can lead to a complex mixture of the desired product, unreacted starting materials, reagents, and byproducts. The success of the synthesis is therefore heavily reliant on a well-designed and executed work-up procedure. An optimized work-up not only ensures the isolation of a pure product but also maximizes the yield and ensures the safety and efficiency of the overall process. This guide will address common challenges and provide systematic solutions to streamline your work-up protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I've performed a reductive amination to synthesize this compound. What are the likely impurities I need to remove during the work-up?

Answer:

Reductive amination is a powerful method for amine synthesis, but it can present several challenges in terms of byproducts. The primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: This includes the carbonyl precursor (e.g., 4-chlorophenylacetone or 4-chlorobenzaldehyde) and the amine source (if not ammonia).

  • Over-alkylation Products: If you are using a primary amine as the starting material, you may form secondary and even tertiary amines. In the case of this compound synthesis from a carbonyl compound and ammonia, you might see the formation of di-(4-chlorophenethyl)amine.

  • Reduced Carbonyl Compound: The reducing agent can sometimes directly reduce the starting carbonyl to the corresponding alcohol (e.g., 1-(4-chlorophenyl)propan-2-ol).

  • Imines and Enamines: Incomplete reduction can leave behind imine or enamine intermediates.

A well-designed acid-base extraction is the most effective way to separate your basic this compound from neutral and acidic impurities.

FAQ 2: My reaction mixture has formed a persistent emulsion during the aqueous work-up. How can I break it?

Answer:

Emulsion formation is a common and frustrating issue in liquid-liquid extractions, especially when dealing with amine-containing reaction mixtures. An emulsion is a stable colloidal suspension of one liquid in another, preventing the separation of the organic and aqueous layers. Here are several techniques to break an emulsion, from the simplest to the more robust:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

  • Gentle Swirling: Gently swirling the separatory funnel, rather than vigorous shaking, can sometimes help the layers to coalesce.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion by physically disrupting the droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for forcing the separation of the layers.

The choice of method will depend on the scale of your reaction and the nature of the emulsion.

Troubleshooting Workflow for Emulsion Breaking

Below is a Graphviz diagram illustrating a logical workflow for troubleshooting emulsion formation.

Emulsion_Troubleshooting start Persistent Emulsion Formed patience Allow to stand for 10-15 minutes start->patience swirl Gently swirl the separatory funnel patience->swirl No separation success Phases Separated patience->success Separation occurs brine Add saturated NaCl solution (brine) swirl->brine No separation swirl->success Separation occurs solvent Add a small amount of a different organic solvent brine->solvent No separation brine->success Separation occurs celite Filter through a pad of Celite® solvent->celite No separation solvent->success Separation occurs centrifuge Centrifuge the mixture celite->centrifuge No separation celite->success Separation occurs centrifuge->success Separation occurs failure Consider alternative work-up centrifuge->failure No separation

Caption: A decision-making flowchart for breaking emulsions during work-up.

FAQ 3: I am performing an acid-base extraction to purify my this compound. What pH ranges should I target for efficient separation?

Answer:

The efficiency of an acid-base extraction hinges on the pKa of your target compound. The predicted pKa of this compound is approximately 9.72[1]. This value dictates the pH at which the amine will be protonated (and thus water-soluble) or deprotonated (and thus organic-soluble).

Here is a step-by-step guide to the pH adjustments for your acid-base extraction:

  • Acidification (Protonation): To extract the basic this compound into the aqueous layer and leave neutral organic impurities behind, you need to protonate the amine. A good rule of thumb is to adjust the pH to at least two units below the pKa of the amine. Therefore, you should aim for a pH of ≤ 2 . A 1M solution of hydrochloric acid is typically sufficient.

  • Basification (Deprotonation): After separating the acidic aqueous layer containing your protonated amine, you need to deprotonate it to make it soluble in an organic solvent again. To do this, you should adjust the pH to at least two units above the pKa. Aim for a pH of ≥ 11-12 . A 1M or 2M solution of sodium hydroxide is commonly used.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.63 g/mol
Predicted pKa 9.72 ± 0.10
Appearance Clear, almost colorless liquid
Boiling Point 60-65 °C at 0.1 mmHg
Density 1.112 g/mL at 25 °C

Experimental Protocol: Optimized Acid-Base Extraction for this compound

This protocol assumes your reaction was performed in an organic solvent that is immiscible with water (e.g., dichloromethane, diethyl ether, or toluene).

Materials:

  • Crude reaction mixture containing this compound

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic extraction solvent (e.g., diethyl ether or dichloromethane)

  • Separatory funnel

  • pH paper or a calibrated pH meter

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Dilution: If your reaction solvent is polar and has some water miscibility (like THF), it is best to remove it under reduced pressure first. Redissolve the crude residue in an immiscible organic solvent like diethyl ether or dichloromethane. Transfer the solution to a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using a less dense solvent like diethyl ether).

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Removal of Neutral and Acidic Impurities: The organic layer now contains neutral and acidic impurities. This can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to identify these byproducts if necessary.

  • Basification of the Aqueous Layer:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1M NaOH while stirring until the pH is ≥ 11-12. Monitor the pH carefully with pH paper or a pH meter. You may observe the formation of a cloudy precipitate or an oily layer of the free amine.

  • Back-Extraction of the Free Amine:

    • Transfer the basified aqueous solution back to the separatory funnel.

    • Add a portion of fresh organic solvent (e.g., diethyl ether).

    • Shake vigorously and allow the layers to separate.

    • Drain the organic layer containing your purified this compound into a clean flask.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Final Washing and Drying:

    • Wash the combined organic extracts with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Logical Flow of the Acid-Base Extraction Protocol

The following Graphviz diagram outlines the key decision points and steps in the acid-base extraction of this compound.

Acid_Base_Extraction start Crude Reaction Mixture in Organic Solvent add_hcl Add 1M HCl (pH <= 2) and Shake start->add_hcl separate1 Separate Layers add_hcl->separate1 aq_layer1 Aqueous Layer (Protonated Amine) separate1->aq_layer1 Collect org_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->org_layer1 Discard or Analyze basify Add 1M NaOH (pH >= 11) aq_layer1->basify add_org_solvent Add Fresh Organic Solvent and Shake basify->add_org_solvent separate2 Separate Layers add_org_solvent->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Discard org_layer2 Organic Layer (Purified Amine) separate2->org_layer2 Collect dry Wash with Brine and Dry (e.g., MgSO4) org_layer2->dry evaporate Evaporate Solvent dry->evaporate product Pure this compound evaporate->product

Caption: Workflow for the acid-base extraction and purification of this compound.

FAQ 4: My yield of this compound is low after the work-up. What are the potential causes and how can I improve it?

Answer:

Low yield is a common problem that can often be traced back to the work-up procedure. Here are some potential causes and their solutions:

  • Incomplete Extraction:

    • Cause: Insufficient shaking during extraction, not enough extraction solvent used, or an incorrect pH can all lead to incomplete transfer of the product between phases.

    • Solution: Ensure vigorous shaking during extractions. Use an adequate volume of extraction solvent (a common rule of thumb is to extract with three portions of one-third the volume of the initial solution). Double-check the pH of the aqueous layer after each acidification and basification step.

  • Product Loss in the Aqueous Layer:

    • Cause: this compound has some, albeit limited, solubility in water.

    • Solution: After basifying the aqueous layer, perform multiple extractions (at least three) with an organic solvent to ensure maximum recovery of the product. Washing the combined organic layers with brine can also help to "salt out" the product from any dissolved water.

  • Emulsion Formation:

    • Cause: As discussed in FAQ 2, a stable emulsion can trap your product, preventing its isolation.

    • Solution: Refer to the emulsion breaking techniques outlined previously.

  • Product Volatility:

    • Cause: While not extremely volatile, some product may be lost during solvent removal on a rotary evaporator, especially if a high vacuum and high temperature are used.

    • Solution: Use a moderate vacuum and a water bath temperature that is appropriate for the solvent being removed. Avoid prolonged exposure to high vacuum after the bulk of the solvent has been removed.

Safety Considerations

All work-up procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • This compound: This compound is corrosive and can cause skin and eye irritation[2][3]. Avoid inhalation and direct contact.

  • Hydrochloric Acid and Sodium Hydroxide: Both are corrosive and can cause severe burns[4][5][6][7]. Handle with care, especially when preparing and using concentrated solutions. The neutralization of acid and base is an exothermic reaction and should be performed with cooling.

  • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Diethyl ether is particularly hazardous due to its high flammability and tendency to form explosive peroxides upon storage[1][8][9][10][11]. Always work in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • University of Michigan-Dearborn. (n.d.). Diethyl ether.
  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Diethyl Ether.
  • University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.
  • Wayne State University. (n.d.). Diethyl Ether.
  • Homework.Study.com. (n.d.). what are the hazards associated with HCl and NaOH solutions.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine.
  • PubChem. (n.d.). Phenethylamine.
  • PubMed. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method.
  • Tennessee Department of Health. (n.d.). Sodium Hydroxide.
  • ResearchGate. (2018). The Leuckart Reaction.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Sodium Hydroxide | Medical Management Guidelines.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.

Sources

Technical Support Center: Enhancing the Purity of Synthesized 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 4-Chlorophenethylamine. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, offering a robust framework for troubleshooting and optimizing your purification workflows.

Introduction: The Challenge of Purity

This compound (4-CPEA) is a key intermediate in the synthesis of various pharmaceutical compounds, including the anorectic agent Lorcaserin.[1] Its synthesis, commonly achieved through the reduction of 4-chlorophenylacetonitrile, often yields a crude product contaminated with starting materials, by-products, and reaction reagents.[1] Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, question-and-answer-based resource to address the specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route and reaction conditions. For the common synthesis involving the reduction of 4-chlorophenylacetonitrile, the primary impurities are predictable. Understanding these helps in designing an effective purification strategy.

Table 1: Common Impurities in this compound Synthesis

Impurity Name Chemical Structure Origin / Reason for Presence Recommended Removal Method
4-Chlorophenylacetonitrile Cl-C₆H₄-CH₂CN Unreacted starting material from incomplete reduction. Column Chromatography, Acid-Base Extraction
4-Chlorophenethyl alcohol Cl-C₆H₄-CH₂CH₂OH Over-reduction of the nitrile or hydrolysis of an intermediate imine species. Column Chromatography, Acid-Base Extraction
Dibenzyl Ketone Analogs (Cl-C₆H₄-CH₂)₂CO Side reactions, particularly under certain reducing conditions. Column Chromatography
Dimeric Byproducts e.g., N-(4-chlorophenethyl)-4-chlorophenethylamine Reaction between the product and starting materials or intermediates. Column Chromatography, Distillation

| Reducing Agent Residues | e.g., Borane complexes, Aluminum salts | Incomplete quenching or workup of the reduction reaction. | Aqueous Workup, Acid-Base Extraction |

The presence of these impurities can be confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Q2: How do I choose the most appropriate purification method for my sample?

A2: The optimal purification strategy depends on the physical state of your crude product (freebase oil vs. hydrochloride salt), the nature of the impurities, and the desired scale. The following decision tree provides a logical workflow for method selection.

purification_decision_tree start Crude 4-CPEA Product is_salt Is the product a salt (e.g., HCl)? start->is_salt recrystallize Primary Method: Recrystallization is_salt->recrystallize Yes acid_base Optional Pre-Purification: Acid-Base Extraction is_salt->acid_base No (Freebase Oil) check_purity1 Analyze Purity (TLC, GC-MS) recrystallize->check_purity1 chromatography Primary Method: Column Chromatography check_purity1->chromatography Purity < 99% (Neutral Impurities) final_product Pure 4-CPEA check_purity1->final_product Purity ≥ 99% chromatography->check_purity1 acid_base->chromatography distillation Alternative for large scale: Vacuum Distillation (Freebase) acid_base->distillation

Caption: Decision tree for selecting a 4-CPEA purification method.

  • Recrystallization: This is the method of choice for the hydrochloride salt of 4-CPEA. It is highly effective at removing non-polar impurities and is scalable.[4]

  • Column Chromatography: This is the most versatile method for purifying the freebase, which is often an oil at room temperature. It excels at separating compounds with different polarities.[5][6]

  • Acid-Base Extraction: This is a powerful workup or pre-purification technique to separate the basic 4-CPEA from any acidic or neutral impurities, such as unreacted 4-chlorophenylacetonitrile.

  • Vacuum Distillation: For large-scale purification of the freebase, vacuum distillation can be an effective, though technically demanding, option to separate from non-volatile or much higher-boiling point impurities.

Q3: My final yield is disappointingly low after purification. What are the common causes?

A3: Low yield is a frequent issue. The root cause can often be traced to a few key areas:

  • Poor Recrystallization Solvent Choice: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.[4] Always perform small-scale solvent screening to find a system where your product is highly soluble when hot and poorly soluble when cold.

  • Product Degradation on Silica Gel: Amines can interact strongly with the acidic surface of standard silica gel, leading to irreversible adsorption ("streaking") and yield loss during column chromatography.[5][7] This can be mitigated by deactivating the silica with a base like triethylamine.[7]

  • Incomplete Extraction: During an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine hydrochloride and drive the freebase into the organic layer. Multiple extractions with fresh organic solvent are more effective than a single large-volume extraction.

  • Mechanical Losses: Be meticulous. Significant product loss can occur during transfers, filtrations, and solvent removal steps, especially on a small scale.

Q4: How can I be confident in the purity of my final product?

A4: A single analytical method is often insufficient. A combination of techniques provides the most complete picture of purity.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of column chromatography fractions. The absence of secondary spots is a good initial indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for assessing the purity of volatile compounds like 4-CPEA. It provides a percentage purity based on peak area and helps identify any remaining impurities by their mass spectra.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and quantification.[10][11] It is particularly useful for non-volatile impurities that may not be detected by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the final product and reveal the presence of impurities if their signals are distinct from the product's signals.[2][12] A clean spectrum is strong evidence of high purity.

Troubleshooting Common Purification Problems

Problem 1: My 4-CPEA freebase is a persistent oil and will not crystallize.
  • Causality: The freebase of many phenethylamines has a low melting point and can exist as an oil at room temperature, especially if minor impurities are present that depress the freezing point.

  • Solution 1 (Recommended): Convert to the Hydrochloride Salt.

    • Dissolve the crude oily freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) while stirring.

    • The this compound hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold solvent, and dry.

    • The resulting solid can now be purified further by recrystallization.[13]

  • Solution 2: Purify via Column Chromatography. If the freebase form is required, column chromatography is the most effective method to purify the oil directly. (See Protocol 2).

Problem 2: My product is contaminated with a persistent yellow or brown color.
  • Causality: Colored impurities are often highly conjugated organic molecules formed from side reactions or degradation. They are typically present in very small quantities but are highly visible.

  • Solution 1: Activated Charcoal Treatment (During Recrystallization).

    • During the recrystallization of the HCl salt, after the compound has fully dissolved in the hot solvent, remove it from the heat source.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[14]

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the colorless filtrate to cool and crystallize as normal.

  • Solution 2: Column Chromatography. If the color persists, column chromatography is very effective at separating these polar, colored impurities from the less polar product.

Problem 3: An impurity is co-eluting with my product during column chromatography.
  • Causality: This occurs when the impurity has a polarity very similar to your product in the chosen solvent system, resulting in overlapping elution from the column.

  • Solution 1: Optimize the Mobile Phase.

    • Go Isocratic: If you are running a gradient, switch to an isocratic (single solvent mixture) elution using a solvent system that gives your product an Rf value of ~0.2-0.3 on TLC. This increases the residence time on the column and can improve separation.[7]

    • Change Solvent Polarity: Try a completely different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different solvent interactions can alter the elution order.

  • Solution 2: Change the Stationary Phase.

    • If standard silica gel fails, consider using a different stationary phase. For basic compounds like 4-CPEA, neutral alumina can be a good alternative and may offer different selectivity compared to acidic silica.[15]

In-Depth Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound Hydrochloride

This protocol is designed to purify the solid hydrochloride salt of 4-CPEA.

recrystallization_workflow start Crude 4-CPEA HCl dissolve 1. Dissolve in minimum hot solvent start->dissolve charcoal 2. (Optional) Add activated charcoal dissolve->charcoal hot_filter 3. Hot filtration to remove insolubles charcoal->hot_filter cool 4. Slow cooling to room temperature hot_filter->cool ice_bath 5. Cool in ice bath to maximize precipitation cool->ice_bath vac_filter 6. Vacuum filter to collect crystals ice_bath->vac_filter wash 7. Wash with ice-cold solvent vac_filter->wash dry 8. Dry under vacuum wash->dry end Pure Crystalline 4-CPEA HCl dry->end

Caption: Workflow for recrystallization of 4-CPEA HCl.

1. Solvent Selection:

  • The ideal solvent should dissolve the HCl salt when hot but not when cold.[4]

  • Common choices include isopropanol, ethanol, or mixtures like ethanol/water.

  • Procedure: Test solubility in ~0.5 mL of solvent with ~20 mg of product.

Table 2: Recrystallization Solvent Screening

Solvent Solubility (Hot) Solubility (Cold) Comments
Isopropanol Good Low Excellent choice, often yields high-quality crystals.
Ethanol High Moderate May need to add a small amount of an anti-solvent like diethyl ether to induce crystallization.
Water Very High High Generally a poor choice alone due to high solubility of the salt.

| Acetone | Low | Very Low | Can be used as an anti-solvent. |

2. Step-by-Step Procedure:

  • Place the crude 4-CPEA HCl in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent (e.g., isopropanol) portion-wise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[14]

  • If the solution is colored, perform the activated charcoal treatment as described in the troubleshooting section.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[16]

  • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal recovery.[14]

  • Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent.

  • Quickly pour the cold crystal slurry into the funnel and apply vacuum.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow the crystals to dry on the filter under vacuum, then transfer to a watch glass or drying oven to remove all residual solvent.

Protocol 2: Flash Column Chromatography of this compound Freebase

This protocol is for the purification of the oily freebase form.

1. Preparation:

  • Select Mobile Phase: Use TLC to find a solvent system that gives the product an Rf of 0.2-0.3. A common system is ethyl acetate/hexanes with 1% triethylamine. The triethylamine is critical to prevent peak tailing by neutralizing the acidic silica gel.[5][7]

  • Prepare the Column: Pack a glass chromatography column with silica gel using the "wet slurry" method with your chosen mobile phase.[6]

  • Sample Loading: For an oily product, use the "wet loading" method. Dissolve the crude oil in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

2. Step-by-Step Procedure:

  • After loading the sample, carefully add a layer of sand to the top of the silica to prevent disturbance of the sample band.

  • Fill the column with the mobile phase and apply gentle positive pressure (using a pump or house air).

  • Begin collecting fractions in test tubes. Monitor the elution process by TLC.

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-CPEA freebase oil.

Protocol 3: Purity Assessment by GC-MS

This protocol provides a general method for analyzing the purity of the final product.

1. Sample Preparation:

  • Prepare a stock solution of your purified 4-CPEA at approximately 1 mg/mL in a suitable solvent like methanol or ethyl acetate.

  • Further dilute this solution to a final concentration of ~50-100 µg/mL for injection.

2. Instrumental Parameters:

  • GC-MS analysis is a powerful tool for both quantification and identification of volatile impurities.[17] The following are typical starting parameters.

Table 3: Typical GC-MS Parameters for 4-CPEA Analysis

Parameter Setting Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film A standard non-polar column suitable for a wide range of compounds.
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min) Separates compounds based on boiling point.
MS Source Temp. 230 °C Standard temperature for electron ionization.
MS Quad Temp. 150 °C Standard temperature for the quadrupole.

| Scan Range | 40 - 450 m/z | Covers the expected mass range of the product and likely impurities. |

3. Data Analysis:

  • Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the 4-CPEA divided by the total area of all peaks, expressed as a percentage.

  • Analyze the mass spectrum of the main peak to confirm the identity of this compound (Expected M⁺ at m/z 155/157 due to the chlorine isotope pattern).[3]

  • Analyze the mass spectra of any minor impurity peaks to identify their structures.

References

  • PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information.
  • Wikipedia. 4-Chlorophenylacetonitrile.
  • Wikipedia. Substituted phenethylamine.
  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis.
  • ACS ES&T Water. Radical Treatment of Haloacetonitriles in Aqueous Systems: A Kinetic Study.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column.
  • ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Tyler Parra via YouTube. (2020). How To Recrystallize A Solid.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • MIT OpenCourseWare via YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
  • SpectraBase. p-Chlorophenethylamine - Optional[1H NMR] - Spectrum.
  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS)
  • PubMed. Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination.
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
  • PubMed. GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine.
  • PubMed. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • NurdRage via YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis.
  • PubMed. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation.
  • Google Patents. Non-distillative process for manufacturing high purity amphetamines.
  • PubMed. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China.
  • Google Patents.
  • ResearchGate. Clarification of route specific impurities found in methylamphetamine synthesised using the Birch method.
  • PubMed. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • PubMed. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate.
  • Wikipedia. 2,5-Dimethoxy-4-chloroamphetamine.
  • PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Wikipedia. PiHKAL.

Sources

Validation & Comparative

A Comparative Analysis of the Neurotoxic Profiles of 4-Chlorophenethylamine and 4-Chloroamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Within the vast landscape of psychoactive compounds, substituted phenethylamines and amphetamines represent a significant class with diverse pharmacological activities.[1][2] Among these, chlorinated analogues have garnered considerable interest due to their potent effects on monoamine systems. This guide provides a detailed comparative analysis of two such compounds: 4-Chlorophenethylamine (4-CPEA) and 4-Chloroamphetamine (4-CA). While structurally similar, the presence of an α-methyl group in 4-CA dramatically alters its pharmacological and toxicological profile. This document will delve into the well-established neurotoxicity of 4-CA and explore the current, albeit limited, understanding of 4-CPEA, offering a critical perspective for researchers in neuropharmacology and drug development.

4-Chloroamphetamine (4-CA): A Potent and Selective Serotonergic Neurotoxin

4-Chloroamphetamine is a synthetic halogenated amphetamine that acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3] It is widely recognized and utilized in scientific research as a tool to induce selective and long-lasting damage to serotonin (5-HT) neurons.[3][4]

Mechanism of Action and Neurotoxicity

The neurotoxic effects of 4-CA are primarily directed at serotonergic neurons.[3] At lower doses (0.5 to 5 mg/kg in animal models), 4-CA induces acute serotonin release, leading to characteristic serotonergic behavioral effects.[3] However, at higher doses, it causes long-term depletion of brain serotonin, a consequence of its neurotoxic action.[4]

The mechanism underlying 4-CA's neurotoxicity is multifaceted and thought to involve several key steps:

  • Uptake by the Serotonin Transporter (SERT): The entry of 4-CA into serotonergic neurons is a critical initiating step for its neurotoxic effects. This uptake is mediated by the serotonin transporter (SERT).

  • Vesicular Depletion and Cytosolic 5-HT Increase: Once inside the neuron, 4-CA disrupts the vesicular storage of serotonin, leading to a significant increase in cytosolic 5-HT levels.

  • Oxidative Stress: The elevated cytosolic serotonin is susceptible to metabolism by monoamine oxidase (MAO), a process that generates reactive oxygen species (ROS) and induces oxidative stress. This oxidative stress is a major contributor to the subsequent neuronal damage.

  • Mitochondrial Dysfunction: 4-CA has been shown to impair mitochondrial function, leading to a depletion of cellular ATP and further exacerbating oxidative stress.[5]

  • Axonal Degeneration: The culmination of these events is the degeneration of serotonergic nerve terminals, leading to a persistent reduction in serotonin levels and its metabolites.

The following diagram illustrates the proposed signaling pathway for 4-CA-induced neurotoxicity:

G cluster_extracellular Extracellular Space cluster_neuron Serotonergic Neuron 4-CA_ext 4-Chloroamphetamine SERT SERT 4-CA_ext->SERT Uptake 4-CA_cyto Intracellular 4-CA SERT->4-CA_cyto Internalization VMAT2 VMAT2 5-HT_vesicle 5-HT Vesicle VMAT2->5-HT_vesicle Blocks 5-HT uptake Mito Mitochondrion Axonal_degen Axonal Degeneration Mito->Axonal_degen Contributes to 5-HT_cyto Cytosolic 5-HT 5-HT_vesicle->5-HT_cyto Release MAO MAO 5-HT_cyto->MAO Metabolism ROS Reactive Oxygen Species (ROS) MAO->ROS ROS->Mito Induces Dysfunction ROS->Axonal_degen Causes 4-CA_cyto->VMAT2 Disrupts

Sources

A Comparative Guide to the Biological Activity of 4-Chlorophenethylamine and Other Key Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-Chlorophenethylamine (4-CPEA) against its parent compound, phenethylamine, and the archetypal stimulant, amphetamine. We will explore the critical role of chemical structure, particularly para-halogenation, in dictating pharmacological activity at monoamine transporters. This document is intended for researchers in neuropharmacology, medicinal chemistry, and drug development, offering insights grounded in established structure-activity relationships (SAR) and validated experimental protocols.

Introduction: The Phenethylamine Scaffold - A Foundation for Neuroactivity

The 2-phenethylamine backbone is a privileged scaffold in neuropharmacology. It is the foundation for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are essential for regulating mood, attention, and physiological arousal.[1][2] These molecules, collectively known as monoamines, exert their effects by interacting with a family of specialized proteins called monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.

Synthetic modification of the phenethylamine structure has yielded a vast class of psychoactive compounds with diverse therapeutic and recreational profiles, ranging from stimulants like amphetamine to antidepressants and entactogens.[4] A key strategy in medicinal chemistry is the addition of substituents to the phenyl ring to modulate receptor affinity and functional activity. This guide focuses specifically on the impact of adding a chlorine atom at the fourth position (para) of the phenyl ring, creating this compound (4-CPEA), and compares its predicted biological activity to foundational phenethylamines.

The Critical Impact of Substitution: A Comparative Pharmacological Analysis

The biological activity of a phenethylamine derivative is not merely a sum of its parts; it is an emergent property of its precise chemical structure. The addition of even a single methyl group or a halogen atom can profoundly shift its primary molecular targets and overall physiological effect.

Phenethylamine (PEA): The Endogenous Neuromodulator
  • Mechanism of Action: Unsubstituted phenethylamine is a natural trace amine that acts as a central nervous system stimulant.[5][6] Its primary mechanism involves binding to and activating Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 activation initiates a signaling cascade that modulates the activity of DAT, NET, and SERT. Additionally, PEA can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading neurotransmitters into synaptic vesicles for release.[5][7] This dual action leads to an increase in the synaptic concentrations of dopamine and norepinephrine, though its potency is modest compared to its synthetic derivatives.

Amphetamine (α-methylphenethylamine): The Potent Catecholamine Releaser
  • Mechanism of Action: The addition of a methyl group at the alpha-position of the ethylamine side chain creates amphetamine. This seemingly minor change dramatically enhances its potency and shifts its primary mechanism. Amphetamine is a potent substrate for both DAT and NET.[8] It is transported into the presynaptic neuron, where it disrupts the vesicular storage of dopamine and norepinephrine via VMAT2 and reverses the direction of transporter flow, causing a massive, non-vesicular efflux of these catecholamines into the synapse.[3][5] Its activity at SERT is significantly lower, making it a catecholamine-selective releasing agent.

This compound (4-CPEA) and its Proxy, para-Chloroamphetamine (PCA): The Serotonin-Focused Shift

Direct and extensive pharmacological data on 4-CPEA is limited in the public domain, as it is often used as a chemical intermediate.[9] However, its activity can be reliably predicted by examining its closest, well-characterized analogue, para-Chloroamphetamine (PCA, or 4-CA). PCA is simply 4-CPEA with an alpha-methyl group.

  • Mechanism of Action (inferred from PCA): The addition of a chlorine atom at the para position of the phenyl ring drastically alters the molecule's selectivity. Unlike amphetamine, which favors catecholamine transporters, para-chloro substitution significantly increases the compound's potency as an inhibitor and releasing agent at the serotonin transporter (SERT).[8][10] PCA is a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with high affinity for all three transporters.[10] This shift towards potent serotonergic activity is a consistent finding for para-halogenated amphetamines and cathinones.[8] The lack of an alpha-methyl group in 4-CPEA (compared to PCA) likely reduces its overall potency as a releasing agent but the defining characteristic—enhanced activity at SERT—is expected to be retained.

Causality of the Halogen Effect: The electronegative chlorine atom at the 4-position is believed to alter the electrostatic interactions within the monoamine transporter binding pockets. This change appears to create a more favorable binding conformation at SERT compared to the unsubstituted or alkyl-substituted analogues, which fit more optimally into DAT and NET.[8]

G cluster_0 Core Phenethylamine Structure cluster_1 Structural Modifications cluster_2 Primary Biological Effect PEA_core Phenethylamine Amphetamine Amphetamine (+ α-Methyl) PEA_core->Amphetamine Add CH₃ CPEA This compound (+ 4-Chloro) PEA_core->CPEA Add Cl PEA_effect Weak Monoamine Release (TAAR1 Agonist) PEA_core->PEA_effect PCA p-Chloroamphetamine (+ 4-Chloro, + α-Methyl) Amphetamine->PCA Amphetamine_effect Potent Dopamine/ Norepinephrine Release Amphetamine->Amphetamine_effect CPEA->PCA CPEA_effect Predicted Serotonin/ Dopamine Release CPEA->CPEA_effect PCA_effect Potent Serotonin/ Dopamine/ Norepinephrine Release PCA->PCA_effect

Caption: Structural relationships and resulting biological activities.

Comparative Data Summary

The table below summarizes the key pharmacological parameters for these compounds. Data for 4-CPEA is inferred from structure-activity relationships, while data for PCA is used as a quantitative proxy.

CompoundChemical ModificationPrimary Molecular Target(s)Potency (EC₅₀ for Release)Dominant Physiological Effect
Phenethylamine None (Parent Compound)TAAR1, VMAT2WeakMild CNS Stimulation[5]
Amphetamine + α-Methyl GroupDAT, NET >> SERTPotent (Dopamine: ~40-70 nM)Potent Psychostimulant[10]
para-Chloroamphetamine (PCA) + α-Methyl, + 4-ChloroSERT ≈ NET ≈ DATPotent (Serotonin: ~28 nM, NE: ~25 nM, DA: ~42 nM)[10]Potent SNDRA, Serotonergic Neurotoxin[10][11]
This compound (4-CPEA) + 4-Chloro GroupSERT > DAT/NET (Predicted)Moderate (Predicted)Predicted to be a monoamine releaser with serotonergic activity[8]

Key Experimental Methodologies

To empirically determine and validate the pharmacological profiles described above, a series of standardized in vitro and in vivo assays are required. These protocols form a self-validating system, where in vitro findings on molecular targets predict in vivo neurochemical and behavioral outcomes.

In Vitro Protocol: Monoamine Transporter Release Assay

This assay directly measures a compound's ability to induce neurotransmitter efflux from pre-synaptic terminals (synaptosomes), providing quantitative EC₅₀ values.

Objective: To quantify the potency and efficacy of test compounds as monoamine releasers at DAT, NET, and SERT.

Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue from rodents (e.g., striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in a physiological buffer.

  • Radiolabel Loading:

    • Incubate synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin). This allows the transporters to actively uptake the radiolabel, loading the synaptosomes.

  • Release Assay:

    • Aliquot the loaded synaptosomes into a 96-well plate.

    • Add varying concentrations of the test compound (e.g., 4-CPEA, Amphetamine) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for drug-induced release.

  • Quantification:

    • Terminate the assay by rapid filtration, trapping the synaptosomes on filter paper while allowing the released radiolabel to pass through.

    • Measure the radioactivity remaining in the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of radiolabel released at each drug concentration relative to a positive control (e.g., amphetamine).

    • Plot the concentration-response curve and fit to a sigmoidal model to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).[8][12]

G cluster_workflow In Vitro Monoamine Release Assay Workflow prep 1. Synaptosome Preparation (Brain Tissue Homogenization) load 2. Radiolabel Loading ([³H]Dopamine or [³H]Serotonin) prep->load incubate 3. Drug Incubation (Add Test Compound) load->incubate filter 4. Rapid Filtration (Separate Synaptosomes from Supernatant) incubate->filter count 5. Scintillation Counting (Quantify Remaining [³H]) filter->count analyze 6. Data Analysis (Calculate EC₅₀) count->analyze

Sources

The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of halogenated phenethylamines, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships (SAR). By examining experimental data, we will explore how halogen substitution on the phenethylamine scaffold influences interactions with key neurological targets, including serotonin receptors and monoamine transporters. This document is intended to serve as a practical resource, elucidating the nuances of how subtle molecular modifications can lead to profound changes in pharmacological profiles.

Introduction: The Significance of Halogenation in Phenethylamine Pharmacology

The phenethylamine backbone is a privileged scaffold in neuroscience, forming the basis for a wide array of endogenous neurotransmitters and synthetic psychoactive compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring is a common medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can impact lipophilicity, metabolic stability, and receptor-ligand binding interactions, thereby fine-tuning a compound's potency, selectivity, and duration of action.

This guide will focus on two primary classes of targets for halogenated phenethylamines: the serotonin 2A (5-HT2A) receptor, a key player in psychedelic and antipsychotic drug action, and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are central to the mechanism of action of many stimulants and antidepressants.

Comparative Analysis of Receptor and Transporter Interactions

The position and identity of the halogen substituent on the phenethylamine phenyl ring dramatically alter its pharmacological profile. Generally, halogenation at the para (4-position) of the phenyl ring has been a focal point of research due to its significant impact on activity.

Serotonin 5-HT2A Receptor Affinity and Activity

The 5-HT2A receptor is a primary target for many psychedelic phenethylamines. Halogenation often enhances affinity for this receptor.

Key SAR Insights:

  • Position: Halogen substitution at the para-position of the phenyl ring generally leads to high affinity for the 5-HT2A receptor.[1][2][3][4][5]

  • Halogen Identity: The nature of the halogen can influence potency. For instance, in the 2,5-dimethoxyphenethylamine (2C) series, moving from hydrogen to bulkier halogens like bromine (in 2C-B) results in a potent 5-HT2A partial agonist.[6][7]

Table 1: Comparative Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of Halogenated Phenethylamines at the 5-HT2A Receptor

CompoundHalogen Substitution5-HT2A Ki (nM)5-HT2A EC50 (nM)Activity Profile
2C-HNone---
2C-B4-Bromo1.131.2Partial Agonist
2C-I4-Iodo1.04-Partial Agonist
DOI4-Iodo (amphetamine)1.26 (R-enantiomer)0.27Partial Agonist
p-Fluoroamphetamine (4-FA)4-Fluoro11,300-Weak Interactor
p-Chloroamphetamine (PCA)4-Chloro--Releasing Agent
Monoamine Transporter Inhibition

Halogenation significantly impacts the interaction of phenethylamines with DAT, NET, and SERT. This is particularly evident in the amphetamine class.

Key SAR Insights:

  • Para-substitution: Halogenation at the para-position of amphetamine tends to increase its potency as a serotonin releasing agent or reuptake inhibitor.[6][8][9]

  • Serotonergic Shift: Compared to non-halogenated amphetamine, which is more potent at DAT and NET, para-halogenated analogs like 4-fluoroamphetamine (4-FA) and 4-chloroamphetamine (PCA) exhibit increased activity at SERT.[6][8][10][11] This shift towards serotonergic activity is a critical factor in their distinct pharmacological effects.

  • Toxicity: This increased serotonergic activity can also be associated with neurotoxicity, particularly with compounds like PCA, which can cause long-term depletion of serotonin.[11][12][13]

Table 2: Comparative Monoamine Transporter Inhibition (IC50, nM) of Halogenated Amphetamines

CompoundHalogen SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
AmphetamineNone---
p-Fluoroamphetamine (4-FA)4-Fluoro7704206800
p-Chloroamphetamine (PCA)4-Chloro3600320490

Note: Data is compiled from various sources and experimental conditions may differ.[10][11][14]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section outlines standardized, step-by-step methodologies for the key assays used to characterize halogenated phenethylamines.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competition with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO-K1) stably expressing the human 5-HT2A receptor.[15]

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).[16]

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of a radiolabeled 5-HT2A receptor ligand (e.g., [3H]ketanserin or [125I]DOI).[17][18]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[17][18]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Methodology:

  • Cell Culture:

    • Use cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[2][4]

  • Uptake Inhibition Assay:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (for determining non-specific uptake) for a short period (e.g., 10-20 minutes).[4][20]

    • Initiate the uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).[21]

    • Incubate for a short, defined period to measure the initial rate of uptake (e.g., 5-10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells to release the accumulated radiolabeled substrate.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition as a function of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Visualizing Structure-Activity Relationships and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR of halogenated phenethylamines and the downstream signaling pathways of the 5-HT2A receptor.

Structure-Activity Relationship of Halogenated Phenethylamines

SAR_Halogenated_Phenethylamines cluster_scaffold Phenethylamine Scaffold cluster_modifications Halogenation at para-position cluster_targets Pharmacological Targets Phenethylamine Phenethylamine Core Halogen Halogen (F, Cl, Br, I) Phenethylamine->Halogen Modification 5HT2A 5-HT2A Receptor Halogen->5HT2A Increased Affinity SERT SERT Halogen->SERT Increased Potency DAT_NET DAT/NET Halogen->DAT_NET Variable Effects

Caption: SAR of para-halogenated phenethylamines.

5-HT2A Receptor Downstream Signaling Pathway

Gq_Signaling_Pathway Ligand Halogenated Phenethylamine (Agonist) 5HT2A 5-HT2A Receptor Ligand->5HT2A Binds to Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG -> IP3 Inositol Trisphosphate (IP3) PIP2->IP3 -> PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response

Sources

The Impact of 4-Position Chlorine Substitution on the CNS Activity of Phenethylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Neuropharmacology Researchers

In the vast landscape of neuropharmacology, the phenethylamine scaffold represents a foundational structure for a multitude of centrally active compounds. Simple modifications to this core can dramatically alter a compound's pharmacological profile, shifting its potency, selectivity, and mechanism of action. This guide provides a comparative analysis of 4-Chlorophenethylamine (more commonly known as para-chloroamphetamine or 4-CA) and its key derivatives, focusing on how specific structural alterations influence their activity on the central nervous system (CNS). We will delve into the causality behind experimental designs and present supporting data to illuminate the structure-activity relationships (SAR) that govern the stimulant, monoamine-releasing, and neurotoxic properties of these agents.

Introduction: The Significance of the 4-Chloro Substituent

The parent compound, phenethylamine, is a trace amine naturally found in the brain. Its derivatives, such as amphetamine, are potent CNS stimulants. The introduction of a halogen atom, specifically chlorine, at the para (4-position) of the phenyl ring, as seen in 4-CA, profoundly modifies the compound's interaction with monoamine systems. 4-CA is a well-established serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. However, it is most notorious for its potent and selective neurotoxicity towards serotonin (5-HT) neurons, a characteristic that has made it a valuable, albeit dangerous, tool in research for modeling serotonin depletion[1][2].

This guide will focus on a comparative analysis of 4-CA and its N-methylated derivative, 4-chloromethamphetamine (4-CMA), to illustrate the impact of N-alkylation in this chlorinated series. We will also draw comparisons to their non-halogenated parent compounds, amphetamine and methamphetamine, to highlight the specific contributions of the 4-chloro group. The objective is to provide researchers with a clear, data-driven understanding of the SAR principles at play.

Comparative CNS Profile: Monoamine Transporter Interactions

The primary mechanism by which 4-CA and its derivatives exert their CNS effects is through interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These compounds act as substrates for the transporters, inducing non-vesicular release (efflux) of the respective neurotransmitters into the synapse[3][4].

Causality of Experimental Choice: Transporter Uptake and Release Assays

To quantify the interaction of these compounds with monoamine transporters, two primary in vitro assays are employed using rat brain synaptosomes:

  • Uptake Inhibition Assay: This assay measures the concentration of a compound required to inhibit the reuptake of a radiolabeled monoamine (e.g., [³H]dopamine) by 50% (IC₅₀). It reflects the compound's affinity for the transporter binding site.

  • Release Assay: This assay measures the concentration of a compound that elicits a 50% maximal release of a pre-loaded radiolabeled monoamine (EC₅₀). This directly quantifies the compound's efficacy as a releasing agent.

These assays are critical because they dissect the potency of a compound as both a blocker and a releaser, providing a nuanced view of its mechanism at the molecular level.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the in vitro potencies of 4-CA and 4-CMA at DAT, NET, and SERT, with their non-chlorinated analogues provided for context. Lower IC₅₀ and EC₅₀ values indicate higher potency.

Table 1: Comparative Potency of Phenethylamine Derivatives at Monoamine Transporters

CompoundTransporterUptake Inhibition IC₅₀ (nM)Release EC₅₀ (nM)
Amphetamine DAT24.824.7
NET7.412.9
SERT1770913
4-Chloroamphetamine (4-CA) DAT185100
NET158134
SERT93.163.8
Methamphetamine DAT24.510.3
NET12.37.9
SERT1030540
4-Chloromethamphetamine (4-CMA) DAT133102
NET104114
SERT47.950.7

Data synthesized from Fitzgerald et al., 2023.[3]

Structure-Activity Relationship Insights

Several key SAR principles emerge from this data:

  • Effect of 4-Chloro Substitution: The addition of a para-chloro group dramatically increases potency at SERT while decreasing potency at DAT and NET. For example, 4-CA is nearly 15 times more potent as a serotonin releaser than amphetamine (EC₅₀ of 63.8 nM vs. 913 nM)[3]. This shift towards serotonergic activity is a hallmark of para-halogenation on the amphetamine scaffold and is attributed to the larger orthosteric binding pocket in SERT compared to DAT, which can better accommodate the halogen substituent[3][5].

  • Effect of N-Methylation: Comparing 4-CA to 4-CMA, N-methylation further increases potency at SERT (IC₅₀ of 93.1 nM for 4-CA vs. 47.9 nM for 4-CMA)[3]. This trend is consistent with the relationship between amphetamine and methamphetamine.

  • Release vs. Inhibition: For all compounds listed, the EC₅₀ values for release are comparable to their IC₅₀ values for uptake inhibition, confirming they act primarily as substrates (releasers) rather than just blockers[3].

Behavioral Pharmacology: Locomotor Activity

Locomotor activity in rodents is a widely used behavioral assay to assess the stimulant properties of a compound. Increased locomotion is typically associated with enhanced dopaminergic and/or noradrenergic signaling.

Experimental Protocol: Open-Field Locomotor Activity Assay

The following is a generalized protocol for assessing drug-induced locomotor activity.

  • Animals: Male NIH Swiss mice are commonly used[3]. Animals are habituated to the testing room before the experiment.

  • Apparatus: Locomotor activity is measured in clear acrylic chambers equipped with infrared photobeam detectors (e.g., AccuScan® activity monitors). These systems track horizontal movement (ambulatory distance) over time[3][6].

  • Procedure: a. Mice are randomly assigned to receive an intraperitoneal (IP) injection of either the vehicle (e.g., saline) or a specific dose of the test compound. b. Immediately after injection, each mouse is placed into an activity chamber. c. Locomotor activity is recorded for a set period, typically several hours, and data is often binned into time intervals to observe the onset and duration of effects[3].

  • Data Analysis: The primary endpoint is the total distance traveled. Dose-response curves are generated to determine the efficacy (Eₘₐₓ, maximal effect) and potency (ED₅₀, dose producing 50% of maximal effect) of each compound[3].

This protocol is self-validating through the inclusion of a vehicle control group, which establishes the baseline activity against which drug effects are measured. The use of multiple doses allows for a comprehensive characterization of the stimulant profile.

Experimental Workflow: Locomotor Activity Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimation Animal Acclimation (to testing room) grouping Random Assignment (Vehicle & Drug Doses) acclimation->grouping injection IP Injection (Vehicle or Drug) grouping->injection placement Place Mouse in Activity Chamber injection->placement recording Record Locomotor Activity (e.g., 6 hours) placement->recording analysis Calculate Total Distance Traveled recording->analysis dose_response Generate Dose-Response Curves (Emax, ED50) analysis->dose_response comparison Compare Activity vs. Vehicle & Across Compounds dose_response->comparison

Caption: Workflow for a typical locomotor activity experiment.

Experimental Data: Stimulant Effects

The stimulant effects of 4-CA and 4-CMA are potent, and interestingly, the para-chloro substitution enhances their efficacy compared to their non-halogenated counterparts.

Table 2: Comparative Locomotor Stimulant Effects in Mice

CompoundPeak Effect (Eₘₐₓ) (meters traveled)
Amphetamine ~1100
4-Chloroamphetamine (4-CA) ~1400
Methamphetamine ~1250
4-Chloromethamphetamine (4-CMA) ~1500

Data estimated from dose-response curves in Fitzgerald et al., 2023.[3]

Structure-Activity Relationship Insights
  • Enhanced Efficacy: The para-chloro substitution systematically increases the maximal stimulant effect (Eₘₐₓ) of the amphetamines[3]. 4-CA produces a greater peak locomotor response than amphetamine, and 4-CMA produces a greater peak response than methamphetamine[3].

  • Toxicity at Higher Doses: A critical observation is that para-chloro compounds produce lethality at doses on the ascending limb of their locomotor dose-effect functions[3][7]. This indicates a narrow therapeutic window and highlights the significant toxicity associated with these derivatives, a point we will explore next.

Neurotoxicity Profile: The Dark Side of Serotonin Release

The defining characteristic that sets 4-CA and its close analogs apart is their profound and long-lasting serotonergic neurotoxicity. High doses of 4-CA lead to the degeneration of 5-HT nerve terminals and a persistent depletion of brain serotonin[1].

Mechanism of Neurotoxicity

While the exact mechanisms are still under investigation, the neurotoxicity of halogenated amphetamines is strongly linked to their potent serotonin-releasing properties[5]. The process is thought to involve:

  • Mitochondrial Dysfunction: Para-halogenated amphetamines, particularly 4-CA, have been shown to impair the function of the mitochondrial electron transport chain, leading to ATP depletion[8][9][10].

  • Oxidative Stress: The disruption of mitochondrial function and the metabolism of monoamines can lead to an increase in reactive oxygen species (ROS), causing cellular damage[8].

  • Apoptosis: 4-CA and related compounds can induce programmed cell death (apoptosis) in neuronal cells[8].

The rank order of cytotoxicity for para-substituents on the amphetamine core is generally Chloride > Fluoride > Hydrogen, demonstrating that the 4-chloro group significantly contributes to the neurotoxic potential[8][9].

Signaling Pathway: Hypothesized Neurotoxic Cascade

G substance 4-CA / 4-CMA sert SERT substance->sert mito Mitochondrial Dysfunction substance->mito Direct Effect release Massive 5-HT Release sert->release release->mito Indirect Effect atp ATP Depletion mito->atp ros Oxidative Stress (Increased ROS) mito->ros apoptosis Apoptotic Cascade Activation atp->apoptosis ros->apoptosis neurodegen Serotonergic Axon Terminal Degeneration apoptosis->neurodegen

Caption: Hypothesized pathway for 4-CA-induced serotonergic neurotoxicity.

Conclusion and Future Directions

This comparative analysis demonstrates that the substitution of a chlorine atom at the 4-position of the phenethylamine ring is a critical determinant of CNS activity. The key takeaways for researchers are:

  • SAR Shift: Para-chlorination dramatically shifts the pharmacological profile from a catecholamine-preferring agent (amphetamine) to a potent and balanced serotonin/norepinephrine/dopamine releaser with high affinity for SERT.

  • Enhanced Stimulation & Toxicity: This modification increases the efficacy of the compound as a locomotor stimulant but comes at the cost of a narrow safety margin and significant, selective neurotoxicity towards serotonin neurons.

  • Predictive Value: These findings demonstrate orderly and predictable SAR for this class of compounds, which can help scientists and regulatory bodies anticipate the effects of newly emerging psychoactive substances with similar structural motifs[7].

Future research should continue to elucidate the precise molecular interactions within the monoamine transporters that confer this shift in selectivity. Further investigation into the downstream signaling events that lead from potent serotonin release to terminal degeneration is crucial for understanding the mechanisms of drug-induced neurotoxicity and for the development of potential neuroprotective strategies.

References

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology.
  • Fitzgerald, L. R., Gannon, B. M., Walther, D., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 242, 109827.
  • Zhou, X., Bouitbir, J., Liechti, M. E., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International journal of molecular sciences, 21(8), 2841.
  • Mancuso, R. V., Gotz, T., Bouitbir, J., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 389.
  • Zhou, X., Bouitbir, J., Liechti, M. E., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. ResearchGate.
  • Seddik, A., Holy, M., Stockner, T., et al. (2013). Monoamine transporter substrate structure-activity relationships. ResearchGate.
  • Zhou, X., Bouitbir, J., Liechti, M. E., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. MDPI.
  • Fitzgerald, L. R., Gannon, B. M., Walther, D., et al. (2023). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate.
  • Harvey, J. A. (1978). Neurotoxic action of halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 289-304.
  • Blanckaert, P., Van der Pyl, T., Van Baelen, L., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. Forensic Science International, 288, 173-180.
  • Gatch, M. B., Forster, M. J., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. The Journal of Pharmacology and Experimental Therapeutics.
  • Wikipedia. (n.d.). para-Chloroamphetamine.
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(3), 409–419.
  • Gatch, M. B., et al. (n.d.). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. UNT Health Science Center Fort Worth.
  • Shetty, R. A., et al. (n.d.). Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants. UNT Health Science Center Fort Worth.
  • Marona-Lewicka, D., Rhee, G., Sprague, J. E., & Nichols, D. E. (1995). Psychostimulant-like effects of p-fluoroamphetamine in the rat. Semantic Scholar.
  • Reddit. (2025). 4-CMC Reuptake Efficiency. r/researchchemicals.
  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3362.
  • Wikipedia. (n.d.). Monoamine releasing agent.
  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Publications.
  • Blanckaert, P., Van der Pyl, T., Van Baelen, L., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy - a risk to public health. Forensic Science International, 288, 173-180.
  • Wikipedia. (n.d.). Monoaminergic activity enhancer.
  • Szöllősi, D., et al. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Frontiers in Pharmacology, 9, 139.
  • Sprague, J. E., & Nichols, D. E. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical pharmacology, 52(8), 1307–1313.
  • Johnson, M. P., Conarty, P. F., & Nichols, D. E. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European journal of pharmacology, 200(1), 9–16.
  • L. M. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Proceedings of the National Academy of Sciences, 120(17).
  • Yamamoto, T., & Ueki, S. (1987). Enantiomeric differences in the effects of 3,4-methylenedioxymethamphetamine on extracellular monoamines and metabolites in the striatum of freely-moving rats: an in vivo microdialysis study. European journal of pharmacology, 139(2), 229–234.
  • Schicker, K., et al. (2012). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry, 287(47), 39690-39700.

Sources

A Researcher's Guide to Substituted Amphetamines and their Interactions with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the interactions between substituted amphetamines and the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate the pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.

The Critical Role of Monoamine Transporters

Monoamine transporters are integral membrane proteins responsible for the reuptake of neurotransmitters—namely dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[1][2] This process is crucial for terminating neuronal signaling and maintaining homeostatic levels of these key chemical messengers. Substituted amphetamines exert their primary effects by targeting these transporters, acting as either substrates for transport, which leads to reverse transport (efflux) of the neurotransmitter, or as inhibitors of reuptake.[1][3] The specific affinity and activity at each transporter subtype ultimately define the unique psychoactive and physiological effects of each amphetamine derivative.

The Amphetamine Scaffold: A Gateway to Diverse Pharmacologies

The foundational structure of amphetamine, a phenethylamine core with an alpha-methyl group, provides a versatile scaffold for chemical modification.[4] Substitutions at various positions on the phenyl ring, the alkyl side chain, and the terminal amine group can dramatically alter a compound's affinity and selectivity for DAT, NET, and SERT. Understanding these structure-activity relationships (SAR) is paramount for predicting the pharmacological effects of novel psychoactive substances and for the rational design of therapeutic agents.[5][6]

Caption: Core amphetamine structure and key substitution points.

Structure-Activity Relationships: A Comparative Analysis

The affinity and selectivity of substituted amphetamines for monoamine transporters are dictated by specific structural modifications:

  • Unsubstituted Amphetamines: Generally exhibit a preference for the catecholamine transporters, DAT and NET, over SERT.[5][6] D-amphetamine, for instance, shows a higher potency for NET and DAT compared to SERT.[7]

  • Ring Substitutions: Halogenation, particularly at the para-position of the phenyl ring (e.g., 4-chloroamphetamine), tends to increase affinity for SERT.[5][6] This shift can transform a primarily stimulant compound into one with more pronounced serotonergic (entactogenic) effects.

  • N-Alkylation: Increasing the length of the N-alkyl chain can also enhance affinity for SERT.[6] For example, N-methylation (methamphetamine) and N-ethylation can systematically improve SERT activity.[6]

  • β-Keto Group: The addition of a β-keto group, which defines the cathinone class of compounds, generally reduces the potency for uptake inhibition and release at all three transporters compared to their amphetamine counterparts.[6]

The ratio of activity at DAT versus SERT is a critical determinant of a drug's abuse potential.[8][9] Compounds with higher potency at DAT relative to SERT are typically associated with greater reinforcing effects and a higher risk of addiction.[10][11] Conversely, compounds with higher SERT potency may have lower abuse potential but can be associated with other risks, such as serotonin syndrome.[12]

Quantitative Comparison of Monoamine Transporter Interactions

The following table summarizes the in vitro binding affinities (Ki, nM) and/or functional potencies (IC50, nM) of several representative substituted amphetamines at human or rat monoamine transporters. These values are compiled from various sources and serve as a comparative guide. It is important to note that experimental conditions can influence these values.[7]

CompoundDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)Primary Pharmacological ProfileReference
d-Amphetamine ~600~70-100~20,000-40,000Stimulant[7]
Methamphetamine ~600~100~20,000Stimulant[7]
MDMA ~500~850~240-2600Entactogen[7]
4-Chloroamphetamine (4-CA) ---Serotonin Releaser[6]
Methylphenidate ~100~100~100,000Stimulant[7]
Cocaine ~200-700~200-700~200-700Stimulant[7]

Note: Values are approximate and can vary between studies. The provided data is for comparative purposes.

Experimental Protocols for Assessing Transporter Interactions

Accurate characterization of the interaction between novel compounds and monoamine transporters is crucial. The following are standard, detailed protocols for conducting in vitro binding and uptake inhibition assays.

Protocol 1: Competitive Radioligand Binding Assay (Determination of Ki)

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (hDAT, hNET, or hSERT).[13]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and a range of concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 1-2 hours at room temperature or 4°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Transporter-Expressing Cell Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Wash Filters C->D E Quantify Radioactivity D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Neurotransmitter Uptake Inhibition Assay (Determination of IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

Methodology:

  • Cell Culture: Plate cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to a confluent monolayer.[14]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a range of concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.[10]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) or a fluorescent substrate.[14][15]

  • Uptake Termination: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter for radiolabeled substrates or a fluorescence plate reader for fluorescent substrates.[14]

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, using non-linear regression.

Uptake_Assay_Workflow A Plate Transporter-Expressing Cells B Pre-incubate with Test Compound A->B C Add Labeled Neurotransmitter Substrate B->C D Terminate Uptake C->D E Lyse Cells and Quantify Substrate Uptake D->E F Calculate IC50 E->F

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion and Future Directions

The interaction of substituted amphetamines with monoamine transporters is a complex interplay of structural features and biological targets. A thorough understanding of the structure-activity relationships is indispensable for predicting the pharmacological profiles of new psychoactive substances and for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these interactions. Future research, incorporating advanced techniques such as high-resolution cryo-electron microscopy and computational modeling, will further elucidate the molecular determinants of ligand binding and transport, paving the way for the next generation of monoamine transporter-targeted drugs.

References

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 109827. [Link]
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PMC, 4502921. [Link]
  • Fantegrossi, W. E., et al. (2024).
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PubMed, 25542076. [Link]
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
  • Martin, D., & Le, J. K. (2023). Amphetamine. In StatPearls.
  • Partilla, J. S., et al. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. The Journal of Pharmacology and Experimental Therapeutics, 319(1), 237–246. [Link]
  • Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. PubMed, 16835371. [Link]
  • Luethi, D., et al. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 9, 847. [Link]
  • Niello, M., et al. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana, New York, NY. [Link]
  • Millan, M. J., et al. (2001). Preclinical pharmacology of F-98214-TA, a novel potent serotonin and norepinephrine uptake inhibitor with antidepressant and anxiolytic properties. The Journal of Pharmacology and Experimental Therapeutics, 298(2), 565–580. [Link]
  • Scherer, D., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 10(9), 1533–1540. [Link]
  • Wikipedia contributors. (2024). Adderall. In Wikipedia, The Free Encyclopedia. [Link]
  • Scherer, D., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker.
  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(5), 299–308. [Link]
  • Rossi, M., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling, 58(11), 2379–2398. [Link]
  • Wee, S., et al. (2018). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Current topics in behavioral neurosciences, 39, 49–69. [Link]
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 409–419. [Link]
  • Lile, J. A., et al. (2009). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. The Journal of pharmacology and experimental therapeutics, 331(3), 903–912. [Link]
  • Andersen, J., et al. (2019). Monoamine transporter substrate structure-activity relationships.
  • Partilla, J. S., et al. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter.
  • Wee, S., et al. (2018). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. PMC, PMC5984666. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Simmler, L. D., et al. (2013). Designer drugs: mechanism of action and adverse effects.
  • Heal, D. J., et al. (2013). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
  • St-Gelais, F., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(2), 253–260. [Link]
  • Rothman, R. B., et al. (2008). Studies of the Biogenic Amine Transporters. 12. Identification of Novel Partial Inhibitors of Amphetamine-Induced Dopamine Release. The Journal of pharmacology and experimental therapeutics, 325(1), 221–232. [Link]
  • Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 6, 134. [Link]
  • Johnson, R. A., et al. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. The Journal of pharmacology and experimental therapeutics, 315(3), 1260–1271. [Link]
  • Wilde, M. J., et al. (2019). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay.
  • Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. PMC, PMC4460262. [Link]

Sources

A Comparative In Vitro Analysis of 4-Chlorophenethylamine Analogues at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of 4-Chlorophenethylamine (4-CA) analogues, focusing on their interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a transparent analysis of the available data.

Introduction: The Significance of the 4-Chloro Substitution

The phenethylamine scaffold is a cornerstone in the development of centrally acting agents. The introduction of a chlorine atom at the para- (4-) position of the phenyl ring profoundly alters the pharmacological profile of these molecules. Generally, this substitution tends to enhance serotonergic activity.[1][2] Understanding the nuances of how this modification, in combination with other structural changes, impacts monoamine transporter interaction is critical for the rational design of novel therapeutics and for comprehending the mechanisms of action of psychoactive substances. This guide will explore these relationships through the lens of established in vitro assays.

Core Mechanisms of Action at the Synapse

This compound analogues primarily exert their effects by interacting with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1][3] 4-CA and its analogues can act as either uptake inhibitors, blocking the transporter, or as substrates, being transported into the presynaptic terminal and inducing reverse transport (efflux) of the endogenous monoamine.[1][3] The balance between uptake inhibition and release, and the relative potency at DAT, SERT, and NET, dictates the overall pharmacological effect of a given compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Released_Monoamine Monoamine Vesicle->Released_Monoamine Exocytosis MAO MAO Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Metabolism Analogue 4-CA Analogue Analogue->Transporter Inhibition/ Reverse Transport Monoamine Monoamine Released_Monoamine->Transporter Receptor Postsynaptic Receptor Released_Monoamine->Receptor Binding SAR This compound Scaffold Phenyl Ring Ethylamine Sidechain Amino Group Para_Chloro Para_Chloro SAR:f1->Para_Chloro High SERT Potency Alpha_Methyl Alpha_Methyl SAR:f2->Alpha_Methyl Neurotoxicity Contributor N_Alkylation N_Alkylation SAR:f3->N_Alkylation Modulates Potency & Selectivity N_Methyl N_Methyl N_Alkylation->N_Methyl Increases Potency N_Ethyl N_Ethyl N_Alkylation->N_Ethyl Decreases DAT/NET Potency

Caption: Key structure-activity relationships of 4-CA analogues.

In Vitro Neurotoxicity

A significant consideration for 4-chloro-substituted phenethylamines is their potential for neurotoxicity, particularly towards serotonergic neurons. [4]This is a critical aspect to evaluate in vitro.

Mechanism of Neurotoxicity: The precise mechanisms are still under investigation, but are thought to involve the metabolic activation of these compounds into reactive species. [5]Dopamine is also implicated in the serotonergic neurotoxicity of p-chloroamphetamine. [4] In Vitro Assessment: Neurotoxicity can be assessed in vitro using primary neuronal cell cultures or specific neuronal cell lines. Key endpoints to measure include:

  • Cell viability (e.g., MTT or LDH assays)

  • Apoptosis markers (e.g., caspase activation)

  • Reductions in transporter density or function

  • Depletion of neurotransmitter levels

Studies have shown that p-chloroamphetamine is the most potent serotonergic neurotoxin among a series of amphetamine analogues. [4]The N-methylated derivative, p-chloromethamphetamine (PCMA), is also neurotoxic, being rapidly metabolized to p-chloroamphetamine. [4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide. These protocols are based on established methods and can be adapted for the specific this compound analogues under investigation.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target transporter.

Start Start Prep Prepare Membranes (Transfected cells or brain tissue) Start->Prep Incubate Incubate Membranes with Radioligand & Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioligand Filter->Count Analyze Data Analysis (IC50 -> Ki calculation) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize transporter-expressing cells or brain tissue (e.g., striatum for DAT, cortex for NET/SERT) in ice-cold buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and varying concentrations of the 4-CA analogue.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., cocaine for DAT).

    • Incubate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measurement and Data Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Calculate specific binding (Total - Non-specific).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the transport of a radiolabeled substrate into cells or synaptosomes.

Step-by-Step Protocol:

  • Preparation of Cells or Synaptosomes:

    • Use cells stably expressing the transporter of interest or freshly prepared brain synaptosomes.

    • Resuspend in an appropriate physiological buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells/synaptosomes with varying concentrations of the 4-CA analogue.

    • Initiate uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Measurement and Data Analysis:

    • Lyse the cells/synaptosomes on the filter and measure the radioactivity.

    • Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine.

Start Start Prep Prepare Cells or Synaptosomes Start->Prep Load Pre-load with Radiolabeled Monoamine Prep->Load Wash Wash to Remove Excess Radiotracer Load->Wash Induce Incubate with Test Compound to Induce Release Wash->Induce Collect Collect Supernatant (Containing released monoamine) Induce->Collect Count Scintillation Counting of Supernatant Collect->Count Analyze Data Analysis (EC50 calculation) Count->Analyze End End Analyze->End

Caption: Workflow for a monoamine release assay.

Step-by-Step Protocol:

  • Preparation and Loading:

    • Prepare cells or synaptosomes as in the uptake assay.

    • Incubate them with a radiolabeled monoamine to allow for uptake and loading into vesicles.

  • Wash and Baseline Release:

    • Wash the loaded preparations to remove extracellular radiotracer.

    • Collect a baseline sample of the supernatant to measure spontaneous release.

  • Induced Release:

    • Add varying concentrations of the 4-CA analogue to the preparations.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Measurement and Data Analysis:

    • Centrifuge the samples and collect the supernatant.

    • Measure the radioactivity in the supernatant.

    • Calculate the amount of release as a percentage of the total radioactivity in the cells/synaptosomes.

    • Determine the EC50 value by plotting the percentage of release against the log concentration of the test compound.

Conclusion and Future Directions

The in vitro assays presented in this guide provide a robust framework for characterizing and comparing this compound analogues. The available data clearly indicate that the 4-chloro substitution is a powerful modulator of serotonergic activity. Structure-activity relationships, particularly concerning N-alkylation, demonstrate that subtle chemical modifications can lead to significant changes in potency and selectivity at monoamine transporters.

Future research should aim to expand the library of tested 4-CA analogues to further refine our understanding of their SAR. A systematic comparison of binding affinities (Ki) with functional potencies (IC50 and EC50) for a wider range of compounds would be highly valuable. Additionally, more in-depth in vitro neurotoxicity studies are warranted to better predict the potential for adverse effects. By continuing to apply these rigorous in vitro methodologies, the scientific community can advance the development of safer and more effective neurotherapeutics while also improving our understanding of the pharmacology of this important class of compounds.

References

  • para-Chloroamphetamine. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]
  • Fantegrossi WE, Chojnacki MR, Thorndike EB, Partilla JS, Rice KC, Schindler CW, Baumann MH. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. 2024;242:109827.
  • Naphthylaminopropane. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]
  • Lee S, Kim S, Park J, et al.
  • Han DD, Chen W, Gu HH. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacol. 2006;6:6.
  • Fuller RW, Perry KW, Wong DT, Molloy BB. Effects of some homologues of 4-chloroamphetamine on brain serotonin metabolism. Neuropharmacology. 1974;13(7):609-614.
  • Parli CJ, Schmidt M, Miller FP. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations. NIDA Res Monogr. 1979;(22):161-167.
  • Naphthylisopropylamine. chemeurope.com. Accessed January 8, 2026. [Link]
  • Cignarella G, Barlocco D, Gaviraghi G, et al. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. J Med Chem. 1989;32(10):2277-2282.
  • Nichols DE, Marona-Lewicka D, Huang X, Johnson MP. Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochem Pharmacol. 1996;52(8):1317-1323.
  • Sanders-Bush E, Bushing JA, Sulser F. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. J Pharmacol Exp Ther. 1975;192(1):33-41.
  • Chen W, Gu HH. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacol. 2006;6:6.
  • Rothman RB, Ayestas MA, Dersch CM, Baumann MH. Discovery and Development of Monoamine Transporter Ligands. In: Sitte HH, Freissmuth M, eds. Neurotransmitter Transporters. Springer; 2016:359-391.
  • Roy P, Williams M, U'Prichard DC.
  • Erlendsson S, Andersen J, Schiøtt B, Loland CJ. Competitive inhibition of radioligand binding to monoamine transporters in COS-7 cells by dopamine and norepinephrine. Sci Rep. 2017;7(1):12345.
  • Coton D, Baron L, Sheridan J, et al. Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. Forensic Sci Int. 2010;200(1-3):98-106.
  • Noggle FT, Clark CR, DeRuiter J. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal. 2007;5(1-4):3-9.
  • Brzozowski Z, Saczewski F, Gdaniec M. Synthesis, structural characterization and in vitro antitumor activity of 4-dimethylaminopyridinium (6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)methanides. Eur J Med Chem. 2003;38(11-12):991-999.

Sources

A Comparative Guide to Validating the Purity of Synthesized 4-Chlorophenethylamine by NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a critical, non-negotiable step. For a molecule like 4-Chlorophenethylamine, a substituted phenethylamine with significant interest in medicinal chemistry, rigorous purity assessment ensures the reliability of subsequent biological and toxicological studies. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for validating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Purity Validation in Drug Discovery

The core principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[4] This allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration.[5][6] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, making it invaluable for the characterization of novel synthesized compounds.[6]

Workflow for Purity Validation of this compound by NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Purity Calculation & Analysis prep Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Spectrometer (e.g., 400 MHz) transfer->instrument acquire Acquire 1H NMR Spectrum instrument->acquire phase Phasing & Baseline Correction acquire->phase integrate Integrate Signals phase->integrate assign Assign Analyte & Standard Signals integrate->assign impurities Identify Impurity Signals assign->impurities calculate Calculate Purity (w/w %) assign->calculate caption Workflow for NMR-based purity validation.

Caption: Workflow for NMR-based purity validation.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

This protocol outlines a robust method for determining the purity of a synthesized batch of this compound using an internal standard.

Materials and Instrumentation
  • Analyte: Synthesized this compound

  • Internal Standard: A certified reference material (e.g., maleic acid, dimethyl sulfone) with high purity (>99.5%). The choice of standard is critical; it must be soluble in the same deuterated solvent as the analyte, be chemically stable, and have signals that do not overlap with the analyte's signals.[7]

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent must fully dissolve both the analyte and the internal standard.[7][8]

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • High-Precision Balance: For accurate weighing of the analyte and internal standard.

  • Volumetric Glassware & NMR Tubes: Clean and dry to avoid contamination.[9]

Step-by-Step Methodology
  • Preparation of the Stock Solution:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh an equimolar amount of the chosen internal standard into the same vial. The use of an equimolar amount helps in achieving comparable signal intensities.

    • Record the exact masses of both the analyte and the internal standard.

  • Sample Dissolution:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]

    • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used to aid dissolution. A clear, homogeneous solution is essential for accurate results.[7][8]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a clean, dry 5 mm NMR tube.[7]

    • The sample height in the tube should be appropriate for the spectrometer's probe (typically around 4-5 cm).

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Acquire a ¹H NMR spectrum. For quantitative analysis, it is crucial to ensure complete relaxation of all protons. This is achieved by setting a sufficiently long relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons of interest.[1]

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard. Choose well-resolved signals for integration.

Data Interpretation and Purity Calculation

The purity of the this compound sample is calculated using the following formula:[4]

Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • Ianalyte and Istd are the integral values of the signals for the analyte and the internal standard, respectively.

  • Nanalyte and Nstd are the number of protons giving rise to the respective signals.

  • MWanalyte and MWstd are the molecular weights of the analyte and the internal standard.

  • manalyte and mstd are the masses of the analyte and the internal standard.

  • Pstd is the purity of the internal standard.

Comparative Analysis: Interpreting the NMR Spectrum

A typical ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic and aliphatic protons.

Proton Environment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration
Aromatic Protons (ortho to Cl)~7.25Doublet2H
Aromatic Protons (meta to Cl)~7.15Doublet2H
-CH₂- (adjacent to aromatic ring)~2.75Triplet2H
-CH₂- (adjacent to amine)~2.95Triplet2H
-NH₂Variable (often broad)Singlet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Identifying Impurities:

The NMR spectrum should be carefully examined for the presence of any additional signals that do not correspond to this compound or the internal standard.[10][11] Common impurities in the synthesis of phenethylamines may include:

  • Residual Starting Materials: For example, if synthesized from 4-chlorophenylacetonitrile, characteristic signals for the starting material might be observed.

  • By-products: Signals from potential side-reaction products should be considered.

  • Residual Solvents: Peaks corresponding to common laboratory solvents used during synthesis and purification (e.g., diethyl ether, ethyl acetate, dichloromethane) may be present.[12][13]

The presence and identity of these impurities can often be confirmed by comparing the observed chemical shifts to literature values or spectral databases.[14][15]

Alternative and Complementary Techniques

While qNMR is a powerful standalone technique, its combination with other analytical methods provides a more comprehensive purity profile.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule and can help in identifying impurities with different carbon skeletons.[16][17][18][19]

  • 2D NMR Techniques (e.g., COSY, HSQC): These experiments can aid in the structural elucidation of unknown impurities by revealing proton-proton and proton-carbon correlations.[20]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the elemental composition of the main compound and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can separate the main compound from its impurities, providing both retention time and mass information for each component.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the integrity of research and development activities. NMR spectroscopy, particularly quantitative ¹H NMR, offers a robust, accurate, and direct method for purity determination.[3][21] By following a well-designed experimental protocol and carefully interpreting the spectral data, researchers can confidently assess the purity of their synthesized compounds. The integration of complementary analytical techniques further strengthens the purity assessment, providing a comprehensive characterization of the material. This guide serves as a foundational resource for scientists, empowering them to make informed decisions and maintain the highest standards of scientific rigor in their work.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Mestrelab Research. (n.d.).
  • American Chemical Society. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
  • Emery Pharma. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Organomation. (n.d.).
  • University of Alberta. (n.d.).
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. [Link]
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
  • Chemistry Stack Exchange. (2017, March 29).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • Stoltz, B. M., & Grubbs, R. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2055–2057. [Link]
  • ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. [Link]
  • de Souza, D. F., de Aguiar, P. F., & de Oliveira, D. B. (2021). Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR. Journal of Pharmaceutical and Biomedical Analysis, 199, 114040. [Link]
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • Hanna, G. M., & Lau-Cam, C. A. (1990). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences, 79(4), 353–357. [Link]
  • Hanna, G. M., & Lau-Cam, C. A. (1993). NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 849–854. [Link]

Sources

Cross-referencing GC-MS and HPLC data for 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Referencing GC-MS and HPLC Data for the Analysis of 4-Chlorophenethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the robust analysis of this compound (4-CPEA). We will move beyond procedural lists to explore the underlying scientific principles, the rationale behind methodological choices, and the power of cross-referencing data from these two orthogonal techniques to achieve unimpeachable analytical confidence.

The Analytical Imperative: Why this compound Demands a Dual-Technique Approach

This compound (C₈H₁₀ClN) is a substituted phenethylamine that serves as a crucial intermediate in chemical synthesis and a potential impurity or metabolite in pharmaceutical development.[1][2] Its primary amine functional group and chlorinated aromatic ring present unique analytical challenges. Accurate identification and quantification are paramount for quality control, metabolic studies, and forensic toxicology.

Relying on a single analytical technique can introduce ambiguity. For instance, co-eluting compounds in an HPLC run might be resolved in a GC system, or an ambiguous mass spectrum from a thermally labile compound in GC-MS might be clarified by a non-destructive HPLC analysis. By employing both GC-MS and HPLC, we leverage fundamentally different separation mechanisms—volatility and polarity, respectively—to create a self-validating analytical workflow. This orthogonal approach is the cornerstone of modern analytical chemistry, providing a far more complete and trustworthy characterization of the analyte than either method could alone.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[6][7] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column, before being fragmented and detected by a mass spectrometer.[8]

Expertise in Action: The Causality Behind Derivatization

Phenethylamines, including 4-CPEA, possess a primary amine group which is polar and contains active hydrogen. This feature leads to several analytical challenges in GC-MS:

  • Poor Peak Shape: The active hydrogen can form hydrogen bonds with active sites (e.g., residual silanols) on the column and inlet liner, causing significant peak tailing.

  • Adsorption and Low Recovery: The compound can irreversibly adsorb to surfaces in the GC system, leading to poor sensitivity and inaccurate quantification.[9][10]

  • Thermal Instability: While 4-CPEA is relatively stable, many related compounds can degrade at the high temperatures of the GC inlet.

To mitigate these issues, chemical derivatization is an essential pre-analytical step.[11] By reacting the primary amine with a derivatizing agent, we replace the active hydrogen with a non-polar, thermally stable group. This process improves volatility, reduces adsorption, and results in sharp, symmetrical chromatographic peaks.[12] A common and effective agent is N-methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic Anhydride (TFAA), which converts the amine to a trifluoroacetyl (TFA) derivative.[9][10][12]

Experimental Protocol: GC-MS Analysis (TFA Derivatization)
  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of 4-CPEA standard in 1 mL of a suitable solvent (e.g., Methanol or Ethyl Acetate).

    • For unknown samples, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte in an organic solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized residue in 100 µL of Ethyl Acetate for injection.

  • Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

Data Interpretation
  • Retention Time (RT): The derivatized 4-CPEA will elute at a specific time under the defined conditions. This RT is a key identifier.

  • Mass Spectrum: The EI mass spectrum is a molecular fingerprint. For the TFA-derivative of 4-CPEA, you would expect to see a molecular ion peak (M+) and characteristic fragment ions. The primary fragmentation occurs at the Cα-Cβ bond, a hallmark of phenethylamines.[13] The mass spectrum for underivatized 4-CPEA is available in public databases like PubChem and NIST.[1][14]

High-Performance Liquid Chromatography (HPLC): Versatility for Polar and Non-Volatile Analytes

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] It is exceptionally versatile, especially for compounds that are non-volatile, polar, or thermally unstable, making it an excellent orthogonal technique to GC-MS.[3][15]

Expertise in Action: The Causality Behind Method Selection

For 4-CPEA, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

  • Mechanism: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). 4-CPEA, being moderately polar, will be retained on the column and can be effectively eluted by increasing the organic solvent concentration in the mobile phase.

  • Detection: The chlorophenyl group in 4-CPEA is a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector is therefore ideal for both detection and preliminary identification by providing a UV absorbance spectrum.[16]

  • Chiral Separation: Many pharmaceutical compounds are chiral, with enantiomers exhibiting different pharmacological effects. HPLC, using a chiral stationary phase (CSP), is the premier technique for separating enantiomers.[3][17][18] While 4-CPEA itself is not chiral, many of its derivatives and related drugs are, making chiral HPLC a critical capability in this field.[17]

Experimental Protocol: RP-HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of 4-CPEA standard in 1 mL of mobile phase.

    • For unknown samples, perform an appropriate extraction and ensure the final solvent is compatible with the mobile phase.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 225 nm, with spectra collected from 200-400 nm.

Data Interpretation
  • Retention Time (RT): Under isocratic or a specific gradient, 4-CPEA will have a characteristic and reproducible retention time.[19][20][21]

  • UV Spectrum: The DAD provides an absorbance spectrum for the eluting peak. This spectrum, showing specific absorbance maxima (λmax), can be compared against a reference standard to confirm identity.[22]

Data Cross-Referencing: The Synergistic Workflow

The true analytical power is unlocked when data from both techniques are cross-referenced. A confirmed identification requires that the sample and a known reference standard match across both independent systems.

Workflow for Confirmatory Analysis

The following diagram, generated using DOT language, illustrates the logical workflow for cross-referencing GC-MS and HPLC data.

Cross_Referencing_Workflow cluster_0 Sample Analysis cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Cross-Referencing Sample Unknown Sample Prep Sample Preparation (Extraction, Dilution) Sample->Prep HPLC HPLC-UV/PDA System Prep->HPLC Deriv Derivatization (e.g., TFAA) Prep->Deriv HPLC_Data HPLC Data - Retention Time (RT_H) - UV Spectrum HPLC->HPLC_Data Compare Compare vs. Standard - RT_H vs RT_H_std - UV vs UV_std - RT_G vs RT_G_std - MS vs MS_std HPLC_Data->Compare GCMS GC-MS System Deriv->GCMS GCMS_Data GC-MS Data - Retention Time (RT_G) - Mass Spectrum GCMS->GCMS_Data GCMS_Data->Compare Result Confirmation Decision Compare->Result

Sources

A Comparative Analysis of Serotonin Reuptake Inhibition by Phenethylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of serotonin reuptake inhibition by a range of phenethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern the interaction of these compounds with the serotonin transporter (SERT). By synthesizing technical data with field-proven insights, we aim to provide a comprehensive resource for understanding structure-activity relationships (SAR) and the experimental methodologies used to characterize these interactions.

Introduction: The Serotonin Transporter as a Key Modulatory Target

The serotonin transporter (SERT), a member of the SLC6A4 gene family, plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron. This process is vital for terminating the action of 5-HT and maintaining neurotransmitter homeostasis. Consequently, SERT is a primary target for a wide array of therapeutic agents, including antidepressants, as well as a site of action for various psychoactive substances.

Phenethylamine and its derivatives represent a vast chemical space with a significant number of compounds demonstrating affinity for and activity at SERT. Understanding how subtle structural modifications to the phenethylamine scaffold influence their potency and selectivity as serotonin reuptake inhibitors is paramount for the rational design of novel therapeutics and for comprehending the pharmacological profiles of existing compounds.

The Phenethylamine Scaffold: A Foundation for Diverse SERT Ligands

The basic phenethylamine structure, consisting of a phenyl ring connected to an amino group by a two-carbon chain, serves as a versatile template for chemical modification. Alterations at various positions on the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically impact a compound's interaction with SERT.

Key Structural Features Influencing SERT Affinity and Activity

Structure-activity relationship (SAR) studies have elucidated several key principles governing the interaction of phenethylamine derivatives with SERT:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of SERT affinity. Halogenation, particularly at the para-position (4-position), has been shown to enhance potency at SERT.[1][2] For instance, the addition of a chlorine atom at this position in amphetamine to form p-chloroamphetamine (PCA) significantly increases its serotonergic activity.[3][4]

  • Ethylamine Side Chain Modifications: Alterations to the ethylamine linker can influence both potency and mechanism of action. For example, the presence of a β-keto group, as seen in cathinone derivatives, generally reduces potency for uptake inhibition at SERT compared to their amphetamine counterparts.[2]

  • N-Alkylation: Modification of the terminal amine group can also modulate activity. For example, N-methylation of amphetamine to form methamphetamine can alter its overall pharmacological profile.

Comparative Analysis of SERT Inhibition: Quantitative Insights

To provide a clear comparison of the potency of various phenethylamine derivatives as serotonin reuptake inhibitors, the following table summarizes their inhibition constants (Ki) and/or half-maximal inhibitory concentrations (IC50) at the serotonin transporter. Lower values indicate greater potency.

CompoundSERT Inhibition (IC50/Ki, nM)Reference(s)
(+)-Amphetamine>10,000[2]
p-Chloroamphetamine (PCA)4.8 (Ki), 490 (IC50)[3][5]
3,4-Methylenedioxymethamphetamine (MDMA)58 (EC50 for release)[6]
FenfluramineHigh affinity (releaser)[7]
ODMASimilar to MDMA[8][9]
TDMASimilar to MDMA[8][9]
SeDMASimilar to MDMA[8][9]

Note: The presented values are compiled from various studies and may have been determined using different experimental conditions. Direct comparison should be made with caution. EC50 for release indicates the potency of the compound to induce serotonin efflux, which is mechanistically distinct from reuptake inhibition but also mediated by SERT.

Mechanistic Insights: Reuptake Inhibition vs. Substrate-Type Releasers

Phenethylamine derivatives can interact with SERT in two primary ways: as inhibitors that block the transporter's function, or as substrates that are transported into the neuron, leading to a reversal of the transporter's direction and subsequent efflux of serotonin.[2] This distinction is crucial for understanding their overall pharmacological effects. For instance, while selective serotonin reuptake inhibitors (SSRIs) primarily act as blockers, compounds like MDMA and fenfluramine are known to be potent serotonin releasers.[6][7]

Below is a diagram illustrating the synaptic action of serotonin and the mechanism of its reuptake inhibition by phenethylamine derivatives.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Serotonin) Serotonin_cleft Serotonin (5-HT) Vesicle->Serotonin_cleft Release SERT Serotonin Transporter (SERT) SERT->Vesicle Recycling Phenethylamine Phenethylamine Derivative Phenethylamine->SERT Inhibition Serotonin_cleft->SERT Reuptake Receptor Postsynaptic 5-HT Receptor Serotonin_cleft->Receptor Binding

Caption: Mechanism of Serotonin Reuptake Inhibition.

Experimental Protocols for Assessing SERT Inhibition

The characterization of a compound's activity at SERT relies on robust and validated in vitro assays. The two most common methods are radioligand binding assays and synaptosomal uptake assays.

In Vitro SERT Binding Assay

This assay measures the affinity of a test compound for SERT by its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Experimental Workflow:

A Prepare Membranes (Expressing SERT) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E A Isolate Synaptosomes from Brain Tissue B Pre-incubate Synaptosomes with Test Compound A->B C Initiate Uptake with Radiolabeled Serotonin B->C D Terminate Uptake and Separate Synaptosomes (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Determine IC50) E->F

Caption: Workflow for a Synaptosomal Serotonin Uptake Assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., striatum or cortex) of a laboratory animal (e.g., rat or mouse) using differential centrifugation and a sucrose gradient.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of the test phenethylamine derivative in a suitable buffer.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

  • Incubation: Incubate the mixture for a short period at a physiological temperature (e.g., 37°C) to allow for serotonin uptake.

  • Uptake Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Scintillation Counting: Quantify the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific serotonin uptake.

Conclusion and Future Directions

The phenethylamine scaffold continues to be a rich source of compounds that modulate the serotonin transporter. A thorough understanding of the structure-activity relationships governing their interaction with SERT is essential for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the characterization of these interactions.

Future research in this area will likely focus on the development of more selective SERT inhibitors, as well as compounds with mixed pharmacology that may offer novel therapeutic benefits. Furthermore, a deeper understanding of the molecular determinants of substrate versus inhibitor activity at SERT will be crucial for designing compounds with tailored pharmacological profiles.

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2012). Effects of MDMA and related analogs on plasma 5-HT: Relevance to 5-HT transporters in blood and brain. Journal of Pharmacology and Experimental Therapeutics, 341(1), 244–252. [Link]
  • Bon-Marrero, F., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. Journal of Medicinal Chemistry. [Link]
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]
  • López-Arnau, R., et al. (2021). Bioisosteric analogs of MDMA: improving the pharmacological profile?. Psychopharmacology, 238(11), 3137–3154. [Link]
  • López-Arnau, R., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. [Link]
  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468. [Link]
  • Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Biochemistry, 31(29), 6710–6718. [Link]
  • Kovacs, A. D., et al. (2002). High-dose fenfluramine administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain. Journal of Neurochemistry, 81(1), 115-123. [Link]
  • Cassin, S., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 122. [Link]
  • Rothman, R. B., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]
  • J S, A., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments.
  • Sucic, S., et al. (2013). Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. Proceedings of the National Academy of Sciences, 110(25), E2306-E2315. [Link]
  • Wang, Y., et al. (2024).
  • Reith, M. E., et al. (2015). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Journal of Pharmacology and Experimental Therapeutics, 352(1), 127-137. [Link]
  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78513. [Link]
  • Baumann, M. H., & Rothman, R. B. (2019). Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT...
  • Rothman, R. B., et al. (2001). In vitro dopamine and serotonin uptake transporter inhibition (IC50...).
  • Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2). [Link]
  • la Fougère, C., et al. (2007). Effect of Increased Serotonin Levels on [18F]MPPF Binding in Rat Brain: Fenfluramine vs the Combination of Citalopram and Ketanserin.
  • Molliver, D. C., & Molliver, M. E. (1990). Fenfluramine selectively and differentially decreases the density of serotonergic nerve terminals in rat brain: evidence from immunocytochemical studies. Brain Research, 511(1), 165–172. [Link]
  • Wikipedia. (n.d.). para-Chloroamphetamine. In Wikipedia.
  • Kim, K. M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2). [Link]
  • Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. [Link]
  • Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 192(1), 33–41. [Link]
  • Al-Hasani, R., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 707. [Link]
  • Gammaitoni, A., et al. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. American Epilepsy Society. [Link]
  • Wikipedia. (n.d.). Methylphenidate. In Wikipedia.
  • Wang, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Harvey, J. A., McMaster, S. E., & Yunger, L. M. (1975). p-Chloroamphetamine: long-term effects on brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 194(3), 498-507. [Link]

Sources

A Comparative Analysis of 4-Chlorophenethylamine and 4-Fluorophenethylamine in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacological research, the subtle structural modifications of phenethylamine scaffolds can lead to profound differences in biological activity. This guide provides an in-depth comparison of two para-halogenated phenethylamines: 4-Chlorophenethylamine (4-CPEA) and 4-Fluorophenethylamine (4-FPEA). As researchers and drug development professionals, understanding the nuanced effects of halogen substitution is critical for the rational design of novel therapeutic agents targeting monoaminergic systems. This document synthesizes available experimental data, offers insights into the structure-activity relationships, and provides detailed protocols for key biological assays to facilitate further investigation.

Introduction: The Significance of Halogenation in Phenethylamine Pharmacology

Phenethylamines are a class of organic compounds with a phenethylamine backbone that are prevalent in both endogenous neurochemistry and pharmaceutical development.[1][2] Their biological effects are primarily mediated through interactions with monoamine neurotransmitter systems, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as G-protein coupled receptors like the Trace Amine-Associated Receptor 1 (TAAR1).[3][4]

The introduction of a halogen atom at the para-position of the phenyl ring, as in 4-CPEA and 4-FPEA, significantly alters the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and functional activity at various biological targets. Generally, para-substitution can impact a compound's metabolic stability and ability to cross the blood-brain barrier. The choice between a chloro and a fluoro substituent is a critical consideration in drug design, with fluorine often favored for its potential to enhance metabolic stability and binding affinity without a significant increase in steric bulk.

This guide will delve into the known and extrapolated biological profiles of 4-CPEA and 4-FPEA, with a focus on their interactions with monoamine transporters and TAAR1. While direct comparative studies on these two specific phenethylamines are limited, we can infer their likely pharmacological profiles based on data from closely related amphetamine analogues, namely 4-chloroamphetamine (4-CA) and 4-fluoroamphetamine (4-FA).

Comparative Biological Activity: Monoamine Transporters and TAAR1

The primary mechanism of action for many phenethylamines involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. Additionally, many phenethylamines act as agonists at TAAR1, a receptor known to modulate monoaminergic neurotransmission.[5][6]

Monoamine Transporter Inhibition

Structure-activity relationship studies of substituted phenethylamines have revealed that para-halogenation can significantly influence their potency and selectivity at DAT, NET, and SERT.[7] The available data on the amphetamine analogues, 4-CA and 4-FA, provides valuable insights into the likely effects of the chloro and fluoro substitutions in 4-CPEA and 4-FPEA.

A key trend observed is that para-chloro substitution tends to enhance potency at the serotonin transporter.[7] This suggests that 4-CPEA is likely a more potent inhibitor of SERT than 4-FPEA. Both compounds are expected to be potent inhibitors of NET, with potentially less pronounced differences between the two. Their activity at DAT is also expected to be significant, contributing to their stimulant properties.

Table 1: Comparative Monoamine Transporter Inhibition of Para-Halogenated Amphetamine Analogues

CompoundNET IC50 (µM)DAT IC50 (µM)SERT IC50 (µM)
4-Fluoroamphetamine0.08 - 0.43Low micromolar-
4-Chloroamphetamine0.08 - 0.43Low micromolarMore potent than 4-FA

Data is for the amphetamine analogues and is presented to illustrate the expected trend for the corresponding phenethylamines.[8]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

In Vivo Effects: Locomotor Activity

The interaction of phenethylamines with monoamine transporters, particularly DAT, typically results in psychostimulant effects, which can be quantified in animal models by measuring locomotor activity. Studies on fluorinated amphetamine analogs have shown that they produce time- and dose-dependent stimulation of locomotor activity in mice.[11] Similarly, para-chloroamphetamines also induce hyperlocomotion.[7]

Based on these findings, both 4-CPEA and 4-FPEA are expected to increase locomotor activity in rodents. The magnitude and duration of this effect will depend on their respective potencies at the monoamine transporters, as well as their pharmacokinetic profiles. It is plausible that the differing activities at SERT between the two compounds could lead to qualitative differences in their behavioral profiles.

Experimental Protocols

To facilitate a direct and quantitative comparison of 4-CPEA and 4-FPEA, the following detailed experimental protocols are provided. These assays are standard in the field of neuropharmacology and are designed to provide robust and reproducible data.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of 4-CPEA and 4-FPEA for DAT, NET, and SERT.

Causality Behind Experimental Choices: This assay directly measures the ability of the test compounds to displace a known high-affinity radioligand from the transporter, providing a quantitative measure of binding affinity. The choice of cell membranes from HEK293 cells stably expressing the human transporters ensures a clean system to study each transporter in isolation.

Experimental Workflow Diagram:

G prep Prepare cell membranes (HEK293 expressing hDAT, hNET, or hSERT) plate Plate membranes in 96-well plates prep->plate add_ligands Add radioligand and competing ligands (4-CPEA or 4-FPEA at various concentrations) plate->add_ligands incubate Incubate to reach binding equilibrium add_ligands->incubate harvest Harvest onto filter mats (separates bound from free radioligand) incubate->harvest wash Wash to remove non-specific binding harvest->wash scintillate Add scintillation cocktail and count wash->scintillate analyze Analyze data to determine Ki values scintillate->analyze

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) near its Kd value.

      • A range of concentrations of 4-CPEA or 4-FPEA.

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • For determination of non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for TAAR1 Activation

This protocol describes a functional assay to measure the ability of 4-CPEA and 4-FPEA to activate TAAR1, which is a Gs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).

Causality Behind Experimental Choices: This assay provides a direct measure of the functional consequence of receptor activation. The use of a stable cell line expressing TAAR1 and a sensitive detection method for cAMP (such as HTRF or a reporter gene assay) ensures a robust and quantitative readout of agonist activity.

Signaling Pathway Diagram:

G ligand 4-CPEA or 4-FPEA receptor TAAR1 ligand->receptor g_protein Gs receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: TAAR1 Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human TAAR1 in appropriate growth medium.

    • Seed the cells into a 96-well or 384-well white, solid-bottom plate at a density that will result in approximately 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of 4-CPEA and 4-FPEA in assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Remove the growth medium from the cells and replace it with the assay buffer containing the test compounds.

    • Include a positive control (e.g., the known TAAR1 agonist β-phenylethylamine) and a vehicle control.

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound using non-linear regression analysis.

In Vivo Locomotor Activity Assay in Mice

This protocol describes a method to assess the stimulant effects of 4-CPEA and 4-FPEA by measuring spontaneous locomotor activity in mice.

Causality Behind Experimental Choices: The open field test is a standard and reliable method for assessing general locomotor activity and exploratory behavior in rodents. The use of automated activity monitors with infrared beams provides an objective and quantitative measure of movement. A habituation period is included to reduce the influence of novelty-induced hyperactivity on the drug's effects.

Experimental Workflow Diagram:

G acclimate Acclimate mice to the testing room habituate Place mice in locomotor activity chambers for habituation acclimate->habituate administer Administer test compound (4-CPEA, 4-FPEA, or vehicle) habituate->administer record Record locomotor activity over time administer->record analyze Analyze data (e.g., total distance traveled, rearing frequency) record->analyze

Caption: Locomotor Activity Assay Workflow.

Step-by-Step Methodology:

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6J strain) housed under a 12-hour light/dark cycle with ad libitum access to food and water.

    • Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Apparatus:

    • Use standard locomotor activity chambers equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

  • Procedure:

    • Place each mouse individually into a locomotor activity chamber and allow for a 30-60 minute habituation period.

    • After habituation, administer 4-CPEA, 4-FPEA, or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection). A range of doses should be tested.

    • Immediately return the mouse to the activity chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.

Conclusion and Future Directions

The comparative analysis of this compound and 4-Fluorophenethylamine highlights the critical role of para-halogenation in modulating the pharmacological profile of phenethylamines. Based on structure-activity relationships from closely related compounds, it is hypothesized that 4-CPEA will exhibit greater potency at the serotonin transporter compared to 4-FPEA, which may translate to distinct in vivo behavioral effects. Both compounds are expected to be agonists at TAAR1 and to induce stimulant-like effects on locomotor activity.

The provided experimental protocols offer a robust framework for researchers to empirically test these hypotheses and to generate the quantitative data necessary for a definitive comparison. Such studies are essential for advancing our understanding of the structure-activity relationships of halogenated phenethylamines and for the development of novel pharmacological tools and potential therapeutics for a range of neuropsychiatric disorders. Future research should also investigate the metabolic stability, pharmacokinetic profiles, and potential for off-target effects of these compounds to build a comprehensive understanding of their in vivo pharmacology.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics.
  • Halldin, C., et al. (2005).
  • Rickli, A., et al. (2023).
  • Dring, M. J. (1979). Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors. Journal of Pharmacy and Pharmacology.
  • Revel, F. G., et al. (2013). Binding affinities, EC50 and IC50 values of RO5256390 and RO5263397 at primate and rodent TAAR1.
  • Baker, G. B., et al. (1976). Effects of p-chloro-beta-phenylethylamine on the uptake and release of putative amine neurotransmitters in rat brain. British Journal of Pharmacology.
  • Kudryavtsev, D. S., et al. (2022). Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules.
  • Johnson, M. P., et al. (1990). Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine. European Journal of Pharmacology.
  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity.
  • Chen, H. H., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology.
  • Luethi, D., et al. (2019).
  • PubChem. (2025). p-Chloroamphetamine.
  • Wojcieszak, J., et al. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research.
  • ResearchGate. (2021). Effect of drugs on the locomotory activity of animals.
  • Wikipedia. (2024). Substituted phenethylamine.
  • Wikipedia. (2024). Phenethylamine.
  • Sallaberry, C. A., & Lau, S. S. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology.
  • Green, A. R., & Grahame-Smith, D. G. (1976). Evidence concerning the involvement of 5-hydroxytryptamine in the locomotor activity produced by amphetamine or tranylcypromine plus L-DOPA. British Journal of Pharmacology.
  • Kudryavtsev, D. S., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • Miller, G. M. (2020). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Neuroscience.
  • Wikipedia. (2024). para-Chloroamphetamine.
  • Singh, N., et al. (2022). Influence of L-3, 4-dihydroxyphenylalanine on locomotor activities and behavioral changes in rats.
  • Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology.
  • Rios, R., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • Taccola, G., & Nistri, A. (1998).
  • Wu, R., et al. (2022). Wakefulness Induced by TAAR1 Partial Agonism in Mice Is Mediated Through Dopaminergic Neurotransmission. MDPI.
  • Medvedev, I. O., et al. (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. Frontiers in Behavioral Neuroscience.
  • Duan, H., & Wang, J. (2015). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics.
  • UNODC. (n.d.). Details for Phenethylamines.
  • Taylor & Francis. (2022). Phenethylamine – Knowledge and References. Taylor & Francis Online.
  • PubChem. (2025). p-Fluorophenethylamine.
  • Liu, P., et al. (2022). The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice. Psychopharmacology.
  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation.

Sources

A Comparative Guide to the Serotonergic Effects of 4-Chlorophenethylamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Serotonergic Profiling in Drug Development

The serotonergic system, with its vast network of receptors and transporters, is a critical modulator of a wide array of physiological and psychological processes. Consequently, it is a primary target for therapeutic intervention in numerous disorders, including depression, anxiety, and psychosis. Phenethylamines, a broad class of compounds characterized by a core phenethylamine structure, are well-known for their psychoactive properties and interactions with monoamine neurotransmitter systems.[1][2] The addition of a chlorine atom at the para position of the phenyl ring, as seen in 4-chlorophenethylamine (4-CPEA) and its analogues, can significantly alter the pharmacological profile, often enhancing serotonergic activity.[3][4]

However, this enhanced serotonergic activity is a double-edged sword. While it can be therapeutically beneficial, it also carries the risk of adverse effects, including the potentially life-threatening serotonin syndrome and long-term neurotoxicity.[5] For instance, the well-studied analogue, p-chloroamphetamine (PCA), is a potent serotonin-releasing agent but is also a known serotonergic neurotoxin, limiting its clinical utility.[6][7][8] Therefore, a thorough and systematic assessment of the serotonergic effects of novel 4-CPEA analogues is paramount for identifying compounds with desirable therapeutic windows and minimal toxicity.

This guide provides a comprehensive framework for assessing and comparing the serotonergic effects of 4-CPEA analogues. We will delve into the key molecular targets, present detailed protocols for essential in vitro and in vivo assays, and offer a comparative analysis of representative compounds based on available data. Our objective is to equip researchers with the knowledge and methodologies necessary to conduct rigorous, self-validating studies in the pursuit of safer and more effective serotonergic agents.

I. The Serotonergic Landscape: Key Molecular Targets for 4-CPEA Analogues

The serotonergic activity of 4-CPEA analogues is primarily mediated through their interaction with two key protein families: serotonin (5-HT) receptors and the serotonin transporter (SERT).

Serotonin (5-HT) Receptors

There are at least 14 distinct 5-HT receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[9] Most are G-protein coupled receptors (GPCRs) that trigger a cascade of intracellular signaling events upon activation, while the 5-HT3 receptor is a ligand-gated ion channel.[9][10] For the scope of this guide, we will focus on the 5-HT2A receptor, a subtype heavily implicated in the psychoactive effects of many phenethylamines and a key target for antipsychotic medications.[11][12] The affinity of a compound for various 5-HT receptors (receptor binding profile) and its functional consequence (agonist, antagonist, or inverse agonist activity) are critical determinants of its overall pharmacological effect.

Serotonergic Signaling Pathway Overview

The following diagram illustrates the major signaling cascades initiated by the activation of different 5-HT receptor subtypes.

G cluster_receptors 5-HT Receptors cluster_gproteins G-Proteins cluster_effectors Effector Systems cluster_second_messengers Second Messengers & Downstream Effects 5-HT1 5-HT1 Gi_o Gαi/o 5-HT1->Gi_o couples to 5-HT2 5-HT2 Gq_11 Gαq/11 5-HT2->Gq_11 couples to 5-HT4_6_7 5-HT4/6/7 Gs Gαs 5-HT4_6_7->Gs couples to 5-HT3 5-HT3 Ion_Channel Cation Channel 5-HT3->Ion_Channel is an AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PLC Phospholipase C (PLC) Gq_11->PLC activates Gs->AC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ion_Influx Na⁺/K⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx mediates PKA Protein Kinase A (PKA) cAMP->PKA activates Ca2 Ca²⁺ IP3_DAG->Ca2 releases PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Ca2->PKC activates MAPK MAPK Pathway PKC->MAPK activates Neuronal_Excitability Neuronal Excitability MAPK->Neuronal_Excitability alters PKA->Neuronal_Excitability alters Ion_Influx->Neuronal_Excitability alters G Start Start Test_Compound 4-CPEA Analogue Start->Test_Compound Receptor_Binding Radioligand Binding Assay (e.g., 5-HT2A) Test_Compound->Receptor_Binding Transporter_Uptake SERT Uptake Assay Test_Compound->Transporter_Uptake Functional_Assay Functional Assay (e.g., Calcium Flux for 5-HT2A) Receptor_Binding->Functional_Assay Transporter_Release SERT Release Assay Transporter_Uptake->Transporter_Release Data_Analysis Data Analysis: Ki, IC50, EC50, Emax Transporter_Release->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro serotonergic profiling.

These assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.

Detailed Protocol: 5-HT2A Receptor Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors. [13] * Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [13] * Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). [13]

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (the 4-CPEA analogue). [14][15] * For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled 5-HT2A ligand (e.g., 10 µM mianserin). [16] * Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium. [15]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand. [13][14][17] * Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. [13][17]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]

These assays differentiate between transporter inhibitors and releasers.

Detailed Protocol: SERT Uptake Inhibition Assay

  • Cell Culture:

    • Use cells endogenously or recombinantly expressing human SERT, such as human placental choriocarcinoma (JAR) cells or transfected HEK293 cells. [18]Grow cells to confluence in 96-well plates. [19]

  • Uptake Assay:

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a known SERT inhibitor (e.g., fluoxetine) for a specified time.

    • Initiate the uptake by adding a fixed concentration of radiolabeled serotonin ([³H]5-HT). [18] * Incubate for a short period (e.g., 15-60 minutes) at 37°C. [18] * Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer. [18] * Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of [³H]5-HT uptake.

Detailed Protocol: SERT Release Assay

  • Synaptosome Preparation (or use of SERT-expressing cells):

    • Prepare synaptosomes (isolated nerve terminals) from rat brain tissue (e.g., whole brain minus caudate and cerebellum). [20] * Alternatively, use SERT-expressing cells.

  • Loading with Radiotracer:

    • Pre-load the synaptosomes or cells by incubating them with [³H]5-HT. [20]This allows the radiotracer to be taken up and stored in vesicles.

  • Release Assay:

    • Wash the loaded synaptosomes/cells to remove extracellular [³H]5-HT.

    • Initiate release by adding varying concentrations of the test compound.

    • After a short incubation, separate the extracellular medium from the synaptosomes/cells by rapid filtration or centrifugation.

    • Measure the amount of [³H]5-HT released into the medium.

  • Data Analysis:

    • Determine the EC50 value for the release of [³H]5-HT.

In Vivo Assays: Assessing Physiological and Behavioral Outcomes

In vivo studies are crucial for understanding the integrated effects of a compound in a whole organism.

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. [21][22][23] Detailed Protocol: In Vivo Microdialysis for Serotonin Release

  • Surgical Implantation:

    • Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in serotonergic innervation (e.g., the striatum or prefrontal cortex). [23] * Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). [21][23] * Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer the 4-CPEA analogue (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure the change in extracellular serotonin levels over time.

  • Sample Analysis:

    • Analyze the serotonin concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [21]

  • Data Analysis:

    • Express the post-drug serotonin levels as a percentage of the baseline levels to determine the magnitude and time course of serotonin release.

Behavioral assays in rodents, such as the serotonin syndrome rating scale, can provide a qualitative and quantitative measure of the overall serotonergic activity of a compound. The serotonin syndrome is characterized by a constellation of symptoms including tremor, rigidity, hindlimb abduction, and reciprocal forepaw treading. [6]

Neurotoxicity Assessment

Given the known neurotoxicity of some chlorinated phenethylamines, it is crucial to assess this potential.

Experimental Workflow for Neurotoxicity Assessment

G Start Start Compound_Admin Administer 4-CPEA Analogue (acute or chronic dosing) Start->Compound_Admin In_Vitro_Tox In Vitro Cytotoxicity Assay (e.g., SH-SY5Y cells) Compound_Admin->In_Vitro_Tox In_Vivo_Tox In Vivo Neurochemical Analysis Compound_Admin->In_Vivo_Tox Behavioral_Assessment Long-term Behavioral Assessment Compound_Admin->Behavioral_Assessment Data_Analysis Data Analysis: Cell viability (EC50), Neurotransmitter levels, Behavioral changes In_Vitro_Tox->Data_Analysis In_Vivo_Tox->Data_Analysis Behavioral_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the neurotoxicity of 4-CPEA analogues.

Long-term depletion of brain serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), as well as a reduction in SERT density (measured by radioligand binding), are hallmarks of serotonergic neurotoxicity. [8]These can be assessed in animals at various time points (e.g., 7 days) after drug administration. In vitro, cytotoxicity can be evaluated in neuronal cell lines like SH-SY5Y. [24]

III. Comparative Analysis of this compound Analogues

The serotonergic effects of 4-CPEA analogues are highly dependent on their specific chemical structure. Substitutions on the phenyl ring, the α- and β-carbons of the ethylamine sidechain, and the terminal amine all contribute to the final pharmacological profile.

Structure-Activity Relationships (SAR)
  • Para-Substitution: Halogen substitution at the para-position of the phenyl ring generally increases serotonergic activity. [3][11]Para-chloro substitution, as in 4-CPEA and its derivatives, tends to confer potent serotonin-releasing properties. [3][4]* α-Alkylation: The presence of an α-methyl group (as in PCA) is often crucial for neurotoxicity. [6]Replacing the α-methyl with an α-ethyl group, as in 4-chloro-α-ethylphenethylamine (4-CAB), can reduce both serotonergic potency and neurotoxicity compared to PCA. [1]* N-Alkylation: N-alkylation can have variable effects. While it can sometimes decrease affinity for 5-HT receptors, it can also influence the selectivity for different monoamine transporters. [1]

Comparative Data Table

The following table summarizes hypothetical comparative data for a series of 4-CPEA analogues based on established SAR principles. Note: These values are illustrative and should be experimentally determined for novel compounds.

Compound5-HT2A Binding Affinity (Ki, nM)SERT Uptake Inhibition (IC50, nM)SERT Release (EC50, nM)In Vivo 5-HT Release (% Baseline)Neurotoxicity Potential
4-CPEA 50015080+++Moderate
PCA (p-chloroamphetamine) 2005020+++++High
4-CAB (4-chloro-α-ethylphenethylamine) 35010060+++Reduced
N-methyl-4-CPEA 60012070+++Moderate
2,4-dichloro-PEA 400180100++To be determined
  • Interpretation:

    • A lower Ki value indicates higher binding affinity.

    • Lower IC50 and EC50 values indicate greater potency for SERT inhibition and release, respectively.

    • "In Vivo 5-HT Release" is a qualitative measure of the peak increase in extracellular serotonin.

    • "Neurotoxicity Potential" is a qualitative assessment based on structural similarity to known neurotoxins and should be confirmed experimentally.

IV. Conclusion and Future Directions

The assessment of the serotonergic effects of this compound analogues requires a multifaceted and rigorous experimental approach. By combining in vitro assays to determine molecular interactions with in vivo studies to evaluate physiological and behavioral outcomes, researchers can build a comprehensive pharmacological profile for novel compounds. The structure-activity relationships discussed herein provide a valuable framework for guiding the design of new analogues with improved therapeutic potential and reduced toxicity.

Future research should focus on developing more selective ligands that can differentiate between the various 5-HT receptor subtypes and that exhibit a favorable balance of SERT inhibition versus release. Furthermore, the application of quantitative structure-activity relationship (QSAR) modeling can aid in predicting the serotonergic activity and neurotoxicity of novel compounds, thereby streamlining the drug discovery process. [4][25]Ultimately, a thorough understanding of the serotonergic effects of 4-CPEA analogues is essential for the development of safer and more effective medications for a range of neurological and psychiatric disorders.

References

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate.
  • Simplified schematic of a neuron illustrating the serotonergic... - ResearchGate.
  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics - ClinPGx.
  • Serotonergic Synapse Pathway - Creative Diagnostics.
  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs).
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Brain serotonergic circuitries - PMC - PubMed Central.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed.
  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.
  • Development and validation of quantitative structure-activity relationship models for compounds acting on serotoninergic receptors - PubMed.
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC - PubMed Central.
  • Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC - PubMed Central.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor - Analytical Chemistry - ACS Figshare.
  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC - NIH.
  • SERT Transporter Assay - BioIVT.
  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC - PubMed Central.
  • p-Chloroamphetamine - Wikipedia.
  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PubMed Central.
  • Quantitative Structure-Activity Relationships - DeepDyve.
  • Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study - PubMed.
  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central.
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC.
  • Quantitative structure–activity relationship - Wikipedia.
  • 4-Chlorophenylisobutylamine - Wikipedia.
  • p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem - NIH.
  • Effects of p-chloroamphetamine on brain serotonin neurons - PubMed.
  • Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed.
  • A pragmatic workflow for human relevance assessment of toxicological pathways and associated new approach methodologies - PubMed.
  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central.
  • Long-lasting behavioral sensitization to psychostimulants following p-chloroamphetamine-induced neurotoxicity in mice - PubMed.
  • Substituted phenethylamine - Wikipedia.

Sources

A Researcher's Guide to the Locomotor Stimulant Effects of Phenethylamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the locomotor stimulant effects of various phenethylamine derivatives, a class of compounds central to neuroscience research and drug development. We will delve into the structural nuances that dictate their potency and efficacy, the underlying neurochemical mechanisms, and the standardized methodologies used to quantify their behavioral effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships within this critical chemical class.

Introduction: Phenethylamine, The Progenitor of Psychostimulants

Phenethylamine (PEA) is an endogenous trace amine found in the mammalian central nervous system.[1][2] Structurally, it consists of a benzene ring attached to an ethylamine side chain.[3] While it acts as a neuromodulator and can stimulate the release of key monoamines like dopamine and norepinephrine, its physiological effects are transient due to rapid metabolism by monoamine oxidase (MAO).[1][2]

The true pharmacological significance of phenethylamine lies in its role as a structural backbone. Simple substitutions to its phenyl ring, sidechain, or amino group give rise to a vast array of synthetic derivatives with profoundly enhanced potency, metabolic stability, and diverse psychoactive properties.[4] These derivatives include well-characterized stimulants like amphetamine, empathogens such as MDMA, and a burgeoning class of synthetic cathinones.[5][6][7] A primary and quantifiable behavioral output shared by these compounds is the stimulation of locomotor activity, making it a crucial endpoint for preclinical assessment and comparison.[7]

This guide will compare the locomotor effects of key phenethylamine derivatives, grounding the analysis in experimental data and established pharmacological principles.

Quantifying Locomotor Activity: The Open-Field Test

The primary rationale for using locomotor activity as a metric is its direct correlation with the stimulation of central dopaminergic pathways, particularly the mesolimbic system, which is a hallmark of most psychostimulant drugs.[7] The Open-Field Test (OFT) is the gold-standard assay for this purpose, providing a robust and reproducible method to assess both general activity and specific behavioral patterns.

Experimental Workflow: Open-Field Test

The workflow is designed to ensure data integrity by minimizing confounding variables such as novelty-induced anxiety and experimenter interference.

G cluster_pre Pre-Trial Phase cluster_trial Experimental Phase cluster_post Post-Trial Phase acclimation 1. Animal Acclimation (Min. 1 week) habituation 2. Habituation to Test Room (Min. 1 hour before test) acclimation->habituation Reduces stress injection 3. Drug/Vehicle Administration (e.g., i.p.) habituation->injection placement 4. Placement in Open-Field Arena injection->placement Consistent timing recording 5. Automated Behavioral Recording (e.g., 60-120 min) placement->recording data_analysis 6. Data Analysis (Distance, Rearing, Stereotypy) recording->data_analysis cleanup 7. Arena Cleaning (e.g., 70% Ethanol) recording->cleanup Prevents odor cues

Caption: Workflow for assessing psychostimulant-induced locomotor activity.

Detailed Experimental Protocol: Open-Field Test

This protocol represents a self-validating system through the inclusion of control groups, habituation periods, and standardized data analysis procedures.

  • Animal Housing and Acclimation:

    • Rationale: Stable housing conditions are critical to reduce baseline stress, which can significantly impact locomotor behavior.

    • Procedure: House rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week prior to testing. Provide ad libitum access to food and water.

  • Habituation to the Testing Environment:

    • Rationale: Moving animals to a novel room is a stressor. This step ensures that the observed activity is drug-induced rather than a response to the new environment.

    • Procedure: On the day of the experiment, transfer the animals in their home cages to the testing room at least 60 minutes before the procedure begins. Maintain low light and noise levels.

  • Drug Preparation and Administration:

    • Rationale: Accurate dosing and consistent administration routes are fundamental for reproducibility.

    • Procedure: Dissolve phenethylamine derivatives in a sterile vehicle (e.g., 0.9% saline). Administer the drug or vehicle via a consistent route, typically intraperitoneal (i.p.), at a volume of 5-10 ml/kg. Include a vehicle-only control group and at least 3-5 dose levels for each test compound to establish a dose-response curve.

  • Open-Field Arena and Recording:

    • Rationale: An automated system provides unbiased, continuous data collection.

    • Procedure: Immediately after injection, place the animal in the center of a square open-field arena (e.g., 40x40x40 cm for mice) equipped with infrared photobeam arrays or an overhead video tracking system. The system should be set to record for a duration sufficient to capture the peak effect and decline, typically 60 to 180 minutes.[8]

  • Data Analysis:

    • Rationale: Different parameters can distinguish between types of stimulant effects.

    • Procedure: Quantify key parameters in time bins (e.g., 5-10 minutes).

      • Horizontal Activity (Distance Traveled): The primary measure of locomotor stimulation.

      • Rearing (Vertical Counts): An indicator of exploratory behavior.

      • Stereotypy Counts: Measures repetitive, focused movements (e.g., head weaving, gnawing), which often emerge at higher doses of potent stimulants.[7]

    • Statistical Analysis: Use a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare drug effects to the vehicle control. Calculate ED₅₀ values for potency comparison.

Core Mechanism: Modulation of Monoamine Neurotransmission

The locomotor stimulant effects of phenethylamine derivatives are overwhelmingly mediated by their interaction with monoamine neurotransmitter systems: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[9] Their primary molecular targets are the plasma membrane transporters—DAT, NET, and SERT—and the intracellular trace amine-associated receptor 1 (TAAR1).[1][9]

These compounds typically function as releasing agents . They are taken up into the presynaptic neuron by the transporters, disrupt the vesicular storage of monoamines via interaction with VMAT2, and reverse the direction of the plasma membrane transporters, causing a massive, non-exocytotic efflux of neurotransmitters into the synapse.[1] This surge of dopamine in the nucleus accumbens is the principal driver of hyperlocomotion.[7][10]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron PEA Phenethylamine Derivative DAT DAT/NET/SERT PEA->DAT 1. Enters via Transporter Vesicle Synaptic Vesicle (VMAT2) PEA->Vesicle 2. Disrupts Vesicular Storage TAAR1 TAAR1 PEA->TAAR1 Agonist Activity DAT->PEA Synapse Synaptic Cleft DA Dopamine Vesicle->DA 3. Increases Cytosolic DA DA->DAT 4. Efflux via Reversed Transport Receptor Postsynaptic Dopamine Receptors DA->Receptor Response Increased Locomotor Activity Receptor->Response 6. Elicits Neuronal Response

Caption: General mechanism of phenethylamine-induced monoamine release.

Comparative Analysis of Key Derivatives

While most derivatives share the above mechanism, substitutions to the core phenethylamine structure create distinct pharmacological profiles, altering potency, efficacy, and relative affinity for the different monoamine transporters.

A. Amphetamines
  • Amphetamine (α-methylphenethylamine): The addition of a methyl group at the alpha position dramatically increases potency by protecting the molecule from metabolism by MAO. Amphetamine produces a robust, dose-dependent increase in locomotor activity.[11] At lower doses, this manifests as hyperlocomotion, while higher doses lead to the emergence of stereotyped behaviors, which can compete with and reduce forward locomotion.[7] This bimodal effect is a classic hallmark of potent dopamine releasers.[7]

  • Methamphetamine (N-methylamphetamine): The further addition of a methyl group to the amine (N-methylation) increases the compound's lipophilicity. This enhances its ability to cross the blood-brain barrier, resulting in a more rapid onset and greater central potency compared to amphetamine.[5][12]

B. Methylenedioxy-Phenethylamines
  • MDMA (3,4-methylenedioxymethamphetamine): The methylenedioxy ring substitution significantly increases affinity for the serotonin transporter (SERT).[13] Consequently, MDMA is a potent releaser of both serotonin and dopamine.[13] This mixed neurochemical profile results in a complex behavioral output. While it does produce hyperlocomotion, the effect is often less pronounced than that of amphetamine at equivalent doses and is accompanied by other serotonin-mediated behaviors.[14][15] Studies show a strong positive correlation between MDMA-induced locomotion and dialysate levels of both dopamine and serotonin in the brain.[13]

C. Synthetic Cathinones (β-keto Amphetamines)

The defining feature of this class is a ketone group at the beta (β) position of the side chain. This modification generally reduces potency compared to their amphetamine analogues.[16] However, this class is vast and contains compounds with a wide range of potencies and effects.

  • Methcathinone: As the β-keto analogue of methamphetamine, it is a potent locomotor stimulant, producing a dose-dependent increase in activity with an ED₅₀ of 1.39 mg/kg in mice.[8]

  • Pentedrone and Pentylone: These are also effective locomotor stimulants, producing effects that can last up to 6 hours.[8] However, pentylone also produced adverse effects at doses that caused maximal stimulation, highlighting a potentially narrow therapeutic window.[8]

  • MDPV (3,4-methylenedioxypyrovalerone): Noted for being a particularly potent cathinone, MDPV produces increases in locomotion that can be greater and longer-lasting than cocaine and methamphetamine.[5]

  • 4-MEC (4-methylethcathinone): In contrast, 4-MEC produces locomotor stimulant effects that are shorter in duration, lasting up to 2 hours.[8]

Quantitative Comparison of Locomotor Effects

The following table summarizes experimental data from locomotor studies in rodents, providing a quantitative basis for comparison.

CompoundAnimal ModelED₅₀ (mg/kg)Peak Effect (% of Vehicle Control)Duration of ActionKey Observations
Methcathinone Mouse1.39~267%Up to 6 hoursClassic inverted U-shaped dose-effect curve.[8]
Pentedrone MouseN/A>200%Up to 6 hoursPotent and long-lasting stimulant effects.[8]
Pentylone MouseN/A>200%Up to 6 hoursConvulsions observed at higher doses (100 mg/kg).[8]
4-MEC MouseN/A>200%Up to 2 hoursShorter duration of action compared to other cathinones.[8]
N-Ethylpentylone Mouse0.73>500%3-4 hoursVery potent locomotor stimulant.[14]
Dimethylone Mouse4.9~500%1-2 hoursDose-dependent increases in locomotor activity.[14]
MDMA MouseN/A~550%2-3 hoursDepressant effects at low doses, followed by stimulation.[14]
Amphetamine Mouse~1.0-2.0Dose-dependent~2-3 hoursBimodal response: locomotion at low doses, stereotypy at high doses.[7][11]

Note: ED₅₀ and Peak Effect values are approximate and can vary based on specific experimental conditions, species, and strain. Data is synthesized from cited literature.[7][8][11][14]

Conclusion and Future Directions

The phenethylamine scaffold is a remarkable template for generating CNS stimulants. The comparative analysis clearly demonstrates that while locomotor stimulation is a common endpoint, the potency, efficacy, duration, and safety profile of these derivatives are dictated by specific structural modifications.

  • Key Structure-Activity Relationships:

    • α-methylation (e.g., amphetamine) is critical for preventing metabolism and enhancing potency over the parent phenethylamine.[17]

    • β-keto addition (cathinones) generally reduces potency relative to amphetamine counterparts but creates a diverse class of stimulants.[16]

    • Ring substitutions (e.g., MDMA's methylenedioxy group) can fundamentally alter transporter selectivity, shifting the neurochemical profile from purely dopaminergic to mixed dopaminergic/serotonergic.[13]

    • N-alkylation (e.g., methamphetamine) can enhance blood-brain barrier penetration and central potency.[5]

This guide underscores the power of systematic preclinical evaluation. By employing standardized behavioral paradigms like the open-field test, researchers can effectively dissect the structure-activity relationships that govern the stimulant properties of novel phenethylamine derivatives. Future research should continue to integrate these behavioral assays with in-vitro transporter binding and uptake assays, as well as in-vivo microdialysis, to build predictive models for the pharmacological effects of newly emerging psychoactive substances.

References

  • Gatch, M. B., Rutledge, M. A., & Forster, M. J. (2015). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Psychopharmacology, 232(7), 1197–1205. [Link]
  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 199, 50–58. [Link]
  • Fantegrossi, W. E., Gannon, B. M., Zimmerman, S. M., & Rice, K. C. (2013). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Behavioural Pharmacology, 24(5-6), 343–354. [Link]
  • Wikipedia. (n.d.). Phenethylamine.
  • Adham, N., & Chapin, D. S. (2009). MDMA (Ecstasy) Modulates Locomotor and Prefrontal Cortex Sensory Evoked Activity. Brain Research, 1302, 175-182. [Link]
  • Gatch, M. B., et al. (2017).
  • Marona-Lewicka, D., & Nichols, D. E. (1989). MDMA produces stimulant-like conditioned locomotor activity. Psychopharmacology, 99(3), 352-356. [Link]
  • ResearchGate. (n.d.). Locomotor activity during sensitization to amphetamine (2.0 mg/ kg, i.p.). [Link]
  • Fletcher, P. J., et al. (2011). Serotonergic involvement in methamphetamine-induced locomotor activity: a detailed pharmacological study. Pharmacology Biochemistry and Behavior, 99(2), 275-285. [Link]
  • Vanderschuren, L. J., & Kalivas, P. W. (2000). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. Psychopharmacology, 152(4), 361-370. [Link]
  • ResearchGate. (n.d.). Effect of MDMA on spontaneous locomotor activity in mice. [Link]
  • Piras, G., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8535. [Link]
  • ResearchGate. (n.d.). Effects of MDMA on locomotor activity in an open-field. [Link]
  • Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Clinical Psychopharmacology, 35(6), 701-708. [Link]
  • Baumann, M. H., et al. (2007). Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain. Neuropsychopharmacology, 32(5), 1189-1199. [Link]
  • Banyan Treatment Centers. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Phenethylamine.
  • Dourish, C. T. (1981). Behavioural effects of acute and chronic beta-phenylethylamine administration in the rat: evidence for the involvement of 5-hydroxytryptamine. Neuropharmacology, 20(11), 1067-1072. [Link]
  • Blough, B. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 243, 109772. [Link]
  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109772. [Link]
  • Fink-Jensen, A., et al. (2005). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Journal of Neurochemistry, 94(2), 483-492. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Phenethylamine.
  • Hiramatsu, M., & Nabeshima, T. (1993). Behavioral sensitization to beta-phenylethylamine (PEA): enduring modifications of specific dopaminergic neuron systems in the rat. Neuroscience Letters, 153(2), 195-198. [Link]
  • Karila, L., et al. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 25(10), 5283. [Link]
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Dyck, L. E. (1984). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Brain Research Bulletin, 12(1), 23-28. [Link]
  • Science.gov. (n.d.). beta-phenylethylamine produces locomotor: Topics. [Link]
  • RTI International. (n.d.).
  • Al-Hasani, R., et al. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Frontiers in Behavioral Neuroscience, 18, 1404169. [Link]
  • Varlinskaya, E. I., & Spear, L. P. (2014). Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens. Frontiers in Behavioral Neuroscience, 8, 303. [Link]
  • Williams, S. K., et al. (2013). Altered locomotor and stereotyped responses to acute methamphetamine in adolescent, maternally separated rats. Behavioural Brain Research, 245, 1-8. [Link]
  • Perez, J. A., et al. (2014). EFFECTS OF METHAMPHETAMINE ON LOCOMOTOR ACTIVITY AND THALAMIC GENE EXPRESSION IN LEPTIN-DEFICIENT OBESE MICE. Neuroscience, 278, 29-41. [Link]
  • ResearchGate. (n.d.). Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion. [Link]
  • ResearchGate. (n.d.). Amphetamine induced a paradoxical calming effect on locomotor activity... [Link]

Sources

A Researcher's Guide to Validating the Biological Targets of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological targets of 4-Chlorophenethylamine (4-CPEA). As a substituted phenethylamine, 4-CPEA is predicted to interact with the complex machinery of monoaminergic neurotransmission.[1] However, a lack of specific experimental data necessitates a structured and self-validating approach to elucidate its precise molecular interactions. This document outlines a logical, multi-tiered experimental strategy, from initial broad screening to specific functional validation, designed to build a robust and defensible pharmacological profile. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and compare the potential findings for 4-CPEA against well-characterized alternative compounds to provide essential context.

Part 1: Strategic Overview of the Target Validation Workflow

Our proposed workflow is as follows:

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Focused Target Class Screening cluster_2 Phase 3: In-Depth Functional Validation A Affinity Chromatography-Mass Spectrometry (AC-MS) C Putative Protein Targets (e.g., GPCRs, Transporters, Enzymes) A->C Identifies binding partners B Thermal Proteome Profiling (TPP) B->C Identifies changes in protein stability upon binding D Receptor Binding Panel (e.g., Dopamine, Serotonin, Adrenergic) C->D E Transporter Uptake/Binding Assays (DAT, NET, SERT) C->E F Enzyme Inhibition Assays (MAO-A, MAO-B) C->F G Validated 'Hit' Targets D->G High-affinity binding E->G Potent inhibition/release F->G Potent inhibition H Functional Assays (e.g., cAMP accumulation, Ca2+ flux) G->H J Comparative Analysis vs. Alternatives (e.g., Amphetamine, PCA) G->J I Signaling Pathway Analysis H->I

Caption: A multi-phase workflow for validating 4-CPEA's biological targets.

Part 2: Experimental Methodologies and Protocols

This section provides detailed protocols for the key experiments outlined in the workflow. The choice of these specific assays is driven by the structural similarity of 4-CPEA to endogenous trace amines and synthetic psychostimulants, which are known to engage monoamine transporters, G-protein coupled receptors (GPCRs), and metabolic enzymes.[1][2]

Phase 1: Unbiased Target Identification

To cast a wide net for potential 4-CPEA interacting proteins, chemical proteomics approaches are indispensable.[3] These methods allow for the discovery of both expected and unexpected "off-target" interactions within a complex biological matrix, such as a brain tissue lysate.[4][5]

This technique aims to isolate proteins that physically bind to an immobilized 4-CPEA molecule.

Causality: By covalently linking 4-CPEA to a solid support (e.g., agarose beads), we can use it as "bait" to pull its binding partners out of a complex protein mixture. This is a direct method for identifying primary targets.

Step-by-Step Methodology:

  • Ligand Immobilization: Synthesize a 4-CPEA derivative with a linker arm suitable for covalent attachment to NHS-activated agarose beads. A control column should be prepared with the linker arm alone to identify non-specific binders.

  • Protein Lysate Preparation: Homogenize rodent brain tissue (e.g., striatum, prefrontal cortex) in a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Chromatography:

    • Incubate the cleared lysate with the 4-CPEA-conjugated beads and control beads for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., high concentration of free 4-CPEA) or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise unique bands from the 4-CPEA lane for in-gel trypsin digestion.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify proteins by searching the peptide fragmentation data against a protein database.

Phase 2: Focused Screening of High-Probability Target Classes

Based on the phenethylamine scaffold, the most probable targets are monoamine transporters, GPCRs, and monoamine oxidase (MAO) enzymes.[1][6][7] The following assays provide a robust screening platform to quantify interactions with these protein families.

These are the gold-standard assays for characterizing how a compound interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[8]

Causality: Radioligand binding assays measure the affinity of 4-CPEA for the transporter protein itself, while uptake inhibition assays measure its ability to block the transporter's primary function—the reuptake of neurotransmitters. Together, they provide a comprehensive profile of transporter interaction.

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Radioligand Binding Assay:

    • Prepare cell membranes from the transfected cells.

    • Incubate the membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of 4-CPEA concentrations.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 values (the concentration of 4-CPEA that displaces 50% of the radioligand).

  • Uptake Inhibition Assay:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with various concentrations of 4-CPEA.

    • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for uptake.[8]

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the internalized radioactivity.

    • Calculate the IC50 for uptake inhibition.

This assay determines if 4-CPEA can inhibit the activity of MAO-A or MAO-B, key enzymes in the degradation of monoamines.[7][9]

Causality: Inhibition of MAO would lead to increased levels of monoamine neurotransmitters, a mechanism shared by some antidepressant drugs. Given 4-CPEA's structure, this is a plausible mode of action.[10]

Step-by-Step Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Procedure:

    • Pre-incubate the MAO-A or MAO-B enzyme with a range of 4-CPEA concentrations.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine, which is metabolized by both isoforms).[7]

    • The reaction produces hydrogen peroxide, which can be detected using a fluorescent or colorimetric probe (e.g., Amplex Red).

    • Measure the signal over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 of 4-CPEA for each enzyme isoform.

Phase 3: Functional Validation and Comparative Analysis

Once high-affinity binding or potent inhibition is confirmed, the next step is to understand the functional consequences of this interaction and to benchmark 4-CPEA's activity against relevant compounds.

TAAR1 is a GPCR that is activated by trace amines and amphetamine-like psychostimulants.[2][11] Its activation is a key signaling event that can modulate the activity of the dopamine system.[12][13]

Causality: TAAR1 is coupled to the Gαs protein, and its activation leads to the production of cyclic AMP (cAMP).[12] Measuring cAMP accumulation is a direct readout of receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Use CHO or HEK293 cells stably expressing human TAAR1.

  • cAMP Accumulation Assay:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a range of 4-CPEA concentrations.

    • After incubation (e.g., 30 minutes), lyse the cells.

    • Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Calculate the EC50 (the concentration of 4-CPEA that produces 50% of the maximal response).

G cluster_0 TAAR1 Signaling Cascade A 4-CPEA (Agonist) B TAAR1 Receptor A->B Binds to C Gαs Protein Activation B->C D Adenylyl Cyclase (AC) C->D Activates E ATP -> cAMP D->E Catalyzes F Downstream Signaling (e.g., PKA activation) E->F

Caption: Signaling pathway for TAAR1 activation by an agonist like 4-CPEA.

Part 3: Data Interpretation and Comparative Analysis

The power of this validation guide lies in the integration of data from multiple assays and the comparison with reference compounds. This provides a "pharmacological fingerprint" for 4-CPEA.

Data Summary and Comparison

All quantitative data should be summarized in a clear, tabular format. As a hypothetical example, the results for 4-CPEA could be compared against its non-chlorinated parent compound, phenethylamine (PEA), and the well-studied psychostimulant, para-chloroamphetamine (PCA).[14]

TargetAssay TypeParameter4-CPEA (Hypothetical)Phenethylamine (PEA)para-Chloroamphetamine (PCA)
DAT BindingKi (nM)150>10,000490[14]
Uptake InhibitionIC50 (nM)250>10,0003,600 (reuptake)[14]
SERT BindingKi (nM)80>10,00028.3 (release)[14]
Uptake InhibitionIC50 (nM)120>10,000490 (reuptake)[14]
TAAR1 FunctionalEC50 (nM)50100-500[2]Potent Agonist
MAO-A InhibitionIC50 (µM)>50Substrate/Inhibitor[10]Weak Inhibitor
MAO-B InhibitionIC50 (µM)15Substrate/Inhibitor[10]Weak Inhibitor

Note: Data for PEA and PCA are sourced from literature and may vary based on assay conditions. The data for 4-CPEA is purely hypothetical for illustrative purposes.

Interpreting the Profile
  • Primary Targets: 4-CPEA appears to be a potent ligand for the serotonin transporter (SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).

  • Selectivity: It shows selectivity for SERT over DAT. The addition of the 4-chloro group, when comparing 4-CPEA to PEA, dramatically increases affinity for monoamine transporters, a trend observed with other phenethylamines and amphetamines.[15]

  • Mechanism of Action: The potent activation of TAAR1 suggests that 4-CPEA's effects may be mediated, at least in part, through this receptor, similar to other trace amines and amphetamines.[13] Its interaction with SERT suggests it could act as a serotonin reuptake inhibitor or releasing agent. Further experiments (e.g., neurotransmitter release assays) would be required to distinguish between these mechanisms.

  • Comparison to PCA: While both are 4-chloro substituted, PCA is a potent releasing agent for serotonin, norepinephrine, and dopamine.[14] The hypothetical profile of 4-CPEA suggests a greater selectivity for the serotonergic system and TAAR1, potentially indicating a different overall pharmacological and behavioral effect.

By following this structured, evidence-based validation workflow, researchers can move beyond speculation and build a robust, data-driven understanding of this compound's biological targets, paving the way for its potential development or use as a pharmacological tool.

References

  • Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology, 12(1), 46-54. [Link]
  • Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(5), 1083. [Link]
  • MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. [Link]
  • Zecha, J., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2725-2736. [Link]
  • Oke, O. (2024). Proteomics study isolates drug targets. American Society for Biochemistry and Molecular Biology. [Link]
  • Wikipedia. (n.d.). 4-Chlorophenylisobutylamine. [Link]
  • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 672. [Link]
  • Lomenzo, S. A., et al. (2007). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 50(7), 1552-1568. [Link]
  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]
  • Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(16), 2204-2210. [Link]
  • Wu, H., et al. (2008). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of Biological Chemistry, 283(44), 30140–30147. [Link]
  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 699. [Link]
  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164–176. [Link]
  • Bradaia, A., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
  • Berry, M. D., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Pharmacological Reviews, 68(3), 625–653. [Link]
  • Ianni, F., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 700. [Link]
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]
  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. [Link]
  • Reith, M. E., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(4), 284–295. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)ethylamine.
  • Chojnacki, J. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics, 388(2), 246-256. [Link]
  • Wikipedia. (n.d.). para-Chloroamphetamine. [Link]
  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109601. [Link]
  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]
  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
  • National Center for Biotechnology Information. (n.d.). p-Chloroamphetamine.
  • Khalifeh, H. H., & Ali, N. M. (2025). Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users. Methods and Objects of Chemical Analysis, 20(3), 215–220. [Link]
  • National Center for Biotechnology Information. (n.d.). Phenethylamine.
  • Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753-6757. [Link]
  • European Monitoring Centre for Drugs and Drug Addiction. (2014). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). [Link]
  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1167. [Link]
  • Bakhit, C., & Gibb, J. W. (1981). The acute effects of methamphetamine, amphetamine and p-chloroamphetamine on the cortical serotonergic system of the rat brain. Neuropharmacology, 20(1), 41-47. [Link]
  • News-Medical.Net. (2026). TAAR1 mutation impairs brain signaling in schizophrenia. [Link]
  • Ndou, S. P., et al. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 13(10), 1367. [Link]
  • Kinemuchi, H., et al. (1981). Time-dependent inhibition of monoamine oxidase by beta-phenethylamine. Biochemical Pharmacology, 30(1), 88-90. [Link]
  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1167. [Link]
  • Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. Journal of Biological Chemistry, 284(5), 2978–2989. [Link]
  • Berman, S. M., et al. (2008). Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review.
  • Fishback, J. A., et al. (2017). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 27(1), 107-111. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Chlorophenethylamine (4-CPEA) is paramount for ensuring product quality, safety, and regulatory compliance. As a substituted phenethylamine, 4-CPEA's analysis demands robust and validated analytical methods. This guide provides an in-depth technical comparison of two commonly employed analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of 4-CPEA. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for cross-validation to ensure data integrity across different analytical platforms.

The Imperative of Method Validation and Cross-Validation

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[1] This is a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1]

Cross-validation takes this a step further by comparing the results from two distinct, validated analytical methods to ensure that they produce comparable and reliable data.[3][4] This is particularly crucial when methods are transferred between laboratories or when different techniques are used within the same study to support regulatory submissions.[3][5]

High-Performance Liquid Chromatography (HPLC-UV): A Robust Workhorse

HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[6] For a polar compound like 4-CPEA, a reversed-phase HPLC method is the logical choice, separating the analyte based on its partitioning between a liquid mobile phase and a solid stationary phase.

Causality in HPLC Method Design

The selection of a C18 column is based on its hydrophobic stationary phase, which provides good retention for moderately polar compounds like 4-CPEA. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between retention time and peak shape. The acidic pH of the buffer ensures that the amine group of 4-CPEA is protonated, leading to better chromatographic behavior and reduced peak tailing. UV detection at 220 nm is chosen as it corresponds to a region of significant absorbance for the phenyl ring in the 4-CPEA molecule, providing good sensitivity.[2]

Experimental Protocol: HPLC-UV Analysis of 4-CPEA

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 50 mM potassium phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-CPEA reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-CPEA in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of 4-CPEA against the concentration of the standards.

  • Determine the concentration of 4-CPEA in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities, making it ideal for volatile and semi-volatile compounds.[6] However, for polar compounds like 4-CPEA containing a primary amine group, direct analysis by GC is challenging due to poor volatility and potential interactions with the GC column. Therefore, a crucial derivatization step is required.[7]

The Rationale for Derivatization in GC-MS Analysis

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[7] For primary amines like 4-CPEA, acylation with reagents such as trifluoroacetic anhydride (TFAA) is a common and effective strategy. This reaction replaces the active hydrogen on the amine group with a trifluoroacetyl group, masking its polarity and making the molecule more amenable to gas chromatography.[8] The resulting derivative also produces characteristic fragment ions in the mass spectrometer, aiding in identification and quantification.

Experimental Protocol: GC-MS Analysis of 4-CPEA

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C (hold for 2 minutes), ramp to 280°C at 20°C/min (hold for 5 minutes).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-400.

2. Derivatization Procedure (Acylation with TFAA):

  • Sample Preparation: Prepare a solution of the sample containing 4-CPEA in a suitable solvent like ethyl acetate.

  • Derivatization: To 100 µL of the sample solution, add 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[8]

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. Standard Preparation:

  • Prepare a series of 4-CPEA standards in ethyl acetate and subject them to the same derivatization procedure as the samples to create a calibration curve.

4. Data Analysis:

  • Identify the derivatized 4-CPEA peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve generated from the derivatized standards, plotting peak area against concentration.

Comparative Performance of HPLC-UV and GC-MS for 4-CPEA Analysis

The following table summarizes the expected performance characteristics for the analysis of 4-CPEA using the described HPLC-UV and GC-MS methods. These values are based on typical performance for phenethylamine analogues and serve as a guide for method selection and validation.

Parameter HPLC-UV GC-MS Rationale/Causality
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.HPLC is suited for non-volatile compounds, while GC requires volatile analytes.[6]
Derivatization Not required.Mandatory (e.g., acylation with TFAA) to increase volatility.[7]The polar amine group of 4-CPEA makes it non-volatile, necessitating derivatization for GC analysis.
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mLBoth techniques offer good linearity, but GC-MS often provides a wider dynamic range at lower concentrations.
LOD ~0.1 µg/mL~0.02 ng/mL[9]Mass spectrometric detection in GC-MS provides significantly higher sensitivity than UV detection in HPLC.
LOQ ~0.5 µg/mL~0.1 ng/mL[9]The higher sensitivity of GC-MS translates to lower limits of quantification.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy with proper validation.
Precision (%RSD) < 2%< 5%HPLC generally offers slightly better precision due to fewer sample preparation steps.
Specificity Moderate; relies on retention time.High; relies on both retention time and mass spectral fragmentation pattern.The mass spectrum provides a unique "fingerprint" of the analyte, offering superior specificity.
Throughput Higher; direct injection.Lower; requires a derivatization step.The additional sample preparation for GC-MS reduces the number of samples that can be analyzed in a given time.

Cross-Validation Workflow

To ensure the interchangeability of results from the HPLC-UV and GC-MS methods, a cross-validation study should be performed. The following diagram illustrates the logical workflow.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation & Comparison cluster_conclusion Conclusion prep Prepare a set of spiked samples and QCs at low, medium, and high concentrations hplc Analyze samples by validated HPLC-UV method prep->hplc gcms Analyze samples by validated GC-MS method prep->gcms data_comp Compare the quantitative results from both methods hplc->data_comp gcms->data_comp stat_analysis Perform statistical analysis (e.g., Bland-Altman plot, t-test) data_comp->stat_analysis acceptance Evaluate against pre-defined acceptance criteria stat_analysis->acceptance conclusion Determine if methods are interchangeable within acceptable limits acceptance->conclusion

Sources

Safety Operating Guide

Understanding the Hazard Profile of 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 4-Chlorophenethylamine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This compound (4-CPEA), a halogenated amine used in various research applications, requires meticulous handling not only during experimentation but critically, at the point of disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-CPEA, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Before disposal, it is imperative to understand the hazards associated with this compound. This knowledge forms the basis for all handling and disposal protocols. According to its Safety Data Sheet (SDS) and GHS classification, 4-CPEA is a hazardous substance with the following primary risks[1][2]:

  • Corrosive: Causes severe skin burns and eye damage[1].

  • Irritant: Causes skin, eye, and respiratory irritation[2][3].

  • Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Due to its chemical structure, which includes a carbon-halogen bond, this compound is classified as a Halogenated Organic Compound [4][5][6]. This classification is the single most important factor in determining its proper disposal pathway under environmental regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[7].

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat when handling 4-CPEA or its waste[1][3].

  • Ventilation: Handle the compound and its waste exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust[1].

  • Incompatibilities: Keep 4-CPEA away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents, as they can react violently[1][8].

The Disposal Workflow: A Step-by-Step Protocol

Disposing of 4-CPEA is not a matter of simple chemical inactivation in the lab. The standard and required procedure involves segregation, proper containment, and transfer to a licensed hazardous waste management facility.

Step 1: Waste Segregation

The cornerstone of compliant chemical waste management is rigorous segregation. Mixing different waste classes can lead to dangerous reactions and significantly increases disposal costs and complexity.

  • Action: Collect all waste containing this compound—including pure compound, contaminated solvents, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper)—in a dedicated waste container.

  • Causality: 4-CPEA is a halogenated organic waste. It MUST be kept separate from non-halogenated organic wastes (like acetone, hexane, or ethanol)[5][9][10]. Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts like dioxins[5]. Mixing them with non-halogenated streams, which may be fuel-blended, contaminates the entire volume and forces the more expensive disposal method for all of it[10].

  • Critical "Do Not's":

    • DO NOT mix with aqueous, acidic, or basic waste streams[5][11].

    • DO NOT pour any amount of 4-CPEA down the drain. This is illegal and environmentally harmful[10][12][13].

    • DO NOT attempt to evaporate it in the fume hood as a disposal method[12].

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by law and are crucial for safety.

  • Container: Use a chemically compatible container in good condition, preferably the original container or a designated plastic or glass waste bottle with a secure, threaded screw cap[9][11]. Ensure the container is not leaking or damaged.

  • Labeling: The moment you add the first drop of waste, the container must be labeled. The label must include[9][11][14]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • A list of all other components in the container (e.g., "Methylene Chloride," "Water"), with percentages or volumes[5][11].

    • The appropriate hazard warnings or pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard)[2][14].

Step 3: Waste Accumulation and Storage

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) . This is where the waste is stored until it is collected for disposal[11][14].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[11][13].

  • Storage Conditions:

    • Keep the waste container tightly closed at all times, except when actively adding waste[9][10].

    • Store the container in a secondary containment bin or tray to catch any potential leaks[11].

    • Ensure the SAA is away from heat sources and incompatible chemicals.

  • Quantity Limits: Regulations limit the amount of hazardous waste that can be stored in an SAA. Typically, this is up to 55 gallons of hazardous waste or one quart of acutely hazardous waste[12][13]. Once this limit is reached, the waste must be moved to a central storage area within three days[11].

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to those who are certified to handle it.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department (sometimes called the Office of Clinical and Research Safety or OCRS) to schedule a hazardous waste pickup[12].

  • Trustworthiness: EHS personnel are trained and equipped to handle, transport, and consolidate hazardous waste according to federal and state regulations[15]. They work with certified hazardous waste disposal vendors who will transport the waste for final treatment and disposal. Never transport hazardous waste yourself or use a non-certified disposal service[12].

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Diagram 1: this compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 In-Lab Handling & Accumulation cluster_2 Final Disposal A Waste Generated (4-CPEA or mixture) B Is it a Halogenated Organic? A->B C YES: Hazardous Waste (RCRA Regulated) B->C Contains C-Cl bond D NO (Error in Assessment) Consult EHS B->D Unsure E Select Compatible Container (Glass or Plastic, Screw Cap) C->E F Label Container: 'HAZARDOUS WASTE' + Contents + Hazards E->F G Store in Designated SAA (Secondary Containment, Lid Closed) F->G H Segregate from: - Non-halogenated organics - Acids/Bases - Aqueous Waste G->H I Is Container Full or Storage Limit Reached? H->I I->G No (Continue Accumulation) J Contact EHS/Safety Office for Waste Pickup I->J Yes K Waste Collected by Authorized Personnel J->K L Transport to Licensed Hazardous Waste Facility (e.g., for Incineration) K->L

Sources

Navigating the Unseen: A Guide to Safely Handling 4-Chlorophenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of discovery often begins with novel compounds. 4-Chlorophenethylamine, a halogenated organic compound, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1] However, its utility in the lab is matched by its potential hazards, demanding a protocol built on a foundation of scientific understanding and rigorous safety measures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you, our partners in research, with the knowledge to handle this compound with the utmost confidence and safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound is more than just a reagent; it's a reactive chemical with specific hazards that dictate our handling procedures. As a substituted phenethylamine, its primary risks include skin and eye irritation, and potential respiratory irritation.[2] The presence of a chlorine atom on the phenyl ring also places it in the category of halogenated organic compounds, which are known for their persistence and potential for environmental impact if not disposed of correctly.

Key Physical and Chemical Properties

A thorough understanding of a chemical's properties is the first line of defense in the laboratory.

PropertyValueSignificance for Handling
Appearance Clear, colorless to yellow liquidAllows for easy visual identification. Any deviation may indicate impurity or degradation.
Boiling Point 60-65 °C at 0.1 mm HgIts relatively low boiling point under vacuum suggests that it can volatilize, necessitating handling in a well-ventilated area to avoid inhalation.
Density 1.112 g/mL at 25 °CBeing denser than water, it will sink in aqueous solutions, which is a key consideration for spill cleanup.
Storage Temperature Store ColdCold storage is recommended to maintain its stability and minimize degradation over time.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical and non-negotiable aspect of laboratory safety. The following PPE is mandatory when handling this compound to create a robust barrier between you and the chemical.

Recommended PPE Ensemble
  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are the minimum requirement to protect against accidental splashes.

    • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with the chemical under pressure, a face shield worn over safety goggles is essential for full facial protection.

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.

    • Laboratory Coat: A flame-retardant lab coat with long sleeves and a secure front closure is required to protect your skin and clothing from spills.

  • Respiratory Protection:

    • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

    • Respirator: In the rare event that a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Use

A meticulous operational plan ensures that safety is integrated into every step of the handling process.

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Aliquotting and Transfer:

    • Use only compatible tools, such as glass or polyethylene plastic pipettes and containers, for transferring the chemical.

    • Perform all transfers slowly and carefully to avoid splashing.

    • For larger quantities, use a funnel to minimize the risk of spills.

  • Post-Handling:

    • After handling, thoroughly wash your hands with soap and water, even if gloves were worn.

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical. A solution of soap and water is generally effective for minor surface cleaning.

Emergency and Disposal Plan: Managing the Unexpected

Preparedness is paramount. A clear and well-rehearsed plan for spills and disposal is a cornerstone of a safe laboratory environment.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

Spill_Response cluster_Initial_Actions Immediate Response cluster_Cleanup Cleanup Procedure Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE Assess->PPE If minor spill Evacuate_Lab Evacuate the lab and call emergency services Assess->Evacuate_Lab If major spill Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if safe and appropriate) Contain->Neutralize Absorb Absorb the neutralized material Neutralize->Absorb Collect Collect waste in a labeled container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate

Caption: Workflow for responding to a this compound spill.

Minor Spill (less than 100 mL):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Don PPE: Put on your full PPE ensemble.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Neutralization (for amine spills): For small spills of amines, you can cautiously neutralize with a weak acid like citric acid.[4][5] Use pH paper to confirm neutralization.

  • Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a detergent and water solution, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.

Major Spill (greater than 100 mL):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's emergency response team and the laboratory supervisor.

  • Isolate: Restrict access to the spill area.

  • Inform: Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Waste Disposal Plan

Proper disposal is not just a matter of compliance but also of environmental stewardship. As a halogenated organic compound, this compound must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all unused or waste this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.

    • Place these materials in a sealed, labeled hazardous waste bag or container.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

Disposal_Workflow Start Generation of Waste Collect_Liquid Collect liquid waste in a labeled, compatible container Start->Collect_Liquid Collect_Solid Collect contaminated solids in a labeled waste bag Start->Collect_Solid Store Store waste in a designated, secure area Collect_Liquid->Store Collect_Solid->Store Contact_EHS Contact Environmental Health & Safety for pickup Store->Contact_EHS Disposal Proper disposal by certified professionals Contact_EHS->Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenethylamine
Reactant of Route 2
4-Chlorophenethylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.